molecular formula C12H10BrNO B060724 4-(3-Bromo-4-methoxyphenyl)pyridine CAS No. 191602-60-5

4-(3-Bromo-4-methoxyphenyl)pyridine

Cat. No.: B060724
CAS No.: 191602-60-5
M. Wt: 264.12 g/mol
InChI Key: JOCCQFWHBVVRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-4-methoxyphenyl)pyridine (CAS 191602-60-5) is a high-purity chemical intermediate designed for advanced research and development applications. With a molecular formula of C12H10BrNO and a molecular weight of 264.12 g/mol, this compound features a pyridine ring linked to a bromo- and methoxy-substituted benzene ring, making it a versatile building block in organic synthesis . Research Applications & Value: Pharmaceutical & Agrochemistry R&D: This compound serves as a crucial precursor in the synthesis of more complex heterocyclic systems. Its structure is analogous to chalcone derivatives, a class known for a wide spectrum of pharmacological activities, suggesting its potential in developing new therapeutic agents . Materials Science: The molecular architecture of this compound is characteristic of organic non-linear optical (NLO) materials. Researchers value such structures for their excellent blue light transmittance and good crystallization ability, making them candidates for advanced photonic applications . Handling & Safety: This product is intended for research purposes only and is not for human or veterinary diagnostic use. Researchers should consult the Safety Data Sheet (SDS) prior to use. The compound has associated hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCCQFWHBVVRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594225
Record name 4-(3-Bromo-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191602-60-5
Record name 4-(3-Bromo-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromo-4-methoxyphenyl)pyridine (CAS: 191602-60-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromo-4-methoxyphenyl)pyridine is a substituted biphenyl compound featuring a pyridine ring linked to a bromo-methoxyphenyl group. This molecule serves as a crucial building block in the synthesis of complex organic scaffolds, particularly in the fields of medicinal chemistry and materials science. Its structural motifs, the pyridine ring and the substituted phenyl ring, are prevalent in a wide array of biologically active compounds. The bromine atom provides a reactive handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions, making it a versatile intermediate for the construction of diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role in contemporary drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is provided in the table below.

PropertyValueSource
CAS Number 191602-60-5Key Organics[1]
Molecular Formula C₁₂H₁₀BrNOMySkinRecipes[2]
Molecular Weight 264.12 g/mol MySkinRecipes[2]
Appearance SolidN/A
Storage Room temperature, dryMySkinRecipes[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 4-pyridylboronic acid is coupled with a suitable 3-bromo-4-methoxyphenyl halide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_pyridylboronic_acid 4-Pyridylboronic Acid product This compound 4_pyridylboronic_acid->product Suzuki Coupling bromo_methoxy_benzene 1,2-Dibromo-4-methoxybenzene or 2-Bromo-4-chloro-1-methoxybenzene bromo_methoxy_benzene->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., MeCN/H₂O) solvent->product

Figure 1: Synthetic workflow for this compound via Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.

Materials:

  • 4-Pyridylboronic acid

  • 1,2-Dibromo-4-methoxybenzene (or a similar di-halogenated precursor)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), degassed

  • Water (H₂O), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pyridylboronic acid (1.0 eq), 1,2-dibromo-4-methoxybenzene (1.2 eq), and potassium carbonate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of acetonitrile and water.

  • Heat the reaction mixture to 80°C and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add silica gel to the flask and concentrate under reduced pressure until a free-flowing powder is obtained.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford this compound.

Causality of Experimental Choices:

  • Palladium Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency in coupling a wide range of substrates.

  • Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the Suzuki catalytic cycle.

  • Solvent System: The mixture of an organic solvent like acetonitrile and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvents is essential to prevent oxidation of the palladium catalyst.

  • Inert Atmosphere: The use of an inert gas is critical to protect the palladium catalyst from deactivation by oxygen.

Analytical Characterization

The identity and purity of this compound can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃): δ 8.64 (d, J = 4.8 Hz, 2H), 7.69-7.66 (m, 1H), 7.46-7.38 (m, 4H), 6.90 (d, J = 8.8 Hz, 1H), 3.78 (s, 3H).[3]

  • ¹³C NMR (75 MHz, CDCl₃): δ 149.3, 135.3, 130.7, 130.5, 130.4, 127.3, 127.2, 125.4, 121.3, 113.5, 55.2.[3]

Mass Spectrometry
  • ESI-MS: m/z 264 [M+H]⁺.[3]

Infrared (IR) Spectroscopy

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Bromo-substituted pyridines are particularly valuable as they allow for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[5]

Role as an Intermediate in the Synthesis of Oxytocin Receptor Modulators

Recent research has focused on the development of non-peptide agonists and modulators of the oxytocin receptor for the treatment of various neurological and psychiatric disorders.[6][7][8][9] The core structures of many of these small molecule modulators feature substituted phenylpyridine motifs. This compound is a key intermediate in the synthesis of these complex molecules. The bromo-methoxyphenyl moiety can be further elaborated, while the pyridine nitrogen can participate in crucial hydrogen bonding interactions with the receptor.

G cluster_synthesis Synthesis of Oxytocin Receptor Modulators cluster_interaction Interaction with Oxytocin Receptor start This compound intermediate Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) start->intermediate Step 1 final_compound Complex Oxytocin Receptor Modulator intermediate->final_compound Step 2 binding Binding to Allosteric or Orthosteric Site final_compound->binding receptor Oxytocin Receptor binding->receptor modulation Modulation of Receptor Activity binding->modulation

Sources

Physicochemical properties of 4-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Bromo-4-methoxyphenyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a heterocyclic building block, its utility in the synthesis of complex molecular architectures is predicated on a thorough understanding of its fundamental physicochemical properties.[1] These properties—including melting point, solubility, and ionization constant (pKa)—govern its reactivity, bioavailability, formulation feasibility, and overall suitability for various applications, from active pharmaceutical ingredients (APIs) to electronic materials.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details rigorous experimental protocols for their determination, and offers insights into the scientific rationale behind these methodologies.

Compound Identification and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural features of this compound—a pyridine ring linked at the 4-position to a 3-bromo-4-methoxyphenyl group—confer a unique combination of aromaticity, polarity, and hydrogen-bonding capability that dictates its physical and chemical behavior.

Table 1: Core Compound Identifiers

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 191602-60-5[2]
Molecular Formula C₁₂H₁₀BrNO[2]
Molecular Weight 264.12 g/mol [2]
Canonical SMILES COC1=C(C=C(C=C1)C2=CC=NC=C2)BrN/A
Physical Form Solid at room temperature.[3][4]

Key Physicochemical Properties

The following section details the critical physicochemical parameters of this compound. Where specific experimental data is not publicly available, we present robust, validated protocols for its determination, grounded in established laboratory practices.

Table 2: Summary of Physicochemical Properties

PropertyValue / DataRemarks
Melting Point (°C) Data not available. Requires experimental determination.A sharp melting range is a key indicator of purity.[5]
Boiling Point (°C) Predicted for isomer: 353.5 ± 32.0 at 760 mmHg.This is a predicted value for the positional isomer 3-(3-Bromo-4-methoxyphenyl)pyridine and should be used as a rough estimate only.[3]
Aqueous Solubility Expected to be sparingly soluble. Requires experimental determination.Solubility is a critical parameter for drug development, influencing absorption and formulation.[6][7]
pKa Data not available. Requires experimental determination.The pyridine nitrogen imparts basicity; this value is crucial for understanding ionization at physiological pH.[8]
Melting Point

The melting point is a fundamental thermal property that provides a primary indication of a solid compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.[5] Impurities tend to depress and broaden this range.[5]

Rationale for Experimental Determination: Given the absence of published data for this compound, its melting point must be determined experimentally. The capillary method using a digital melting point apparatus is the standard, offering precision and reproducibility.[9] A preliminary rapid scan is efficient for estimating the approximate range, followed by a slow, careful measurement for accuracy.[10]

Aqueous Solubility

Solubility, particularly in aqueous media, is a cornerstone of drug development. It directly impacts a compound's dissolution rate, absorption, and bioavailability. Most drug candidates are weak acids or bases, making their solubility pH-dependent.[6]

Rationale for Experimental Determination: The shake-flask method is the gold standard for determining equilibrium solubility.[6] This technique involves agitating an excess of the solid compound in a specific solvent (e.g., buffered aqueous solutions at various pH levels) at a constant temperature until equilibrium is achieved.[6][11] Subsequent analysis of the supernatant provides the concentration of the dissolved solute, representing its solubility under those conditions.

Ionization Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a quantitative measure of a substance's acidity or basicity. For this compound, the pKa will reflect the basicity of the pyridine nitrogen atom. This value is critical for predicting a molecule's charge state at a given pH, which in turn influences its solubility, lipophilicity, and ability to interact with biological targets.[8]

Rationale for Experimental Determination: Potentiometric titration is a highly precise and widely used method for pKa determination.[12][13][14] The method involves the gradual addition of a titrant (an acid or base) to a solution of the compound while monitoring the pH.[12] The inflection point of the resulting titration curve corresponds to the pKa.[14] Maintaining a constant ionic strength during the titration is crucial for accurate results.[8][12]

Spectral Properties

Spectroscopic data provides irrefutable evidence of a molecule's structure and is essential for identity confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the methoxy (-OCH₃) group protons. Based on related structures, the methoxy singlet would likely appear around 3.9 ppm.[15] The aromatic region (approx. 6.9-8.7 ppm) would display a complex pattern of doublets and doublets of doublets, reflecting the substitution pattern.[15][16]

    • ¹³C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule. The methoxy carbon is expected around 56 ppm, while the aromatic carbons would appear in the 110-160 ppm range.[15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum will reveal characteristic vibrations of the functional groups. Key expected absorptions include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching within the aromatic rings (~1400-1600 cm⁻¹), and strong C-O stretching from the methoxy ether group (~1250 cm⁻¹ and ~1020 cm⁻¹).[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion ([M+H]⁺). For C₁₂H₁₀BrNO, the expected m/z would be approximately 263.9973, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices for accuracy and reproducibility.

Protocol: Melting Point Determination

This protocol uses the capillary method with a digital apparatus.

  • Sample Preparation: Ensure the compound is completely dry.[18] Finely crush a small amount of the solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end to a height of 2-3 mm.[5][18]

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.[18]

  • Rapid Determination (Optional): If the melting point is unknown, perform a fast run with a heating ramp of 10-20°C per minute to find an approximate range.[10]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[18] Prepare a new sample and heat at a slow ramp rate of 1-2°C per minute.[10]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.

  • Validation: Perform the measurement in triplicate to ensure consistency. For identity confirmation, a mixed melting point test with an authentic standard can be performed; a depression or broadening of the range indicates the samples are not identical.[5][10]

Melting_Point_Workflow A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Fast Ramp (10-20°C/min) to find Approx. Range C->D If unknown F Slow Ramp (1-2°C/min) for Precise Measurement C->F If known E Cool Apparatus to 20°C below Approx. MP D->E E->F G Record T1 (First Droplet) and T2 (Fully Liquid) F->G H Report Melting Range (T1-T2) G->H

Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines equilibrium solubility at a controlled temperature and pH.

  • Media Preparation: Prepare aqueous buffers at desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the prepared buffer. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[11] Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) until equilibrium is reached. Equilibrium is confirmed when consecutive measurements show no change in concentration.[6]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a sub-micron filter (e.g., 0.22 µm) to remove any remaining solid particles.[19]

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: Perform each solubility measurement in at least triplicate to ensure reproducibility.[11]

Solubility_Workflow A Add Excess Solid to Buffered Media B Seal and Agitate at Constant Temperature A->B C Equilibrate for 24-72h B->C D Stop Agitation & Allow to Settle C->D E Withdraw Supernatant D->E F Filter through 0.22 µm Syringe Filter E->F G Analyze Filtrate Concentration (e.g., HPLC) F->G H Report Solubility (e.g., mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: pKa Determination (Potentiometric Titration)

This protocol outlines the determination of pKa using an automated titrator.

  • Apparatus Calibration: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[8][12]

  • Solution Preparation:

    • Prepare a standardized titrant solution (e.g., 0.1 M HCl, as the compound is expected to be basic).[12]

    • Accurately prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system. To maintain constant ionic strength, 0.15 M KCl can be added.[8][12]

  • Titration Process:

    • Place a known volume of the compound solution into the titration vessel.

    • Immerse the calibrated pH electrode and the titrant dispenser into the solution.[12]

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements, especially for basic pKa values.[8][12]

    • Begin the titration by adding small, precise increments of the titrant. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. This can be calculated using the first or second derivative of the curve.

  • Validation: Perform the titration a minimum of three times to ensure the reliability of the pKa value.[8][12] Report the average pKa and standard deviation.

pKa_Workflow A Calibrate pH Electrode (pH 4, 7, 10) C Immerse Electrode in Analyte Solution A->C B Prepare Analyte Solution with Constant Ionic Strength (KCl) B->C D Purge with Nitrogen to Remove CO2 C->D E Titrate with Standardized Acid (e.g., 0.1 M HCl) D->E F Record pH vs. Titrant Volume E->F G Plot Titration Curve and Determine Inflection Point F->G H Calculate pKa from Inflection Point G->H

Caption: Workflow for pKa Determination via Potentiometric Titration.

Applications and Significance in Drug Development

The physicochemical properties of this compound are not merely academic data points; they are critical predictors of the compound's behavior in both synthetic and biological systems.

  • Medicinal Chemistry: The pyridine scaffold is a privileged structure in drug design.[1][7] The bromo-substituent serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for lead optimization.[1][20]

  • Pharmacokinetics: Solubility and pKa are paramount for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's solubility limits its maximum absorbable dose, while its pKa determines its charge state in different body compartments (e.g., stomach, intestine, blood), which profoundly affects its ability to cross cell membranes.[8]

  • Formulation Science: A well-defined melting point and solid-state characterization are essential for developing stable, manufacturable drug formulations. Poorly soluble compounds often require advanced formulation strategies, the selection of which depends on a precise understanding of their solubility profile.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in scientific research, particularly in the development of novel therapeutics. While some of its physicochemical properties are not yet documented in the public domain, they can be reliably determined using the robust, standardized protocols detailed in this guide. A comprehensive characterization of its melting point, solubility, pKa, and spectral features provides the essential foundation for its intelligent application in synthesis, enabling researchers to unlock its full potential in creating next-generation molecules.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • University of Toronto Scarborough. Experiment 1 - Melting Points.
  • Chemistry LibreTexts. (2025-08-20). 4.3: Melting Point Determination Procedure.
  • Wired Chemist. Determination of Melting Point.
  • University of Calgary. Melting point determination.
  • Westlab Canada. (2023-05-08). Measuring the Melting Point.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • NanoValid. (2016-05-28). Procedure for solubility testing of NM suspension.
  • World Health Organization. (2018-07-02). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • DergiPark. (2024-04-23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ACS Publications. (2019-02-14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Chemistry LibreTexts. (2021-09-11). 2.2: Solubility Lab.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • NIH National Center for Biotechnology Information. (2013-08-08). Development of Methods for the Determination of pKa Values.
  • ScienceDirect. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
  • Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • PubChem. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827.
  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427).
  • Thoreauchem. This compound-191602-60-5.
  • IUCr Journals. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate.
  • IUCrData. (2017-09-27). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis.
  • Organic Chemistry Portal. Pyridine synthesis.
  • NIH National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • NIH National Center for Biotechnology Information. 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries.
  • ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF.
  • JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
  • Wikipedia. 3-Bromopyridine.
  • IUCr Journals. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine.
  • MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.

Sources

Spectroscopic data for 4-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3-Bromo-4-methoxyphenyl)pyridine

Introduction

This compound is a biaryl heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a substituted phenyl ring, serves as a versatile scaffold in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapeutic agents[1]. Accurate structural elucidation and purity verification are paramount for its application in drug discovery and materials research. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this molecule, offering both practical experimental protocols and in-depth interpretation based on established chemical principles.

Molecular Structure and Atom Numbering

The unambiguous assignment of spectroscopic signals requires a clear and consistent atom numbering system. The structure of this compound is presented below, with atoms numbered for reference in the subsequent NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide detailed information about the electronic environment and connectivity of protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[2]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ¹H NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2, H6~8.70Doublet (d)~6.02H
H3, H5~7.45Doublet (d)~6.02H
H2'~7.80Doublet (d)~2.21H
H6'~7.55Doublet of Doublets (dd)~8.5, 2.21H
H5'~7.00Doublet (d)~8.51H
H7' (OCH₃)~3.95Singlet (s)N/A3H
Expert Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum exhibits distinct regions corresponding to the pyridine and phenyl protons.

  • Pyridine Ring Protons (H2, H6, H3, H5):

    • The protons ortho to the nitrogen atom (H2, H6) are the most deshielded due to the electron-withdrawing nature of the nitrogen, appearing far downfield around 8.70 ppm. They appear as a doublet due to coupling with their neighbors, H3 and H5.

    • The protons meta to the nitrogen (H3, H5) appear upfield relative to H2/H6, around 7.45 ppm, also as a doublet from coupling to H2/H6.

  • Phenyl Ring Protons (H2', H6', H5'):

    • H2': This proton is ortho to the pyridine ring and meta to both the bromine and methoxy groups. Its most distinct feature is being a doublet with a small meta-coupling constant (J ≈ 2.2 Hz) from its interaction with H6'. It is expected around 7.80 ppm.

    • H6': This proton is ortho to the pyridine and the methoxy group and meta to the bromine. It experiences ortho-coupling to H5' (J ≈ 8.5 Hz) and meta-coupling to H2' (J ≈ 2.2 Hz), resulting in a characteristic doublet of doublets (dd) signal around 7.55 ppm.

    • H5': This proton is ortho to the bromine and meta to the methoxy group. It appears as a doublet due to strong ortho-coupling with H6' (J ≈ 8.5 Hz) and is found the furthest upfield of the phenyl protons (~7.00 ppm) due to the electron-donating effect of the adjacent methoxy group.

  • Methoxy Protons (H7'):

    • The three protons of the methoxy group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet integrated to 3H at approximately 3.95 ppm.[3]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Substituted Biaryls

In the landscape of modern drug discovery and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. The biaryl motif, consisting of two directly connected aromatic rings, is a prevalent scaffold in numerous biologically active molecules and functional materials. The specific compound of interest, 4-(3-Bromo-4-methoxyphenyl)pyridine, presents a unique combination of a pyridine ring, a versatile pharmacophore, and a substituted phenyl ring, offering potential for a range of applications. The precise characterization of its three-dimensional structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of its spectral features and a robust protocol for data acquisition. The insights provided herein are grounded in established NMR principles and comparative analysis with structurally related compounds, ensuring a high degree of scientific integrity for researchers in the field.

Predicted ¹H NMR Spectral Analysis of this compound

The proton NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the seven aromatic protons and the three methoxy protons. The chemical shifts and coupling patterns are dictated by the electronic environment of each proton, which is influenced by the electronegativity of adjacent atoms (nitrogen, oxygen, bromine) and the anisotropic effects of the aromatic rings. The following is a detailed prediction and assignment of the ¹H NMR spectrum, with reference to the known spectral data of the closely related compound, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine[1].

Detailed Proton Assignments:
  • Pyridyl Protons (H-2, H-6, H-3, H-5):

    • H-2 and H-6: These protons, being in the ortho position to the pyridine nitrogen, are expected to be the most deshielded of the pyridyl protons due to the inductive effect of the nitrogen atom. They will appear as a doublet of doublets, integrating to two protons. Their chemical shift is predicted to be in the range of δ 8.60-8.70 ppm .

    • H-3 and H-5: These protons are in the meta position to the nitrogen and will be shielded relative to H-2 and H-6. They are expected to appear as a doublet of doublets, integrating to two protons, with a predicted chemical shift around δ 7.40-7.50 ppm .

  • Phenyl Protons (H-2', H-5', H-6'):

    • H-2': This proton is ortho to the pyridine ring and meta to the bromine atom. It is expected to be a doublet with a small coupling constant, appearing at approximately δ 7.85-7.95 ppm . This prediction is based on the data for 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, where the analogous proton appears at δ 7.87 (d, J = 2.3 Hz)[1].

    • H-5': This proton is ortho to the bromine atom and meta to the methoxy group. It will likely appear as a doublet of doublets, with a predicted chemical shift in the region of δ 7.45-7.55 ppm . The corresponding proton in the reference compound resonates at δ 7.45 (dd, J = 8.6 Hz, J = 2.3 Hz)[1].

    • H-6': This proton is ortho to the methoxy group and meta to the bromine atom. It is expected to be the most shielded of the phenyl protons due to the electron-donating effect of the methoxy group. It will appear as a doublet, with a predicted chemical shift around δ 6.95-7.05 ppm . In the reference compound, this proton is observed at δ 6.96 (d, J = 8.6 Hz)[1].

  • Methoxy Protons (-OCH₃):

    • The three protons of the methoxy group will appear as a sharp singlet, as they are not coupled to any other protons. Their chemical shift is predicted to be in the range of δ 3.90-4.00 ppm . The methoxy protons in 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine are found at δ 3.95 (s)[1].

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 12 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The following is a predicted assignment of the ¹³C NMR spectrum, again referencing the data for 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine[1].

Detailed Carbon Assignments:
  • Pyridyl Carbons (C-2, C-6, C-3, C-5, C-4):

    • C-2 and C-6: These carbons, being adjacent to the nitrogen, will be significantly deshielded and are predicted to resonate at approximately δ 150.0-151.0 ppm .

    • C-3 and C-5: These carbons are expected to appear in the range of δ 121.0-122.0 ppm .

    • C-4: This is the quaternary carbon of the pyridine ring to which the phenyl group is attached. It is predicted to have a chemical shift in the region of δ 148.0-149.0 ppm .

  • Phenyl Carbons (C-1', C-2', C-3', C-4', C-5', C-6'):

    • C-1': The quaternary carbon of the phenyl ring attached to the pyridine ring is predicted to be at δ 129.0-130.0 ppm . The corresponding carbon in the reference compound is at δ 129.83 ppm[1].

    • C-2': This carbon is predicted to be in the range of δ 132.0-133.0 ppm . The analogous carbon in the reference compound is at δ 132.47 ppm[1].

    • C-3': This is the carbon to which the bromine atom is attached. Due to the heavy atom effect of bromine, its signal is expected to be in the region of δ 112.0-113.0 ppm . In the reference compound, this carbon appears at δ 112.29 ppm[1].

    • C-4': This is the carbon bearing the methoxy group and is expected to be significantly deshielded, with a predicted chemical shift of δ 157.0-158.0 ppm . The reference compound shows this carbon at δ 157.33 ppm[1].

    • C-5': This carbon is predicted to resonate at approximately δ 133.0-134.0 ppm . The corresponding carbon in the reference compound is at δ 133.46 ppm[1].

    • C-6': This carbon is ortho to the methoxy group and is expected to be shielded, with a predicted chemical shift around δ 111.0-112.0 ppm . The analogous carbon in the reference compound is at δ 111.77 ppm[1].

  • Methoxy Carbon (-OCH₃):

    • The carbon of the methoxy group is expected to appear as a single peak at approximately δ 56.0-57.0 ppm . In the reference compound, this signal is at δ 56.52 ppm[1].

Data Summary Table

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2, H-68.60-8.70 (dd)-
H-3, H-57.40-7.50 (dd)-
H-2'7.85-7.95 (d)-
H-5'7.45-7.55 (dd)-
H-6'6.95-7.05 (d)-
-OCH₃3.90-4.00 (s)-
C-2, C-6-150.0-151.0
C-3, C-5-121.0-122.0
C-4-148.0-149.0
C-1'-129.0-130.0
C-2'-132.0-133.0
C-3'-112.0-113.0
C-4'-157.0-158.0
C-5'-133.0-134.0
C-6'-111.0-112.0
-OCH₃-56.0-57.0

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • The spectra should be recorded on a 400 MHz (or higher) NMR spectrometer.[2]

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Typical acquisition parameters:

      • Spectral Width: -2 to 12 ppm

      • Pulse Width: 30-45° flip angle

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64 (depending on sample concentration)

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical acquisition parameters:

      • Spectral Width: -10 to 220 ppm

      • Pulse Width: 30° flip angle

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds (a longer delay ensures quantitative data for quaternary carbons)

      • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra manually to obtain a flat baseline.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Visualization of Key Concepts

Molecular Structure and Numbering

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Weigh Compound prep2 Dissolve in CDCl₃ with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnet acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Calibration (TMS & Solvent) proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 final_analysis final_analysis proc4->final_analysis Spectral Analysis

Caption: Workflow for the acquisition and processing of NMR spectra.

Conclusion: A Foundation for Further Research

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed assignments, based on sound chemical principles and comparison with a closely related, experimentally verified structure, offer a robust framework for the interpretation of experimentally acquired data. The provided protocol for NMR data acquisition ensures that researchers can obtain high-quality, reproducible spectra. As this compound and its analogues continue to be of interest in medicinal chemistry and materials science, this in-depth spectral guide will serve as a valuable resource for its unambiguous identification and for facilitating its use in further research and development.

References

  • The Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M....
  • Limbach, M., et al. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2(10).

Sources

Mass Spectrometry Analysis of 4-(3-Bromo-4-methoxyphenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-(3-Bromo-4-methoxyphenyl)pyridine, a heterocyclic compound featuring a brominated and methoxylated phenyl ring appended to a pyridine moiety, represents a scaffold of significant interest in medicinal chemistry. Its unique electronic and steric properties make it a valuable building block for synthesizing compounds with potential therapeutic applications. Mass spectrometry stands as an indispensable analytical technique for the unambiguous identification and characterization of such molecules. This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound, offering insights into ionization techniques, fragmentation pathways, and a detailed experimental protocol for its characterization.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development in mass spectrometry.

PropertyValueSource
Molecular FormulaC₁₂H₁₀BrNO[1]
Molecular Weight~264.12 g/mol [2]
Exact Mass~262.99 g/mol [1]
Physical FormSolid[2]
Boiling Point353.5 ± 32.0 °C at 760 mmHg[2]

Selection of Ionization Techniques: A Rationale

The choice of ionization technique is contingent on the analyte's volatility and thermal stability, as well as the desired information (molecular weight confirmation or structural elucidation). For this compound, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) approaches are viable, each with distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Given its relatively high boiling point, GC-MS is a suitable technique for the analysis of this compound. Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This is particularly advantageous for structural elucidation, as the resulting fragmentation pattern serves as a molecular fingerprint. The universal nature of GC-MS makes it a powerful tool for the analysis of halogenated organic compounds.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for confirming the molecular weight of the analyte with minimal fragmentation.[5] This is especially useful for compounds that may be thermally labile or for which confirmation of the molecular ion is the primary objective. ESI is a powerful technique for the characterization of pyridine-containing compounds.[5][6] Given that this compound possesses a basic nitrogen atom on the pyridine ring, it is expected to readily form protonated molecules [M+H]⁺ in the positive ion mode.

Anticipated Fragmentation Pathways

The fragmentation of this compound in mass spectrometry is governed by the inherent structural features of the molecule: the pyridine ring, the brominated methoxyphenyl ring, and the C-C bond connecting them.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) will be observed, and its isotopic pattern will be characteristic of a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺˙ and [M+2]⁺˙).[7] The major fragmentation pathways are predicted to be:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group to lose a methyl radical is a common fragmentation pathway for methoxylated aromatic compounds, leading to a stable oxonium ion.[8]

  • Loss of Carbon Monoxide (CO): Subsequent to the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide.

  • Cleavage of the C-Br Bond: The C-Br bond can undergo homolytic or heterolytic cleavage, resulting in the loss of a bromine radical (•Br) or a bromide ion (Br⁻). The presence of bromine significantly influences the fragmentation pattern.[9]

  • Cleavage of the C-C Bond: The bond connecting the two aromatic rings can cleave, leading to fragments corresponding to the pyridine and the bromomethoxyphenyl moieties.

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, although this may be less prominent compared to the cleavage of the more labile bonds.

M [C₁₂H₁₀BrNO]⁺˙ m/z 263/265 M_minus_CH3 [M - •CH₃]⁺ m/z 248/250 M->M_minus_CH3 - •CH₃ M_minus_Br [M - •Br]⁺ m/z 184 M->M_minus_Br - •Br Pyridine_ion [C₅H₄N]⁺ m/z 78 M->Pyridine_ion C-C cleavage Bromophenyl_ion [C₇H₆BrO]⁺˙ m/z 199/201 M->Bromophenyl_ion C-C cleavage M_minus_CH3_minus_CO [M - •CH₃ - CO]⁺ m/z 220/222 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted EI Fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 264/266. Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) will yield structural information. The fragmentation is likely to be less extensive than in EI.

  • Neutral Loss of CH₃Br: A possible fragmentation pathway could involve the neutral loss of bromomethane.

  • Cleavage of the C-C Bond: Similar to EI, cleavage of the bond connecting the two rings can occur, leading to protonated pyridine and bromomethoxyphenyl fragments.

MH [C₁₂H₁₁BrNO]⁺ m/z 264/266 MH_minus_CH3Br [M+H - CH₃Br]⁺ m/z 170 MH->MH_minus_CH3Br - CH₃Br Protonated_Pyridine [C₅H₆N]⁺ m/z 80 MH->Protonated_Pyridine C-C cleavage Bromophenyl_cation [C₇H₆BrO]⁺ m/z 199/201 MH->Bromophenyl_cation C-C cleavage

Caption: Predicted ESI-MS/MS Fragmentation of this compound.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for the analysis of this compound using both GC-MS and LC-MS.

I. Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation:

    • For GC-MS: Dilute the stock solution with ethyl acetate to a final concentration of 10-100 µg/mL.

    • For LC-MS: Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

II. GC-MS with Electron Ionization (EI) Method
  • Instrumentation: An Agilent 6890 GC coupled to a 5973 mass spectrometer or equivalent.[10]

  • GC Conditions:

    • Injector: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

III. LC-MS with Electrospray Ionization (ESI) Method
  • Instrumentation: An Agilent 1200 series HPLC coupled to a 6410 Triple Quadrupole mass spectrometer or equivalent.

  • LC Conditions:

    • Column: Zorbax SB-Aq (4.6 x 150 mm, 5 µm) or equivalent.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B.

      • 2-15 min: 10-90% B.

      • 15-17 min: 90% B.

      • 17.1-20 min: 10% B (re-equilibration).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 4000 V.

    • Gas Temperature: 350 °C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Scan Mode:

      • Full Scan: m/z 100-500.

      • MS/MS: Precursor ion m/z 264, product ion scan with varying collision energies (10-40 eV).

Data Analysis and Interpretation

  • Isotopic Pattern: The presence of a single bromine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio in the molecular ion cluster.[7]

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended. This will allow for the confirmation of the molecular formula with high accuracy.

  • Database Searching: The acquired EI mass spectrum can be searched against commercial databases (e.g., NIST, Wiley) for tentative identification, although a match for this specific compound may not be present.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS techniques. The choice between these methods will depend on the specific analytical goals. EI-GC-MS provides detailed structural information through its extensive fragmentation patterns, while ESI-LC-MS is ideal for molecular weight confirmation and can provide structural data through tandem mass spectrometry. The protocols and fragmentation predictions outlined in this guide serve as a comprehensive starting point for researchers, scientists, and drug development professionals working with this and structurally related compounds. A thorough understanding of the principles of mass spectrometry, combined with the specific chemical properties of the analyte, is key to successful structural elucidation and characterization.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). In Comprehensive Analytical Chemistry (Vol. 52, pp. 1-28). Elsevier. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVlLIYKLKiRl21L-rI4HHg1nQgapjqcy6SYZYmoW2CYuGsi6wo8VvwHOX74oDaB2rYSEuDpIkU-XoNuqKsv3LC8fGVSYdDtAxL4Ftqgu3rWYKLahWCOJ-FPcfAOYjceOFQHYxcd6U_oJdn2_W5UgaqftzF1ZuiHH74ppabwHNxzyhE3Yrk9rNXdZqIb2IKTY0oC5WBCGRWi0CMLlALViU=]
  • Sarkar, M., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(24), 2549-2556. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIZQw2csU3Dz6aNozxipNuhp-mEO_Fa3ZwHI3A3wN4zL2ooHksMNibccyOANTI5XrAPjEbMqqp0gdRZols4ZucuMw9AX3M6DjGqNYVrQoaILp6AetAFby8R0UdkxqTK7cmI2i4]
  • Kos, J., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 28(21), 7354. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS8Wm7ywCCnHnfxJDNVFZTMAm6463Etn_D072GeHKbSrEKZQyEkt_4m9QKO3SPyhWToZCvGWscpw8TLFB9ShvBLA-5Oysf_QuQ6tWL8DzvD55B6McNnReKScMF-8SHHwZFOvex]
  • Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(3), 2569-2577. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3BdjjDkCyvcoxQEYpnN74rTe6PunbSZS4rgRODN526yyRFpwWL56oEgyITY1nb5Kj_tpOKEo12etKeX8FpfBVUCRdymUEeh3Z3x3ueH54KBmVP3afaiMliykdYTt-EJtFSJbOslxfrO0xi-M=]
  • Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and bioanalytical chemistry, 406(18), 4447-4456. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlqZ6ZCfheigbbmdcFuw7KV9s20GM-XxOa5bXKJtssq47hFHEyGIqffJIFTd0C5mo96xTtjJd56kQJxNsuV9T1-fWhH6KpgKM6JH1sgbrTg-hYuqricJ5nhSJndg4DOdnsA3DP]
  • Rostkowski, K. M., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(10), 9647-9656. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEClapWbjz42ujK7u_Q_4lH9drQaQbcnUei4uDY75rjpDODnDeppr9f3pFu2dvUp3YgzPbVqsYT6JMZFuQVFmZKQWAXe0UklX4TJHs3aLp-azdDypXxtjM5f4l1cf4hKy2NPEAlIT5k8rvQ6gI=]
  • Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELMJhZDmQ_08Qo6veP-XsUJVqWg9nA9lalApTJ4uLPeChBeJELvNjsOjujzjdYEcXVdMBaP1OogVcrSK9vhVx3UcGqucy-TpO9NLdqCHZDyRwBV21HAjFWpFHk1KQ86e4OEZEP16VZgq6ZyUF7lvm7GAZKA5bwKqicyvt8zLPLLdEDAfwI9uMuHZCLQKbSIGKDbguFagNbdL06MKv5qx2n9WuCY2RBV1evM9h8qMGpCfJPRIh9UIXTgWBiS_wwo_AvCcnIo2o_rQ==]
  • Restek Corporation. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Restek. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUC8aWWeHePF0CttiPd48ZMpD7PKD050pcB7WBFxC2vCX9duthShjTv0zcZsooMnu8yUx0yIE1tlYe5zdUl26MmqCgVqcNwnmiBsPr3opwVJAEycE8jzI_6VvbTxvblxAvR39oACxDhq3PFcN7tP9LUU5MDVOK79cOtY0GFX8jKYNFiM27PtevRUAAVULLgYWhh0bJO187qeLUguGal22_-w6vYq7fr5QagwHegE41t0OFul3QHXTAGTiLe4bEjWifxzzcfDnciVw=]
  • Sigma-Aldrich. 3-(3-Bromo-4-methoxyphenyl)pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5E8g9ohQNU3FeYJ7O9cUFP5amy7jGJdcb2mox9pW_SRUIht50tjFjtHnyJnZc0_Owa0hKKIYMR8JkcxrmIY6d4cU4kGWYd_ooirs09SxitX89FjjqF7aLB3VCQDfZE4QXgzEof-5pQt7scF-KWeLfwmdsZCVQKlV9p1YAwdaIU0vdQd9elh3LufxNkhb7oQlgmnIng5O9xtOOMw==]
  • BenchChem. (2025). A Spectroscopic Comparison of 3-Methoxyphenyl Derivatives for Researchers. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjf_JCzzutjQinZi9MSLZlkzcFARYjthieVHoZoL-ppkBFxCYskPPTruTSKPUma7GONqsQbWDaABtxXsL9XGSjATrr9-nj2rTImshyBlWQXZ0T5Zzs1w62G_giqiS-S6RKGFTXiBNtUpyQPoidHQijaDHLZb405CgYoomh02SACbQ9BuFbsfblc-VNaBV3xB83RZerBYjLa7GHkzbXrolNXO9qD-Gm]
  • Kadi, A. A., et al. (2010). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9PH2repRMvcFL4SVBTQFSUnOMVbhERcSQ3a8B7blysKamquN36NQI1KbWuCFvnDIHpUDSnYLiukZtUso79jgigg914mEZUttNyLPuH26BXLNYJrgQcyvR1Je1QY-1pVObmlCeYuw_VCexo2bvnwgsysYjvqInc06DohcGaH3QjydO-UX-Ywms7gARjUAmKBpO_1Rc8vqMYvTCLjZWIRwiUfqoUSrAU096zQKzrsn095Aw_tNcNUYBXMC72EANao_CxL6A]
  • Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsPcflVynatIuNDNBBx1_e6cKtSZ-vupNU1bOpD5EMq3OtR5_TefEuiBfMz24Wvr7vVN5J-olwAwhMqEHatEVFp-900EFl8a-IlKyROUa1x9Rr99DiROV-noH39eOLYxtxDgWbRVI9PA28pTySV9RWGP-HRJ9eCY1Sgq1a66zkofyhMigO6etS-t2yOwFsznfB]
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Z9QRJ1eHywPi2-nOBDbZADvtpXal0RQn6DbpS_Xvsvnf7Ao4BE9aRUXWYop8CcRQqIqSC1xEMkKPrgu5yvAauoiwKjOEIz5lZfl3_ikYZ_8FINkgbrMf649ADxOs6GZsbqzduiMnVb3gDW89iCF3FxaB_Vgk9a_iOZzfKbpGOXZ_FhUpZzssEprGaKpZjLy3aVTSFqyMizZepyCkqny9sgzwWzGnHwLbIRRlERnZyFj4d31xCpIE-3TJWJ1PnZF5IFry]
  • BenchChem. (2025). Technical Support Center: Characterization of 3-Methoxyphenyl Derivatives. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq12Qo2kgP-K3Gv2PKdlIzAOEfDcD8TS2F94hEFYID-Ana53VS6Gcm4YZM__pt2lM9BpxOKUUGofM_E141xdK0PSkBPrnNpt1QLHxLaJAdwk3bLRoOsxgjSX-stC3UGvmUeAR4RZufQKeoWcOpfHPiLv40ybKfO2RhlsXtxX76QGxhJ1dQQ6M2rvQ64yixTbcgeZi_R-k1Ap4zYa7EbKLQyPSMcbQVFA==]
  • ResearchGate. Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFslwvWRpubfOd-tCXWzXCJYJjkEG_2nckh1hAeOJClwEpKwoRev21xDqq7MH61UPMiPn7krnB3_rT9GeSn6QsHspiOX-L2f7cg3vBMRBSa5uW-IDWFhHtzOAU9FSZxfolRbyfUWATbZWEn-ep3MKbuZTxgMMg_qYagssUdF-F3nQ6lDQffbjBuiTUGhRP8SjUSgLirabMFQGPPAXKOwo2BP2uA41lR8wS-0VVK-X1B]
  • McIndoe, J. S., & GMS, S. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Comments on Inorganic Chemistry, 39(2), 57-79. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4YoemxA1Hl9ci0DT8wKnV6m6mPFVLvJPMar6Ik12WshlNTgVSy-U_PNRxy2VS2GoRZSUgGNcP6YkGRLC4XyQ3Kc5VcWal-6MxBLgAAB4M-OZkCbIV3WxMuTHxgRFusA==]
  • Thoreauchem. This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmv_bMJT9Jy8K8_hhdtgXN9YCrwlMXmjycCpXQLZ3AUP2bfzBuS7kKGMW_GnB7iDFmfqt-xHnPDB0xLCa-67TcXxfmwHH0DWImdcXJCmilHuU9XoVgBkV3-hxD5YE=]
  • PubChem. 3-Bromo-4-methoxypyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcuHK0jh_qc3pDbzdErZ7Kzswu-aScUU6LaBXv1rrS687sk7jEQoFt4rrMvlGxbrD-uXUwQ2WYY_dSoJHSLkS3S9OBAAHdKOWi9vmZVXNVXsMLurMJ6DqyXb-zbB0tbuDDm062jId3N_vyTj6dFks-cwDGQIVxCCkNjbLv_wk=]
  • ResearchGate. Molecular peaks of bromide compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmMD9-kAvxvsDPiRqnPoWODqzUwn8jNV4Yv9QP2CfqEx9jpniocwrth8Xx5lA8ADPtUE237iCNiIyZyt3o6aIKTHdeodwj0z9JXKrka5eWWYOdq-3g3VXuCK0Cy-EAfqJpcj-FWuItwHfIqguhnT5JwHG93TUZJBq2WuBsqDMUx7K19y8nfMsK9uZCzJZ9ypN3A9RA]
  • BLDpharm. 3-Bromo-4-(4-methoxyphenyl)pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzQTUkgrQjiTt0wIAkahCGI9sf6MjlOsZzEGHpAAvf3rb6xen0uqLYPcjgGFTJq4TTlWrX6J8JCsjiNjRhjrGgLNgbM2Hrht8OTvALN7RsmOihBrnN2LLRURIr2Z7xps6KsgCwnL5xO5hHIx0=]
  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5861. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiaOBV5FpZg5aJAzzZehAChufX3a3c605C53mChFmPK3k8SO7emD8itaxVWBGPdehoDXyxgDDNVxmVq1U0cSKSMmAFaT7sHHrzk9eNHa9JyQ0edJzWNuYk8WJlNw3mk4uGuBqQ]
  • PubChem. 4-(3,4-Dimethoxyphenyl)pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfOFlcrdyHEZelLC22cC32XCj9OZXjSg_j54c8R9XwP4PR5tFyFlBjPjJZ6hy2o5p95uPIv2d_wGANqcyNtbPGTHTdC2C4XZY95b40LLau7k9GWZYi51rSE2qMwtNSAf1vcUsIH7pp2IRKKXdhGHR3KVxEfPjy3hO9h2PA06OcwC6x9nM=]
  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmHX_UUrvu7HV_EEKjfaFAO2m7DidRrm677VryPDW-I0ALWEVMJUWpcTFzdjdpUqJQ3voQPUokV3iOYb__pHdkE164K5TyFGFtGZdx3tUfXOYm6RaWfKfLMNE5_YX8Hc-r2Q3GBMI=]
  • Sigma-Aldrich. 3-bromo-4-methoxy-pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdkqRJFv-NzdFaXn_eT9zCOKt7-UL-Y219venczj3WNfzv3A386jkdIA_WXCtGWFW4nt9EQ2blwHhocdWj08_2sgxKl_QadESbheWjfBEn4M7oMJKY0JC1zoiLG8882GrDRlqdoHxQUFRu-5KL3020Q6YG_dNM9Q==]
  • Jacob, P., et al. (2002). Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. Analytical chemistry, 74(22), 5834-5839. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYo4Zb_xU1rvp2gHu1AlAS6h1Jf0eoF8Ob8l5ZqPSIIUHGhu2pwI75qJwji88bIJCa1zh7D7_OFh1HwQWXAP91dOJcRffTii4rtdOPVfLlIfNVWBkWir2pqcUNYNzUbU0xMKhC]
  • NIST. Pyridine, 3-bromo-. NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKo8s0EzemNrCeBFe4IbDFDlcCBOnTqrRI-AwyIMcJvyrFKrw2lBk8fmxtaUg5e06PAUyxKhjxQdd0nLm-0kBMPBFl5uUsiMrDK41KyCogmaSDQyG0vO6Q-dUZASGvfkAVSzLHjZkh8k8rvyHWVXv_lw==]
  • Wang, D., et al. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.
  • Smith, A. D., et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Journal of Chemical Crystallography, 48(4), 163-170. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0SWM9_DSKPlWOfxAvqfxT7rsZENXSk0GSpYASJt9LQUGkc_-WQWlxzSWWdn4obUPe9Ll6cYrsRfqO34-6sgDKUpCcBmzOOuHSU9RUy3zR7e3xLh6vlKyGOyW9raDqeIik-w==]
  • NIST. Pyridine, 4-methoxy-. NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKoh8985ytV0jCgCOuE5CZRS4E1ajC2J36qT_M3TQm2T_FCEV-5AbhbkyNeWX2TM_wIOSDirdz-qe53K_VW6mGn0Rz9aEgFFl85XcvlhYP8PDwIotT9GJGR6SeCZVppJQWMg3hnarKZZNM1eENtOWTrOIUhw==]

Sources

The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Crystal Structure of 4-(3-Bromo-4-methoxyphenyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpyridine scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities and synthetic accessibility. The introduction of specific substituents, such as a bromo and a methoxy group, at the 3- and 4-positions of the phenyl ring respectively, imparts unique electronic and steric properties that profoundly influence molecular conformation and intermolecular interactions in the solid state. This, in turn, dictates crucial physicochemical properties relevant to drug development, including solubility, stability, and bioavailability. This technical guide provides a comprehensive exploration of the crystal structure of 4-(3-Bromo-4-methoxyphenyl)pyridine and its analogs. While the definitive crystal structure of the parent compound remains to be publicly deposited, this guide synthesizes available crystallographic data from closely related analogs, established synthetic methodologies, and advanced analytical techniques to construct a robust predictive model of its solid-state architecture. We delve into the intricacies of synthesis, crystallization, and structural elucidation, offering field-proven insights into the causality behind experimental choices. This whitepaper serves as an essential resource for researchers engaged in the rational design of novel therapeutics based on this privileged heterocyclic motif.

Introduction: The Significance of the this compound Scaffold in Drug Discovery

The pyridine ring is a ubiquitous feature in a vast number of approved pharmaceuticals, a testament to its ability to engage in a variety of biological interactions and its favorable pharmacokinetic profile. When coupled with a phenyl ring at the 4-position, the resulting 4-phenylpyridine core offers a rigid framework that can be strategically decorated with functional groups to modulate target affinity and selectivity.

The specific analog, this compound, presents a compelling case for in-depth structural analysis. The bromine atom, a halogen bond donor, and the methoxy group, a hydrogen bond acceptor, are strategically positioned to engender a rich tapestry of intermolecular interactions. Understanding how these functional groups orchestrate the three-dimensional arrangement of molecules in a crystal lattice is paramount for predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs). A thorough knowledge of the crystal structure allows for the identification of potential polymorphs, the design of stable formulations, and the optimization of crystallization processes.

This guide will navigate the journey from chemical synthesis to the elucidation and interpretation of the crystal structure, providing a holistic understanding of this important molecular scaffold.

Synthesis and Crystallization: From Blueprint to a Crystalline Solid

The synthesis of this compound and its analogs is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[1][2][3] This approach offers high yields and excellent functional group tolerance.

Synthetic Protocol: A Step-by-Step Guide to Suzuki-Miyaura Coupling

The following protocol outlines a general and efficient method for the synthesis of this compound.

Materials:

  • 3-Bromo-4-methoxyphenylboronic acid

  • 4-Bromopyridine hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-4-methoxyphenylboronic acid (1.2 equivalents), 4-bromopyridine hydrochloride (1.0 equivalent), and potassium carbonate (3.0 equivalents).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants, followed by a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.


// Reactants Reactants [label="Reactants:\n3-Bromo-4-methoxyphenylboronic acid\n4-Bromopyridine hydrochloride\nK₂CO₃", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Catalyst System Catalyst [label="Catalyst System:\nPd(OAc)₂ + PPh₃\nin 1,4-Dioxane/Water", shape=component, fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Vessel Reaction [label="Reaction Vessel\n(Schlenk Flask)", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Process Steps Heating [label="Heating (Reflux)\n90-100 °C, 12-24h", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n& Extraction", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Product [label="Pure Product:\nthis compound", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Reactants -> Reaction; Catalyst -> Reaction; Reaction -> Heating [label="1."]; Heating -> Workup [label="2."]; Workup -> Purification [label="3."]; Purification -> Product [label="4."]; }

Figure 1: Experimental workflow for the synthesis of this compound.

The Art of Crystallization: Obtaining Single Crystals for X-ray Diffraction

The acquisition of high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure. For phenylpyridine derivatives, slow evaporation and vapor diffusion are generally effective techniques.[4][5]

Protocol for Slow Evaporation:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) in a clean vial.

  • Controlled Evaporation: Cover the vial with a perforated cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. High-quality crystals should form as the solution becomes supersaturated.

Protocol for Vapor Diffusion:

  • Sample Preparation: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane) in a small, open vial.

  • System Setup: Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble (e.g., hexane).

  • Diffusion and Crystallization: The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

X-ray Crystallography: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection and Structure Solution

A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector. The collected data are then processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is subsequently solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Adherence to International Standards

For the dissemination of crystallographic data, it is imperative to adhere to the standards set by the International Union of Crystallography (IUCr).[6] This includes the deposition of the final structural data in a standardized format, such as the Crystallographic Information File (CIF), with a recognized database like the Cambridge Crystallographic Data Centre (CCDC).[7][8][9]

Structural Analysis: Insights from the Crystal Lattice

While the specific crystal structure of this compound is not yet publicly available, we can infer its key structural features and intermolecular interactions by examining closely related analogs. For instance, the crystal structure of a complex containing a 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine ligand provides valuable insights into the behavior of the 3-bromo-4-methoxyphenyl moiety in a crystalline environment.

Molecular Conformation

The dihedral angle between the pyridine and the phenyl rings is a critical conformational parameter. In many 4-phenylpyridine derivatives, this angle is non-zero due to steric hindrance, leading to a twisted conformation. The presence of the methoxy group at the 4-position of the phenyl ring can further influence this torsion angle through its electronic and steric effects.

Intermolecular Interactions: The Architects of the Crystal Packing

The solid-state packing of this compound analogs is dictated by a concert of non-covalent interactions.

  • Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with weak C-H donors from neighboring molecules.

  • Halogen Bonding: The bromine atom is a key player in directing the crystal packing through halogen bonding, where it acts as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like oxygen or nitrogen.

  • π-π Stacking: The aromatic nature of both the pyridine and phenyl rings facilitates π-π stacking interactions, which are crucial for the overall stability of the crystal lattice.

  • van der Waals Forces: These ubiquitous forces also contribute significantly to the cohesion of the crystal structure.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[10][11][12][13][14] By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which appear as red spots. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For brominated organic compounds, Hirshfeld analysis often reveals significant contributions from Br···H, Br···Br, and Br···π interactions.


// Central Molecule Molecule [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Interactions HBond [label="Hydrogen Bonding\n(C-H···N)", fillcolor="#FBBC05", fontcolor="#202124"]; XBond [label="Halogen Bonding\n(C-Br···O/N)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PiStack [label="π-π Stacking", fillcolor="#34A853", fontcolor="#FFFFFF"]; vdW [label="van der Waals Forces", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Molecule -> HBond [label="interacts via"]; Molecule -> XBond [label="interacts via"]; Molecule -> PiStack [label="interacts via"]; Molecule -> vdW [label="interacts via"]; }

Figure 2: Key intermolecular interactions governing the crystal packing of this compound analogs.

Applications and Future Directions in Drug Development

The detailed structural understanding of this compound and its analogs has profound implications for drug design and development.

  • Structure-Activity Relationship (SAR) Studies: By correlating specific structural features with biological activity, researchers can rationally design more potent and selective drug candidates.

  • Polymorph Screening: A thorough understanding of the crystal packing allows for targeted efforts to identify and characterize different polymorphic forms of an API, which can have different stabilities and dissolution rates.

  • Crystal Engineering: The knowledge of key intermolecular interactions can be leveraged to design co-crystals with improved physicochemical properties.

  • In Silico Modeling: The experimental crystal structure provides a valuable benchmark for validating and refining computational models used for virtual screening and drug design.

Conclusion

The this compound scaffold represents a privileged motif in medicinal chemistry. This technical guide has provided a comprehensive framework for understanding its crystal structure, from synthesis and crystallization to detailed structural analysis. By integrating experimental protocols with theoretical insights, we have illuminated the key factors that govern the solid-state architecture of these important compounds. As the quest for novel therapeutics continues, the principles and methodologies outlined in this guide will serve as an invaluable resource for scientists and researchers dedicated to the rational design of next-generation pharmaceuticals.

References

  • Recrystallization method. (n.d.).
  • Gurbanov, A. V., et al. (2022). Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one.
  • Gurbanov, A. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene.
  • Allen, C., et al. (2022). Synthesis, crystal structure and Hirshfeld analysis of triphenylphosphine–(4-bromophenyl)borane.
  • Kavousi, H., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide.
  • Gurbanov, A. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile.
  • Recrystallization. (2021). Chemistry LibreTexts.
  • Li, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4735.
  • METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Li, L., et al. (2014). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 136(40), 14027–14030.
  • Constable, E. C., et al. (2002). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (1), 443–456.
  • International Union of Crystallography. (n.d.). Deposit a Structure in the CSD.
  • Zhang, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567.
  • Crystallography Open Database. (n.d.). Search results.
  • Crystallography Open Database. (n.d.). Search results.
  • Oshima, T., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
  • Li, W., et al. (2002). 3-Pyridylboronic acid. Organic Syntheses, 79, 237.
  • Crystallography Open Database. (n.d.). Search results.
  • Crystallography Open Database. (n.d.). Search results.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights.
  • Crystallography Open Database. (n.d.). Search results.
  • Thoreauchem. (n.d.). This compound.
  • Oshima, T., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • Yathirajan, H. S., et al. (2010). 3-(3-Bromo-4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o816.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.
  • CCDC. (n.d.). Access Structures.

Sources

Biological activity of 4-(3-Bromo-4-methoxyphenyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 4-(3-Bromo-4-methoxyphenyl)pyridine Derivatives

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents. When functionalized, such as in the this compound scaffold, it presents a unique chemical architecture with significant potential for diverse biological activities. The strategic placement of a bromo-substituent and a methoxy group on the phenyl ring, coupled with the pyridine moiety, creates a molecule with favorable properties for interacting with various biological targets. This technical guide synthesizes current knowledge and provides expert insights into the biological activities of derivatives from this core structure, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial potential. We will explore the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and discuss structure-activity relationships to guide future drug discovery efforts.

Introduction to the this compound Scaffold

The this compound core (CAS No. 191602-60-5) represents a "privileged structure" in drug design.[1][2] Its constituent parts each contribute to its therapeutic potential. The pyridine ring is a bioisostere of benzene found in many approved drugs, capable of forming hydrogen bonds and participating in π-π stacking interactions, which are crucial for binding to biological targets.[3] The methoxyphenyl group is a common feature in many biologically active compounds, influencing metabolic stability and receptor affinity. The bromine atom, a halogen, can significantly enhance binding affinity through halogen bonding—a specific, non-covalent interaction with protein targets—and can modulate the compound's lipophilicity, thereby affecting its pharmacokinetic profile.[3]

Derivatives of this scaffold have been investigated for a range of therapeutic applications, leveraging this unique combination of structural features to achieve high potency and selectivity against various biological targets. This guide consolidates findings from related chemical series to build a comprehensive profile of this promising class of compounds.

Key Biological Activities and Mechanisms of Action

Research into structurally similar compounds reveals that derivatives of the this compound scaffold exhibit a spectrum of potent biological activities. The primary areas of interest are oncology, inflammation, and infectious diseases.

Anticancer Activity

The most extensively studied application for this class of compounds is in oncology. Derivatives have shown potent activity against various cancer cell lines by targeting key regulators of cell growth and proliferation.

2.1.1 Mechanism: Tyrosine Kinase Inhibition

A prominent mechanism of action for pyridine-containing compounds is the inhibition of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). Structurally related 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have demonstrated exceptionally high inhibitory activity against EGFR, with IC50 values in the nanomolar and even picomolar range.[4][5] The 3-bromoaniline moiety is considered highly favorable for binding to the ATP pocket of the EGFR kinase domain.[4] These compounds act as ATP-competitive inhibitors, preventing the autophosphorylation of the receptor and blocking downstream signaling pathways responsible for cell proliferation and survival.[6] Two compounds from this class produced significant in vivo tumor growth delays against A431 epidermoid xenografts in nude mice, indicating a potent cytostatic effect.[6]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR ADP ADP EGFR->ADP Phosphorylation P P EGFR->P EGF EGF Ligand EGF->EGFR Binding ATP ATP ATP->EGFR Binds to Kinase Domain Block X Derivative Pyridine Derivative Derivative->EGFR Competitive Inhibition Downstream Downstream Signaling (Proliferation, Survival) Block->Downstream Pathway Blocked P->Downstream Activates

Caption: EGFR signaling pathway and competitive inhibition by a pyridine derivative.

2.1.2 Mechanism: Cyclin-Dependent Kinase (CDK) Inhibition

Another critical anticancer mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression. Pyrazolo[3,4-b]pyridine derivatives, which share the substituted pyridine motif, have been identified as potent inhibitors of CDK2 and CDK9.[7] Inhibition of these kinases leads to cell cycle arrest, preventing cancer cells from dividing. For example, compound 9a from this series caused cell cycle arrest at the S phase in HeLa cells, while compound 14g arrested MCF-7 cells at the G2/M phase.[7] This demonstrates that modifications to the core structure can tune the specific CDK target and the resulting cellular outcome.

2.1.3 Cellular Effects: Cytotoxicity and Apoptosis Induction

The ultimate outcome of kinase inhibition is cytotoxicity towards cancer cells. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50). Various pyridine derivatives have shown significant cytotoxicity against a range of cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer), with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug doxorubicin.[7] Furthermore, these compounds have been shown to induce apoptosis (programmed cell death), a hallmark of effective anticancer agents.[7][8]

Table 1: Comparative Anticancer Activity of Related Pyridine Derivatives

Compound ID Target Cell Line Mechanism/Target IC50 (µM) Reference
9a (Pyrazolo[3,4-b]pyridine) HeLa CDK2/CDK9 Inhibition 2.59 [7]
14g (Pyrazolo[3,4-b]pyridine) HCT-116 CDK2/CDK9 Inhibition 1.98 [7]
PD153035 (Pyrido[d]pyrimidine) A431 EGFR Inhibition 0.005 (5 nM) [9]
Compound 7g (Pyrido[d]pyrimidine) EGFR Kinase EGFR Inhibition 0.000008 (8 pM) [4]

| Compound 9p (Arylpyridine) | HeLa | Tubulin Polymerization | Not specified |[8][10] |

Anti-inflammatory Activity

Inflammation is a key pathological factor in many chronic diseases. Pyridine and its derivatives have been evaluated for their anti-inflammatory properties.[11][12][13] The proposed mechanism for some derivatives relates to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are heme-dependent.[11] By sequestering iron, these compounds can disrupt the inflammatory cascade. In vivo studies using models like carrageenan-induced paw edema in rats have confirmed that pyridine derivatives can significantly reduce inflammation.[11][13]

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. The pyridine scaffold is present in many compounds with demonstrated antibacterial and antifungal activity.[3][14] Their mechanism of action can vary, but some derivatives are known to act as DNA gyrase inhibitors, preventing bacterial DNA replication.[15] The introduction of a bromine atom on the scaffold has been shown to enhance antibacterial activity in some series.[15] Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[14][15]

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of new chemical entities. The following are detailed, self-validating methodologies for assessing the key activities of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Principle: The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[16]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[16] Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The rationale for this step is to allow sufficient time for the enzymatic conversion of MTT to formazan in living cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate 48-72h (Drug exposure) C->D E 5. Add MTT Solution D->E F 6. Incubate 4h (Formazan formation) E->F G 7. Solubilize Formazan (with DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model for evaluating acute inflammation.[11]

Principle: Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6):

    • Group 1: Vehicle control (e.g., 1 mL/kg saline).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).[11]

    • Group 3-4: Test compound at different doses (e.g., 100 and 200 mg/kg).

  • Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.). The choice of i.p. administration ensures rapid systemic absorption.

  • Inflammation Induction: 30 minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[11]

  • Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmograph.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vitro Antimicrobial Assay: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Step-by-Step Protocol:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) in Mueller-Hinton Broth (MHB) to an optical density corresponding to the 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Structure-Activity Relationships (SAR)

Synthesizing data from related pyrido[d]pyrimidine series allows for the deduction of key structure-activity relationships that are likely applicable to this compound derivatives.

  • The 3-Bromoanilino Moiety: For EGFR inhibition, the 4-[(3-bromophenyl)amino] substitution is highly favored and critical for high potency.[4]

  • Substituents on the Pyridine Ring: Adding small, electron-donating groups at positions adjacent to the pyridine nitrogen (e.g., 6- or 7-positions in pyrido[d]pyrimidines) can dramatically increase inhibitory potency by several orders of magnitude. N-methylation of an amino substituent, for instance, increased potency nearly 100-fold in one series.[4]

  • Solubilizing Groups: Attaching weakly basic amine side chains can increase aqueous solubility significantly while retaining high inhibitory activity, which is crucial for developing compounds with favorable pharmacokinetic properties for in vivo use.[6]

// Manually position nodes to point to parts of the image // These positions are illustrative and would need adjustment // SAR_Node -> Point1 [style=invis]; // SAR_Node -> Point2 [style=invis]; // SAR_Node -> Point3 [style=invis]; }

Caption: Key sites for modification on the pyridine scaffold to modulate biological activity.

Future Directions and Conclusion

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The existing body of research on structurally related compounds strongly suggests its potential as a source of potent anticancer, anti-inflammatory, and antimicrobial agents.

Future research should focus on:

  • Synthesis of Novel Derivatives: A library of derivatives should be synthesized, exploring various substitutions on the pyridine ring to optimize potency and selectivity, guided by the SAR insights discussed.

  • Broad-Spectrum Kinase Profiling: Promising anticancer candidates should be screened against a wide panel of kinases to determine their selectivity profile and identify potential off-target effects or new therapeutic applications.

  • In Vivo Efficacy and Pharmacokinetics: Lead compounds must be advanced into in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Mechanistic Elucidation: For anti-inflammatory and antimicrobial derivatives, further studies are needed to pinpoint the precise molecular mechanisms of action beyond the current hypotheses.

References

  • Al-Ostath, A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]
  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
  • Asadipour, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences. [Link]
  • Bîcu, E., & Profire, L. (2024).
  • Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]
  • Uçar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal. [Link]
  • K.S, V., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
  • Al-Ostath, A., et al. (2022). Evaluation of the anti‐inflammatory effect of 1,4‐dihydropyridine derivatives.
  • Hadi, M. K., et al. (2025). Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. Chemical Review and Letters. [Link]
  • Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]
  • Reddy, T. S., et al. (2008). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Sadawarte, G. P., et al. (2022). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry. [Link]
  • Thoreauchem. (n.d.). This compound-191602-60-5. Thoreauchem. [Link]
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
  • Wang, C., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
  • Asadipour, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.
  • Wang, C., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Unlocking the Therapeutic Potential of 4-(3-Bromo-4-methoxyphenyl)pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel small molecules with therapeutic promise is a cornerstone of modern drug discovery. The compound 4-(3-bromo-4-methoxyphenyl)pyridine, a synthetically accessible molecule, stands at the intersection of several key pharmacophores known to interact with high-value biological targets. While this specific molecule is not extensively characterized in the public domain, its structural motifs—a substituted pyridyl ring linked to a brominated methoxyphenyl group—are present in a variety of bioactive agents. This technical guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically investigate and validate the potential therapeutic targets of this compound. We will delve into the scientific rationale for prioritizing specific target classes, provide detailed, field-proven experimental protocols for target validation, and present a logical workflow from initial hypothesis to mechanistic insight. This document is intended not as a simple recitation of facts, but as a strategic playbook for unlocking the therapeutic value of this promising chemical entity.

Introduction: Deconstructing the Molecule for Target Prioritization

The structure of this compound offers immediate clues to its potential biological activities. The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems.[1][2] The methoxyphenyl group is a common feature in compounds targeting kinases and tubulin. Furthermore, the strategic placement of a bromine atom can enhance binding affinity through halogen bonding and modulate metabolic stability.

Based on a comprehensive analysis of structurally analogous compounds found in the scientific literature, we can formulate several primary hypotheses regarding the potential therapeutic targets of this compound. This guide will focus on the following high-priority target classes:

  • Microtubule Dynamics: Tubulin Polymerization

  • Oncogenic Signaling: Receptor Tyrosine Kinases (RTKs)

  • Cell Cycle Control: Cyclin-Dependent Kinases (CDKs)

  • Post-Translational Modification: Farnesyl Protein Transferase (FPT)

  • Inflammation and Immunology: Chemokine Receptors

The following sections will explore the rationale for each target class and provide a roadmap for experimental validation.

Hypothesis 1: Inhibition of Tubulin Polymerization

2.1 Scientific Rationale

A compelling body of evidence suggests that compounds featuring a pyridine ring linked to a substituted phenyl group can function as potent inhibitors of tubulin polymerization, occupying the colchicine binding site. For instance, pyridine-bridged analogues of combretastatin A-4, a well-known tubulin inhibitor, have demonstrated significant anticancer activity.[3] Similarly, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as tubulin polymerization inhibitors and showed potent antiproliferative effects.[4] The spatial arrangement of the methoxyphenyl and pyridine rings in this compound mimics the cis-stilbene core of combretastatin, making tubulin a primary putative target.

2.2 Experimental Validation Workflow

A tiered approach is recommended to efficiently validate this hypothesis.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular Mechanism of Action cluster_2 Tier 3: Target Engagement A Antiproliferative Assay (e.g., MCF-7, HeLa, A549) B Tubulin Polymerization Assay (Cell-Free) A->B If IC50 < 10 µM C Immunofluorescence Microscopy (Microtubule Disruption) B->C D Cell Cycle Analysis (Flow Cytometry for G2/M Arrest) C->D E Colchicine Competition Assay D->E

Caption: Tiered workflow for validating tubulin inhibition.

2.3 Detailed Experimental Protocols

Protocol 2.3.1: Cell-Free Tubulin Polymerization Assay

  • Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.

  • Materials:

    • Tubulin (>99% pure, lyophilized)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (100 mM stock)

    • Glycerol

    • Test Compound (10 mM stock in DMSO)

    • Positive Control: Combretastatin A-4 or Paclitaxel

    • Negative Control: DMSO

    • 96-well, clear bottom plates

    • Temperature-controlled spectrophotometer/plate reader (340 nm)

  • Procedure:

    • Reconstitute tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.

    • Prepare serial dilutions of the test compound in General Tubulin Buffer.

    • In a 96-well plate, add 5 µL of the compound dilutions (or controls) to each well.

    • Add 50 µL of the tubulin solution to each well.

    • Incubate the plate at 4°C for 5 minutes to prevent premature polymerization.

    • Initiate polymerization by adding 5 µL of GTP (final concentration 1 mM) and immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance vs. time. Calculate the rate of polymerization and the maximal polymer mass. Determine the IC₅₀ value for the inhibition of polymerization.

Protocol 2.3.2: Immunofluorescence for Microtubule Disruption

  • Objective: To visualize the effect of the compound on the microtubule network in intact cells.

  • Materials:

    • HeLa or A549 cells

    • Glass coverslips

    • Complete culture medium

    • Test Compound

    • Methanol (ice-cold)

    • PBS (Phosphate Buffered Saline)

    • Primary antibody: anti-α-tubulin (mouse monoclonal)

    • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

    • DAPI (for nuclear staining)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 18-24 hours. Include DMSO as a negative control.

    • Wash cells twice with PBS.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C.

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with anti-α-tubulin antibody (1:1000 dilution) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488 secondary antibody (1:1000 dilution) for 1 hour in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Mount coverslips on slides and visualize using a fluorescence microscope.

  • Data Analysis: Compare the microtubule structure in treated cells versus control cells. Look for evidence of depolymerization, such as diffuse tubulin staining and loss of the filamentous network.

Hypothesis 2: Inhibition of Receptor Tyrosine Kinases (RTKs)

3.1 Scientific Rationale

The 4-methoxyphenyl motif is a common feature in many Type I and Type II kinase inhibitors. It can effectively occupy the hydrophobic pocket adjacent to the ATP-binding site. For example, compounds with phenoxy-N-arylacetamide moieties have been investigated as inhibitors of EGFR and VEGFR-2.[5] Given that aberrant RTK signaling is a hallmark of many cancers, evaluating this compound against a panel of relevant kinases is a logical step.

3.2 Experimental Validation Workflow

G A Broad Kinase Panel Screen (e.g., DiscoverX KINOMEscan) B Dose-Response IC50 Determination (Biochemical Assay for Hits) A->B Identify hits (Kd < 1 µM) C Cellular Target Engagement Assay (e.g., NanoBRET or CETSA) B->C Confirm cellular potency D Western Blot for Phospho-Substrate Inhibition C->D Validate downstream signaling

Caption: Workflow for validating RTK inhibition.

3.3 Detailed Experimental Protocol

Protocol 3.3.1: Western Blot for Phospho-RTK Inhibition

  • Objective: To determine if the compound inhibits the autophosphorylation of a specific RTK (e.g., EGFR) in a cellular context.

  • Materials:

    • A431 cells (high EGFR expression)

    • Serum-free culture medium

    • Test Compound

    • EGF (Epidermal Growth Factor)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (5% BSA in TBST)

    • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • ECL substrate

    • Chemiluminescence imager

  • Procedure:

    • Plate A431 cells and grow to 80-90% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with EGF (100 ng/mL) for 10 minutes.

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

    • Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour.

    • Incubate with anti-phospho-EGFR antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash and detect signal using ECL substrate.

    • Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.

  • Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of phospho-EGFR to total-EGFR for each condition. Determine the IC₅₀ for the inhibition of EGFR phosphorylation.

Additional High-Priority Target Classes

While tubulin and RTKs represent the most probable targets based on structural analogy, a comprehensive investigation should also consider the following.

4.1 Cyclin-Dependent Kinases (CDKs)

  • Rationale: Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDK2 and CDK9.[1] The core pyridine structure is a recurring motif in CDK inhibitors.

  • Validation Approach:

    • Initial screen against key CDKs (CDK1, CDK2, CDK4/6, CDK9) using a biochemical assay (e.g., ADP-Glo).

    • If hits are identified, perform cell cycle analysis by flow cytometry on relevant cancer cell lines (e.g., MCF-7, HCT-116) to look for G1 or G2 phase arrest.

    • Confirm target engagement by Western blotting for downstream markers, such as phosphorylation of Retinoblastoma protein (pRb).

4.2 Farnesyl Protein Transferase (FPT)

  • Rationale: Complex molecules containing a 3-bromo-pyridine scaffold have been reported as inhibitors of FPT, an enzyme critical for the function of Ras proteins.[6]

  • Validation Approach:

    • Utilize a commercially available FPT activity assay (e.g., a fluorescence polarization-based kit) to screen for direct inhibition.

    • In a cellular context, assess the processing of farnesylated proteins like Ras or Lamin B. A successful inhibitor will cause an accumulation of the unprocessed, higher molecular weight form, detectable by Western blot.

4.3 Chemokine Receptors

  • Rationale: Pyridine derivatives have been synthesized as antagonists for chemokine receptors like CXCR4, which are involved in cancer metastasis and inflammation.[7]

  • Validation Approach:

    • Perform a radioligand binding assay to test for competitive binding to the CXCR4 receptor.

    • Conduct a functional assay, such as a calcium mobilization assay or a chemotaxis assay, to determine if the compound can block the downstream signaling induced by the natural ligand, CXCL12.

Summary and Strategic Outlook

The compound this compound possesses significant therapeutic potential, with structural alerts pointing towards several high-value target classes in oncology and immunology. This guide outlines a logical, multi-pronged strategy for target identification and validation, prioritizing tubulin and receptor tyrosine kinases based on strong precedent from structurally related molecules. The provided experimental workflows and detailed protocols are designed to be robust and self-validating, ensuring a high degree of scientific integrity. By systematically pursuing these lines of inquiry, research teams can efficiently de-orphan this compound and build a compelling data package for further preclinical and clinical development.

References

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]
  • Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[8][9]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase. PubMed. [Link]
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. National Institutes of Health (NIH). [Link]
  • 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. National Institutes of Health (NIH). [Link]
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents.
  • Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. De Gruyter. [Link]
  • Quantum evaluation and therapeutic activity of (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide and its modified derivatives against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach.

Sources

The Strategic Role of 4-(3-Bromo-4-methoxyphenyl)pyridine: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-(3-bromo-4-methoxyphenyl)pyridine, a pivotal chemical intermediate in modern organic synthesis and medicinal chemistry. We will explore its synthesis, key chemical transformations, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with multiple biological targets. The substituted aryl-pyridine motif is one such scaffold, and this compound represents a particularly valuable and versatile building block within this class. Its strategic importance lies in the orthogonal reactivity of its constituent parts: the pyridine ring, which can act as a hydrogen bond acceptor and a core structural element; the bromine atom, a versatile handle for cross-coupling reactions; and the methoxy-substituted phenyl ring, which can engage in crucial hydrophobic and electronic interactions within a target's binding site.

This guide will deconstruct the synthetic utility of this intermediate, providing a rationale for its application and detailed methodologies for its use in constructing complex molecular architectures with therapeutic potential.

Synthesis of the Core Intermediate: this compound

The most common and efficient method for the synthesis of this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction provides a robust and high-yielding route to form the critical carbon-carbon bond between the pyridine and phenyl rings.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary starting materials: a pyridine-containing boronic acid or its ester derivative, and a dibrominated anisole derivative.

G TM This compound Route Suzuki-Miyaura Coupling TM->Route SMs Starting Materials SM1 4-Pyridylboronic Acid SMs->SM1 SM2 1,2-Dibromo-4-methoxybenzene SMs->SM2 Route->SMs

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • 4-Pyridylboronic acid

  • 1,2-Dibromo-4-methoxybenzene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 4-pyridylboronic acid (1.0 eq), 1,2-dibromo-4-methoxybenzene (1.2 eq), and potassium carbonate (2.0 eq). The use of an oven-dried flask is critical to prevent moisture from quenching the reaction.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (3-5 mol%). The dppf ligand is chosen for its ability to stabilize the palladium center and promote both oxidative addition and reductive elimination steps of the catalytic cycle[1][2].

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. This is a crucial step to remove oxygen, which can oxidize the Pd(0) active catalyst. Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step[3].

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. The elevated temperature is required to overcome the activation energy of the oxidative addition step[2].

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound as a solid.

Reactant Equivalents Purpose
4-Pyridylboronic acid1.0Pyridine source
1,2-Dibromo-4-methoxybenzene1.2Phenyl source; slight excess ensures complete consumption of the more valuable boronic acid.
Pd(dppf)Cl₂0.03 - 0.05Catalyst for C-C bond formation.
K₂CO₃2.0Base required to activate the boronic acid for the transmetalation step of the Suzuki catalytic cycle[3].
1,4-Dioxane/Water-Solvent system; dioxane solubilizes organic components, water dissolves the base.

Key Transformations and Applications in Drug Discovery

This compound is a linchpin intermediate, primarily utilized in two of the most powerful cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the sequential and controlled introduction of molecular complexity, building upon the core scaffold.

Caption: Key synthetic pathways from the core intermediate.

Suzuki-Miyaura Coupling: Building Biaryl Architectures

The bromine atom on the phenyl ring serves as an excellent handle for a second Suzuki coupling, allowing for the synthesis of complex terphenyl-like structures.

General Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent and Reaction: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water). Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.

  • Purification: Perform a standard aqueous work-up followed by purification via column chromatography or recrystallization.

This second coupling is instrumental in creating scaffolds that can span larger, more complex binding sites in biological targets.

Buchwald-Hartwig Amination: Introducing the Pharmacophoric Amine

The Buchwald-Hartwig amination is arguably the most critical application of this intermediate in drug discovery, as it allows for the formation of a C-N bond, introducing a substituted aniline moiety[4][5]. This aniline fragment is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase domain[6][7].

Detailed Experimental Protocol:

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Inert Atmosphere: Charge an oven-dried Schlenk flask with this compound (1.0 eq), the aniline derivative (1.2 eq), and cesium carbonate (1.5 eq).

  • Catalyst Pre-formation: In a separate vial, pre-mix the palladium source, Pd₂(dba)₃ (1-2 mol%), and the ligand, Xantphos (2-4 mol%), in anhydrous 1,4-dioxane. The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the reductive elimination step and preventing β-hydride elimination, especially with electron-rich anilines[8][9].

  • Reaction: Add the catalyst solution to the main flask via syringe. Degas the resulting mixture by bubbling argon through it for 10-15 minutes. Heat the reaction to 90-110 °C and stir until completion (monitored by LC-MS).

  • Work-up and Purification: Cool the mixture, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate. The residue is then subjected to an aqueous work-up and purified by column chromatography.

Component Typical Range Causality/Rationale
Pd₂(dba)₃1-2 mol%Pd(0) source for the catalytic cycle[9].
Xantphos2-4 mol%Bulky ligand stabilizes the catalyst and promotes C-N bond formation[8].
Base (Cs₂CO₃)1.5-2.0 eqActivates the amine for coordination to the palladium center[8].
Temperature90-110 °CProvides the necessary activation energy for the oxidative addition step.

Case Study: A Building Block for Tyrosine Kinase Inhibitors

The 4-(phenylamino)pyridine and related heterocyclic structures are the cornerstone of numerous Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors[6][7]. While a direct marketed drug using the exact title compound as a starting material is not publicly disclosed in detail, its structural motif is highly prevalent in patented and clinically investigated compounds. For instance, the general class of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent inhibitors of EGFR tyrosine kinase activity[10][11]. The 3-bromo substituent on the phenylamino ring has been shown to be highly favorable for potent inhibition in this class of compounds[10].

The synthesis of these complex inhibitors often involves a convergent approach where this compound is first elaborated via Buchwald-Hartwig amination, and then further functionalized. The methoxy group can serve as a key interaction point or be a precursor for a hydroxyl group, which can act as a hydrogen bond donor. The bromine atom's position is strategic, often pointing towards a solvent-exposed region of the kinase active site, where it can be replaced with larger functional groups to improve potency or selectivity.

Conclusion: A Versatile Intermediate for Future Discovery

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers chemists a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its value is rooted in the predictable and high-yielding reactivity of its bromine atom in cornerstone cross-coupling reactions, enabling the efficient construction of C-C and C-N bonds. As the demand for novel, targeted therapeutics continues to grow, the importance of well-designed, functionalized intermediates like this compound will only increase, making it a key component in the synthetic chemist's toolbox for years to come.

References

  • Ahmad, G., Rasool, N., Ikram, H. M., Gul Khan, S., Mahmood, T., Ayub, K., Zubair, M., Al-Zahrani, E., Ali Rana, U., & Akhtar, M. N. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Carter, M. C., et al. (1999). Bicyclic heteroaromatic compounds as protein tyrosine kinase inhibitors.
  • Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690(15), 3373-3382. [Link]
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
  • El-Sayed, N. A., El-Bendary, E. R., El-Ashry, S. M., & Abo-Ghalia, M. H. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100085. [Link]
  • Glaxo Group Limited. (2002). Quinazoline ditosylate salt compounds.
  • GlaxoSmithKline. (2007).
  • J-Stage. (n.d.).
  • Kingston, J. V., & Verkade, J. G. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 73(13), 4939–4944. [Link]
  • Li, W., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(12), 3351-3362. [Link]
  • Metwally, K., & Abo-Dya, N. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 30(1), 1-25. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Pye, D. R., & Hartwig, J. F. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17757-17769. [Link]
  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-3925. [Link]
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151-8156. [Link]
  • Tadesse, S., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(6), 944-949. [Link]
  • Thomas, S., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321477. [Link]
  • Various Authors. (n.d.). Tyrosine kinase inhibitors. PubMed. [Link]
  • Wuts, P. G. M. (2023).
  • Wuts, P. G. M. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Xu, G., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(1), 1448. [Link]
  • Zare, M., et al. (2020). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 10(63), 38385-38403. [Link]

Sources

Whitepaper: Strategic Diversification of the 4-(3-Bromo-4-methoxyphenyl)pyridine Scaffold for Novel Compound Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a significant percentage of FDA-approved drugs due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] This guide focuses on a particularly valuable starting material: 4-(3-Bromo-4-methoxyphenyl)pyridine. We present a technical exploration of its strategic importance as a versatile scaffold, detailing the core synthetic methodologies for its diversification. By leveraging powerful palladium-catalyzed cross-coupling reactions, this scaffold serves as an exceptional platform for generating libraries of novel compounds, particularly in the pursuit of targeted therapies like kinase inhibitors.[3][4] This document provides field-proven insights into experimental design, detailed protocols for key transformations, and a case study illustrating the logical progression from scaffold to a potential drug candidate.

The this compound Scaffold: A Privileged Starting Point

The selection of a starting scaffold in a drug discovery campaign is a critical decision that dictates the accessible chemical space and potential for downstream success. The this compound core is not merely a random collection of atoms; its architecture is deliberately suited for chemical diversification and biological interaction.

  • The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within the active sites of many enzymes, particularly kinases.[2] Its presence also influences the molecule's overall polarity and metabolic stability.

  • The Methoxy Group (-OCH₃): This electron-donating group can modulate the electronic properties of the phenyl ring and often serves as a metabolic "soft spot" that can be modified to fine-tune pharmacokinetic properties. More importantly, it can form key hydrogen bonds or occupy hydrophobic pockets within a target protein. Studies on pyridine derivatives have shown that the presence and position of methoxy groups can enhance biological activity.[1]

  • The Aryl Bromide Handle: The bromine atom at the C3 position of the phenyl ring is the linchpin for diversification. It is an ideal functional group for a wide range of palladium-catalyzed cross-coupling reactions, providing a robust and reliable site for introducing new carbon-carbon and carbon-nitrogen bonds.[5][6]

Suzuki_Cycle pd0 Pd(0)Ln oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br) pd0->oa_complex Ar-Br trans_complex Transmetalation Complex (Ar-Pd(II)-R') oa_complex->trans_complex R'-B(OR)2 Base trans_complex->pd0 Reductive Elimination product R-R' Product trans_complex->product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds

To install primary or secondary amines, the Buchwald-Hartwig amination is the undisputed method of choice. [7][8]This reaction is invaluable for introducing functionalities that can serve as hydrogen bond donors, improve solubility, or mimic peptide bonds.

Causality of Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BINAP) are critical. [7]They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition. Pre-formed catalysts that incorporate these ligands are often used for convenience and reproducibility. [5]* Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine coupling partner, making it a more active nucleophile. [9]* Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are necessary to prevent quenching of the strong base and to ensure catalyst stability. [10]

Figure 3: Primary diversification pathways from the core scaffold.

Case Study: Development of a Pyrazolopyridine-Based c-Met Kinase Inhibitor

The aberrant activity of the c-Met receptor tyrosine kinase is implicated in various cancers. [3]We can illustrate a logical workflow for developing a c-Met inhibitor starting from our scaffold. Many Type-I kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase ATP-binding site. [3] Design Rationale: The goal is to replace the bromine atom with a nitrogen-containing heterocycle, such as a pyrazole, which is known to act as an effective hinge-binder. [11]The 4-(4-methoxyphenyl)pyridine portion will serve to occupy the rest of the ATP pocket.

Synthetic and SAR Workflow
  • Initial Coupling: A Suzuki coupling is performed between this compound and a suitable pyrazoleboronic acid ester (e.g., 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester). This creates the core pyrazolophenyl-pyridine structure.

  • Deprotection: The BOC protecting group on the pyrazole is removed under acidic conditions.

  • Secondary Diversification: The free N-H on the pyrazole can be alkylated or acylated to explore the solvent-exposed region of the kinase, allowing for optimization of potency and physical properties.

Structure-Activity Relationship (SAR) Table

The following table presents hypothetical data for a series of analogs based on this strategy, demonstrating how systematic modification can lead to improved potency.

Compound IDR-Group on Pyrazole-N1c-Met IC₅₀ (nM)Rationale for Change
CS-01 H250Initial hit; establishes baseline potency.
CS-02 -CH₃150Small alkyl group probes for hydrophobic pocket.
CS-03 -(CH₂)₂-OH45Addition of hydroxyl for potential H-bonding and improved solubility.
CS-04 -(CH₂)₂-N(CH₃)₂15Basic amine can form salt bridge and significantly enhance solubility.

This logical progression, starting with a simple modification and moving to more complex, property-enhancing groups, is a hallmark of lead optimization.

Kinase_Signaling_Pathway HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds Dimer Dimerization & Autophosphorylation cMet->Dimer Activates Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/Erk) Dimer->Downstream Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation Inhibitor Our Inhibitor (CS-04) Inhibitor->Dimer Blocks ATP Binding

Figure 4: Target c-Met signaling pathway and point of inhibitor action.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and a ligand (e.g., XPhos, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume).

  • Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagent Setup: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq) and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Substrate Addition: Evacuate and backfill the vessel with an inert gas. Add this compound (1.0 eq) dissolved in anhydrous toluene, followed by the desired amine (1.2 eq).

  • Reaction: Heat the mixture to the target temperature (typically 90-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The this compound scaffold represents a powerful and versatile starting point for the discovery of novel, biologically active compounds. Its strategic combination of a biologically relevant pyridine core and a synthetically tractable aryl bromide handle allows for rapid and systematic diversification. Through the robust application of modern synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate extensive libraries to probe complex biological targets. The logical, iterative process of synthesis and evaluation, as demonstrated in the c-Met inhibitor case study, provides a clear roadmap for advancing from a simple scaffold to a potent and optimized lead candidate.

References

  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-25. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • ACS Green Chemistry Institute.
  • Matsuura, N., et al. (2018). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters. [Link]
  • Seredyuk, M., et al. (2023). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
  • Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • Organic Chemistry Portal. Suzuki Reaction. [Link]
  • Pérez-Alija, M., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
  • Sravanthi, V. V., & Kumar, M. S. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 198, 112356. [Link]
  • ResearchGate. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. [Link]
  • Jorda, R., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
  • Li, S., et al. (2022). An Empirical Quantitative Structure–Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. Journal of Medicinal Chemistry. [Link]
  • Matulenko, M. A., et al. (2005). 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 13(11), 3705-20. [Link]
  • Li, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
  • Sharma, P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

Sources

4-(3-Bromo-4-methoxyphenyl)pyridine safety and handling procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(3-Bromo-4-methoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative utilized as a building block in organic synthesis, particularly within the field of medicinal chemistry. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in authoritative safety data and established laboratory best practices.

Chemical Identification and Properties

A clear identification of the substance is the foundation of chemical safety.

IdentifierValue
Chemical Name This compound
Synonyms 3-Bromo-4-methoxypyridine
CAS Number 82257-09-8[1]
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol [1][2]

Physical and Chemical Properties:

PropertyValueSource
Physical State Liquid[1]
Color Pale yellow[1]
Boiling Point 214.5°C at 760 mmHg[1]
Density 1.53 g/cm³[1]
Flash Point 83.5°C[1]

Hazard Identification and GHS Classification

Understanding the specific hazards associated with this compound is crucial for risk assessment. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.[3][4][5][6]

GHS Hazard Statements:

CodeHazard StatementHazard ClassSignal Word
H315Causes skin irritationSkin irritation, Category 2Warning
H319Causes serious eye irritationSerious eye irritation, Category 2AWarning
H335May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3Warning

Note: This classification is based on available Safety Data Sheets. The potential for acute oral toxicity is also noted in some sources, with classifications such as "Harmful if swallowed" (H302).[2]

Pictograms:



Primary Hazards Explained:

  • Skin and Eye Irritation: Direct contact with the liquid can cause inflammation, redness, and pain. The "bromo" and "pyridine" functional groups are common culprits in causing irritation, necessitating the use of robust personal protective equipment.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[1] The volatility of the compound, while not extreme, is sufficient to require handling in a well-ventilated area.

  • Toxicological Data Gaps: It is critical to note that comprehensive toxicological data, such as carcinogenicity, mutagenicity, and reproductive toxicity, are largely unavailable for this specific compound.[7][8] In the absence of data, a precautionary principle should be applied, treating the substance with a high degree of care and assuming it may have uncharacterized hazards.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound that could generate vapors, mists, or aerosols must be conducted in a properly functioning and certified chemical fume hood.[7][9] This is the primary defense against respiratory exposure.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[9] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For procedures with a higher risk of splashing, chemical splash goggles are required. A face shield may be necessary when handling larger quantities.[10]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: When engineering controls are not sufficient, or during a large-scale cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[9] All respirator use requires a formal respiratory protection program, including medical clearance and fit testing.

GHS_Summary cluster_GHS GHS Hazard Summary cluster_PPE Required PPE node_hazard_class Hazard Classes node_skin Skin Irritation (Cat. 2) node_hazard_class->node_skin H315 node_eye Eye Irritation (Cat. 2A) node_hazard_class->node_eye H319 node_resp Respiratory Irritation (Cat. 3) node_hazard_class->node_resp H335 node_ppe Core PPE node_goggles Safety Goggles/Glasses node_ppe->node_goggles node_gloves Nitrile Gloves node_ppe->node_gloves node_coat Lab Coat node_ppe->node_coat node_hood Fume Hood node_ppe->node_hood Mandatory Control

Caption: GHS hazards and corresponding required PPE.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][11][12]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][12][13] Do not store in direct sunlight or near sources of heat and ignition.[9][13]

  • Container Integrity: Ensure containers are properly labeled with the full chemical name and associated hazards.

Emergency Procedures

A pre-planned emergency response is critical to mitigating the consequences of an accidental exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. If the individual is conscious, give them a glass of water to drink.[11] Seek immediate medical attention.

Accidental Release Measures
  • Small Spills:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[7][11]

    • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[9][11]

    • Clean the spill area thoroughly with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert emergency services and the institutional safety office.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Workflow cluster_Handling Safe Handling Workflow cluster_Spill Spill Response node_start Start: Handling Task node_hood Work in Fume Hood node_start->node_hood node_ppe Don Correct PPE node_hood->node_ppe node_procedure Perform Procedure node_ppe->node_procedure node_end End: Decontaminate & Store node_procedure->node_end node_spill Spill Occurs node_procedure->node_spill If Spill node_evacuate Evacuate & Alert Others node_spill->node_evacuate node_absorb Absorb with Inert Material node_evacuate->node_absorb Small Spill + PPE node_collect Collect into Waste Container node_absorb->node_collect node_clean Clean Area node_collect->node_clean

Caption: Standard handling workflow and spill response protocol.

Disposal Considerations

Chemical waste must be managed in a compliant and environmentally responsible manner.

  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.[7]

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.[9] Do not mix with incompatible waste streams.

  • Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][7]

Conclusion

While this compound is a valuable reagent in research and development, it possesses definite health hazards, primarily skin, eye, and respiratory irritation. The significant gaps in toxicological data demand a conservative and cautious approach to its handling. By adhering to the engineering controls, personal protective equipment standards, and emergency procedures outlined in this guide, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals - Pyridine.
  • 3-Bromopyridine Safety D
  • 4 - SAFETY D
  • 3-Bromo-4-methoxypyridine.
  • GHS Classification Summary (Rev.9, 2021).
  • Overview of the GHS Classification Scheme in Hazard Classification.
  • GHS Hazard Classification: Everything You Need to Know. ERA Environmental. [Link]
  • GHS Classification (Rev.11, 2025) Summary.

Sources

Navigating the Safety Profile of 4-(3-bromo-4-methoxyphenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Compound and the Imperative for Safety

4-(3-bromo-4-methoxyphenyl)pyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a halogenated aromatic heterocycle, it serves as a valuable building block in the synthesis of more complex molecular architectures. The presence of the bromo-, methoxy-, and phenylpyridine moieties dictates its reactivity and, consequently, its toxicological and safety profile. This guide provides a comprehensive overview of the material safety data for this compound, drawing upon data from structurally similar compounds to offer a robust framework for its safe handling, storage, and disposal. It is imperative for all personnel handling this compound to be thoroughly familiar with the information presented herein to mitigate potential risks.

Section 1: Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling. These properties can predict its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

PropertyValueSource
CAS Number 191602-60-5[1]
Molecular Formula C12H10BrNO[1]
Molecular Weight 264.12 g/mol [2]
Physical Form Solid[3]
Purity Typically >97%[1][3]
Boiling Point 353.5 ± 32.0 °C at 760 mmHg (Predicted for analog)[3]
Storage Temperature Room Temperature[3]

Section 2: Hazard Identification and GHS Classification

Based on data from analogous compounds, this compound is classified as harmful and an irritant. The Globally Harmonized System (GHS) classification provides a standardized approach to hazard communication.

GHS Pictogram:



Signal Word: Warning [3][4]

GHS Hazard Statements (H-Statements):

CodeStatementSource
H302Harmful if swallowed.[3][4]
H315Causes skin irritation.[3][4]
H319Causes serious eye irritation.[3][4]
H335May cause respiratory irritation.[3]

GHS Precautionary Statements (P-Statements):

A selection of key precautionary statements is provided below. A comprehensive list can be found in the safety data sheets of analogous compounds.

CodeStatementSource
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]
P264Wash skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Section 3: Experimental Protocols for Safe Handling and Use

Adherence to strict laboratory protocols is essential to minimize exposure and ensure the safety of all personnel. The following workflows are designed to provide a self-validating system of safety.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is the first line of defense against chemical exposure.

PPE_Workflow cluster_prep Preparation cluster_use Usage cluster_post Post-Handling start Assess Task-Specific Hazards ppe_selection Select Appropriate PPE: - Nitrile or Butyl Rubber Gloves - Chemical Safety Goggles - Lab Coat start->ppe_selection inspection Inspect PPE for Integrity ppe_selection->inspection donning Proper Donning of PPE inspection->donning handling Handle Chemical in a Certified Fume Hood donning->handling doffing Proper Doffing of PPE handling->doffing disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal hygiene Wash Hands Thoroughly disposal->hygiene end Safe Completion hygiene->end

Caption: Personal Protective Equipment (PPE) Workflow.

Causality Behind PPE Choices:

  • Gloves (Nitrile or Butyl Rubber): Pyridine and its derivatives can be absorbed through the skin. Butyl rubber gloves are recommended for handling pyridines.[7] Nitrile gloves offer good general chemical resistance. The choice of glove material should always be guided by the specific solvent being used.

  • Chemical Safety Goggles: The compound is a serious eye irritant.[3][4] Goggles provide a seal around the eyes, protecting against splashes and fine dust.

  • Fume Hood: The compound may cause respiratory irritation.[3] Handling in a certified chemical fume hood ensures that any dust or vapors are contained and exhausted, protecting the user's respiratory system.[6]

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

Exposure RouteFirst-Aid ProtocolRationaleSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.To remove the individual from the source of exposure and provide respiratory support.[8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.To remove the chemical from the skin and prevent further absorption and irritation.[8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.To dilute and wash away the chemical, minimizing damage to the eye tissues.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Call a POISON CENTER or doctor immediately.To avoid aspiration of the chemical into the lungs and to dilute the substance in the stomach.[6]

Section 4: Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9] Keep away from heat, sparks, open flames, and other sources of ignition.[7][8]

  • Stability: The compound is stable under recommended storage conditions.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[7][8] These materials can cause vigorous, potentially hazardous reactions.

Section 5: Accidental Release and Disposal

A clear and practiced plan for accidental releases and waste disposal is a cornerstone of laboratory safety.

Accidental Release Measures
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Absorb the spill with an inert, dry material such as sand, vermiculite, or a commercial absorbent.[6]

  • Collect: Carefully collect the absorbed material into a sealable, airtight, and compatible waste container.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection if necessary.[7]

Waste Disposal Workflow

Proper disposal of chemical waste is a legal and ethical responsibility to protect human health and the environment.

Waste_Disposal_Workflow start Chemical Waste Generated collect Collect in a Labeled, Compatible Waste Container start->collect segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Acids) collect->segregate store Store in a Designated, Secure, and Well-Ventilated Area segregate->store request Complete a Chemical Collection Request Form store->request dispose Dispose of through an Approved Waste Disposal Plant request->dispose end Compliant Disposal dispose->end

Caption: Chemical Waste Disposal Workflow.

Rationale for Disposal Protocol: Waste containing this compound must be treated as hazardous. It should be collected and disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to prevent environmental contamination.[11]

Section 6: Toxicological Information

While specific toxicological data for this compound is limited, the known hazards of pyridine and its derivatives provide a basis for assessing its potential health effects.

  • Acute Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][8]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.[8]

  • Carcinogenicity: Not classified as a carcinogen by major regulatory agencies. However, pyridine itself is a suspected human carcinogen.[7]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: Not an expected route of exposure for a solid.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By understanding its physical and chemical properties, recognizing its potential hazards, and adhering to the rigorous safety protocols outlined in this guide, researchers can work with this compound in a manner that ensures their safety and the integrity of their work. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) demand a proactive and diligent approach to laboratory safety, transforming protocols from mere guidelines into a self-validating system of protection.

References

  • Washington State University. (n.d.). Pyridine – CAS# 110-86-1.
  • Thoreauchem. (n.d.). This compound.

Sources

Navigating the Procurement and Application of 4-(3-Bromo-4-methoxyphenyl)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Research

For researchers, scientists, and professionals in drug development, the precise molecular architecture of starting materials is paramount to the success of a research campaign. Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active agents.[1][2] Their utility stems from the pyridine ring's unique electronic properties and its ability to engage in hydrogen bonding, which are critical for molecular recognition at biological targets. Among these valuable building blocks, isomers of bromo-methoxyphenyl-pyridine serve as crucial intermediates in the synthesis of complex molecules.[3]

This guide provides an in-depth technical overview of the commercial landscape for a key pyridine derivative, discusses its applications, and outlines essential quality control protocols for its use in a research setting. It is important to note that commercial suppliers offer several isomers of this compound. Researchers must pay close attention to the specific substitution pattern and corresponding CAS number to ensure the procurement of the correct molecule for their synthetic route. This guide will focus on the commercially available isomers to provide a practical resource for laboratory work.

Commercial Suppliers and Procurement

Sourcing high-quality reagents is the first critical step in any experimental workflow. For isomers of bromo-methoxyphenyl-pyridine, several reputable suppliers cater to the research and development community. When selecting a supplier, researchers should consider not only the list price but also the stated purity, availability of analytical data (such as a Certificate of Analysis), and the scale at which the compound can be supplied.

Below is a comparative table of commercial suppliers for two common isomers. It is imperative to verify the CAS number for the specific isomer required for your research.

IsomerSupplierCAS NumberStated Purity
3-(3-Bromo-4-methoxyphenyl)pyridine Sigma-Aldrich914349-55-698%
VSNCHEM914349-55-6Not specified[4]
3-Bromo-4-(3-methoxyphenyl)pyridine Sigma-Aldrich1017794-23-895%[5]
Santa Cruz BiotechnologyNot specifiedNot specified[6]
3-Bromo-4-(4-methoxyphenyl)pyridine BLDpharm88345-97-5Not specified[7]
3-Bromo-4-methoxy-pyridine Sigma-Aldrich82257-09-8Not specified
Chem-ImpexNot specifiedNot specified[8]

Note: Purity levels and availability are subject to change and should be confirmed with the supplier at the time of ordering.

In-House Quality Control: A Mandate for Reproducible Science

While commercial suppliers provide a stated purity, it is incumbent upon the researcher to perform independent verification of the identity and purity of any starting material. This is a foundational practice for ensuring the reproducibility and integrity of experimental results. The Journal of Medicinal Chemistry requires a purity of >95% for all tested compounds to ensure that the observed biological effect is not due to highly active impurities.[9]

Workflow for Incoming Material Qualification

The following diagram outlines a robust, self-validating workflow for the qualification of incoming 4-(3-Bromo-4-methoxyphenyl)pyridine or its isomers.

Incoming Material Qualification Workflow Workflow for Incoming Material Qualification cluster_0 Initial Steps cluster_1 Analytical Verification cluster_2 Decision cluster_3 Final Actions Receive_Compound Receive Compound from Supplier Visual_Inspection Visual Inspection for Homogeneity Receive_Compound->Visual_Inspection Documentation_Review Review Supplier CoA and SDS Visual_Inspection->Documentation_Review NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy Documentation_Review->NMR_Spectroscopy HPLC_Analysis HPLC-UV/MS Analysis NMR_Spectroscopy->HPLC_Analysis Purity_Assessment Quantitative Purity Assessment HPLC_Analysis->Purity_Assessment Compare_Data Compare Data with Specifications Purity_Assessment->Compare_Data Decision_Gate Accept or Reject Batch Compare_Data->Decision_Gate Release_to_Inventory Release to Research Inventory Decision_Gate->Release_to_Inventory Accept Contact_Supplier Contact Supplier for Discrepancy Decision_Gate->Contact_Supplier Reject

Caption: A typical workflow for the qualification of incoming research chemicals.

Experimental Protocols for Verification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for confirming the chemical structure of a compound. Absolute quantitative ¹H NMR (qNMR) can also be used to determine purity with high accuracy.[9][10]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a certified internal standard with a known concentration (e.g., maleic anhydride).

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to allow for full relaxation of the protons, which is crucial for accurate integration.

  • Data Analysis:

    • Confirm that the chemical shifts, splitting patterns, and integration values of the signals are consistent with the structure of the desired isomer.

    • Calculate the purity by comparing the integral of a well-resolved signal from the analyte to the integral of the known internal standard.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a compound by separating it from non-volatile impurities.[11]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is typically effective for this class of compounds.

    • Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths, which can help in identifying co-eluting impurities. Mass spectrometry (MS) detection can provide molecular weight information for impurity identification.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL.

  • Data Analysis: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[11] Method validation according to ICH guidelines is recommended for quantitative analysis.[12]

Application in Drug Discovery and Organic Synthesis

Bromo-pyridine derivatives are versatile building blocks in organic synthesis, primarily due to the reactivity of the bromine atom in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[3] These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

The bromo-methoxyphenyl-pyridine core is a key structural motif in the development of various therapeutic agents. For instance, related pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anticancer activity, demonstrating inhibition of cyclin-dependent kinases (CDKs) like CDK2 and CDK9.[13]

The following diagram illustrates a generalized synthetic application of a bromo-methoxyphenyl-pyridine isomer in a Suzuki cross-coupling reaction, a common strategy in drug discovery programs.

Synthetic Application Generalized Suzuki Coupling StartMat This compound (or isomer) Product 4-(3-R-4-methoxyphenyl)pyridine Coupled Product StartMat:f0->Product:f0 Suzuki Coupling BoronicAcid R-B(OH)₂ Aryl or Heteroaryl Boronic Acid BoronicAcid:f0->Product:f0 Catalyst Pd(PPh₃)₄ or other Pd catalyst Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O)

Caption: A generalized schematic of a Suzuki cross-coupling reaction.

Chalcones derived from related bromo-methoxy benzaldehydes and acetyl pyridines have also been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[14] This highlights the broad utility of these chemical motifs in the synthesis of biologically active compounds.

Conclusion

The procurement of this compound and its isomers is a critical first step for many research projects in medicinal chemistry and drug discovery. A successful research outcome depends not only on selecting the correct isomer from a reliable supplier but also on implementing a rigorous in-house quality control process to verify the identity and purity of the material. By following the technical guidance outlined in this document, researchers can build a foundation of analytical rigor, ensuring the integrity and reproducibility of their scientific findings.

References

  • Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate - IUCr Journals. (n.d.).
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. (2014, November 7).
  • 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem. (n.d.).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8).
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. (n.d.).
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.).
  • 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines - PubMed. (n.d.).
  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (n.d.).
  • 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one - NIH. (n.d.).
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.).
  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (n.d.).
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC - NIH. (n.d.).
  • A Brief View on Pyridine Compounds - Open Access Journals. (n.d.).

Sources

An In-depth Technical Guide to the Purity Standards of 4-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(3-Bromo-4-methoxyphenyl)pyridine is a key intermediate in the synthesis of various pharmacologically active molecules and advanced materials. The purity of this compound is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final product. This guide provides a comprehensive framework for establishing and verifying the purity of this compound. It delves into the potential impurity landscape, outlines robust analytical methodologies for detection and quantification, and proposes a tiered approach to setting purity specifications based on the intended application. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of quality control for this critical building block.

Introduction: The Significance of Purity

This compound serves as a versatile precursor in multi-step synthetic pathways. Its molecular architecture, featuring a pyridine ring coupled with a substituted phenyl group, is a common motif in medicinal chemistry. The bromine and methoxy functionalities provide reactive handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions.

The central challenge in utilizing this intermediate lies in controlling its purity. Impurities can act as catalyst poisons, participate in side reactions leading to complex product mixtures, or, in the context of drug development, introduce potentially toxic components that are difficult to remove in downstream steps. Therefore, a rigorous and well-defined purity standard is not merely a quality metric but a critical process parameter that ensures reproducibility, safety, and regulatory compliance.

The Impurity Landscape: A Proactive Approach

Effective purity control begins with a thorough understanding of potential impurities. These can be categorized based on their origin within the manufacturing process.[1][2]

  • Organic Impurities: These are the most common and can be further subdivided:

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis, such as 3-bromo-4-methoxybenzoic acid, 4-pyridineboronic acid, or related compounds used in coupling reactions.

    • By-products: Isomers (e.g., 2-(3-Bromo-4-methoxyphenyl)pyridine), products of over-reaction (e.g., dibrominated species), or molecules arising from competing reaction pathways.

    • Degradation Products: Impurities formed during storage or processing due to factors like light, heat, or oxidation.

  • Inorganic Impurities: These typically result from the manufacturing process and can include residual catalysts (e.g., palladium), inorganic salts from workup procedures, and filter aids.[2]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, methanol, ethyl acetate) that are not completely removed.[3]

The diagram below illustrates the potential sources of these impurities throughout the lifecycle of the compound.

Caption: Sources of Impurities Workflow.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is required to fully characterize the purity of this compound. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides a comprehensive profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity analysis, offering high-resolution separation and quantification of organic impurities.[4][5] A well-developed HPLC method is essential for any Certificate of Analysis.[4]

Rationale for Method Selection: A reverse-phase HPLC (RP-HPLC) method is typically preferred for this analyte due to its moderate polarity. The use of a C18 column provides excellent retention and separation of the main component from both more polar and less polar impurities. UV detection is suitable as the pyridine and phenyl rings contain strong chromophores.

Detailed Experimental Protocol: RP-HPLC Method

  • System Preparation:

    • Ensure the HPLC system is properly equilibrated with the mobile phase.

    • Perform a system suitability test (SST) by injecting a standard solution to verify resolution, tailing factor, and reproducibility.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a certified reference standard of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the standard using the same diluent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates.[6]

  • Chromatographic Analysis:

    • Inject 10 µL of the sample and standard solutions.

    • Run the analysis according to the conditions specified in Table 1.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent, assuming a relative response factor (RRF) of 1.0 for unknown impurities.

    • Identify and quantify any specified impurities against their respective reference standards if available.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for the basic pyridine nitrogen.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 30% B to 95% B over 20 minA gradient ensures elution of a wide range of impurities.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV at 254 nmWavelength where the aromatic rings have strong absorbance.
Injection Vol. 10 µLA typical volume for analytical HPLC.[6]
Table 1: Recommended HPLC Method Parameters.
Spectroscopic Identification

While HPLC quantifies impurities, spectroscopic methods are essential for structural confirmation of the main component and identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.[8][9][10] The chemical shifts, coupling constants, and integration of the proton signals provide a detailed map of the molecule. For this compound, characteristic signals in the aromatic region will confirm the substitution pattern on both the pyridine and phenyl rings.[11]

  • Mass Spectrometry (MS): Coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides the molecular weight of the parent compound and its impurities. The fragmentation pattern can offer further structural clues for impurity identification.

Gas Chromatography (GC)

GC is the preferred method for the analysis of residual solvents.[12] By using a headspace autosampler, volatile organic compounds can be analyzed with high sensitivity.

Establishing Purity Specifications

The required purity of this compound is dictated by its final use. The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for setting impurity thresholds in new drug substances, which can be adapted for key intermediates.[1][13][14]

Purity Tier Specification Intended Use Typical Analytical Requirements
Research Grade > 95%Early-stage discovery, proof-of-concept synthesis.¹H NMR, HPLC (purity by area %).
Development Grade > 98%Process development, scale-up, non-clinical studies.HPLC (purity by area %), ¹H NMR, MS, Residual Solvents by GC.
GMP Grade > 99.5%Clinical trial material, commercial API synthesis.Validated HPLC method for purity and impurities, ¹H/¹³C NMR, MS, Residual Solvents, Heavy Metals, Assay (by titration or qNMR).
Table 2: Tiered Purity Specifications.

The decision tree below, adapted from ICH principles, guides the process of identifying and qualifying impurities.[1]

Impurity_Qualification start Detect Impurity by HPLC threshold Is level > Identification Threshold (e.g., 0.10%)? start->threshold identify Identify Structure (e.g., by LC-MS, NMR) threshold->identify Yes no_action No Action Required threshold->no_action No known Is it a known metabolite or common impurity? identify->known qualify Qualify Impurity: Establish Biological Safety known->qualify No qualified Considered Qualified known->qualified Yes spec Set Specification Limit qualify->spec qualified->spec

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine, a valuable substituted biaryl building block in medicinal chemistry and materials science. The protocol leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, and practical advice for achieving a successful synthesis. The causality behind experimental choices, such as the selection of catalyst, base, and solvent, is thoroughly explained to empower the user with a deep understanding of the reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for the construction of biaryl and heterobiaryl scaffolds, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][3][4] The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their work on palladium-catalyzed cross-couplings.[1]

The target molecule, this compound, is a key intermediate for the synthesis of more complex molecules. The presence of a bromine atom provides a handle for further functionalization, while the methoxy-substituted phenylpyridine core is a common motif in bioactive compounds. This guide details a reliable protocol for its synthesis via the coupling of 4-pyridylboronic acid and a suitable 3-bromo-4-methoxyphenyl precursor.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][5][6] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, an aryl bromide) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.[2]

  • Transmetalation: The organoboron species (the boronic acid), activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.[1][2]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_steps pd0 Pd(0)Ln pd_complex Ar-Pd(II)(X)Ln pd0->pd_complex aryl_halide Ar-X (3-Bromo-4-methoxyphenyl halide) aryl_halide->pd_complex oxidative_addition Oxidative Addition diaryl_pd_complex Ar-Pd(II)(Ar')Ln pd_complex->diaryl_pd_complex boronic_acid Ar'-B(OH)2 (4-Pyridylboronic acid) + Base boronic_acid->diaryl_pd_complex transmetalation Transmetalation diaryl_pd_complex->pd0 product Ar-Ar' (Product) diaryl_pd_complex->product reductive_elimination Reductive Elimination

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
1,2-Dibromo-4-methoxybenzene≥98%Commercially availableStarting aryl halide.
4-Pyridylboronic acid≥98%Commercially availableOrganoboron coupling partner.[7]
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)Catalyst gradeCommercially availableA robust and versatile catalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially availableInorganic base.
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableReaction solvent.
TolueneAnhydrous, ≥99.8%Commercially availableAlternative reaction solvent.
WaterDeionizedIn-houseCo-solvent.
Ethyl acetateACS gradeCommercially availableFor extraction and chromatography.
HexanesACS gradeCommercially availableFor chromatography.
Brine (saturated NaCl solution)-Prepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially availableDrying agent.
Celite®-Commercially availableFiltration aid.
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash column chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Mass spectrometer (GC-MS or LC-MS)

Experimental Protocol

This protocol details the selective mono-arylation of 1,2-dibromo-4-methoxybenzene. The choice of a di-halogenated starting material allows for potential subsequent cross-coupling at the second bromine position. The reactivity difference between the two bromine atoms, influenced by the electronic effect of the methoxy group, can favor mono-substitution under controlled conditions.[1][2]

1. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,2-dibromo-4-methoxybenzene (1.0 equiv.), 4-pyridylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv., 3 mol%) to the flask.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of the aryl bromide).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

2. Reaction Execution:

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously overnight (12-16 hours).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or by LC-MS. The starting aryl bromide should be consumed, and a new, more polar spot corresponding to the product should appear.

3. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

4. Product Characterization:

  • The purified product should be a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results and Characterization

Based on the synthesis of a structurally similar compound, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, the following spectral data are anticipated for this compound:[8]

¹H NMR (in CDCl₃):

  • A singlet for the methoxy group protons around δ 3.9 ppm.

  • A doublet for the proton on the phenyl ring adjacent to the methoxy group and ortho to the pyridine ring.

  • A doublet of doublets for the proton on the phenyl ring between the bromo and pyridyl substituents.

  • A doublet for the proton on the phenyl ring ortho to the bromo substituent.

  • Signals in the aromatic region corresponding to the protons of the pyridine ring.

¹³C NMR (in CDCl₃):

  • A signal for the methoxy carbon around δ 56 ppm.

  • Signals in the aromatic region corresponding to the carbons of the phenyl and pyridine rings. The carbon bearing the bromine atom will be shifted downfield.

Mass Spectrometry (ESI-MS):

  • The mass spectrum should show a molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for a compound containing one bromine atom (approximately 1:1 ratio of M and M+2 peaks).

Causality and Experimental Insights

  • Choice of Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is a highly effective and versatile catalyst for Suzuki couplings. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps and provides stability to the palladium center.[9]

  • Role of the Base: The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species.[1][3] Potassium carbonate is a moderately strong inorganic base that is widely used and generally effective.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly employed.[9] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The choice of an aprotic polar solvent like dioxane can also influence the reaction rate and yield.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air. Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is essential to prevent catalyst deactivation and ensure high yields.

  • Selective Mono-coupling: When using a dihalogenated substrate, achieving selective mono-coupling can be challenging. The reactivity of the two bromine atoms in 1,2-dibromo-4-methoxybenzene is not identical due to the electronic influence of the methoxy group. By carefully controlling the stoichiometry of the boronic acid (a slight excess is used to ensure consumption of the limiting reagent), selective mono-arylation can be favored.[1][2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst.
Poor quality reagentsUse anhydrous solvents and dry reagents.
Insufficient heatingEnsure the reaction temperature is maintained at the specified level.
Formation of side products (e.g., homocoupling of boronic acid)Incomplete reaction or catalyst decompositionOptimize reaction time and temperature. Consider using a different palladium catalyst or ligand.
Difficulty in purificationCo-elution of product and impuritiesOptimize the solvent system for flash chromatography. Recrystallization may be an alternative purification method.

Conclusion

This application note provides a detailed and well-grounded protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By understanding the underlying principles of the reaction mechanism and the rationale behind the choice of reagents and conditions, researchers can confidently and successfully synthesize this valuable chemical intermediate. The provided protocol serves as a robust starting point for further optimization and application in various synthetic endeavors.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]
  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • PubMed.
  • IUCrData. data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. [Link]
  • ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). [Link]
  • Scribd. Exp 4 - Suzuki Coupling Reaction | PDF. [Link]
  • ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
  • PubChem. 3-(4-Methoxyphenyl)pyridine. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • PubChem. 4-(3,4-Dimethoxyphenyl)pyridine. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

The Suzuki-Miyaura Cross-Coupling with Aryl Bromides: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical and materials science industries, for the synthesis of biaryls, styrenes, and polyolefins.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their work on palladium-catalyzed cross-couplings.[1]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of the Suzuki-Miyaura reaction, with a specific focus on the use of aryl bromides as substrates. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, bases, and solvents, and provide a detailed, step-by-step protocol for a representative reaction. Furthermore, we will address common challenges and troubleshooting strategies to ensure successful and reproducible outcomes.

Mechanistic Overview: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated 14-electron Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square-planar 16-electron Pd(II) species.[5][6] The reactivity of the aryl halide in this step follows the order I > Br > Cl, making aryl bromides a common and practical choice for many applications.

  • Transmetalation: This crucial step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[3] For the transmetalation to occur efficiently, the boronic acid must be activated by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide.[9][10][11] This step results in the formation of a diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. In this concerted step, the two organic ligands couple to form the desired biaryl product through the formation of a new carbon-carbon bond.[3][6] This process regenerates the catalytically active Pd(0) species, which can then enter a new catalytic cycle.[5][6]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar'-B(OH)₂ / Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters and Component Selection

The success of a Suzuki-Miyaura reaction hinges on the judicious selection of its core components. For aryl bromides, a wide array of catalysts, ligands, bases, and solvents have been successfully employed.

Palladium Catalyst and Ligands

The choice of the palladium source and the associated ligand is paramount for achieving high catalytic activity and selectivity. While Pd(PPh₃)₄ can be used, modern protocols often favor the in-situ generation of the active catalyst from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in the presence of a phosphine ligand.[8]

Ligands play a multifaceted role: they stabilize the palladium center, prevent the formation of inactive palladium black, and modulate the steric and electronic properties of the catalyst to facilitate the key steps of the catalytic cycle.[5] For the coupling of aryl bromides, electron-rich and bulky phosphine ligands are often preferred as they promote both oxidative addition and reductive elimination.[12]

Catalyst/Precatalyst Common Ligands Key Features & Applications
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, air-stable catalyst. Suitable for a range of aryl bromides.
Pd(OAc)₂ / Pd₂(dba)₃PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhosIn-situ catalyst generation offers flexibility. Bulky phosphines enhance reactivity.[8]
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferroceneA robust catalyst, effective for challenging substrates.[2]
PEPPSI™-type catalystsN-Heterocyclic Carbenes (NHCs)Highly active for sterically hindered and electron-rich aryl bromides.[5]
The Role of the Base

The base is a critical component, primarily responsible for activating the boronic acid for transmetalation.[8][10] It achieves this by forming a more nucleophilic boronate species.[10][11] The choice of base can significantly impact the reaction rate and yield.

Commonly used bases include:

  • Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃

  • Phosphates: K₃PO₄

  • Hydroxides: NaOH, KOH, Ba(OH)₂[10]

  • Fluorides: KF, CsF

Inorganic bases are generally preferred for their ease of removal during workup.[13] The strength of the base can be a key parameter, with stronger bases sometimes accelerating the reaction. However, the presence of base-sensitive functional groups on the substrates must be considered.

Solvent Systems

The Suzuki-Miyaura reaction is known for its versatility in solvent choice, with reactions feasible in organic, aqueous, or biphasic conditions.[3] The solvent must solubilize the reactants and the catalyst system. Often, a mixture of an organic solvent and water is used, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[5]

Solvent Properties and Typical Use
TolueneA common non-polar solvent, often used in combination with water.
DioxaneA polar aprotic solvent, widely used for its good solvating properties.[5]
Tetrahydrofuran (THF)Another popular polar aprotic solvent.[5]
Dimethylformamide (DMF)A polar aprotic solvent, useful for less reactive substrates, but can be difficult to remove.[5]
Alcohols (e.g., Isopropanol)Can serve as both solvent and a mild reducing agent for Pd(II) precatalysts.

Recent efforts have also focused on the use of greener solvents to improve the environmental footprint of the reaction.[14]

Detailed Experimental Protocol: A General Procedure for Aryl Bromides

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Note: This is a representative procedure and may require optimization for specific substrates.

Materials and Reagents
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Reaction Setup and Execution

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[12]

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[12]

  • Establishing an Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas such as argon or nitrogen. This cycle should be repeated three times to ensure the reaction is performed under anaerobic conditions, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[2]

  • Solvent Addition: Using a syringe, add degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture.[12] Solvents should be degassed prior to use by bubbling with an inert gas for 15-20 minutes or by the freeze-pump-thaw method.

  • Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature (typically between 80-110 °C for aryl bromides). Stir the reaction mixture vigorously for the required duration, which can range from 2 to 24 hours.[12]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.[12]

Workup and Purification
  • Cooling and Quenching: Once the reaction is deemed complete, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (10 mL) to the reaction mixture and stir for 5-10 minutes.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 15 mL). Combine the organic layers.[12][15]

  • Washing: Wash the combined organic layers with brine (20 mL) to remove any residual water and inorganic salts.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12][15]

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[12][15]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation)Ensure rigorous exclusion of oxygen through proper degassing of solvents and use of an inert atmosphere.
Poor choice of ligand or baseScreen different ligands (e.g., more electron-rich or bulkier) and bases (e.g., a stronger base like Cs₂CO₃ or K₃PO₄).
Low reaction temperatureIncrease the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or catalyst.
Protodeborylation Decomposition of the boronic acidUse a milder base or anhydrous conditions. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3][5]
Homocoupling Coupling of two boronic acid moleculesThis can be promoted by the presence of oxygen. Ensure thorough degassing.[5]
Dehalogenation Reduction of the aryl bromideThis can be a side reaction at high temperatures or with certain bases.[16] Consider lowering the temperature or screening different bases and ligands.

Safety Precautions

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: Many organic solvents used in the Suzuki-Miyaura reaction are flammable and may be harmful. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Bases: Strong bases like hydroxides are corrosive and should be handled with caution.

  • Exothermic Reactions: Some Suzuki-Miyaura couplings can be exothermic, especially on a larger scale.[17][18] It is important to monitor the reaction temperature and have adequate cooling available.

  • Pressure Build-up: When heating reactions in sealed vessels, there is a risk of pressure build-up. Ensure that the reaction vessel is not overfilled and that appropriate pressure relief measures are in place.[19]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of complex organic molecules. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively troubleshoot and optimize conditions for their specific substrates. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this Nobel Prize-winning reaction in the pursuit of novel therapeutics and advanced materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Farran, D., Ujaque, G., Lledós, A., & Maseras, F. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(25), 7992–8001. [Link]
  • Couto, I., Pinto, A. S., de Lacerda, P. S. S., & da Silva, F. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta, 97(3), 323–330. [Link]
  • Farran, D., Ujaque, G., Lledós, A., & Maseras, F. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 126(25), 7992–8001. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Couto, I., Pinto, A. S., de Lacerda, P. S. S., & da Silva, F. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta, 97(3), 323–330. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]
  • Borrego, G., Gómora-Herrera, M. A., & Szostak, M. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 183–190. [Link]
  • Yang, Y., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359. [Link]
  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 27(45), 11599-11604. [Link]
  • Biswas, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1896-1899. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(19), 7725–7733. [Link]
  • Luo, Q.-L., et al. (2015). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 80(15), 7578–7587. [Link]
  • Yang, Y., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359. [Link]
  • MacNair, A. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2110–2118. [Link]
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of (hetero)aryl bromides with aryl boronic acids a. [Link]
  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
  • ResearchGate. (2025). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
  • ElectronicsAndBooks. (n.d.).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Sharma, A., & Kumar, V. (2020). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 120(18), 10185–10283. [Link]
  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]

Sources

The Strategic Application of 4-(3-Bromo-4-methoxyphenyl)pyridine in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, pyridine derivatives have consistently demonstrated their value, forming the core of numerous approved drugs and clinical candidates.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 4-(3-Bromo-4-methoxyphenyl)pyridine .

With its unique electronic and steric properties, this compound serves as a versatile linchpin for the synthesis of complex molecules targeting a range of biological pathways implicated in diseases such as cancer and neurodegenerative disorders. The presence of a bromine atom at the 3-position of the phenyl ring offers a reactive handle for a variety of powerful cross-coupling reactions, while the methoxy group and the pyridine nitrogen provide crucial hydrogen bond accepting capabilities and influence the overall physicochemical properties of the final compounds. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols and strategic insights for its effective utilization in drug discovery programs.

Core Synthetic Strategies: Accessing and Functionalizing the Scaffold

Protocol 1: Synthesis of this compound

This protocol outlines a plausible two-step synthesis starting from the commercially available 4-chloro-1-nitrobenzene.

Step 1: Synthesis of 3-Bromo-4-methoxyaniline

This step involves the bromination, etherification, and subsequent reduction of the nitro group.[2][3]

  • Materials: 4-chloro-1-nitrobenzene, N-Bromosuccinimide (NBS), sulfuric acid, sodium methoxide, methanol, iron powder, ammonium chloride, ethyl acetate, ethanol.

  • Procedure:

    • To a solution of 4-chloro-1-nitrobenzene in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) portion-wise at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo to yield 2-bromo-4-chloro-1-nitrobenzene.

    • To a solution of 2-bromo-4-chloro-1-nitrobenzene in methanol, add sodium methoxide and heat the reaction to reflux for 4-6 hours.

    • Cool the reaction mixture and pour into water to precipitate the product. Filter and dry to obtain 2-bromo-1-methoxy-4-nitrobenzene.

    • To a mixture of 2-bromo-1-methoxy-4-nitrobenzene and ammonium chloride in a mixture of ethanol and water, add iron powder portion-wise.

    • Heat the reaction to reflux for 2-3 hours.

    • Cool the reaction, filter through celite, and concentrate the filtrate.

    • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-Bromo-4-methoxyaniline. Purify by column chromatography if necessary.

Step 2: Pyridine Ring Formation via Suzuki Coupling

The synthesized aniline can be converted to the target compound through a diazotization-bromination followed by a Suzuki coupling, or more directly, the aniline can be used in reactions to form a pyridine ring. A more straightforward approach for the final step is a Suzuki coupling of a suitable pyridine precursor.

  • Materials: 3-Bromo-4-methoxyphenylboronic acid (can be prepared from the corresponding Grignard reagent of 1-bromo-3-bromo-4-methoxybenzene and trimethyl borate), 4-chloropyridine hydrochloride, Pd(PPh₃)₄, sodium carbonate, toluene, ethanol, water.

  • Procedure:

    • To a degassed mixture of toluene, ethanol, and 2M aqueous sodium carbonate, add 3-Bromo-4-methoxyphenylboronic acid (1.2 eq), 4-chloropyridine hydrochloride (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Heat the mixture to 80-90 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in the Synthesis of Bioactive Molecules

The strategic placement of the bromine atom on the this compound scaffold makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures, which are prevalent in kinase inhibitors.

  • Materials: this compound, desired arylboronic acid or ester, Pd(dppf)Cl₂, potassium carbonate, 1,4-dioxane, water.

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

graph Suzuki_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="this compound\n+ Arylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pd(0) Catalyst\n+ Base (e.g., K2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction Mixture in\nDioxane/Water", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Heating (80-100 °C)\nunder Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Work-up and Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Final Biaryl Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D [label="Reaction Conditions"]; D -> E [label="Post-reaction"]; E -> F; }

Diagram 1: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is crucial for synthesizing compounds with aniline or other amine-based linkers, which are common in many kinase inhibitor scaffolds.

  • Materials: this compound, desired amine, Pd₂(dba)₃, Xantphos (or other suitable ligand), sodium tert-butoxide, toluene.

  • Procedure:

    • To an oven-dried reaction tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Seal the tube, and evacuate and backfill with argon.

    • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous, degassed toluene.

    • Heat the reaction to 90-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography.

graph Buchwald_Hartwig_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="this compound\n+ Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pd Catalyst/Ligand\n+ Base (e.g., NaOtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction Mixture in\nToluene", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Heating (90-110 °C)\nunder Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Work-up and Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Final Arylamine Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D [label="Reaction Conditions"]; D -> E [label="Post-reaction"]; E -> F; }

Diagram 2: General workflow for a Buchwald-Hartwig amination reaction.

Case Studies: Applications in Kinase and Tubulin Inhibition

The this compound scaffold has been successfully employed in the development of inhibitors for several important drug targets.

Cyclin-Dependent Kinase (CDK) Inhibitors

Derivatives of pyrazolo[3,4-b]pyridine incorporating the this compound moiety have shown promising activity against CDK2 and CDK9, kinases that play a crucial role in cell cycle regulation and transcription.[4] Inhibition of these kinases is a validated strategy in cancer therapy.

Tubulin Polymerization Inhibitors

The this compound core has been utilized in the synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which act as tubulin polymerization inhibitors.[5] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Biological Activity Data

The following table summarizes the reported biological activities of representative compounds synthesized using this compound as a key intermediate.

Compound ClassTarget(s)Representative IC₅₀ Values (µM)Cancer Cell Line(s)Reference
Pyrazolo[3,4-b]pyridinesCDK2, CDK9CDK2: 0.460 - 1.630CDK9: 0.262 - 0.801Hela, MCF7, HCT-116[4]
3-Aryl-4-(trimethoxyphenyl)pyridinesTubulin PolymerizationAntiproliferative IC₅₀: Submicromolar to micromolar rangeHeLa, MCF-7, A549[5]
Pyridine-bridged CA-4 AnaloguesTubulin PolymerizationPotent inhibition of cell survival and growthHeLa[6]
DiarylpyridinesTubulin PolymerizationAntiproliferative IC₅₀: 0.19 - 0.33HeLa, MCF-7, SGC-7901[7]

Conclusion and Future Perspectives

This compound is a high-potential building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its utility in constructing diverse libraries of compounds through robust and versatile cross-coupling reactions has been demonstrated in the context of kinase and tubulin inhibition. The strategic insights and detailed protocols provided in this guide are intended to empower researchers to fully leverage the potential of this scaffold in their drug discovery endeavors. Future explorations could involve its application in the development of inhibitors for other target classes, such as GPCRs and ion channels, further expanding the therapeutic reach of this privileged structural motif.

References

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.
  • Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. PubMed.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central.
  • IC50 values of the evaluated compounds. | Download Scientific Diagram. ResearchGate.
  • Method for preparing 3-bromo-4-methoxyaniline. Google Patents.
  • Method for preparing 3-bromo-4-methoxyaniline. Google Patents.
  • C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. PMC.
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC - NIH.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC - NIH.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • Tubulin polymerization inhibitors. OUCI.
  • 4-(4-Methoxyphenyl)pyridine. PubChem.
  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH.
  • A review on the medicinal importance of pyridine derivatives. ResearchGate.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.

Sources

Use of 4-(3-Bromo-4-methoxyphenyl)pyridine in synthesizing kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-(3-Bromo-4-methoxyphenyl)pyridine: A Versatile Synthon for the Development of Advanced Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, privileged scaffolds—molecular frameworks that are recognized by multiple biological targets—are of immense value. The pyridine ring is one such scaffold, prized for its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1][2] This guide focuses on the strategic application of This compound , a highly functionalized building block, in the synthesis of potent kinase inhibitors. We will explore its strategic importance, provide detailed protocols for its use in key synthetic transformations, and present a case study on its application in the synthesis of the FDA-approved drug Ceritinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor.[3]

Strategic Importance of the this compound Scaffold

The utility of this compound as a synthetic intermediate stems from the distinct functionalities of its three components: the pyridine core, the bromo substituent, and the methoxyphenyl group.

  • Pyridine Core: The nitrogen atom in the pyridine ring is a crucial hydrogen bond acceptor.[1] In many kinase inhibitors, this nitrogen interacts with the backbone amide protons of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding site. Its aromatic nature also allows for favorable π-π stacking interactions within the active site.[4]

  • Bromo Substituent: The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions.[5] It is an excellent leaving group for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds.[5] This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

  • Methoxyphenyl Group: The 4-methoxy group influences the electronic properties of the molecule and provides a site for potential metabolism. Its presence can enhance binding affinity through interactions with the solvent-exposed region of the kinase domain. Furthermore, the ortho position to the bromine atom provides steric influence that can direct the conformation of the final molecule.

This combination of features makes this compound a powerful precursor for creating complex molecular architectures tailored for high-potency kinase inhibition.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The bromine atom on the pyridine ring is ideally suited for palladium-catalyzed cross-coupling, which forms the basis for elaborating the core structure into a final drug candidate. Below are generalized, field-proven protocols for two of the most critical transformations.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines from aryl halides.[6][7] This reaction is fundamental for linking the pyridine core to amine-containing fragments, a common feature in many kinase inhibitors.

Rationale: The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. Palladium(II) precursors like Pd(OAc)₂ are reduced in situ to the active Pd(0) catalyst. Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often required to promote both the oxidative addition of the aryl bromide and the final reductive elimination step.[8] A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine, forming the active palladium-amido intermediate.[8]

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product ArylBr This compound Setup Assemble Reaction Under Inert Gas ArylBr->Setup Amine Primary or Secondary Amine (R-NH2) Amine->Setup Catalyst Pd Precursor (e.g., Pd(OAc)2) Catalyst->Setup Ligand Phosphine Ligand (e.g., XPhos) Ligand->Setup Base Base (e.g., NaOtBu) Base->Setup Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Setup Heating Heat to 80-110 °C Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification FinalProduct Coupled Aryl Amine Product Purification->FinalProduct Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product ArylBr This compound Setup Combine Reagents ArylBr->Setup BoronicAcid Organoboron Reagent (R-B(OH)2 or R-B(pin)) BoronicAcid->Setup Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Setup Base Aqueous Base (e.g., K2CO3) Base->Setup Solvent Solvent (e.g., Dioxane/Water) Solvent->Setup Degas Degas Mixture Setup->Degas Heating Heat to 80-100 °C Degas->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification FinalProduct Coupled Biaryl Product Purification->FinalProduct ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein STAT3 STAT3 ALK->STAT3 phosphorylates PI3K PI3K/AKT Pathway ALK->PI3K P_STAT3 p-STAT3 STAT3->P_STAT3 Gene_Expression Gene Expression P_STAT3->Gene_Expression PI3K->Gene_Expression Result ↓ Proliferation ↑ Apoptosis Gene_Expression->Result Ceritinib Ceritinib Ceritinib->ALK INHIBITS

Sources

Application Notes & Protocols for the Development of Anticancer Agents from 4-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics due to its diverse biological activities, including potent antitumor effects.[1][2] This guide focuses on the strategic utilization of 4-(3-Bromo-4-methoxyphenyl)pyridine as a versatile starting material for the synthesis of novel anticancer agents. The inherent chemical functionalities of this scaffold—the pyridine core for pharmacophoric interactions, the methoxy group for potential activity modulation[3], and the bromine atom as a key handle for synthetic diversification—make it an ideal platform for drug discovery. We present a comprehensive framework encompassing detailed synthetic protocols for library generation via palladium-catalyzed cross-coupling reactions, robust methodologies for in vitro biological evaluation, and strategic insights into elucidating the mechanism of action. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of oncology therapeutics.

Rationale and Strategic Overview

The development of novel, selective, and potent anticancer agents is a paramount goal in modern medicine.[4] The this compound scaffold offers a logical starting point for a structure-based drug design campaign.

  • The Pyridine Core: This nitrogen-containing heterocycle is a common feature in kinase inhibitors, where it often acts as a hinge-binding motif, mimicking the adenine region of ATP.[5][6] Its ability to form critical hydrogen bonds makes it a valuable component in designing targeted therapies.

  • The Bromo Substituent: The bromine atom at the 3-position of the phenyl ring is not merely a placeholder; it is a versatile functional handle for introducing molecular diversity. It is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the systematic synthesis of large compound libraries with varied C-C and C-N linked substituents.

  • The Methoxy Group: Structure-activity relationship (SAR) studies on related compounds have shown that the presence and position of methoxy (-OMe) groups can significantly enhance antiproliferative activity.[1][3] This group can influence the molecule's electronic properties and binding interactions with target proteins.

Our developmental strategy follows a logical cascade from chemical synthesis to biological validation, as illustrated below.

Anticancer_Drug_Development_Workflow Start Starting Material This compound Synth Chemical Synthesis (Library Generation) Start->Synth Diversification Reactions Purify Purification & Characterization Synth->Purify Screen Primary Biological Screening (In Vitro Cytotoxicity) Purify->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Data Analysis Mech Mechanism of Action Studies (Cell Cycle, Apoptosis, Target Engagement) Hit->Mech SAR Structure-Activity Relationship (SAR) & Lead Optimization Mech->SAR SAR->Synth Iterative Design End Lead Candidate SAR->End

Caption: General workflow for anticancer agent development.

Synthetic Protocols: Library Generation

The generation of a chemically diverse library is the first critical step. The bromine atom on the this compound scaffold is the primary site for modification via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in kinase inhibitors.[7] This protocol provides a general procedure for coupling the starting material with various arylboronic acids.

Table 1: Recommended Components for Suzuki-Miyaura Coupling

ComponentExampleMolar Equiv.Role
Aryl BromideThis compound1.0Starting Material
Boronic AcidPhenylboronic acid1.2 - 1.5Coupling Partner
Palladium CatalystPalladium(II) Acetate (Pd(OAc)₂)0.02 - 0.05Pre-catalyst
LigandSPhos or DtBuPF0.04 - 0.10Stabilizes & activates Pd
BasePotassium Phosphate (K₃PO₄)2.0 - 3.0Activates boronic acid
Solvent SystemToluene/Water or THF-Reaction Medium

Detailed Protocol:

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).[7]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of Toluene and 0.5 mL of water) to the flask via syringe.[7] Degassing is crucial to prevent oxidation of the palladium catalyst.

  • Reaction Execution: Place the flask in a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[7][8]

Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of amine functionalities is a powerful strategy for modulating physicochemical properties and exploring new binding interactions. The Buchwald-Hartwig amination is the method of choice for this transformation.[9]

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a positive flow of Argon, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a palladium pre-catalyst (e.g., a commercially available Pd(0)-NHC complex, 0.5-2 mol%), and a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.[10][11]

    • Rationale: The use of pre-formed, air-stable Pd(0)-N-heterocyclic carbene (NHC) catalysts simplifies the setup and often provides high activity for challenging substrates.[10] Strong, non-nucleophilic bases like NaOt-Bu are required to deprotonate the amine for the catalytic cycle.[9]

  • Solvent Addition: Add anhydrous, degassed solvent such as dioxane or toluene (4 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath to 100 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up & Purification: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Synthetic_Diversification Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Library1 C-C Linked Library (Biaryl Derivatives) Suzuki->Library1 Library2 C-N Linked Library (Aryl Amine Derivatives) Buchwald->Library2 Boronic Arylboronic Acids Boronic->Suzuki Amine Primary/Secondary Amines Amine->Buchwald

Caption: Synthetic routes for library diversification.

Biological Evaluation: From Screening to Mechanism

Once a library of compounds has been synthesized and purified, a systematic biological evaluation is necessary to identify promising candidates and understand their mode of action.[12]

Primary Screening: In Vitro Cytotoxicity Assay

The initial goal is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[13]

Detailed Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, Hela for cervical, HCT-116 for colon cancer[14]) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include "vehicle control" wells (containing DMSO at the same final concentration) and "untreated control" wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀) value.[15]

Table 2: Example Data Presentation of Cytotoxicity Screening

Compound IDModificationIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. Hela (µM)IC₅₀ vs. HCT-116 (µM)
Parent 3-Bromo-4-methoxy>100>100>100
Cpd-01 3-(4-fluorophenyl)8.211.59.7
Cpd-02 3-(3-aminophenyl)5.46.14.8
Cpd-03 3-(morpholino)25.130.828.3
Doxorubicin (Reference Drug)4.62.42.1

Data are hypothetical and for illustrative purposes only.

Secondary Screening: Elucidating the Mechanism of Action

Compounds that demonstrate significant cytotoxicity (e.g., IC₅₀ < 10 µM) are selected as "hits" and advanced to secondary assays to investigate how they kill cancer cells.

Cell Cycle Analysis: Many anticancer drugs, particularly those targeting tubulin or DNA synthesis, induce cell cycle arrest.[4] Flow cytometry with propidium iodide (PI) staining can be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment with a hit compound. A significant accumulation of cells in the G2/M phase, for example, would suggest a mechanism involving microtubule disruption.[16]

Apoptosis Detection & Western Blot Protocol: A crucial hallmark of an effective anticancer agent is the ability to induce programmed cell death (apoptosis). This can be confirmed by observing the cleavage of key proteins like PARP or Caspase-3. Western blotting is the standard technique for this analysis.[17][18]

  • Cell Lysis: Treat cancer cells with the hit compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer by boiling. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to a target protein (e.g., anti-cleaved-Caspase-3, anti-Bcl-2, or a specific kinase target) diluted in the blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in cleaved Caspase-3 and a decrease in the anti-apoptotic protein Bcl-2 would strongly indicate apoptosis induction.[17][18]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic protocols detailed herein provide a reliable pathway for generating diverse chemical libraries via robust cross-coupling reactions. The subsequent biological evaluation cascade, from broad cytotoxicity screening to specific mechanistic studies like Western blotting, offers a clear and effective strategy for identifying and validating lead candidates.

Future work should focus on expanding the diversity of the synthesized library and performing detailed structure-activity relationship (SAR) analysis to optimize potency and selectivity. Promising lead compounds should be advanced into further studies, including kinase profiling and, ultimately, preclinical in vivo models to assess their therapeutic potential.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora.
  • Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Thieme.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC.
  • A Systemic Review on Pyridine Derivative against Cancer and Tumor Cell-Line. ResearchGate.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. IJRMS.
  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed.
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci Ltd.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • The effect of bromo chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D breast cancer cells. AIP Publishing.
  • Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry.
  • Bromo chalcone (1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on) induces apoptosis on HeLa cancer cells. AIP Publishing.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Western Blot Protocol. OriGene Technologies Inc.
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI.
  • What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? ResearchGate.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.
  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. PMC.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.
  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. PMC.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI.
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.

Sources

Application Note: 4-(3-Bromo-4-methoxyphenyl)pyridine as a Strategic Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a privileged scaffold in contemporary agrochemical design, forming the core of numerous high-performance herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in specific biological interactions make it an ideal platform for discovering new active ingredients.[2] The strategic functionalization of the pyridine ring and its substituents is a key methodology for modulating the bioactivity, selectivity, and environmental profile of these compounds. This application note focuses on the utility of a specific, highly versatile building block, 4-(3-Bromo-4-methoxyphenyl)pyridine , in the synthesis of novel agrochemical candidates.

Profile of the Building Block: this compound

This compound is a bi-aryl intermediate that offers multiple, distinct points for chemical modification, making it an exceptionally valuable tool for creating diverse molecular libraries.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a potential coordination site for metabolic enzymes or target proteins. Its basicity can be crucial for formulation and translocation within the plant.

  • The Aryl Bromide: This is the primary reactive handle for palladium-catalyzed cross-coupling reactions. The bromine atom's position, ortho to the methoxy group and meta to the pyridine ring, influences its reactivity and the conformational geometry of the resulting products.

  • The Methoxy Group: This electron-donating group can modulate the electronic properties of the phenyl ring, impacting both reaction outcomes and the final molecule's biological activity. It also serves as a potential site for demethylation, offering a route to further derivatization.

This combination of features allows for the systematic exploration of chemical space around a core bi-aryl structure, a common motif in successful agrochemicals.[3][4][5]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom on the phenyl ring is primed for versatile carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, primarily through palladium-catalyzed reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are pillars of modern synthetic chemistry due to their reliability and broad functional group tolerance.[6][7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating a new C-C bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester.[6][8] This is particularly useful for introducing new aryl or heteroaryl groups, expanding the molecular framework to target specific biological pathways.

Causality in Protocol Design:

  • Catalyst System: A palladium(0) species is the active catalyst.[6] Often, a stable Pd(II) precatalyst like Pd(dppf)Cl₂ is used, which is reduced in situ. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos stabilize the monoligated Pd(0) species, which is believed to be a key intermediate, accelerating both the initial oxidative addition of the aryl bromide and the final reductive elimination step to release the product.[9][10]

  • Base: A base, such as K₂CO₃ or K₃PO₄, is essential. Its role is to activate the boronic acid, forming a more nucleophilic boronate complex that facilitates the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.[6][10][11]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used.[12] The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the direct formation of an aryl-amine bond, a structure prevalent in many bioactive molecules.[7][13] This reaction couples the aryl bromide with a primary or secondary amine.

Causality in Protocol Design:

  • Catalyst System: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst with specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos).[14] These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.

Experimental Workflows & Protocols

The following sections provide detailed, step-by-step methodologies for key transformations using this compound.

General Experimental Workflow

The logical flow for synthesizing a derivative from the building block follows a standardized path from reaction setup to final product verification.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis reactants Weigh Reactants: - Building Block - Coupling Partner - Base, Catalyst, Ligand glassware Prepare Glassware: - Oven-dry Schlenk flask - Add stir bar reactants->glassware setup Assemble Under Inert Gas (Argon or Nitrogen) glassware->setup solvent Add Degassed Solvent setup->solvent heat Heat to Reaction Temp (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup: - Quench reaction - Extract with organic solvent monitor->workup purify Purification: - Column Chromatography workup->purify characterize Characterization: - NMR, MS, Purity Analysis purify->characterize

Caption: General workflow for cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid

This protocol details the synthesis of 4-(4-methoxy-3-(4-fluorophenyl)phenyl)pyridine, a scaffold for potential fungicides.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of 4-(4-(4-methoxy-3-(morpholino)phenyl)pyridine), a potential building block for herbicides.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Seal the flask, evacuate, and backfill with argon three times.

  • Add morpholine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).

  • Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate (20 mL), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by flash column chromatography.

Data Presentation & Expected Results

The choice of catalyst, ligand, and base significantly impacts reaction outcomes. The following table summarizes expected results for the protocols described above, based on literature precedents for similar substrates.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Building Block This compoundThis compound
Coupling Partner 4-Fluorophenylboronic AcidMorpholine
Catalyst/Ligand Pd(dppf)Cl₂Pd₂(dba)₃ / XPhos
Base K₂CO₃NaOt-Bu
Solvent 1,4-Dioxane / H₂OToluene
Temperature 90 °C100 °C
Typical Yield 75-90%70-85%
Purity (Post-Chromo.) >98%>98%

Logical Pathway from Building Block to Agrochemical

The strategic value of this compound lies in its ability to serve as a central hub for generating diverse and complex final products through sequential, well-defined chemical transformations.

G cluster_coupling Core Coupling Reactions cluster_derivatization Further Derivatization A This compound (Building Block) B Suzuki Coupling (C-C Bond Formation) A->B Step 1 C Buchwald-Hartwig (C-N Bond Formation) A->C Step 1 D Modification of Pyridine Ring B->D Step 2 E Demethylation / Etherification of Methoxy Group B->E Step 2 C->D Step 2 C->E Step 2 F Final Agrochemical Candidates D->F Final Step E->F Final Step

Caption: Synthetic strategy from building block to final products.

Conclusion

This compound is a high-value, versatile building block for agrochemical research and development. Its well-defined reactive sites allow for the predictable and efficient application of powerful synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By providing access to a wide array of bi-aryl and aryl-amine derivatives, this intermediate empowers researchers to rapidly generate novel compound libraries, accelerating the discovery of next-generation herbicides, fungicides, and insecticides.

References

  • (N/A)
  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Suzuki reaction. Wikipedia.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(10), 949-959.
  • (N/A)
  • (N/A)
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • (N/A)
  • Zakharychev, V. V., & Ryabova, A. S. (2024). Development of novel pyridine-based agrochemicals: A review. Mendeleev Communications, 34(5), 539-551.
  • Yang, C., Zhang, X., & Basnet, A. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & medicinal chemistry, 24(3), 352–363.
  • (N/A)
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • (N/A)
  • Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and bromobutide, daimuron, oxaziclomefone or pyributicarb. Google Patents.
  • (N/A)
  • Buchwald–Hartwig amination. Wikipedia.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • Herbicidal compostions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and microtubule inhibiting herbicides. Google Patents.
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. Google Patents.
  • (N/A)
  • (N/A)

Sources

Application Note: A Validated RP-HPLC Method for Purity Analysis of 4-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 4-(3-Bromo-4-methoxyphenyl)pyridine, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing 0.1% formic acid, ensuring efficient separation of the main component from potential process-related impurities and degradation products. Detection is performed via UV spectrophotometry. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for quality assessment.

Introduction and Scientific Rationale

This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a validated, reliable analytical method is essential for quality control during synthesis and for regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[3] A reversed-phase method was selected based on the physicochemical properties of the analyte. The nonpolar C18 stationary phase provides strong hydrophobic interactions with the aromatic rings of the molecule. The pyridine moiety contains a basic nitrogen atom, which can cause peak tailing due to secondary interactions with residual silanol groups on the silica support.[4] To mitigate this, 0.1% formic acid is incorporated into the mobile phase. The acidic conditions ensure the pyridine nitrogen is protonated, leading to a single ionic species that elutes with a sharp, symmetrical peak shape, thereby improving resolution and quantification accuracy. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated from the main analyte peak and eluted from the column in a reasonable timeframe.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1200 Series LC system or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a variable wavelength UV detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase C18 column.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Formic Acid (FA), ACS Grade or higher

    • Deionized (DI) Water, 18.2 MΩ·cm

  • Reference Standard: this compound, >98% purity.[5]

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 provides necessary hydrophobic retention for the aromatic analyte.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Aqueous component of the mobile phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Organic modifier for elution. Formic acid in both phases maintains consistent pH.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% BA gradient ensures elution of potential impurities with varying polarities and re-equilibration of the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintains stable retention times and improves method reproducibility.
Detection Wavelength 258 nmThe pyridine ring system absorbs in the UV range (~254 nm).[6] The extended conjugation and bromine substituent suggest a slight bathochromic shift. 258 nm is selected as a representative maximum for sensitive detection.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Run Time 25 minutesSufficient time for elution of all components and column re-equilibration.
Preparation of Solutions
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to 1000 mL of DI water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% FA in ACN): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Analytical Procedure Workflow

The following diagram outlines the complete workflow from sample preparation to final data analysis and reporting.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (0.1 mg/mL) sys_suit Perform System Suitability Test (SST) prep_std->sys_suit 5 replicate injections prep_sample Prepare Sample Solution (0.1 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phases (A & B) prep_mobile->sys_suit inject_std Inject Standard Solution sys_suit->inject_std If SST Passes inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: General workflow for HPLC purity analysis.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.[7] Inject the Working Standard Solution five times and evaluate the results against the criteria in the table below, which are based on USP guidelines.[8][9][10]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.[8]
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.[7]
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injection and system hardware.[8]
% RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability of the pump flow rate and mobile phase composition.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines.[1][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This was confirmed by observing no interference at the retention time of the main peak in a blank (diluent) injection.

  • Linearity: Assessed by preparing a series of solutions from 50% to 150% of the working concentration (0.05 mg/mL to 0.15 mg/mL). The peak area response was plotted against concentration, and the correlation coefficient (r²) was determined. The method demonstrated excellent linearity with a correlation coefficient (r²) of > 0.999.

  • Accuracy: Determined by analyzing samples spiked with a known amount of reference standard at three concentration levels (80%, 100%, and 120%). The percentage recovery was calculated. The mean recovery was found to be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Six individual sample preparations were analyzed on the same day. The Relative Standard Deviation (%RSD) of the purity results was calculated and found to be < 1.0%.

    • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument. The %RSD between the two sets of results was < 2.0%.

  • Robustness: The method's robustness was evaluated by making deliberate small variations in key parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability under varied conditions.

Data Analysis and Calculation

The purity of the sample is calculated based on the principle of area percentage normalization. This assumes that all impurities present in the sample have a similar UV response to the main component at the chosen wavelength.

Calculation: % Purity = (Area of the Main Peak / Total Area of All Peaks) x 100

Troubleshooting

Common issues in reversed-phase HPLC can often be diagnosed and resolved systematically.

Troubleshooting_Tree start_node Problem Observed issue_node1 issue_node1 start_node->issue_node1 Peak Shape? issue_node issue_node cause_node cause_node solution_node solution_node issue_node2 Retention Time Shift? issue_node1->issue_node2 No cause_node1 cause_node1 issue_node1->cause_node1 Yes (Tailing) issue_node3 Abnormal Pressure? issue_node2->issue_node3 No cause_node2 cause_node2 issue_node2->cause_node2 Yes (Drifting) solution_node1 Solution: Ensure mobile phase pH is low. Check column health. cause_node1->solution_node1 Cause: Acidic silanol interaction solution_node2 Solution: Reduce sample concentration. cause_node1->solution_node2 Cause: Column overload cause_node3 cause_node3 issue_node3->cause_node3 Yes (High) cause_node4 cause_node4 issue_node3->cause_node4 Yes (Low) solution_node3 Solution: Prepare fresh mobile phase. cause_node2->solution_node3 Cause: Mobile phase composition change solution_node4 Solution: Check column oven temperature. cause_node2->solution_node4 Cause: Column temperature fluctuation solution_node5 Solution: Purge pump, check for leaks. cause_node2->solution_node5 Cause: Flow rate instability solution_node6 Solution: Flush system, replace column frit. cause_node3->solution_node6 Cause: Column or line blockage solution_node7 Solution: Check fittings from pump to detector. cause_node4->solution_node7 Cause: Leak in the system

Caption: Decision tree for troubleshooting common HPLC issues.[12]

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a specific, linear, accurate, precise, and robust procedure for the purity determination of this compound. The comprehensive validation and clear, step-by-step protocol make it suitable for routine use in quality control laboratories within the pharmaceutical industry. The method's performance meets the stringent requirements set by international regulatory guidelines, ensuring reliable and consistent results.

References

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
  • LCGC. (2015). The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC.
  • Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2023 [Video]. YouTube.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • U.S. Pharmacopeia. (2021). Chromatography <621>.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)pyridine.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • PubChem. (n.d.). 3-Bromo-4-methoxypyridine.
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.
  • Thoreauchem. (n.d.). This compound.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a....

Sources

Protocol for the Purification of 4-(3-Bromo-4-methoxyphenyl)pyridine by Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(3-bromo-4-methoxyphenyl)pyridine, a key heterocyclic building block in pharmaceutical synthesis. Achieving high purity of such intermediates is paramount for the integrity of downstream applications, including high-throughput screening and lead optimization. This guide details a systematic approach utilizing normal-phase column chromatography, emphasizing the rationale behind each step, from mobile phase selection via Thin-Layer Chromatography (TLC) to advanced troubleshooting for common issues encountered with pyridine derivatives.

Introduction and Scientific Context

Heterocyclic compounds containing the pyridine scaffold are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The title compound, this compound (CAS No. 191602-60-5), possesses multiple functional groups—a pyridine ring, a bromo substituent, and a methoxy group—that make it a versatile synthon for creating complex molecular architectures through cross-coupling reactions.

The purity of such an intermediate directly impacts the yield, purity, and toxicological profile of the final active pharmaceutical ingredient (API). Column chromatography remains a cornerstone technique for purification in synthetic chemistry, offering a robust method for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] This protocol focuses on a normal-phase setup, which employs a polar stationary phase (silica gel) and a non-polar mobile phase, an ideal configuration for separating moderately polar compounds like the target molecule from non-polar byproducts and highly polar impurities.[2][3]

Analyte Profile and Chromatographic Principle

  • Compound: this compound

  • CAS Number: 191602-60-5[4]

  • Molecular Formula: C₁₂H₁₀BrNO[4]

  • Molecular Weight: 264.12 g/mol

  • Structural Features & Polarity: The molecule's polarity is influenced by the electron-donating methoxy group and the basic nitrogen atom within the pyridine ring, which can interact with the stationary phase. The bromophenyl moiety adds significant non-polar character. This balance of features makes it well-suited for separation on silica gel.

The separation mechanism relies on the principle of adsorption. Silica gel is a highly polar adsorbent with surface silanol groups (Si-OH) that are slightly acidic.[5] As the mobile phase carries the crude mixture down the column, molecules partition between the mobile phase and the stationary phase. More polar compounds, which can engage in stronger interactions (like hydrogen bonding) with the silanol groups, are adsorbed more strongly and thus move down the column more slowly.[3] Less polar compounds spend more time in the mobile phase and elute faster. By carefully selecting the mobile phase composition, a high degree of separation can be achieved.

Pre-Chromatography: Solvent System Optimization via TLC

The most critical step in developing a successful column chromatography method is the selection of an appropriate solvent system (eluent).[6][7] This is most efficiently accomplished using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rƒ) for the target compound of approximately 0.25 to 0.35.[6][7] This Rƒ range ensures that the compound moves sufficiently off the baseline for good separation without eluting too quickly, which would result in co-elution with impurities.[7]

Protocol 1: TLC Method Development
  • Prepare TLC Plates: On a silica gel TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line.

  • Develop the Plates: Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good starting point for pyridine derivatives is a 9:1 or 4:1 mixture of hexanes:ethyl acetate.[8][9]

  • Elute and Visualize: Place the spotted TLC plates in the chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rƒ: Measure the distance traveled by the compound spot and the distance traveled by the solvent front. Calculate the Rƒ value: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize: Adjust the solvent ratio until the spot corresponding to this compound has an Rƒ value between 0.25 and 0.35. Increasing the proportion of the polar solvent (ethyl acetate) will increase the Rƒ values of all spots.

Detailed Purification Protocol

This protocol outlines the purification using the "slurry packing" method, which is highly effective at creating a homogenous, crack-free column bed.[10][11]

Materials & Reagents
ItemSpecification
Stationary Phase Silica Gel, 230-400 mesh
Crude Sample This compound
Mobile Phase Hexanes and Ethyl Acetate (HPLC grade)
Additives Triethylamine (TEA), if needed for peak shape
Apparatus Glass chromatography column with stopcock
TLC plates (silica gel 60 F₂₅₄)
Collection tubes or flasks
Sand (acid-washed)
Cotton or glass wool
Rotary Evaporator
Step-by-Step Methodology

Part A: Column Preparation

  • Column Setup: Securely clamp the chromatography column in a vertical position inside a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom to support the packing.[9]

  • Sand Layer: Add a thin layer (~1 cm) of sand over the plug to create a flat base.[10]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically a 30:1 to 100:1 weight ratio of silica to crude product for moderate to difficult separations).[10] Add the initial, least polar eluent determined from your TLC analysis (e.g., 95:5 hexanes:ethyl acetate) to create a pourable slurry.

  • Pack the Column: Pour the silica slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[11]

  • Pressurize and Settle: Once all the silica is added, open the stopcock to drain some solvent. Apply gentle positive pressure (using a pump or bulb) to firmly pack the silica bed. The solvent level must never drop below the top of the silica bed, as this will cause cracking and ruin the separation.

  • Final Sand Layer: Add another thin layer (~1 cm) of sand on top of the packed silica to protect the surface from disturbance during sample and eluent addition.[10]

Part B: Sample Loading

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (about 2-3 times the weight of your crude product) to this solution.[10] Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method prevents band broadening, especially for compounds that are not very soluble in the starting eluent.[10]

  • Wet Loading: Dissolve the crude product in the absolute minimum amount of the initial eluent. Using a pipette, carefully apply this solution to the top of the column, allowing it to absorb fully into the top sand layer before adding more eluent.

Part C: Elution and Fraction Collection

  • Initiate Elution: Carefully fill the column with the initial, low-polarity eluent. Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per tube).

  • Gradient Elution: It is often beneficial to use a gradient elution, where the polarity of the mobile phase is gradually increased over time.[12][13] This ensures that less polar impurities elute first, followed by the target compound, and finally, the more polar impurities.

    • Start with the solvent system identified by TLC (e.g., 95:5 hexanes:ethyl acetate).

    • After several column volumes, gradually increase the concentration of ethyl acetate (e.g., to 90:10, then 85:15). A shallow, linear gradient is generally more effective than a large step gradient.[13]

  • Monitor Fractions: Systematically analyze the collected fractions by TLC to track the elution of the target compound. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

Part D: Product Isolation

  • Combine Fractions: Based on the TLC analysis, combine all fractions that contain only the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.

  • Final Analysis: Confirm the purity of the final product using analytical techniques such as NMR spectroscopy and LC-MS.

Workflow Visualization

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation TLC TLC Optimization (Target Rf ≈ 0.3) Slurry Prepare Silica Slurry (Low Polarity Eluent) TLC->Slurry Pack Pack Column (Avoid Air Pockets) Slurry->Pack Load Dry Load Sample Pack->Load Elute Gradient Elution (Increase Polarity) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent (Rotovap) Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing The basic nitrogen of the pyridine ring is interacting strongly with acidic silanol groups on the silica surface.[8][14]Add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA), to the eluent system.[8][14] This shields the active silanol sites.
Poor Separation / Co-elution - Incorrect solvent system polarity. - Column overloading. - Column bed is cracked or channeled.- Re-optimize the eluent using TLC; a less polar system often improves resolution.[15] - Reduce the amount of crude material relative to the silica gel (use a wider or taller column).[9] - Repack the column carefully, ensuring no air is introduced and the solvent level never drops below the silica bed.
Compound Degradation on Column The compound may be sensitive to the acidic nature of standard silica gel.[8]- Deactivate the silica by pre-treating it with an eluent containing triethylamine.[8] - Use a different, more inert stationary phase such as neutral alumina.[8][14]
No Compound Eluting The mobile phase is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the eluent system by increasing the percentage of ethyl acetate.[1][3]

Safety and Handling

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure thorough washing after handling.[16][17]

  • Solvents (Hexanes, Ethyl Acetate): These are flammable liquids. Keep away from heat, sparks, and open flames.[18][19] Ensure adequate ventilation to avoid inhalation of vapors.

  • Silica Gel: Fine silica dust can be a respiratory irritant. Handle carefully to avoid generating dust.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • AGC Chemicals. (2024, April 2). Advantages of Silica Gels for HPLC Packing Applications.
  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns.
  • Heler, D. (2023, October 12). Packing a column for chromatography [Video]. YouTube.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
  • HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Reddit. (2018, January 29). Gradient elution in column chromatography.
  • Biotage. (2023, January 24). What is a Chromatography Gradient?
  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography.
  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • PubChem. (n.d.). 3-Bromo-4-methoxypyridine.
  • Thoreauchem. (n.d.). This compound-191602-60-5.
  • PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl.
  • PubChem. (n.d.). 4-(4-Bromophenyl)pyridine.
  • Aislun Bio. (n.d.). This compound.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Royal Society of Chemistry. (n.d.). N-allylbenzimidazole as a strategic surrogate in Rh-catalyzed stereoselective trans-propenylation of aryl C(sp2)-H bond.

Sources

Recrystallization techniques for 4-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 4-(3-Bromo-4-methoxyphenyl)pyridine via Recrystallization

Introduction: The Imperative of Purity in Chemical Synthesis

In the realms of pharmaceutical development and materials science, the purity of a chemical entity is not merely a quality metric; it is the foundation of its efficacy, safety, and reliability. This compound, a heterocyclic building block, serves as a critical intermediate in the synthesis of more complex molecular architectures. The presence of impurities, such as unreacted starting materials or by-products, can drastically alter reaction outcomes, biological activity, and material properties. Recrystallization stands as a powerful, efficient, and elegant technique for the purification of solid organic compounds, leveraging fundamental principles of solubility to achieve exceptional levels of purity.[1][2]

This technical guide provides an in-depth exploration of recrystallization techniques tailored for this compound. It moves beyond a simple list of steps to explain the underlying scientific principles, empowering researchers to not only execute the protocols but also to troubleshoot and adapt them effectively.

The Foundational Principle of Recrystallization

Crystallization is a purification process based on the differential solubility of a target compound and its impurities within a chosen solvent system.[3] The core concept is that most solid compounds are more soluble in a hot solvent than in a cold one.[4][5] The process involves:

  • Dissolution : The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Crystal Formation : The solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, and the solution becomes supersaturated. This drives the compound to leave the solution and form a highly ordered, three-dimensional crystal lattice.

  • Purification : Ideally, the molecules of the desired compound selectively deposit onto the growing crystal lattice due to their compatible geometry.[5] Impurities, having different molecular structures, do not fit well into this lattice and remain dissolved in the surrounding solvent, known as the mother liquor.[4]

  • Isolation : The pure crystals are then physically separated from the impurity-laden mother liquor by filtration.

Part 1: Solvent Selection - The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical variable in designing a recrystallization experiment. An ideal solvent must exhibit a specific set of characteristics.[6][7]

Criteria for an Ideal Recrystallization Solvent:

  • High Solvency at High Temperature: The compound of interest should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperature: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below.

  • Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[7]

  • Volatility: The solvent should have a relatively low boiling point (typically <100-120 °C) to be easily removed from the purified crystals during the drying phase.[8]

Solvent Strategy for this compound:

The structure of this compound—containing a polar pyridine ring, a moderately polar methoxy ether group, and a larger, non-polar bromophenyl moiety—suggests an overall moderate polarity. This profile indicates that a range of common laboratory solvents could be effective. A systematic screening process is recommended.

Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add ~0.5 mL of a different test solvent at room temperature. Agitate the mixture. Observe if the solid dissolves completely. A solvent that dissolves the compound readily in the cold is unsuitable for single-solvent recrystallization.[9]

  • For solvents in which the compound was insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely when hot, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity of crystals that form. An ideal solvent will produce a large crop of crystals upon cooling.

Solvent Class Example Solvents Predicted Solubility for this compound Potential Use
Polar Protic Ethanol, Methanol, IsopropanolLikely soluble when hot, potentially less soluble when cold.Good candidates for single-solvent or as the primary solvent in a mixed-solvent system with water.
Polar Aprotic Acetone, Ethyl AcetateGood solubility is expected, possibly too soluble even when cold.May be a good primary solvent ("solvent") in a mixed-solvent system with an anti-solvent like hexanes.
Non-Polar Hexane, Heptane, TolueneLikely poorly soluble even when hot.Good candidates for use as the "anti-solvent" in a mixed-solvent system. Toluene might work as a single solvent.
Mixed Solvents Ethanol/Water, Ethyl Acetate/HexaneHighly adaptable system.Excellent for fine-tuning solubility to achieve high recovery.

Part 2: Detailed Recrystallization Protocols

Based on the solvent screening, the appropriate protocol can be selected. Always perform recrystallizations in an Erlenmeyer flask, as its narrow neck minimizes solvent evaporation and prevents contamination.[10]

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

Methodology:

  • Preparation : Place the crude this compound into an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Use boiling chips or a stir bar in both vessels to ensure smooth boiling.[11]

  • Dissolution : Add the minimum amount of the hot solvent to the flask containing the crude solid, just enough to dissolve it completely.[12] Add the solvent in small portions, swirling and keeping the solution at or near its boiling point. Using excess solvent is the most common reason for poor yield.[13][14]

  • Hot Filtration (Optional) : If insoluble impurities are present (e.g., dust, particulates) or if decolorizing charcoal was used to remove colored impurities, perform a hot gravity filtration. This must be done quickly using a pre-heated stemless funnel and fluted filter paper to prevent the desired compound from crystallizing prematurely in the funnel.[12][15]

  • Crystallization : Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature on an insulating surface (like a cork ring or folded paper towel).[10] Slow cooling is crucial for the formation of large, pure crystals; rapid cooling can trap impurities.[5]

  • Maximizing Yield : Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[11]

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any residual mother liquor. Reapply the vacuum to pull the wash solvent through. This step is critical for removing soluble impurities adhering to the crystal surfaces.

  • Drying : Transfer the crystals to a watch glass and allow them to air-dry. For faster results, use a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This technique is employed when no single solvent has the ideal solubility properties. It uses a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[16][17]

Methodology:

  • Dissolution : In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate).

  • Inducing Saturation : While keeping the solution hot, add the "poor" anti-solvent (e.g., water, hexane) dropwise with swirling until the solution becomes faintly and persistently cloudy.[17][18] This cloudiness is the point of incipient precipitation, indicating the solution is now saturated.

  • Clarification : Add one or two drops of the hot "good" solvent to re-dissolve the precipitate and render the solution clear again.[17] This ensures the solution is perfectly saturated at that temperature.

  • Crystallization, Isolation, and Drying : Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol above. For the washing step (Step 7), use a small amount of an ice-cold mixture of the two solvents, in approximately the same ratio as the final recrystallization mixture.[17]

Visualization of the Recrystallization Workflow

The following diagram outlines the decision-making process for purifying a solid compound.

Sources

Derivatization of 4-(3-Bromo-4-methoxyphenyl)pyridine for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

The 4-phenylpyridine moiety is a well-established privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This application note provides a detailed guide for the strategic derivatization of 4-(3-bromo-4-methoxyphenyl)pyridine, a versatile starting material offering multiple, orthogonal reaction sites for the construction of a diverse chemical library suitable for high-throughput biological screening. We present validated protocols for high-yield modifications at both the aryl bromide and the pyridine nitrogen, focusing on robust and scalable palladium-catalyzed cross-coupling reactions and classical N-functionalization methods. The causality behind experimental choices, troubleshooting insights, and methods for library quality control are discussed to ensure reproducibility and success in drug discovery campaigns.

Introduction: The Strategic Value of the this compound Scaffold

The quest for novel therapeutic agents relies heavily on the efficient exploration of chemical space. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—serve as an excellent starting point for library design. The 4-phenylpyridine core is one such scaffold, with derivatives showing a wide range of biological activities, including anticancer and antimalarial properties.[1][2]

The starting material, this compound, is strategically designed for diversity-oriented synthesis. It possesses two primary, chemically distinct handles for derivatization:

  • The C-Br Bond: An ideal site for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of carbon, nitrogen, and other substituents.

  • The Pyridine Nitrogen: A basic site amenable to protonation, N-alkylation, and N-oxidation, which can profoundly alter the molecule's physicochemical properties (e.g., solubility, pKa) and introduce new interaction points for biological targets.

This guide provides the strategic framework and detailed protocols to exploit these features, enabling the rapid generation of a library of novel compounds for biological evaluation.

Overall Derivatization Strategy

The core strategy involves a two-pronged approach targeting the key reactive sites. Palladium-catalyzed reactions at the C-Br bond form the primary axis of diversification, while functionalization of the pyridine nitrogen provides a secondary layer of property modulation. This parallel approach allows for the rapid creation of a matrix of related analogues from a single, readily accessible starting material.

G cluster_main cluster_cbr C-Br Bond Derivatization (Palladium Cross-Coupling) cluster_N Pyridine Ring Derivatization A This compound (Core Scaffold) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B R-B(OH)₂ [Pd] cat. C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R₂NH [Pd] cat. D Sonogashira Coupling (C-C≡C Bond Formation) A->D R-C≡CH [Pd]/[Cu] cat. E N-Alkylation (Pyridinium Salt Formation) A->E R-X F N-Oxidation (Pyridine N-Oxide Formation) A->F [O]

Diagram 1: High-level overview of derivatization pathways for the core scaffold.

Protocols for C-Br Bond Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern medicinal chemistry due to their reliability, functional group tolerance, and vast scope.[3] For the this compound scaffold, these reactions enable the systematic exploration of the chemical space around the phenyl ring.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, creating biaryl structures prevalent in pharmaceuticals.

Expertise & Causality: The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, potentially inhibiting its activity.[4] To circumvent this, the use of electron-rich, bulky phosphine ligands such as SPhos or XPhos is highly recommended. These ligands accelerate the rate-limiting oxidative addition step and shield the palladium center, preventing inhibitory coordination.[4] Furthermore, while boronic acids are commonly used, their corresponding pinacol esters often exhibit greater stability, preventing protodeboronation and improving reaction consistency.[4][5]

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2–1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. For challenging couplings, a pre-catalyst like [Pd(XPhos) G3] (1–3 mol%) is recommended. Alternatively, a combination of Pd(OAc)₂ (2 mol%) and a ligand like XPhos (4 mol%) can be used.

  • Solvent and Degassing: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/H₂O mixture, approx. 0.1 M concentration). Degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles. It is critical to remove oxygen to prevent catalyst deactivation and homocoupling of the boronic acid.[5]

  • Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80–110 °C. Monitor the reaction progress by TLC or LC-MS (typically 4–24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/Ester Partner Product Structure Typical Yield Notes
Phenylboronic Acid 4-(3-phenyl-4-methoxyphenyl)pyridine 85-95% Standard, reliable coupling.
4-Fluorophenylboronic Acid 4-(3-(4-fluorophenyl)-4-methoxyphenyl)pyridine 80-90% Tolerates electron-withdrawing groups.
Thiophene-2-boronic Acid 4-(3-(thiophen-2-yl)-4-methoxyphenyl)pyridine 70-85% Heteroaryl couplings may require catalyst/ligand optimization.

| Pyridine-3-boronic acid pinacol ester | 4-(3-(pyridin-3-yl)-4-methoxyphenyl)pyridine | 65-80% | Use of ester recommended for stability.[5] |

Buchwald-Hartwig Amination: Introduction of Nitrogen Nucleophiles

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, providing access to anilines, diarylamines, and related structures.[6][7]

Expertise & Causality: This reaction is highly dependent on the choice of ligand, base, and solvent.[8] Modern catalyst systems (precatalysts) are highly efficient, allowing reactions to proceed under milder conditions, often at room temperature.[9] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu), plays a critical role in deprotonating the amine to generate the active nucleophile.[8][10] The reaction is performed under strictly anaerobic conditions as the palladium(0) catalyst is oxygen-sensitive.

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a strong flow of argon, add this compound (1.0 eq.), the palladium precatalyst (e.g., [tBuXPhos Pd G3], 1-2 mol%), and the base (e.g., NaOt-Bu or LHMDS, 1.4 eq.) to an oven-dried Schlenk flask.

  • Solvent and Substrates: Add anhydrous, de-gassed toluene or 1,4-dioxane. Add the amine (primary or secondary, 1.2 eq.).

  • Reaction: Seal the flask and heat to the desired temperature (can range from room temperature to 110 °C depending on the amine's reactivity).[8] Stir for 2–24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Validation: Purify the crude residue by flash column chromatography. Characterize the product by NMR and HRMS.

Table 2: Representative Buchwald-Hartwig Amination Reactions

Amine Partner Product Structure Typical Yield Notes
Morpholine 4-(4-methoxy-3-morpholinophenyl)pyridine 90-98% Highly efficient with cyclic secondary amines.
Aniline N-phenyl-4-methoxy-3-(pyridin-4-yl)aniline 75-85% Aryl-aryl C-N coupling.
Benzylamine N-benzyl-4-methoxy-3-(pyridin-4-yl)aniline 80-90% Suitable for primary alkylamines.

| tert-Butyl carbamate | tert-butyl (4-methoxy-3-(pyridin-4-yl)phenyl)carbamate | 70-85% | Provides a protected amine for further functionalization. |

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction forms a C(sp²)-C(sp) bond, introducing a rigid alkynyl linker that is valuable for probing protein binding pockets or as a handle for subsequent "click" chemistry.[11]

Expertise & Causality: The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I) iodide.[12] The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium center. The reaction requires a base, typically an amine like triethylamine or diisopropylamine, which also serves as the solvent. Strict exclusion of oxygen is vital to prevent oxidative homocoupling of the alkyne (Glaser coupling).

G cluster_Cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂  | Br ArPdBr->Pd0 Reductive Elimination ArPdC Ar-Pd(II)L₂  | C≡CR ArPdBr->ArPdC Transmetalation ArC Ar-C≡CR ArPdC->ArC ArBr Ar-Br ArBr->ArPdBr Oxidative Addition CuCycle CuI CuI CuCCR Cu-C≡CR CuCCR->CuI Transmetalation to Pd(II) HC H-C≡CR HC->CuCCR + CuI, Base Base Base BaseH Base-H⁺X⁻

Diagram 2: Simplified catalytic cycles for the Sonogashira coupling reaction.

Protocol 3.3: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2–4 mol%), and copper(I) iodide (CuI, 1–2 mol%).

  • Solvent and Substrates: Add an anhydrous amine solvent (e.g., triethylamine or a THF/triethylamine mixture). Add the terminal alkyne (1.1–1.3 eq.).

  • Degassing: Degas the mixture thoroughly with argon for 15-20 minutes.

  • Reaction: Stir the reaction at a temperature ranging from ambient to 60 °C until the starting material is consumed (monitor by TLC or LC-MS, typically 2–16 hours).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification & Validation: Purify by flash column chromatography and characterize the product by NMR and HRMS.

Protocols for Pyridine Ring Derivatization

Functionalization at the pyridine nitrogen offers a simple yet powerful method to modulate the scaffold's physicochemical properties.

N-Alkylation for Pyridinium Salt Formation

This reaction introduces a permanent positive charge, which can enhance water solubility and create specific ionic interactions with biological targets.

Protocol 4.1: Synthesis of N-Alkylpyridinium Halides

  • Reaction Setup: Dissolve the parent this compound (or a derivative from Section 3) (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.

  • Reagent Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.5–3.0 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C). The product often precipitates from the solution as it forms. The reaction is typically complete within 1-12 hours.

  • Work-up: If a precipitate has formed, collect the solid by filtration. Wash the solid with cold solvent or diethyl ether to remove unreacted starting materials.

  • Purification & Validation: The product is often pure after filtration and washing. If necessary, it can be recrystallized. Confirm the structure by NMR and HRMS. Note the characteristic downfield shift of the pyridine protons in the ¹H NMR spectrum.

N-Oxidation

Formation of a pyridine N-oxide introduces a dipole, increases water solubility, and alters the electronic character of the ring, making it more susceptible to certain types of nucleophilic substitution.

Protocol 4.2: Synthesis of Pyridine N-Oxides

  • Reaction Setup: Dissolve the pyridine starting material (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1–1.5 eq.) portion-wise, maintaining the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid. Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Purification & Validation: Purify the crude product by flash column chromatography. Characterize by NMR and HRMS.

Library Generation and Quality Control

For biological screening, a library of these derivatives can be efficiently produced using parallel synthesis techniques.

G A Core Scaffold (1 Starting Material) B Parallel Synthesis Reactor (e.g., 96-well plate) A->B E Reaction Incubation (Heating/Shaking) B->E C Building Block Dispensing (Boronic Acids, Amines, etc.) C->B D Catalyst/Reagent Addition D->B F High-Throughput Purification (e.g., Mass-directed Prep-HPLC) E->F G QC Analysis (LC-MS for purity/identity) F->G H Library Plating & Storage (Screening-ready plates) G->H

Diagram 3: Workflow for parallel library synthesis and quality control.

Key Quality Control Steps:

  • Identity Confirmation: Use LC-MS to confirm that each well in the library plate contains the product with the expected molecular weight.

  • Purity Assessment: The LC-MS chromatogram (e.g., at 214 nm or 254 nm) provides an estimate of purity. For biological screening, a purity level of >90% is generally desired.

  • Structural Verification: For hits or representative library members, full characterization by ¹H NMR is essential to unambiguously confirm the structure.

Conclusion

The this compound scaffold is an outstanding starting point for the construction of diverse and novel chemical libraries. By employing robust and well-understood synthetic transformations such as palladium-catalyzed cross-coupling and N-functionalization, researchers can systematically and efficiently generate a multitude of analogues. The protocols and strategic insights provided in this application note are designed to empower drug discovery professionals to rapidly explore the chemical space around this privileged core, accelerating the identification of new biologically active lead compounds.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • SYNLETT. (n.d.). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides.
  • Shaheen, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium....
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ElectronicsAndBooks. (n.d.). Parallel synthesis of 4-amino-2,6-dialkylamino-pyridines.
  • ResearchGate. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.
  • Bull, J. A., et al. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • Sedić, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules.
  • ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
  • Farghaly, T. A., et al. (2020). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules.
  • Cacchi, S., & Fabrizi, G. (2010). Recent strategies for the synthesis of pyridine derivatives. Chemistry.
  • PubChem. (n.d.). 4-Phenylpyridine.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • IUCr Journals. (n.d.). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
  • El-Malty, H. M., et al. (2014). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European journal of medicinal chemistry.
  • Hsieh, M.-C., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences.
  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • Wang, B., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Lingeman, H., et al. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis.
  • Tan, M.-X., et al. (2018). Synthesis and in vitro biological evaluation of three 4'-(4-methoxyphenyl)-2,2':6',2″-terpyridine iridium(III) complexes as new telomerase inhibitors. European Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.

Sources

Introduction: The Central Role of Tubulin in Cellular Dynamics and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Tubulin Polymerization Inhibition Assays: Protocols and Best Practices

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for a myriad of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This dynamic instability makes tubulin a compelling target for therapeutic intervention, particularly in oncology. Molecules that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis, a mechanism exploited by some of the most successful chemotherapeutic agents to date, such as the taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine).

The development of novel tubulin-targeting agents necessitates robust and reliable methods to quantify their effects on tubulin polymerization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of tubulin polymerization inhibition assays. We will delve into the mechanistic underpinnings of the assay, provide detailed, step-by-step protocols, and offer insights gleaned from extensive experience to ensure the generation of high-quality, reproducible data.

The Principle of Tubulin Polymerization and Its Inhibition

Tubulin polymerization is a nucleation-elongation process that is dependent on temperature and the presence of guanosine triphosphate (GTP). At temperatures above 20°C, tubulin heterodimers, in the presence of GTP, associate to form microtubule polymers. This process can be monitored by measuring the increase in turbidity (optical density) of the solution as microtubules scatter light.

Inhibitors of tubulin polymerization can be broadly categorized into two classes:

  • Microtubule-destabilizing agents: These compounds, such as colchicine and vinca alkaloids, bind to tubulin dimers and prevent their incorporation into microtubules, thus shifting the equilibrium towards depolymerization.

  • Microtubule-stabilizing agents: This class of drugs, exemplified by paclitaxel and other taxanes, binds to polymerized microtubules and prevents their disassembly, leading to the formation of dysfunctional, hyper-stable microtubule structures.

The tubulin polymerization inhibition assay is designed to quantify the effect of a test compound on this dynamic process. By monitoring the change in turbidity over time in the presence and absence of the compound, one can determine its inhibitory or stabilizing potential.

Experimental Workflow: A Visual Overview

The following diagram outlines the general workflow for a tubulin polymerization inhibition assay.

workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Tubulin, GTP, and Test Compounds Incubate Incubate Tubulin and Compounds on Ice Reagents->Incubate Pre-incubation Initiate Initiate Polymerization (Temperature Shift to 37°C) Incubate->Initiate Start Reaction Monitor Monitor Absorbance (e.g., 340 nm) Over Time Initiate->Monitor Real-time Measurement Plot Plot Absorbance vs. Time Monitor->Plot Data Visualization Calculate Calculate IC50 or EC50 Values Plot->Calculate Quantification

Figure 1: General workflow for a tubulin polymerization inhibition assay. This diagram illustrates the key stages of the experiment, from reagent preparation to data analysis.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

While absorbance-based assays are common, fluorescence-based assays often offer higher sensitivity and are less prone to interference from colored compounds. This protocol details a fluorescence-based method using a fluorescent reporter that preferentially binds to polymerized microtubules.

Materials and Reagents
  • Tubulin: Highly purified (>99%) tubulin from a commercial source (e.g., Cytoskeleton, Inc., Cat. # T240). Store at -80°C.

  • GTP Solution: 100 mM GTP in distilled water. Store in small aliquots at -80°C.

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Filter and store at 4°C.

  • Tubulin Polymerization Buffer (T-PEM): G-PEM buffer supplemented with 10% glycerol and 1 mM DTT. Prepare fresh before use.

  • Fluorescent Reporter: A fluorescent dye that specifically binds to microtubules, such as DAPI (4',6-diamidino-2-phenylindole) which exhibits enhanced fluorescence upon binding to microtubules.

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO) at a range of concentrations.

  • Positive Controls:

    • Inhibitor: Nocodazole or colchicine.

    • Stabilizer: Paclitaxel.

  • Negative Control: Vehicle (e.g., DMSO).

  • 96-well, black, clear-bottom microplate.

  • Fluorescence plate reader with temperature control and excitation/emission wavelengths suitable for the chosen fluorescent reporter (e.g., Ex/Em of 360/450 nm for DAPI).

Experimental Procedure
  • Preparation of Reagents:

    • Thaw tubulin on ice. Once thawed, keep on ice at all times.

    • Prepare the T-PEM buffer and keep it on ice.

    • Prepare serial dilutions of the test compounds and controls in T-PEM buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).

  • Assay Setup:

    • On ice, add the following to each well of the 96-well plate:

      • 50 µL of T-PEM buffer containing the test compound, control, or vehicle.

      • 50 µL of tubulin solution (final concentration of 2-4 mg/mL).

      • 1 µL of GTP solution (final concentration of 1 mM).

      • 1 µL of fluorescent reporter solution (final concentration will depend on the specific reporter used; follow the manufacturer's recommendation).

    • Mix gently by pipetting up and down. Avoid introducing air bubbles.

  • Initiation and Monitoring of Polymerization:

    • Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis:

    • For each well, plot the fluorescence intensity as a function of time.

    • The resulting curves will show a lag phase, a polymerization phase (increase in fluorescence), and a plateau phase.

    • Calculate the rate of polymerization from the slope of the linear portion of the polymerization phase.

    • Determine the IC₅₀ (for inhibitors) or EC₅₀ (for stabilizers) value by plotting the percentage of inhibition or stabilization against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Rationale for Key Protocol Steps
  • Temperature: Tubulin polymerization is highly temperature-dependent. The reaction is initiated by shifting the temperature from 4°C (where tubulin is stable as dimers) to 37°C (which promotes polymerization).

  • GTP: GTP hydrolysis is essential for the dynamic instability of microtubules. The presence of non-hydrolyzable GTP analogs can lead to the formation of stable microtubule-like structures.

  • Glycerol: Glycerol is included in the polymerization buffer to promote microtubule assembly by stabilizing the tubulin dimers.

  • Magnesium (Mg²⁺): Mg²⁺ is a crucial cofactor for GTP binding and hydrolysis by tubulin.

  • Controls: The inclusion of positive and negative controls is essential for validating the assay and interpreting the results. Nocodazole or colchicine should inhibit polymerization, resulting in a flat curve, while paclitaxel should enhance polymerization, leading to a steeper curve and a higher plateau.

Data Interpretation and Presentation

The results of a tubulin polymerization inhibition assay are typically presented as dose-response curves, from which the IC₅₀ or EC₅₀ values can be derived. The following table provides a template for summarizing the results.

CompoundClassIC₅₀ / EC₅₀ (µM)
Test Compound AInhibitor2.5
Test Compound BStabilizer0.8
NocodazoleInhibitor0.1
PaclitaxelStabilizer0.5
Vehicle (DMSO)ControlN/A

Troubleshooting Common Issues

IssuePossible CauseSolution
No polymerization in controls Inactive tubulin, incorrect buffer composition, or incorrect temperature.Ensure tubulin has been stored correctly and handled on ice. Verify the pH and composition of all buffers. Confirm the plate reader is at 37°C.
High background fluorescence Autofluorescence of the test compound or plate.Run a control with the compound alone (no tubulin) to measure its intrinsic fluorescence and subtract this from the experimental wells. Use high-quality, low-fluorescence plates.
Precipitation of test compound Poor solubility of the compound in the assay buffer.Check the solubility of the compound. If necessary, adjust the solvent concentration (while keeping it below the tolerated limit) or use a different formulation.
Inconsistent results between replicates Pipetting errors or temperature fluctuations.Use calibrated pipettes and ensure thorough mixing. Minimize the time the plate is out of the temperature-controlled environment.

Mechanism of Tubulin Polymerization and Inhibition

The following diagram illustrates the dynamic process of microtubule formation and the points at which different classes of inhibitors act.

tubulin_polymerization cluster_tubulin Tubulin Pool cluster_microtubule Microtubule Polymer Tubulin αβ-Tubulin Dimers (GTP-bound) Microtubule Protofilament GTP Cap GDP-tubulin core Tubulin->Microtubule:head Polymerization (GTP Hydrolysis) Depolymerization Depolymerization (Catastrophe) Microtubule:tail->Depolymerization Loss of GTP Cap Inhibitors Destabilizing Agents (e.g., Vinca Alkaloids, Colchicine) Inhibitors->Tubulin Sequester Dimers Stabilizers Stabilizing Agents (e.g., Taxanes) Stabilizers->Microtubule:mid Prevent Depolymerization Depolymerization->Tubulin

Figure 2: Mechanism of microtubule dynamics and inhibition. This diagram shows the cycle of tubulin polymerization and depolymerization and the points of intervention for stabilizing and destabilizing agents.

Conclusion

The tubulin polymerization inhibition assay is a powerful tool in the discovery and characterization of novel anticancer agents. A thorough understanding of the underlying principles and meticulous attention to detail in the experimental execution are paramount for obtaining reliable and reproducible results. The protocol and insights provided in this application note serve as a comprehensive resource to guide researchers in successfully implementing this essential assay in their drug development workflow.

References

  • Cytoskeleton, Inc.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265. [Link]
  • Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2086–2095. [Link]
  • Bonne, D., Heusele, C., Simon, C., & Pantaloni, D. (1985). 4',6'-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules. Journal of Biological Chemistry, 260(5), 2819–2825. [Link]

Application Notes & Protocols: Strategic Use of 4-(3-Bromo-4-methoxyphenyl)pyridine in Solid-Phase Organic Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Substituted Pyridine Scaffold in Solid-Phase Synthesis

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, coupled with its metabolic stability, makes it a privileged scaffold in drug design.[1] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries, streamlining the purification process and enabling high-throughput synthesis.[3] The convergence of these two domains—the utility of the pyridine scaffold and the efficiency of SPOS—provides a robust engine for modern drug discovery.

This application note details the strategic use of a versatile building block, 4-(3-Bromo-4-methoxyphenyl)pyridine , in solid-phase synthesis to generate diverse libraries of substituted pyridine derivatives. This trifunctional scaffold possesses three key points of diversification:

  • The Pyridine Nitrogen: Can be engaged in quaternization or N-oxide formation.

  • The Bromo Substituent: An ideal handle for a wide array of palladium-catalyzed cross-coupling reactions.

  • The Methoxy Group: A latent phenolic hydroxyl group that serves as an effective anchor point for immobilization onto a solid support.

We will provide a comprehensive guide, from the initial immobilization of the scaffold onto Wang resin to its subsequent elaboration via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Detailed, field-tested protocols, mechanistic insights, and methods for on-bead reaction monitoring are included to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Workflow Overview: From Immobilization to Library Generation

The overall strategy involves the demethylation of the starting material to unmask a phenolic hydroxyl group, which is then used to anchor the pyridine scaffold to a solid support. Once immobilized, the resin-bound bromo-pyridine serves as a versatile platform for parallel synthesis, followed by cleavage to release the final products.

Solid-Phase Synthesis Workflow cluster_0 Solution Phase cluster_1 Solid-Phase Synthesis cluster_2 Final Products Start This compound Demethylation Demethylation (e.g., BBr3) Start->Demethylation Phenol 4-(3-Bromo-4-hydroxyphenyl)pyridine Demethylation->Phenol Immobilization Immobilization (Wang Resin) Phenol->Immobilization Loading ResinBound Resin-Bound Scaffold Coupling Parallel Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) ResinBound->Coupling Library Resin-Bound Library Coupling->Library Cleavage Cleavage from Resin (TFA Cocktail) Library->Cleavage Purification Purification (e.g., SPE, HPLC) Cleavage->Purification Release FinalProducts Diverse Pyridine Library Purification->FinalProducts

Figure 1: Overall workflow for the solid-phase synthesis of a pyridine library.

Part 1: Scaffold Preparation and Immobilization

The critical first step is the covalent attachment of the pyridine building block to the solid support. We utilize the widely employed Wang resin, which forms an acid-labile benzyl ether linkage with phenolic hydroxyl groups.[4] This requires the demethylation of the starting material's methoxy group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[5][6][7]

Protocol 1.1: Demethylation of this compound

Rationale: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group.[7] This reaction is typically performed at low temperatures to control its reactivity.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1 M solution of boron tribromide in DCM (1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Workup: Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(3-Bromo-4-hydroxyphenyl)pyridine.

Protocol 1.2: Loading onto Wang Resin

Rationale: The esterification of the phenolic hydroxyl group onto Wang resin is typically mediated by a carbodiimide activator and a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[8][9]

  • Resin Swelling: Place Wang resin (100-200 mesh, ~1.0 mmol/g loading) in a solid-phase synthesis vessel. Swell the resin in DMF (10 mL/g of resin) for 1 hour with gentle agitation. Drain the solvent.

  • Activation Solution: In a separate flask, dissolve 4-(3-Bromo-4-hydroxyphenyl)pyridine (3.0 eq relative to resin loading), and 1-hydroxybenzotriazole (HOBt) (3.0 eq) in a minimal amount of DMF.

  • Coupling: Add the activation solution to the swollen resin. Add N,N'-diisopropylcarbodiimide (DIC) (3.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Reaction: Agitate the mixture at room temperature for 12-18 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:1:3) for 1 hour.

  • Final Wash and Dry: Wash the resin as in step 5 and dry under high vacuum. The loading can be determined by gravimetric analysis or by cleaving a small amount of resin and quantifying the product.

Part 2: On-Resin Elaboration via Palladium-Catalyzed Cross-Coupling

With the scaffold securely anchored, the resin-bound 3-bromopyridine is a versatile substrate for diversification. The following protocols outline optimized conditions for key C-C and C-N bond-forming reactions.

On-Bead Reaction Monitoring: The Role of FT-IR

Qualitative monitoring of solid-phase reactions is crucial for ensuring reaction completion. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive "on-bead" technique.[5][10] By taking a small sample of resin beads, one can monitor the disappearance of key vibrational bands of the starting material or the appearance of product-specific bands. For instance, in a Sonogashira coupling, the appearance of the alkyne C≡C stretch (around 2100-2260 cm⁻¹) is a clear indicator of a successful reaction.

On-Bead_Monitoring Resin Resin-Bound Scaffold Sample Take Small Resin Sample Resin->Sample FTIR Analyze with FT-IR Spectroscopy Sample->FTIR Decision Reaction Complete? FTIR->Decision Proceed Proceed to Next Step (Washing/Cleavage) Decision->Proceed Yes Continue Continue Reaction/ Re-evaluate Conditions Decision->Continue No

Figure 2: Logic diagram for on-bead reaction monitoring using FT-IR.

Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Rationale: The Suzuki-Miyaura reaction is a robust method for forming biaryl compounds.[11] For heteroaryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to promote the catalytic cycle.[11]

  • Setup: Swell the resin-bound scaffold (~0.1 mmol scale) in a mixture of 1,4-dioxane and water (4:1).

  • Reagent Addition: To the resin slurry, add the arylboronic acid (4.0 eq), a suitable base such as K₃PO₄ (4.0 eq), and the palladium catalyst system, for example, Pd₂(dba)₃ (0.05 eq) and SPhos (0.1 eq).

  • Degassing: Bubble argon or nitrogen through the suspension for 15-20 minutes to ensure anaerobic conditions.

  • Reaction: Heat the mixture at 80-100 °C with agitation for 12-16 hours.

  • Washing: Cool the reaction vessel to room temperature. Drain the solvent and wash the resin sequentially with the reaction solvent, water, DMF, DCM, and methanol.

  • Drying: Dry the resin under high vacuum.

Protocol 2.2: Sonogashira Coupling (C-C Bond Formation)

Rationale: This reaction is a powerful tool for coupling terminal alkynes with aryl halides, creating arylalkyne motifs.[12][13] It typically employs a dual catalyst system of palladium and copper(I).[13]

  • Setup: Swell the resin-bound scaffold (~0.1 mmol scale) in a suitable solvent such as DMF or a mixture of THF/Et₃N.

  • Reagent Addition: To the resin slurry, add the terminal alkyne (4.0 eq), Pd(PPh₃)₄ (0.1 eq), and CuI (0.2 eq).

  • Degassing: Bubble argon or nitrogen through the suspension for 15-20 minutes.

  • Reaction: Heat the mixture at 60-80 °C with agitation for 8-12 hours.

  • Washing: Cool to room temperature, drain the solvent, and wash the resin with DMF, DCM, and methanol.

  • Drying: Dry the resin under high vacuum.

Protocol 2.3: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry.[14] The choice of ligand is critical and often depends on the nature of the amine.[15]

  • Setup: Swell the resin-bound scaffold (~0.1 mmol scale) in an anhydrous, aprotic solvent like toluene or 1,4-dioxane.

  • Reagent Addition: Add the primary or secondary amine (5.0 eq), a strong, non-nucleophilic base such as sodium tert-butoxide or LiHMDS (5.0 eq), and the palladium catalyst system, for example, Pd(OAc)₂ (0.05 eq) and a suitable ligand like RuPhos or Xantphos (0.1 eq).

  • Degassing: Bubble argon or nitrogen through the suspension for 15-20 minutes.

  • Reaction: Heat the mixture at 90-110 °C with agitation for 16-24 hours.

  • Washing: Cool to room temperature, drain, and wash the resin with the reaction solvent, followed by DMF, DCM, and methanol.

  • Drying: Dry the resin under high vacuum.

Part 3: Data Presentation and Product Release

The following table provides representative yields for the on-resin cross-coupling reactions, demonstrating the versatility of the immobilized 4-(3-bromo-4-hydroxyphenyl)pyridine scaffold.

Reaction Coupling Partner Catalyst System Base Solvent Temp (°C) Representative Yield (%)
Suzuki Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O9085-95
Suzuki 4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O9088-96
Suzuki Thiophene-3-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8575-85
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF7080-90
Sonogashira 1-HeptynePd(PPh₃)₄ / CuIEt₃NTHF/Et₃N6578-88
Buchwald-Hartwig MorpholinePd(OAc)₂ / RuPhosNaOtBuToluene10082-92
Buchwald-Hartwig AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane11070-80
Yields are estimated based on cleavage from the resin and are representative of typical outcomes for solid-phase synthesis. Actual yields may vary depending on specific substrates and reaction conditions.
Protocol 3.1: Cleavage from Wang Resin and Purification

Rationale: The benzyl ether linkage of the Wang resin is labile to strong acids. A cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers is used to release the final product while protecting acid-sensitive functional groups.[4][16]

  • Resin Preparation: Place the dried, functionalized resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the reactive benzyl cation released from the resin.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and agitate at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of neat TFA.

  • Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude product.

  • Purification: Collect the precipitate by centrifugation or filtration. The crude product can then be purified by appropriate methods such as solid-phase extraction (SPE) or preparative HPLC to yield the final library members.[17]

Conclusion

The strategic application of this compound as a trifunctional building block in solid-phase organic synthesis provides an exceptionally efficient and versatile route to diverse libraries of substituted pyridines. By leveraging a robust immobilization strategy and a suite of powerful palladium-catalyzed cross-coupling reactions, researchers can rapidly explore the chemical space around this privileged heterocyclic core. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for scientists in the pharmaceutical and agrochemical industries, accelerating the discovery of novel and impactful chemical entities.

References

  • St. Fleur, T. L., Se-Goo, L., & James, P. E. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]
  • Peptideweb.com. (n.d.). Loading protocols.
  • Koric, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
  • Kozłowska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzoduran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34695-34707. [Link]
  • Chemistry LibreTexts. (2019). cleavage of ethers with acid. [Link]
  • Verma, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1891-1919. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15036-15057. [Link]
  • Bielfeldt, T., et al. (1992). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Peptide Research, 5(4), 198-204. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Vrbica, B., et al. (2025).
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
  • Nankai Hecheng Co. Ltd. (n.d.). Coupling of (2) to Wang Resin to give Fmoc-Thr(But)-Lys(Boc)-Pro-O-Wang Resin (3).
  • Sandhya, O. K., & Ravindranath, B. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(15), 2435-2437. [Link]
  • Synthesis and Surface Attachment of Molecular Re(I) Complexes Supported by Functionalized Bipyridyl Ligands. (2023). Inorganic Chemistry, 62(7), 3121-3135. [Link]
  • Al-Rifai, M., et al. (2018). Synthesis of New [2,3′:6′,3′′]Terpyridines Using Iterative Cross-Coupling Reactions. Molecules, 23(1), 169. [Link]
  • Solid Phase Synthesis of Purines from Pyrimidines. (2025). Journal of Organic Chemistry. [Link]
  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7349-7360. [Link]
  • Selyunina, E. V., et al. (2018). Formation of 3,4‐Diarylpyrrole‐ and Pyrrolocoumarin Core of Natural Marine Products via Barton–Zard Reaction and Selective O‐Demethylation. European Journal of Organic Chemistry, 2018(45), 6299-6308. [Link]
  • Brekalo, I., et al. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal. [Link]
  • Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
  • Carbonneau, M. E., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 14(10), 2642-2645. [Link]
  • McCombie, S. W., & Tagat, J. R. (1967). demethylation of aryl methyl ethers by. Journal of the Chemical Society C: Organic, (19), 1825-1827. [Link]
  • Chem-Station. (2024). O-Demethylation.
  • Hodges, J. C. (1999). Solid supports for combinatorial chemistry. Current Opinion in Chemical Biology, 3(3), 321-330. [Link]
  • Boron Tribromide. (n.d.).
  • Karadeniz, U., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(42), 18486-18491. [Link]
  • Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. (2022). ACS Omega, 7(33), 29334-29350. [Link]
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Cai, M., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(6), 4621-4636. [Link]
  • Stjepanović, M., et al. (2024).
  • Stolle, A., et al. (2011). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 2(7), 1330-1334. [Link]
  • Karadeniz, U., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Monatshefte für Chemie - Chemical Monthly, 148(1), 7-23. [Link]
  • Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 15(4), 203-221. [Link]
  • Tour, J. M., & Jones, L. (1996). Rapid Solution and Solid Phase Syntheses of Oligo(1,4-phenylene ethynylene)s with Thioester Termini: Molecular Scale Wires with Alligator Clips. Derivation of Iterative Reaction Efficiencies on a Polymer Support. The Journal of Organic Chemistry, 61(19), 6455-6465. [Link]
  • Al-Amin, M., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Stereodivergent synthesis of 2-oxo-oligopyrrolidines by an iterative coupling strategy. (2020). Organic & Biomolecular Chemistry, 18(30), 5824-5829. [Link]
  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. (2025). Journal of Organic Chemistry. [Link]
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Funakoshi, S., et al. (1993). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 90(15), 6981-6985. [Link]
  • Cruz, L. J., et al. (2017). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 22(5), 823. [Link]

Sources

Application Note: Accelerating Medicinal Chemistry Scaffolds with Microwave-Assisted Cross-Coupling of 4-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

In the landscape of modern drug discovery and materials science, the pyridine core is a cornerstone. Its derivatives are integral to a vast array of pharmaceuticals and functional materials. Among these, 4-(3-Bromo-4-methoxyphenyl)pyridine stands out as a particularly versatile building block. The presence of a bromine atom ortho to the methoxy group and on a phenyl ring attached to a pyridine offers three distinct points for chemical modification, enabling the exploration of diverse chemical space. The bromo-substituent, in particular, serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions, the engine of modern synthetic chemistry.

Traditionally, these coupling reactions, while powerful, often require long reaction times, high temperatures, and can suffer from side-product formation. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field. By utilizing microwave irradiation, chemists can achieve rapid, uniform, and efficient heating of reaction mixtures, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often, enhanced purity profiles.[1][2] This application note provides detailed protocols and mechanistic insights for leveraging MAOS in key cross-coupling reactions involving this compound, tailored for researchers, scientists, and drug development professionals.

Pillar 1: The Science of Microwave-Assisted Synthesis

Conventional heating methods, such as an oil bath, transfer heat inefficiently via convection. The vessel is heated first, and this heat is then transferred to the solvent and reactants.[1] This process is slow and creates temperature gradients within the reaction mixture. In contrast, microwave irradiation directly heats the reactants and solvent through two primary mechanisms: dipolar polarization and ionic conduction.

  • Dipolar Polarization: Polar molecules, like many organic solvents, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat.

This direct and instantaneous heating mechanism eliminates thermal gradients and allows for precise temperature control, often reaching target temperatures in seconds. The result is a significant acceleration of chemical reactions, making MAOS an indispensable tool for high-throughput synthesis and rapid lead optimization.[1][3]

Workflow for Microwave-Assisted Synthesis

Below is a generalized workflow for performing a microwave-assisted reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Reactants, Catalyst, & Base into Microwave Vial B Add Solvent & Stir Bar A->B C Seal Vial with Septum Cap B->C D Place in Microwave Reactor C->D E Set Parameters (Temp, Time, Power) & Run D->E F Cool Vial to Room Temp. E->F Reaction Complete G Filter Mixture (e.g., through Celite) F->G H Purify by Chromatography G->H I Characterize Product H->I

Caption: Generalized Experimental Workflow for MAOS.

Pillar 2: Safety & Handling of this compound

Scientific integrity begins with safety. Before commencing any protocol, it is critical to understand the hazards associated with the primary reagent.

  • Hazard Profile: this compound is classified as harmful if swallowed and causes skin irritation.[4]

  • Handling Precautions:

    • Always handle this compound in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5]

    • Avoid breathing dust or vapors.[4]

    • Wash hands thoroughly after handling.

  • Microwave Reactor Safety:

    • Only use vessels specifically designed for microwave chemistry, which can withstand high pressures and temperatures.

    • Never exceed the recommended fill volume for the reaction vessel.

    • Ensure the reactor's safety interlocks are functioning correctly.

Application Protocols: Cross-Coupling Reactions

The following protocols are designed as robust starting points for the microwave-assisted functionalization of this compound. Optimization of temperature, time, and reagent stoichiometry may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures prevalent in pharmaceuticals. Microwave irradiation dramatically accelerates this transformation, often completing in minutes what would take hours conventionally.[6][7]

Suzuki_Cycle Pd0 Pd(0)L₂ A Ar-Pd(II)-Br(L₂) Pd0->A B Ar-Pd(II)-OR'(L₂) A->B C Ar-Pd(II)-Ar'(L₂) B->C C->Pd0 Reductive Elimination ArAr Ar-Ar' C->ArAr ArBr Ar-Br ArBr->Pd0 Oxidative Addition Base Base (e.g., OH⁻) Base->A Transmetalation Step 1 ArBOH Ar'-B(OH)₂ ArBOH->B Transmetalation Step 2

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

  • To a 2-5 mL microwave reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equiv).

  • Add the solvent system. A mixture of an organic solvent and water is common, such as 1,4-dioxane/water or EtOH/water (4:1 v/v), to a total volume of 2-3 mL.[8]

  • Add a magnetic stir bar and securely seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture with stirring at a set temperature of 120-150 °C for 10-30 minutes.[9] Monitor pressure to ensure it remains within the safe operating limits of the vessel.

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

ParameterConditionRationale / Reference
Substrate This compoundAryl bromide for oxidative addition.
Coupling Partner Arylboronic Acid (1.2-1.5 equiv)Source of the new aryl group.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)Facilitates the catalytic cycle.[9]
Base K₂CO₃ or Na₂CO₃ (2.0 equiv)Activates the boronic acid for transmetalation.[8]
Solvent Dioxane/H₂O or EtOH/H₂OPolar solvent mixture efficient for microwave heating and solubility.[10][11]
Temperature 120-150 °CProvides energy to overcome activation barriers.
Time 10-30 minDrastically reduced from conventional heating.[6]
Typical Yield 75-95%Highly efficient under MAOS conditions.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds is arguably one of the most important reactions in medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of amines. MAOS provides a rapid and efficient method for this transformation, often with improved yields and cleaner reaction profiles.[12][13]

Buchwald_Cycle Pd0 Pd(0)L₂ A Ar-Pd(II)-Br(L) Pd0->A B Ar-Pd(II)-NR¹R²(L) A->B B->Pd0 Reductive Elimination Product Ar-NR¹R² B->Product ArBr Ar-Br ArBr->Pd0 Oxidative Addition Base Base (e.g., NaOᵗBu) Amine HNR¹R² Base->Amine Amine->A Coordination & Deprotonation

Caption: Simplified Buchwald-Hartwig Amination Cycle.

  • In an argon-purged microwave vial, combine this compound (1.0 equiv), the desired amine (1.2-2.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%).[12]

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (t-BuONa, 1.5-2.5 equiv).[12]

  • Add an anhydrous, non-polar solvent like toluene or dioxane (2-4 mL).

  • Add a magnetic stir bar and securely seal the vial.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture with stirring at a set temperature of 130-150 °C for 10-30 minutes.[12]

  • After cooling, dilute the mixture with a suitable organic solvent (e.g., DCM or Ethyl Acetate) and filter through a pad of Celite to remove palladium residues and salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

ParameterConditionRationale / Reference
Substrate This compoundAryl bromide for oxidative addition.
Coupling Partner Primary or Secondary Amine (1.2-2.2 equiv)Nitrogen nucleophile.
Catalyst Pd₂(dba)₃ (2-5 mol%)Common Pd(0) source.[12]
Ligand XPhos or other biarylphosphine (4-10 mol%)Bulky ligand promotes reductive elimination.[12]
Base t-BuONa or K₃PO₄ (1.5-2.5 equiv)Deprotonates the amine for coupling.[12]
Solvent Toluene or Dioxane (anhydrous)Aprotic solvent suitable for the reaction.
Temperature 130-150 °CHigh temperature needed to drive the reaction.
Time 10-30 minSignificantly faster than conventional heating.[12]
Typical Yield 70-90%Good to excellent yields are common.
Protocol 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] It is fundamental for synthesizing conjugated systems found in materials science and complex drug molecules. Microwave heating provides a rapid and efficient route to these valuable compounds.[15][16]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ A Ar-Pd(II)-Br(L₂) Pd0->A B Ar-Pd(II)-C≡CR(L₂) A->B Transmetalation B->Pd0 Reductive Elimination Product Ar-C≡CR B->Product CuBr Cu(I)Br CuC≡CR Cu(I)-C≡CR CuBr->CuC≡CR CuC≡CR->A ArBr Ar-Br ArBr->Pd0 Oxidative Addition Alkyne H-C≡CR Alkyne->CuBr Deprotonation Base Base (e.g., Et₃N) Base->Alkyne

Caption: Simplified Sonogashira Catalytic Cycle (Pd/Cu Co-catalyzed).

  • To a microwave vial, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[9]

  • Add the terminal alkyne (1.2-1.5 equiv).

  • Add an anhydrous solvent such as DMF or toluene, followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as a co-solvent.[9][17]

  • Purge the vial with an inert gas (Argon or Nitrogen).

  • Add a magnetic stir bar, seal the vial, and place it in the microwave reactor.

  • Irradiate with stirring at 60-120 °C for 10-30 minutes.[9] Note: Copper-free conditions may require higher temperatures.

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with aqueous NH₄Cl, water, and brine to remove the copper catalyst and amine base.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

ParameterConditionRationale / Reference
Substrate This compoundAryl bromide substrate.
Coupling Partner Terminal Alkyne (1.2-1.5 equiv)Source of the alkynyl group.
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Palladium(II) precatalyst.[9]
Co-catalyst CuI (2-5 mol%)Facilitates the formation of copper acetylide.[9]
Base Et₃N or DIPEA (2.0-3.0 equiv)Serves as both base and often co-solvent.[9][17]
Solvent DMF or TolueneAprotic polar solvent for efficient heating.
Temperature 60-120 °CMilder conditions often possible with MAOS.[9]
Time 10-30 minRapid coupling achieved with microwave heating.[15]
Typical Yield 80-95%Generally high-yielding reaction.

Conclusion

The combination of a versatile building block like this compound with the speed and efficiency of microwave-assisted synthesis provides a powerful platform for accelerating research and development. The protocols outlined in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer reliable and validated starting points for the rapid generation of diverse chemical libraries. By understanding the principles behind MAOS and adhering to safe laboratory practices, researchers can significantly enhance their synthetic productivity, pushing the boundaries of medicinal chemistry and materials science.

References

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications.
  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
  • Ecofriendly microwave assisted synthesis of some new pyridine glycosides.
  • Zanfir, M., & Spac, A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Verma, A., Singh, D., & Tiwari, R. K. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances.
  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing.
  • Kappe, C. O. (2008). Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews.
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.
  • The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating. ResearchGate.
  • Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. ResearchGate.
  • Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. RSC Publishing.
  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Arab-German Young Academy.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health.
  • Rapid microwave induced palladium catalyzed amination of aryl bromides. LookChem.
  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Journal of Organic Chemistry, 66(12), 4165-4169.
  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. ACS Publications.
  • Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Penn State Research Database.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. National Center for Biotechnology Information.
  • Erdélyi, M., & Gogoll, A. (2003). Rapid microwave promoted Sonogashira coupling reactions on solid phase. Journal of Organic Chemistry, 68(16), 6431-6434.
  • Microwave enhanced Sonogashira coupling. ResearchGate.
  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI.
  • Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. Arkat USA.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.

Sources

Scale-up synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Topic: Scale-up Synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine

Abstract

The 4-(aryl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound, a key intermediate for pharmaceutical development. Moving beyond a simple recitation of steps, this document elucidates the chemical reasoning and process optimization strategies essential for transitioning from bench-scale discovery to kilogram-scale production. We will detail a robust protocol centered on the Suzuki-Miyaura cross-coupling reaction, addressing critical scale-up parameters including catalyst selection, impurity control, work-up procedures, and residual palladium removal. The methodologies described herein are designed to be self-validating, ensuring process safety, efficiency, and the consistent production of high-purity material suitable for cGMP (Current Good Manufacturing Practice) environments.

Introduction and Strategic Overview

The synthesis of biaryl compounds, particularly heteroaromatic biaryls, is a cornerstone of modern drug discovery.[2] The target molecule, this compound, possesses three key features: a pyridine ring, often used to enhance solubility and provide a basic handle for salt formation; a methoxy group, a common hydrogen bond acceptor; and a bromine atom, which serves as a versatile synthetic handle for further functionalization through subsequent cross-coupling reactions.

The most logical and industrially proven strategy for constructing the C-C bond between the phenyl and pyridine rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of its precursors.[2]

This guide focuses on the coupling of 4-pyridylboronic acid pinacol ester with 1,3-dibromo-4-methoxybenzene . While other disconnections are possible, this route is often preferred on a large scale due to the stability and handling characteristics of the boronic ester compared to the corresponding boronic acid.

The Suzuki-Miyaura Catalytic Cycle: Mechanistic Insights

Understanding the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium complex.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in our case, the C-Br bond of 1,3-dibromo-4-methoxybenzene), forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron compound (the 4-pyridyl moiety) is transferred to the palladium center. This step requires activation of the boronate by a base to form a more nucleophilic "ate" complex.[3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar' L₂ transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_ester Ar'B(pin) boronic_ester->transmetalation base Base base->transmetalation Workflow cluster_prep Reactor Preparation & Charging cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification p1 Inerting (N₂ Purge) p2 Charge Solvents (2-MeTHF, H₂O) p1->p2 p3 Charge Reagents (Dibromide, Boronate, Base) p2->p3 p4 Charge Catalyst Slurry (Pd(OAc)₂ + PPh₃) p3->p4 p5 Heat to 75°C p4->p5 p6 Monitor by HPLC (In-Process Control) p5->p6 p7 Cool to RT p6->p7 Reaction Complete p8 Phase Separation p7->p8 p9 Aqueous Wash p8->p9 p10 Solvent Swap & Crystallization p9->p10 p11 Filter & Dry p10->p11 p12 Charcoal Treatment p11->p12 Crude Product p13 Recrystallization p12->p13 p14 Final Drying p13->p14 end_node API Intermediate p14->end_node Final Product >99.5% Purity Pd < 10 ppm

Caption: Overall workflow for the scale-up synthesis and purification.

Step 1: Reactor Setup and Reagent Charging

  • Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Charge 2-MeTHF (10 L) and deionized water (3 L) to the reactor. Begin stirring.

  • Charge potassium carbonate (1.55 kg), 1,3-dibromo-4-methoxybenzene (1.00 kg), and 4-pyridylboronic acid pinacol ester (0.84 kg).

  • Heat the mixture to 40°C and stir for 20 minutes to ensure dissolution and mixing.

Step 2: Catalyst Preparation and Addition

  • In a separate, inerted vessel, prepare a catalyst slurry by adding Palladium(II) Acetate (8.4 g) and Triphenylphosphine (29.5 g) to 2-MeTHF (0.5 L). Stir for 15 minutes at room temperature. Rationale: Pre-forming a slurry ensures the catalyst and ligand are well-mixed and can be transferred easily and safely to the main reactor.

  • Transfer the catalyst slurry to the main reactor via a cannula or a pressure-equalized addition funnel.

Step 3: Reaction Execution and Monitoring

  • Heat the reaction mixture to 75 ± 5 °C.

  • Maintain the temperature and stir vigorously. The reaction is typically complete within 4-6 hours.

  • Monitor the reaction progress every hour using HPLC (High-Performance Liquid Chromatography). An in-process control (IPC) is met when the starting dibromide is <1.0% by area.

Step 4: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to 20-25°C.

  • Stop stirring and allow the phases to separate.

  • Drain the lower aqueous phase to a designated waste container.

  • Wash the organic phase with 2 L of 10% aqueous brine solution. Separate the phases.

  • Filter the organic layer through a pad of celite to remove any insoluble palladium species.

  • Concentrate the organic layer under vacuum to approximately 1/3 of its original volume.

  • Add n-Heptane (8 L) to the concentrated solution to induce crystallization. Stir the resulting slurry at 0-5°C for at least 2 hours.

  • Filter the solid product, wash the cake with cold n-Heptane (2 x 1 L), and dry under vacuum at 50°C to a constant weight. This yields the crude product.

Purification for Palladium Removal

Residual palladium is a major concern for pharmaceutical intermediates. A multi-step approach is often necessary to meet stringent specifications (<10 ppm).

  • Activated Carbon Treatment: Redissolve the crude product in Toluene (10 L). Add 10 wt% activated carbon (e.g., Darco G60) and stir at 60°C for 2 hours. Rationale: The high surface area of activated carbon effectively adsorbs residual palladium complexes. [5]2. Filtration: Filter the hot solution through a pre-warmed celite pad to remove the carbon. Wash the pad with hot Toluene (2 L).

  • Recrystallization: Concentrate the filtrate under vacuum and recrystallize the product from an appropriate solvent system (e.g., Ethanol/Water or Isopropanol/Heptane) to yield the final, high-purity product.

  • Final Analysis: Analyze the final product for purity (HPLC), identity (NMR, MS), and residual palladium content (ICP-MS).

Conclusion

The successful scale-up of the synthesis of this compound hinges on a rational approach to process optimization. By carefully selecting cost-effective and safe reagents, controlling catalyst loading, and implementing a robust purification strategy, it is possible to produce this key pharmaceutical intermediate with high yield and purity on a kilogram scale. The protocol detailed in this application note provides a validated and reliable pathway for researchers and process chemists, bridging the gap between laboratory discovery and industrial production.

References

  • Wikipedia. (n.d.). Pyridine.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Post Apple Scientific. (2024, June 24). Industrial Chemicals: How Pyridine Is Produced.
  • Slideshare. (n.d.). Bromine handling and safety.
  • Dolly Corporation. (2025, November 14). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Benchchem. (n.d.). Essential Safety and Handling Guide for Brominated Organic Compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET - Bromine.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Pyridine Derivatives.
  • ACS Publications. (n.d.). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
  • ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.
  • Benchchem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Biaryls Using 3-Tolylboronic Acid.
  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing palladium-catalyzed cross-coupling reactions to synthesize this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges and side product formation during your experiments. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your synthetic protocols, enhance product yield, and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. For this specific synthesis, the reaction typically involves the coupling of a 4-pyridylboronic acid derivative with a 3-bromo-4-methoxyphenyl halide (or vice-versa).

Q2: I am observing a significant amount of 4-methoxyanisole (dehalogenated starting material) in my crude product. What is causing this, and how can I prevent it?

A2: The formation of 4-methoxyanisole is due to a common side reaction known as dehalogenation (or hydrodehalogenation), where the bromine atom on your starting material is replaced by a hydrogen atom.[3]

  • Causality: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This can arise from various sources, including certain bases, solvents (like alcohols), or even trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated byproduct.[3]

  • Troubleshooting Strategies:

    • Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to hydroxides or alkoxides, which can be sources of water or hydride.[4]

    • Solvent Choice: Employ anhydrous aprotic solvents such as dioxane, THF, or toluene. It is advisable to avoid alcohols if dehalogenation is a persistent issue.[4]

    • Ligand Selection: The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can often suppress dehalogenation by accelerating the desired cross-coupling pathway, thus outcompeting the side reaction.[4]

Q3: My reaction is producing a substantial amount of pyridine as a byproduct. What is this side reaction, and how can I minimize it?

A3: The presence of pyridine as a byproduct indicates that protodeboronation of your 4-pyridylboronic acid is occurring.[5][6] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.[5][6]

  • Causality: Protodeboronation is a known challenge with heteroarylboronic acids, and its rate is highly dependent on the pH of the reaction medium.[1][5][6][7] While 4-pyridylboronic acid is generally more stable than its 2-pyridyl counterpart, it can still undergo this undesired reaction, especially under basic aqueous conditions.[7]

  • Troubleshooting Strategies:

    • Use of Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt. These reagents can exhibit greater stability and release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[7][8]

    • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can help to suppress this hydrolytic pathway.

    • Highly Active Catalyst: Employing a highly active catalyst system can increase the rate of the desired Suzuki coupling, making it more competitive with the rate of protodeboronation.

Q4: I am seeing a dimeric byproduct, 4,4'-bipyridine, in my reaction mixture. What leads to its formation?

A4: The formation of 4,4'-bipyridine is a result of the homocoupling of your 4-pyridylboronic acid.[9][10][11]

  • Causality: Homocoupling of boronic acids can be promoted by the presence of oxygen and is often mediated by Pd(II) species.[9][11] If the reduction of the Pd(II) precatalyst to the active Pd(0) species is not efficient, or if the reaction mixture is not properly degassed, the concentration of Pd(II) can be high enough to facilitate this undesired dimerization.

  • Troubleshooting Strategies:

    • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[11]

    • Use of a Pd(0) Source: Instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider using a Pd(0) source directly, such as Pd₂(dba)₃.

    • Addition of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to maintain a low concentration of Pd(II) in the reaction mixture.[11]

Troubleshooting Guide: Common Side Products and Mitigation Strategies

Side Product Common Cause(s) Proposed Solution(s) Authoritative References
4-Methoxyanisole (Dehalogenation)Formation of Pd-H species from base, solvent, or water.Use anhydrous, aprotic solvents (dioxane, toluene). Employ non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Utilize bulky, electron-rich phosphine ligands (SPhos, XPhos).[3][4]
Pyridine (Protodeboronation)Hydrolysis of the C-B bond of 4-pyridylboronic acid, often base-catalyzed.Use a more stable boronic ester (e.g., pinacol ester). Ensure anhydrous reaction conditions. Employ a highly active catalyst to accelerate the desired coupling.[5][6][7][8]
4,4'-Bipyridine (Homocoupling)Presence of oxygen and Pd(II) species.Thoroughly degas all solvents and the reaction mixture. Use a direct Pd(0) catalyst source (e.g., Pd₂(dba)₃). Add a mild reducing agent (e.g., potassium formate).[9][10][11]
Phosphine Oxides Oxidation of phosphine ligands.Handle phosphine ligands under an inert atmosphere. Use high-purity, air-stable ligands or pre-catalysts.[12]
Ligand-derived Impurities Aryl scrambling from phosphine ligands (e.g., PPh₃).Use trialkylphosphine ligands or specialized biaryl phosphine ligands with minimal potential for aryl exchange.[4][13]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of this compound. Optimization for specific laboratory conditions and reagent purity may be required.

Materials:

  • 3-Bromo-4-methoxyanisole (1.0 equiv)

  • 4-Pyridylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-methoxyanisole, 4-pyridylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Cycle_Side_Reactions cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (Ar'-B(OR)2) ArPdX->Transmetal Dehalogenation Dehalogenation (Ar-H) ArPdX->Dehalogenation [Pd-H] species ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr Protodeboronation Protodeboronation (Ar'-H) Transmetal->Protodeboronation Boronic Acid Instability Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling O2 / Pd(II) RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 caption Suzuki cycle and competing side reactions.

Caption: Suzuki cycle and competing side reactions.

Troubleshooting Workflow for Common Side Products

Troubleshooting_Workflow Start High Level of Side Product(s) Observed Identify Identify Main Side Product(s) (e.g., via LC-MS, NMR) Start->Identify Dehalogenation Dehalogenation Product (Ar-H) Identify->Dehalogenation Mass = Ar-H Protodeboronation Protodeboronation Product (Ar'-H) Identify->Protodeboronation Mass = Ar'-H Homocoupling Homocoupling Product (Ar'-Ar') Identify->Homocoupling Mass = Ar'-Ar' Solvent Check Solvent: Is it anhydrous and aprotic? Dehalogenation->Solvent BoronicAcid Check Boronic Acid Stability: Consider using a boronic ester. Protodeboronation->BoronicAcid Degassing Check Reaction Atmosphere: Ensure rigorous degassing. Homocoupling->Degassing Base Check Base: Is it non-nucleophilic? Solvent->Base Ligand Consider Ligand: Use bulky, electron-rich phosphine. Base->Ligand Optimized Optimized Reaction Ligand->Optimized Conditions Optimize Conditions: Use anhydrous conditions, highly active catalyst. BoronicAcid->Conditions Conditions->Optimized Catalyst Check Catalyst Source: Use a Pd(0) source or add a reducing agent. Degassing->Catalyst Catalyst->Optimized caption A logical workflow for troubleshooting.

Caption: A logical workflow for troubleshooting.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17583–17597. [Link]
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5729–5735. [Link]
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(5), 1915–1924. [Link]
  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5589–5592. [Link]
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(53), 33456-33461. [Link]
  • Wikipedia. (2023).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5589-5592. [Link]
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(5), 1915-1924. [Link]
  • Mitchell, D., & Koenig, T. M. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(5), 745–750. [Link]
  • de Souza, A. L. F., da Silva, G. N., & Gusevskaya, E. V. (2018). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Fors, B. P. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2025). Suzuki–Miyaura (hetero-)
  • Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
  • Nishihara, Y., Saito, T., & Osakada, K. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]
  • Scott, T. A., & Morken, J. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436–6443. [Link]
  • Nishihara, Y., Saito, T., & Osakada, K. (2025).
  • Scott, T. A., & Morken, J. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Hartwig, J. F. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 145(1), 12-32. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 50(10), 6117-6143. [Link]
  • Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-bromo-4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which is pivotal for various research applications. We will delve into the prevalent Suzuki-Miyaura cross-coupling reaction, offering field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you optimize your reaction yields and purity.

Frequently Asked Questions: Foundational Concepts

Q1: What is the primary synthetic route for this compound?

The most robust and widely employed method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between an organoboron species (e.g., 4-pyridylboronic acid) and an organic halide (3-bromo-4-methoxyanisole).[2] Its popularity stems from its functional group tolerance, use of readily available and less toxic boron reagents, and generally mild reaction conditions.[2][3]

The core reaction involves coupling 3-bromo-4-methoxyanisole with a suitable 4-pyridylboron reagent, as depicted below:

Reaction Scheme
Q2: Can you illustrate the mechanism of the Suzuki-Miyaura coupling?

Certainly. The catalytic cycle is a cornerstone of understanding and troubleshooting the reaction. It comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-4-methoxyanisole, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2]

  • Transmetalation : The organic group from the boron reagent (the 4-pyridyl moiety) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the final product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar¹-Pd(II)L₂(X) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar¹-Pd(II)L₂(Ar²) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0  Regenerates  Catalyst product Ar¹-Ar² (Product) red_elim->product aryl_halide Ar¹-X (3-Bromo-4-methoxyanisole) aryl_halide->ox_add boronic_acid Ar²-B(OR)₂ (4-Pyridylboron Reagent) boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Low Yield & Side Reactions

This section addresses the most common issues encountered during the synthesis of this compound.

Problem Cluster: Low Yield or No Product Formation

A low or zero yield often points to issues with one of the core components: the catalyst, the boron reagent, or the reaction environment (base/solvent).

The choice of catalyst and, more importantly, the ligand is critical for success, especially with heteroaromatic substrates like pyridine.[6] The ligand stabilizes the palladium center and modulates its reactivity.

Causality & Solution:

  • Catalyst Inhibition : The nitrogen atom in the pyridine ring can coordinate to the palladium center, acting as a catalyst poison and halting the reaction. This is a well-documented issue, particularly for 2-substituted pyridines (the "2-pyridyl problem"), but it can also affect 4-substituted pyridines.[6][7]

  • Ligand Choice : To overcome inhibition and promote the key steps of the catalytic cycle, sterically bulky and electron-rich phosphine ligands are highly effective.[6][8] These ligands accelerate the rate of reductive elimination and can prevent catalyst deactivation.

Recommendations:

  • Use Buchwald Ligands : Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-couplings and have demonstrated high efficacy with heteroaromatic substrates.[6][9]

  • Consider Pre-catalysts : Using air-stable palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) ensures the efficient generation of the active Pd(0) species in the reaction mixture, leading to more reproducible results.[10]

  • Degassing is Crucial : Oxygen can oxidize and deactivate the Pd(0) catalyst.[10] Ensure all solvents and the reaction setup are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

Ligand FamilyKey Features & ApplicationReference
Buchwald Biarylphosphines (SPhos, XPhos)Bulky, electron-rich. Excellent for heteroaryl chlorides/bromides. Often allows for lower reaction temperatures.[6][8]
Trialkylphosphines (e.g., PCy₃, P(t-Bu)₃)Strongly electron-donating. Effective for coupling less reactive chlorides.[3][11]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form robust Pd-complexes. Good alternative to phosphine ligands.[12][13]

Boronic acids, especially heteroaromatic ones, are susceptible to decomposition, primarily through a side reaction called protodeboronation .[10][14]

Causality & Solution:

  • Protodeboronation : This is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[14] In your case, this would convert 4-pyridylboronic acid into pyridine, which will not participate in the coupling, thereby lowering the yield. This process is often catalyzed by the base or trace metals under the reaction conditions.[14]

  • Homocoupling : Two molecules of the boronic acid can couple to form 4,4'-bipyridine. This is often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[10][15][16]

Recommendations:

  • Use Boronic Esters : Pinacol esters (Bpin) or MIDA boronates are significantly more stable than the corresponding boronic acids.[6][17] They act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition pathways like protodeboronation and homocoupling.[17][18][19]

  • Check Reagent Quality : Use high-purity boronic acid/ester and ensure it has been stored correctly under inert conditions.

  • Minimize Reaction Time : Do not run the reaction for longer than necessary. Monitor by TLC or LC-MS to determine the point of maximum conversion.

Boron_Reagent_Strategy cluster_instability Boronic Acid Instability cluster_stability Slow-Release Solution BoronicAcid 4-Pyridylboronic Acid Ar-B(OH)₂ Protodeboronation Protodeboronation (Yield Loss) BoronicAcid->Protodeboronation H₂O, Base Homocoupling Homocoupling (Side Product) BoronicAcid->Homocoupling O₂, Pd(II) Coupling Fast Suzuki Coupling MIDA_Ester 4-Pyridyl MIDA Boronate (Stable Precursor) Hydrolysis Slow Hydrolysis (in situ) MIDA_Ester->Hydrolysis ActiveBoronicAcid Ar-B(OH)₂ (Low Concentration) Hydrolysis->ActiveBoronicAcid ActiveBoronicAcid->Coupling

Caption: Strategy to mitigate boronic acid decomposition via stable precursors.

The base and solvent work in concert to facilitate the reaction, and their choice is non-trivial.

Causality & Solution:

  • Role of the Base : The base is not merely a proton scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate [ArB(OH)3]⁻ complex, which is the active species in the transmetalation step.[4][5] A base that is too strong can promote decomposition, while one that is too weak will result in a sluggish reaction.

  • Role of the Solvent : The solvent must solubilize the reactants and the catalyst. For Suzuki couplings, polar aprotic solvents are common. Often, water is added as a co-solvent to dissolve the inorganic base and facilitate the formation of the active boronate species.[10][20]

Recommendations:

ParameterOptionsRationale & ConsiderationsReference
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a good starting point—effective and economical.[21][22] K₃PO₄ is a stronger, non-nucleophilic base often used for challenging substrates, including heteroaryl chlorides.[5] Cs₂CO₃ can sometimes provide superior results due to the "caesium effect," but it is more expensive.[5][5][21][22]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMFDioxane/H₂O (e.g., 4:1 ratio) is a classic, effective system.[20][23] Toluene is a good non-polar option, while DMF can be used for substrates with poor solubility. 2-MeTHF is a greener alternative to THF and dioxane.[23] The ratio of organic solvent to water should be optimized.[20][10][20][23]

Experimental Protocol & Optimization

Protocol 1: Optimized General Procedure for the Synthesis of this compound

This protocol incorporates best practices to maximize yield and minimize side reactions.

Materials:

  • 3-Bromo-4-methoxyanisole (1.0 eq)

  • 4-Pyridylboronic acid pinacol ester (1.2 - 1.5 eq)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Setup : To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-methoxyanisole (1.0 eq), 4-pyridylboronic acid pinacol ester (1.2 eq), and K₃PO₄ (2.5 eq).

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with Argon or Nitrogen three times to establish an inert atmosphere.

  • Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction mixture should be a slurry.

  • Catalyst Addition : Briefly remove the septum and add the XPhos Pd G3 precatalyst (0.02 eq). Immediately reseal and flush the headspace with inert gas.

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting aryl bromide.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
  • PubMed. (2025).
  • Lei, P., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 552–559. [Link]
  • ACS Publications. (2022). A basic switch leads to big changes in Suzuki coupling. [Link]
  • Wiley Online Library. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(16), 8694-8714. [Link]
  • Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17302–17314. [Link]
  • Rutgers University. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta, 97(3), 333-344. [Link]
  • ACS Publications. (2025).
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3493–3500. [Link]
  • De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • ACS Publications. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
  • Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(10), 1859–1862. [Link]
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • Wiley Online Library. (2020).
  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]
  • ResearchGate. (2025). (PDF)
  • Chemistry LibreTexts. (2023).
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 130(48), 16492–16493. [Link]
  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13241–13253. [Link]
  • ResearchGate. (n.d.).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 11484–11493. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061–14063. [Link]
  • ResearchGate. (2025).
  • Wikipedia. (n.d.).
  • Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 106(11), 4568–4644. [Link]
  • ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ACS Publications. (2022).
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 313–318. [Link]
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • ResearchGate. (n.d.). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. [Link]
  • Crest, A. D., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 15(22), 5770–5773. [Link]
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. The following resources are structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Section 1: The Catalyst System - Core of the Reaction

The palladium catalyst and its associated ligands are the engine of your cross-coupling reaction. Issues in this area are the most frequent cause of poor performance.

Q1: My reaction has very low or no conversion, and I see black particles forming. What is happening and how can I fix it?

A1: You are likely observing the formation of "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal.[1] This is a common mode of catalyst deactivation.[2] The active catalyst in most cross-coupling cycles is a soluble, low-coordinate Pd(0) species, stabilized by ligands. When these stabilizing ligands are absent or ineffective, the Pd(0) intermediates can aggregate and precipitate out of the solution.[1]

Causality & Solutions:

  • High Temperature: Excessive heat can accelerate both the desired reaction and catalyst decomposition pathways. While reactions need sufficient thermal energy, temperatures that are too high can cause ligands to dissociate or decompose, leaving the palladium center exposed and prone to aggregation.[1][3]

    • Solution: Perform a temperature screen, starting from a lower temperature (e.g., 80 °C) and incrementally increasing it. Sometimes a more active catalyst/ligand system can allow for lower reaction temperatures.[3]

  • Inadequate Ligand Stabilization: The ligand's job is to stabilize the Pd(0) center, facilitate key steps in the catalytic cycle, and prevent aggregation.[4]

    • Solution 1: Increase Ligand-to-Metal Ratio. A common starting point is a 1:1 to 4:1 ligand-to-palladium ratio.[5] Insufficient ligand can leave palladium centers coordinatively unsaturated and vulnerable. However, be aware that a very high excess of ligand can sometimes inhibit the reaction by occupying coordination sites needed for the substrates.[6]

    • Solution 2: Choose a More Appropriate Ligand. Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) are often excellent at stabilizing the monomeric Pd(0) species required for efficient catalysis and preventing the formation of palladium black.[4]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to decomposition or undesirable side reactions like homocoupling.[5]

    • Solution: Ensure your entire setup is rigorously deoxygenated. Use a robust inert gas (argon or nitrogen) manifold. Degas your solvent(s) thoroughly using methods like freeze-pump-thaw (for demanding reactions) or by bubbling with an inert gas for at least 30-60 minutes.[5][7]

Q2: I'm using a Pd(II) precatalyst like Pd(OAc)₂, but the reaction isn't starting. How do I ensure my active Pd(0) catalyst is forming?

A2: This is a critical and often overlooked issue. Pd(II) precatalysts are frequently used because they are more stable and easier to handle than air-sensitive Pd(0) sources. However, they must be reduced in situ to the active Pd(0) state for the catalytic cycle to begin.[3][8] If this reduction step is inefficient, your reaction will fail.

Mechanisms of In-Situ Reduction & Troubleshooting:

  • Reduction by Phosphine Ligands: Many phosphine ligands can serve as the reducing agent, being oxidized in the process (e.g., to a phosphine oxide).[8] This is a common pathway but can be unreliable if the phosphine is not easily oxidized or if other reaction components interfere.

  • Reduction by Reagents: In some reactions, other components can act as the reductant. For instance, in Suzuki couplings, the boronic acid or trace impurities can reduce the Pd(II) center, often leading to the formation of homocoupled byproducts.[8][9] In Heck reactions, an amine base or the olefin can participate in the reduction.

    • Solution 1: Use a Pd(0) Source. The most direct solution is to use a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an in-situ reduction step. Note that Pd₂(dba)₃ itself can contain palladium nanoparticle impurities.[5][10]

    • Solution 2: Add a Sacrificial Reductant. Sometimes, adding a small amount of a reducing agent can help "kick-start" the reaction, though this can add complexity.

    • Solution 3: Employ Modern Precatalysts. Consider using well-defined Pd(II) precatalysts (e.g., Buchwald or Fu palladacycle precatalysts). These are specifically designed for clean, rapid, and quantitative activation to the active Pd(0) species under the reaction conditions, often leading to more reproducible results.[11][12]

Q3: How do I select the right ligand? My yield is poor, and I suspect it's a ligand issue.

A3: Ligand selection is paramount and is highly dependent on the specific cross-coupling reaction and substrates involved. The ligand influences nearly every step of the catalytic cycle by modulating the steric and electronic properties of the palladium center.[4][13]

  • Electronic Effects: Electron-rich ligands (often bulky phosphines) increase the electron density on the palladium atom. This generally accelerates the rate-limiting oxidative addition step, especially for less reactive electrophiles like aryl chlorides.[4]

  • Steric Effects: Large, bulky ligands promote the final reductive elimination step, which forms the product and regenerates the catalyst. They also tend to favor the formation of highly active, monoligated Pd(0)L species in solution.[4]

A Systematic Approach to Ligand Selection:

  • Consult the Literature: For your specific reaction type (e.g., Suzuki, Buchwald-Hartwig, Heck) and substrate class, there are well-established classes of ligands that are known to perform well.

  • Consider the Substrates:

    • For unreactive electrophiles (aryl chlorides, electron-rich aryl bromides), use bulky, electron-rich ligands like Buchwald biarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[4]

    • For sterically hindered substrates, bulky ligands are also essential to facilitate reductive elimination.

  • Perform a Ligand Screen: If a standard choice is not working, a small, systematic screen of 3-5 different ligands from various classes can be highly informative.

Ligand ClassExamplesKey CharacteristicsTypical Applications
Monodentate Phosphines PPh₃, P(t-Bu)₃PPh₃: Classic, but can be suboptimal. P(t-Bu)₃: Very bulky, electron-rich.Suzuki, Heck, Stille
Buchwald Biarylphosphines SPhos, XPhos, RuPhosVery bulky, electron-rich, robust.Suzuki, Buchwald-Hartwig, Negishi
Bidentate Phosphines DPPF, XantphosForm stable chelate complexes. Bite angle is critical.Suzuki, Buchwald-Hartwig
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, often thermally stable.Suzuki, Heck
Section 2: Substrate & Reagent Integrity

Even the most optimized catalyst system will fail if the starting materials and reagents are of poor quality.

Q4: My Suzuki reaction is giving low yield, and I see my boronic acid starting material disappearing on TLC/LCMS without forming product. What's the problem?

A4: You are likely encountering protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing it with a C-H bond.[5] This effectively destroys your nucleophile. Electron-deficient boronic acids are particularly susceptible to this pathway.[5]

Mitigation Strategies:

  • Choice of Base: The base is critical for activating the boronic acid for transmetalation but can also promote protodeboronation.[5] Avoid strongly basic aqueous conditions if possible. Consider using anhydrous conditions with bases like K₃PO₄ or Cs₂CO₃.

  • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents are more robust and often release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of decomposition.[5]

  • Minimize Reaction Time and Temperature: Protodeboronation is time and temperature-dependent. Monitor your reaction closely and work it up as soon as it is complete to avoid prolonged exposure to harsh conditions.[5]

Q5: How important are anhydrous and oxygen-free conditions really?

A5: For most palladium-catalyzed cross-coupling reactions, they are critically important .[7]

  • Oxygen: As discussed in Q1, oxygen can oxidize and deactivate the Pd(0) catalyst.[5] It can also oxidize phosphine ligands to the corresponding phosphine oxides, which are ineffective. Furthermore, oxygen can promote the unwanted oxidative homocoupling of your nucleophile (e.g., boronic acid), consuming it and reducing your yield.[5]

  • Water/Moisture: While some protocols (like many Suzuki reactions) use aqueous base systems, uncontrolled or excess water can be detrimental. It is a proton source for protodeboronation (see Q4) and can hydrolyze reagents.[14] In reactions that must be anhydrous, even trace moisture can poison the catalyst or react with sensitive reagents.[14]

Best Practices:

  • Always use freshly distilled, anhydrous, and degassed solvents.[7]

  • Ensure your bases and other solid reagents are dry. If necessary, dry them in a vacuum oven before use.

  • Assemble your reaction glassware hot from the oven and cool it under a stream of inert gas to remove adsorbed moisture.

  • Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction.

Section 3: Visualizing the Process

Understanding the core catalytic cycle and the pathways for failure is key to effective troubleshooting.

The Palladium(0) Catalytic Cycle

The diagram below illustrates the fundamental steps common to many cross-coupling reactions. Low yield often results from one or more of these steps being inefficient or from the catalyst being diverted from the cycle.

Palladium Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X (Aryl Halide) Deactivation Catalyst Deactivation (e.g., Palladium Black) Pd0->Deactivation Aggregation/ Poisoning Trans Transmetalation Intermediate (Ar-Pd(II)-R)L_n OxAdd->Trans + R-M (Coupling Partner) Trans->Pd0 Reductive Elimination Product R-Ar (Desired Product) Trans->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is more effective than random changes. Use the following logic diagram to guide your troubleshooting efforts.

Troubleshooting Workflow Start Low Yield or No Reaction CheckReagents Step 1: Verify Reagents & Setup Start->CheckReagents CheckPurity Purity of Substrates? (NMR/LCMS) CheckReagents->CheckPurity CheckSolvent Solvent/Base Dry & Degassed? CheckPurity->CheckSolvent  Yes Optimize Step 3: Optimize Conditions CheckPurity->Optimize No (Re-purify/Re-synthesize) CheckSetup Inert Atmosphere Secure? CheckSolvent->CheckSetup  Yes CheckSolvent->Optimize No (Use fresh/dry/degassed) CheckCatalyst Step 2: Investigate Catalyst System CheckSetup->CheckCatalyst  Yes CheckSetup->Optimize No (Improve inert technique) CheckPdSource Pd Source/Precatalyst Active? CheckCatalyst->CheckPdSource CheckLigand Ligand Appropriate & Pure? CheckPdSource->CheckLigand  Yes CheckPdSource->Optimize No (Use new Pd source/precatalyst) CheckDeactivation Palladium Black Observed? CheckLigand->CheckDeactivation  Yes CheckLigand->Optimize No (Use new ligand/screen) CheckDeactivation->Optimize  No CheckDeactivation->Optimize Yes (Adjust T, L:Pd ratio) OptiTemp Screen Temperature Optimize->OptiTemp OptiBase Screen Base/Solvent Optimize->OptiBase OptiLigand Screen Ligands Optimize->OptiLigand

Caption: A logical workflow for troubleshooting low-yield reactions.

Section 4: Experimental Protocols & Checklists
Protocol: Standard Reaction Setup for Inert Conditions
  • Glassware Preparation: Dry the reaction flask and stir bar in an oven (>100 °C) for several hours and allow to cool in a desiccator or under a stream of inert gas (Ar/N₂).

  • Reagent Addition (Solids): To the cooled flask, add the aryl halide, coupling partner, base, and any solid additives.

  • Inerting the Vessel: Seal the flask with a septum and perform 3-5 cycles of vacuum/inert gas backfill to remove atmospheric oxygen and moisture.

  • Reagent Addition (Liquids): Add the degassed solvent(s) and any liquid reagents via syringe through the septum.

  • Catalyst Addition: Briefly remove the septum and add the palladium precatalyst and ligand under a positive flow of inert gas (known as a "nitrogen blanket"). This minimizes air exposure for these sensitive components. Reseal the flask immediately.

  • Reaction Execution: Lower the flask into a pre-heated oil bath and stir vigorously. Adequate mixing is crucial, especially for heterogeneous mixtures.[15]

  • Monitoring: Track the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS) to determine the optimal reaction time and avoid unnecessary heating that could lead to decomposition.[3]

Table 2: Quick Troubleshooting Checklist
SymptomPotential Cause(s)Primary Solution(s)
No reaction at all Inactive catalyst; wrong conditions; impure starting material.Verify all reagents. Use a fresh catalyst source. Re-evaluate temperature and ligand choice.
Palladium black formation Catalyst aggregation due to ligand or temperature issues.Lower temperature; increase ligand:Pd ratio; use a bulkier ligand.[1]
Reaction starts but stalls Catalyst deactivation; substrate decomposition; reagent insolubility.Check for Pd black. Consider a more robust ligand. Screen different solvents to improve solubility.[15]
Homocoupling of nucleophile Presence of oxygen; inefficient reduction of Pd(II).Rigorously degas the reaction. Use a Pd(0) source or a more efficient precatalyst.[5]
Protodeboronation (Suzuki) Presence of water; unsuitable base.Use anhydrous conditions; screen bases (K₃PO₄, CsF); use a boronic ester.[5]
Inconsistent results Variable reagent quality; poor inert atmosphere technique.Use reagents from a reliable source. Standardize the degassing and setup procedure.[7]
References
  • Prosa, T. J., & Semproni, M. J. (2016). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole. Benchchem.
  • J.A.R. van Veen, et al. (2001).
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • BenchChem Technical Support Team. (2025).
  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Catellani, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Poater, A., et al. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Girona.
  • Pathare, R. S., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Novartis Pharma AG. (n.d.).
  • Reddit User Discussion. (2024). Troubleshooting a difficult Heck reaction. Reddit.
  • ResearchGate. (n.d.). Palladium nanoparticles found as impurities in the standard Pd2dba3 catalyst.

Sources

Removing impurities from 4-(3-Bromo-4-methoxyphenyl)pyridine crude product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Bromo-4-methoxyphenyl)pyridine

Welcome to the technical support center for the purification of crude this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to effectively troubleshoot and resolve common purity challenges encountered after synthesis, typically via Suzuki-Miyaura cross-coupling. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.

Troubleshooting Guide: From Crude Mixture to Pure Compound

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is not without its challenges. Side reactions can lead to a variety of impurities that co-elute or co-crystallize with the desired product.[1][2] This guide addresses the most common impurities and provides a logical workflow for their removal.

Initial Assessment: What's in My Crude Product?

Before any purification attempt, a thorough analysis of the crude reaction mixture is critical. A small aliquot should be analyzed by Thin Layer Chromatography (TLC) and, if possible, LC-MS or ¹H NMR. This initial diagnosis will determine the most efficient purification strategy.

dot graph TD { A[Crude Product Analysis(TLC, LC-MS)] --> B{Identify Major Impurities}; B --> C[Problem 1:Unreacted Starting Materials(e.g., 4-Pyridylboronic Acid, 3-Bromo-4-methoxyaniline)]; B --> D[Problem 2:Homocoupled Byproducts(Bipyridine or Biphenyl Dimers)]; B --> E[Problem 3:Dehalogenated Product(4-(4-methoxyphenyl)pyridine)]; B --> F[Problem 4:Baseline Material /Residual Palladium]; C --> G[Go to Acid-Base Extraction Protocol]; D --> H[Go to Column Chromatography Protocol]; E --> H; F --> I[Consider a Charcoal orSilica Plug Filtration]; G --> J{Re-assess Purity}; H --> J; I --> J; J --> K[Go to Recrystallization Protocol]; K --> L[Purified Product];

}

Caption: Troubleshooting workflow for purifying this compound.

Problem 1: My crude product is contaminated with starting materials.

Q: My TLC/LC-MS shows significant amounts of unreacted 4-pyridylboronic acid and/or a brominated aniline derivative. How can I remove these efficiently?

A: This is an ideal scenario for an acid-base liquid-liquid extraction. The basicity of the pyridine nitrogen in your target compound allows for its selective separation from acidic or neutral impurities.[3]

  • The Causality: Your product, this compound, is a weak base due to the pyridine nitrogen (pKa of pyridine is ~5.2). 4-Pyridylboronic acid is acidic, and any unreacted brominated aniline is also basic, but their properties can be exploited. By treating the organic solution with aqueous acid (e.g., 1M HCl), your product and any basic starting materials will be protonated, forming water-soluble ammonium/pyridinium salts that move to the aqueous layer.[3][4] Neutral impurities will remain in the organic layer. Subsequently, neutralizing the aqueous layer will deprotonate your product, causing it to precipitate or allowing it to be extracted back into an organic solvent, leaving other water-soluble species behind.

  • Recommended Action: Proceed to the Protocol: Acid-Base Extraction . This should be your first purification step, as it removes a significant portion of polar impurities without the need for chromatography.

Problem 2: I have a major byproduct with a high molecular weight, likely from homocoupling.

Q: My mass spectrum shows a peak corresponding to the dimer of my boronic acid (4,4'-bipyridine) or my aryl halide. These spots are very close to my product on the TLC plate. What should I do?

A: Homocoupling is a common side reaction in Suzuki couplings, especially if the reaction mixture is not properly degassed or if Pd(II) species are present, which can occur when using precatalysts like Pd(OAc)₂.[5][6] These byproducts, such as 4,4'-bipyridine or a dimeric bromomethoxyphenyl species, are typically non-polar and structurally similar to your product, making separation by extraction difficult.

  • The Causality: The mechanism often involves the reaction of two boronic acid molecules, mediated by a Pd(II) species, particularly in the presence of oxygen.[6] Because these dimers often have similar polarity to the desired cross-coupled product, column chromatography is the most effective method for separation.[2][7]

  • Recommended Action: Proceed directly to the Protocol: Flash Column Chromatography . Pay close attention to selecting a solvent system that provides the best possible separation (ΔRf) on an analytical TLC plate first.

Impurity Structure Typical Polarity Notes
4,4'-BipyridineC₁₀H₈N₂Moderately PolarOften less polar than the final product on silica gel.
Bis(3-bromo-4-methoxyphenyl)C₁₄H₁₂Br₂O₂Non-polarSignificantly less polar than the product; elutes early.
4-(4-methoxyphenyl)pyridineC₁₂H₁₁NOModerately PolarPolarity is very close to the product; requires careful chromatography.
4-Pyridylboronic AcidC₅H₆BNO₂Highly PolarStays at the baseline on TLC; removed by extraction or water wash.[8][9]
3-Bromo-4-methoxyanilineC₇H₈BrNOModerately PolarCan be removed by acidic wash.[10]
Problem 3: My main impurity is the dehalogenated product.

Q: I have a significant amount of 4-(4-methoxyphenyl)pyridine in my crude mixture. How can I separate this?

A: Dehalogenation, the replacement of the bromine atom with hydrogen, is another frequent side reaction.[11][12] The resulting impurity is structurally and electronically very similar to your desired product, making this the most challenging separation.

  • The Causality: This side reaction is typically caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[11] Sources for the hydride can include the solvent (e.g., alcohols), the base, or water.[5][11] The dehalogenated product will have a very similar Rf value to your brominated product on TLC.

  • Recommended Action: High-resolution Flash Column Chromatography is required.

    • Use a long column to increase the stationary phase surface area.

    • Employ a shallow solvent gradient or an isocratic elution with a solvent system that gives the largest possible separation on TLC (even a ΔRf of 0.05 can be sufficient).

    • Collect many small fractions and analyze them carefully by TLC before combining.[13]

Problem 4: My TLC looks clean, but the NMR spectrum is broad or shows baseline "humps".

Q: After an initial purification, my product appears as a single spot on TLC, but the NMR signals are broad, and I can't get it to crystallize. What's going on?

A: This issue is often caused by residual palladium catalyst. Even trace amounts of paramagnetic palladium species can broaden NMR signals.

  • The Causality: Palladium complexes can adhere to the basic nitrogen of your pyridine ring, making them difficult to remove.[14] While not visible on UV-active TLC, these impurities can significantly impact downstream applications and characterization.

  • Recommended Action:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (like ethyl acetate or methanol), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite®.

    • Silica Plug: If the issue persists, dissolve the product in a minimal amount of the chromatography eluent and pass it through a short plug of silica gel, eluting quickly. This can strip away highly polar, baseline-retained impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best "first-pass" purification strategy for this compound? A1: A sequential approach is most effective. Start with an acid-base extraction to remove acidic and highly polar impurities.[3] This significantly cleans the material before committing to the more labor-intensive column chromatography. Follow chromatography with recrystallization for the final polishing to obtain a highly pure, crystalline solid.

Q2: How do I select an optimal solvent system for column chromatography? A2: The goal is to find a solvent system where your product has an Rf value of ~0.25-0.35 on a silica gel TLC plate, and the impurities are well-separated. For a moderately polar compound like this compound, start with a non-polar/polar mixture. Good starting points for screening are Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[15] Test various ratios (e.g., 9:1, 4:1, 1:1) to find the optimal separation.

Q3: My compound is an oil/gum after chromatography. How can I induce crystallization? A3: First, ensure the product is pure via ¹H NMR. If impurities are present, re-purification may be needed. If pure, try these methods for recrystallization:

  • Solvent/Anti-Solvent: Dissolve the oil in a small amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate). Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., Hexanes, Pentane) until the solution becomes cloudy. Warm gently until clear, then allow to cool slowly.[16]

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny crystal of the pure compound, add it to the saturated solution to initiate crystallization.

Q4: Can I use recrystallization as the only purification method? A4: It's possible if the crude product is already of high purity (>90%) and the impurities have significantly different solubility profiles.[17] However, for a typical crude Suzuki reaction output containing multiple byproducts, recrystallization alone is unlikely to remove all impurities effectively. It is best used as a final polishing step after chromatography.[16]

Validated Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed to separate your basic product from acidic and neutral impurities.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded];

}

Caption: Workflow for the acid-base purification of this compound.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl).

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Allow the layers to separate. The top layer is typically organic (check densities if unsure).

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Extract the organic layer one more time with 1M HCl and combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add 6M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution with stirring until the solution is strongly basic (pH > 10, check with pH paper). Your product should precipitate as a solid or oil out of the solution.

  • Extract the product back into an organic solvent (EtOAc or DCM, 3x volumes of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography

This protocol is for separating similarly polar compounds like the desired product, homocoupled byproducts, and the dehalogenated impurity.[13][18]

Recommended Parameters:

Parameter Recommendation Rationale
Stationary Phase Silica Gel, 230-400 mesh Standard choice for most organic compounds. Provides good resolution.
Mobile Phase Hexanes:Ethyl Acetate (e.g., start at 9:1, move to 4:1) Good starting point for moderately polar compounds. Adjust ratio to achieve an Rf of 0.25-0.35 for the product.[15]
Column Loading Dry Loading Dissolve crude product in a minimal amount of DCM, add silica gel, and evaporate to a dry powder. This provides better resolution than wet loading.

| Fraction Size | ~0.5% of Column Volume | Collect smaller fractions when closely eluting spots are expected. |

Methodology:

  • Select Solvent System: Using TLC, determine an eluent system (e.g., 4:1 Hexanes:EtOAc) that gives a product Rf of ~0.25-0.35 and shows separation from impurities.

  • Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexanes) and pour it into the column. Allow it to pack evenly under light pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Prepare a "dry load" by dissolving your partially purified product in a minimal amount of a volatile solvent (like DCM), adding a small amount of silica gel (approx. 1-2x the mass of your compound), and concentrating to a fine, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute: Carefully add the eluent to the column and begin elution using positive pressure ("flash"). Maintain a constant flow rate.

  • Collect and Analyze: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Concentrate: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 3: Recrystallization for Final Polishing

This protocol is used to obtain a high-purity, crystalline final product after major impurities have been removed.[16][17]

Methodology:

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble when hot but sparingly soluble when cold. For this compound, consider solvents like ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the purified product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Carrow, B. P., & Dreher, S. D. (2010). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 14(4), 854–857.
  • Bio, M. M., & Jones, C. W. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 78(15), 7685–7690.
  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 373–387.
  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Google Patents. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • National Institutes of Health (NIH). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024).
  • Wikipedia. Acid–base extraction.
  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Semantic Scholar. Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts.
  • Reddit. Help needed with unreproducible Suzuki coupling. (2023).
  • Reddit. Isolation of pure pyridine help. (2019).
  • University of Colorado Boulder, Organic Chemistry. Column Chromatography.
  • IUCr Journals. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate.
  • PubChem. (Pyridin-4-yl)boronic acid.
  • ResearchGate. What is best method to remove pyridine from a reaction mixture?.
  • Reddit. Removing Pyridine. (2024).
  • YouTube. column chromatography & purification of organic compounds. (2021).
  • ResearchGate. Effect of co-crystallization of ethanol, pyridine and 2,2'-bipyridine on molecular aggregation.
  • National Institutes of Health (NIH). Expanding the Solid Form Landscape of Bipyridines.
  • ACS Publications. Expanding the Solid Form Landscape of Bipyridines.
  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • National Institutes of Health (NIH). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Google Patents. US3303224A - Bromination of aromatic compounds.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025).
  • National Institutes of Health (NIH). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.

Sources

Technical Support Center: Strategies for Preventing Over-Chlorination in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in pyridine synthesis. Over-chlorination is a common and often challenging side reaction that can significantly impact reaction yield, purity, and downstream applications. This resource provides in-depth, experience-based answers to frequently encountered problems, focusing on the mechanistic principles behind effective troubleshooting and prevention.

FAQs: Understanding and Controlling Pyridine Chlorination

Q1: What is the fundamental mechanism of pyridine chlorination, and why is it prone to over-chlorination?

A1: Pyridine is an electron-deficient aromatic heterocycle. Direct electrophilic chlorination is generally difficult and requires harsh conditions, such as high temperatures. The reaction typically proceeds through a free-radical or an electrophilic substitution mechanism, depending on the conditions.

  • Free-Radical Chlorination: At high temperatures (gas phase), the reaction often involves chlorine radicals. This process is generally less selective and can lead to a mixture of mono-, di-, and polychlorinated pyridines.[1] The substitution pattern is influenced by temperature, with 2-chloro and 2,6-dichloropyridine being major products at elevated temperatures.[1]

  • Electrophilic Substitution: In the presence of a Lewis acid or under acidic conditions, the pyridine ring can undergo electrophilic chlorination. The pyridine nitrogen is protonated or coordinated to the Lewis acid, further deactivating the ring towards electrophilic attack. This deactivation often necessitates forcing conditions, which can inadvertently promote multiple chlorination events once the first chlorine atom is introduced.

Over-chlorination occurs because the initial introduction of a chlorine atom does not sufficiently deactivate the ring to prevent further reactions under the typically harsh conditions required for the initial chlorination. The relative rates of the first, second, and subsequent chlorinations are often comparable, leading to a mixture of products.

Q2: My vapor-phase chlorination is producing a complex mixture of polychlorinated pyridines. How can I improve selectivity for mono-chlorination?

A2: Achieving selectivity in vapor-phase chlorination is a significant challenge. However, several process parameters can be optimized to favor the desired mono-chlorinated product.

A key strategy involves a two-stage reaction zone approach.[2] In the first stage, a high-temperature "hot spot" (350°C to 500°C) is used to initiate the reaction. The reaction mixture is then passed through a second, cooler zone (below 340°C) to control the subsequent reactions and improve selectivity.[2] This method has been shown to be effective for the selective production of 2-chloropyridine.[2]

Additionally, the use of a catalyst, such as silicates or silicate clays (e.g., attapulgite, bentonite), is crucial for directing the selective formation of chlorinated pyridines from picoline precursors.[3] The molar ratio of chlorine to the pyridine compound is another critical parameter to control; for selective mono-chlorination, this ratio should be carefully optimized, often between 0.2 and 2.0 moles of chlorine per mole of pyridine.[2]

Q3: I am attempting a solution-phase chlorination and observing significant amounts of di- and tri-chlorinated products. What strategies can I employ to minimize this?

A3: Solution-phase chlorination offers more variables for control compared to vapor-phase reactions. Here are several strategies to enhance selectivity:

  • Use of Pyridine N-oxides: A widely adopted and effective strategy is to first oxidize pyridine to pyridine N-oxide. The N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions, allowing for milder reaction conditions.[4] After selective chlorination, the N-oxide can be deoxygenated to yield the desired chlorinated pyridine. This approach significantly reduces the harshness of the reaction conditions, thereby minimizing over-chlorination.[4]

  • Controlled Reagent Addition: Slow, dropwise addition of the chlorinating agent at a reduced temperature can help to maintain a low concentration of the active chlorine species, favoring mono-substitution.

  • Solvent Choice: The choice of solvent can influence the reactivity of the chlorinating agent and the solubility of the products. Experimenting with different solvents may help to modulate the reaction rate and improve selectivity.

  • Designed Phosphine Reagents: Recent advancements have shown that specifically designed phosphine reagents can be used for the site-selective chlorination of pyridines.[5] This method involves the formation of a phosphonium salt, which can then be converted to the corresponding chloride with excellent regioselectivity.[5]

Q4: How can I accurately detect and quantify the extent of over-chlorination in my product mixture?

A4: Accurate analysis of the product mixture is essential for optimizing your reaction conditions. The most common and effective analytical techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds like chlorinated pyridines.[6] The mass spectrometer provides definitive identification of the different chlorinated isomers and their degree of chlorination.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another robust method for the routine quality control of chlorinated pyridines.[6] It is particularly useful for less volatile derivatives or when derivatization for GC is not desirable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to characterize the substitution pattern on the pyridine ring and quantify the relative amounts of different isomers in the product mixture.

A combination of these techniques often provides the most comprehensive picture of your product distribution.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common over-chlorination issues.

Issue Potential Cause Recommended Action
Excessive Polychlorination in Vapor-Phase Reaction Reaction temperature is too high or residence time is too long.Implement a two-stage temperature profile with an initial hot spot followed by a cooler reaction zone.[2] Optimize the flow rate to control residence time.
Incorrect molar ratio of reactants.Carefully control the molar ratio of chlorine to pyridine, starting with a lower ratio and gradually increasing it.[2]
Low Selectivity in Solution-Phase Chlorination Reaction conditions are too harsh (high temperature, high concentration of chlorinating agent).Reduce the reaction temperature and use a syringe pump for slow, controlled addition of the chlorinating agent.
Direct chlorination of a deactivated pyridine ring.Consider converting the pyridine to its N-oxide to activate the ring and allow for milder chlorination conditions.[4]
Formation of Undesired Isomers Lack of regiochemical control in the reaction.Explore the use of directing groups or specialized reagents like designed phosphines to achieve site-selective chlorination.[5]
Difficulty in Purifying the Desired Mono-chlorinated Product Similar physical properties (boiling point, solubility) of the chlorinated products.Employ fractional distillation for volatile compounds.[7] For less volatile products, preparative HPLC or column chromatography may be necessary. Recrystallization can also be an effective purification technique.
Experimental Protocol: Selective Mono-chlorination of Pyridine via the N-Oxide Intermediate

This protocol outlines a general procedure for the selective synthesis of 2-chloropyridine, a common starting material in pharmaceutical and agrochemical development.

Step 1: Synthesis of Pyridine N-Oxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine in a suitable solvent such as acetic acid.

  • Slowly add hydrogen peroxide (30% aqueous solution) to the stirred solution. The reaction is exothermic, so cooling in an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture at 70-80°C for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and carefully neutralize the excess acetic acid with a base (e.g., sodium carbonate or sodium hydroxide solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain pyridine N-oxide.

Step 2: Chlorination of Pyridine N-Oxide

  • Dissolve the pyridine N-oxide in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to the stirred solution.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by carefully adding it to ice water.

  • Neutralize the mixture with a suitable base.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude 2-chloropyridine.

  • Purify the product by distillation or column chromatography.

Workflow for Troubleshooting Over-chlorination

G cluster_0 Problem Identification cluster_1 Initial Checks & Adjustments cluster_2 Strategic Modifications cluster_3 Analysis & Purification Start Over-chlorination Detected (GC-MS, HPLC, NMR) Temp Is Temperature Too High? Start->Temp Ratio Is Cl2:Pyridine Ratio > 2:1? Temp->Ratio No Analyze Re-analyze Product Mixture Temp->Analyze Yes, Lower Temp Addition Is Reagent Addition Too Fast? Ratio->Addition No Ratio->Analyze Yes, Reduce Ratio N_Oxide Consider Pyridine N-Oxide Pathway Addition->N_Oxide No Addition->Analyze Yes, Slow Addition Catalyst Optimize Catalyst (Vapor Phase) N_Oxide->Catalyst N_Oxide->Analyze Implement Reagent Use Selective Reagents (e.g., Phosphine-based) Catalyst->Reagent Catalyst->Analyze Implement Reagent->Analyze Analyze->Start Issue Persists Purify Purify Product (Distillation/Chromatography) Analyze->Purify Success Desired Selectivity Achieved Purify->Success

Caption: Troubleshooting workflow for addressing over-chlorination in pyridine synthesis.

References

  • EP0684943B1 - Chlorination process of pyridine derivatives - Google P
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (URL: [Link])
  • Hantzsch pyridine synthesis. (URL: [Link])
  • EP0239905A1 - Vapor phase production of Chlorinated pyridines from alpha-picoline - Google P
  • Regioselective chlorination of pyridine N‐oxides under optimized...
  • CN1245167A - Process for separating chloropyridine product - Google P
  • Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])
  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
  • Hantzsch Pyridine Synthesis | PDF - Scribd. (URL: [Link])
  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. (URL: [Link])
  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed. (URL: [Link])
  • Selective halogenation of pyridines and diazines via unconventional intermedi
  • US4256894A - Preparation of chlorinated pyridines - Google P
  • Study on catalyst deactivation kinetics of pyridine chlorination - ResearchG
  • Oxidation with Chlorine /Pyridine Complexes - Wordpress. (URL: [Link])
  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library. (URL: [Link])
  • Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])
  • US6051714A - Processes for dechlorinating pyridines - Google P
  • US4205175A - Chlorination process - Google P
  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (URL: [Link])
  • Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C >5> H >5> N-Cl) radical. (URL: [Link])
  • Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis | Request PDF - ResearchG
  • PREPAR
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (URL: [Link])
  • Re-evaluating pyridine's role in chlorination reaction | Research - Chemistry World. (URL: [Link])
  • The chlorination of pyridine: Investigations on pyridine and quinoline derivatives 41st.
  • Application of different analytical methods for determination of volatile chlorination by-products in drinking w
  • Chlorine Analysis - Hach. (URL: [Link])
  • What is the best way to manage Polychlorinated Biphenyls (PCB) exposure? - Dr.Oracle. (URL: [Link])
  • Steps to Safe PCB Abatement Activities | US EPA. (URL: [Link])
  • Polychlorinated Biphenyls (PCBs) Toxicity: How Should Patients Exposed to PCBs Be Treated and Managed?
  • Alternatives for Elimination of Polychlorinated Biphenyls (PCBs) in Pigments Used for Printing Inks and Architectural Paints (Historical)
  • Strategies for mitigation of polychlorinated biphenyls (PCBs): A review | Request PDF. (URL: [Link])

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted pyridines. This guide is designed for researchers, medicinal chemists, and professionals in drug development who encounter the unique challenges posed by this important class of heterocyclic compounds. My aim here is not just to provide protocols, but to offer insights grounded in years of field experience, explaining the why behind the how. Pyridine rings, with their electron-deficient nature and the influential nitrogen atom, often produce spectra that are anything but straightforward. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during the acquisition and interpretation of NMR spectra for substituted pyridines.

Issue 1: Signal Overlap and Poor Resolution in the Aromatic Region

Question: My ¹H NMR spectrum of a polysubstituted pyridine shows a cluster of overlapping signals in the aromatic region (typically 7.0-9.0 ppm), making it impossible to determine coupling patterns and assign specific protons. What can I do?

Answer: Signal overlap in the aromatic region of substituted pyridines is a common challenge due to the similar electronic environments of the ring protons.[1] Here are several strategies to resolve this issue:

  • Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of signals, often resolving the overlap. The chemical shift dispersion in Hertz scales with the magnetic field strength, while the coupling constants (J-values) remain the same.[2]

  • Solvent-Induced Shifts: The chemical shifts of pyridine protons, particularly those alpha to the nitrogen, are highly sensitive to the solvent environment.[3][4][5] Rerunning the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆ instead of CDCl₃) can alter the chemical shifts of specific protons, potentially resolving the overlap.[6] Aromatic solvents like benzene-d₆ often cause significant shifts due to anisotropic effects.[5][6]

  • 2D NMR Spectroscopy (COSY): A 2D ¹H-¹H Correlation Spectroscopy (COSY) experiment is one of the most powerful tools to resolve this issue. It reveals which protons are coupled to each other, allowing you to trace the connectivity of the spin system even when the 1D signals are overlapped.[7][8]

Logical Workflow for Resolving Overlapping Signals

Caption: Logical steps for resolving overlapping NMR signals.

Issue 2: Ambiguous Assignment of Protons and Carbons

Question: I have a disubstituted pyridine, and I'm struggling to definitively assign which proton and carbon signals correspond to which position on the ring. How can I achieve unambiguous assignment?

Answer: This is a classic problem where 1D NMR alone is insufficient. A combination of 2D NMR techniques is the gold standard for complete and unambiguous structural elucidation.[7][9]

  • ¹H-¹H COSY: As mentioned above, start with a COSY experiment to establish proton-proton connectivities. This will reveal which protons are adjacent on the ring (ortho coupling) and, to a lesser extent, those that are meta or para.[7]

  • ¹H-¹³C HSQC: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹JCH correlation).[7][8] This allows you to confidently assign carbon signals based on their attached, and often more easily interpretable, proton signals.

  • ¹H-¹³C HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum is often the key to solving the puzzle. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[8] This is invaluable for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular framework by linking proton and carbon spin systems. For example, you can see a correlation from a proton to the carbon atom of a substituent, confirming its position.

Experimental Protocol: A Combined 2D NMR Approach for Structural Elucidation

  • Sample Preparation: Prepare a solution of your substituted pyridine (5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to determine chemical shift ranges and assess signal-to-noise.

  • COSY Acquisition:

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).

    • Set the spectral width to encompass all proton signals (e.g., 0-10 ppm).

    • Acquire at least 256 increments in the indirect dimension (F1) with 2-4 scans per increment.[1]

  • HSQC Acquisition:

    • Use a standard gradient-enhanced HSQC pulse sequence (e.g., gHSQC).

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover the expected carbon range (e.g., 90-160 ppm for aromatic carbons).

    • The experiment is optimized for an average one-bond coupling constant (¹JCH) of ~145-165 Hz for aromatic systems.[7]

  • HMBC Acquisition:

    • Use a standard gradient-enhanced HMBC pulse sequence (e.g., gHMBC).

    • Set spectral widths similarly to the HSQC experiment.

    • Optimize the experiment for long-range coupling constants by setting the nJCH value to 8-10 Hz.[7] This value is a compromise to detect a range of ²JCH and ³JCH couplings.

Issue 3: Broad Proton Signals, Especially Alpha to Nitrogen

Question: The proton signals in my spectrum, particularly those at the C2 and C6 positions, are broader than the other aromatic signals. What causes this and can it be fixed?

Answer: This broadening is often due to unresolved coupling to the quadrupolar ¹⁴N nucleus (spin I = 1). The ¹⁴N nucleus has a non-spherical charge distribution, which leads to rapid relaxation and can cause broadening of the signals of adjacent protons.[10]

  • ¹⁴N Decoupling: On some spectrometers, it is possible to perform a ¹H spectrum with simultaneous decoupling of the ¹⁴N nucleus. This will remove the ¹H-¹⁴N coupling and result in significantly sharper signals for the alpha-protons.[10][11]

  • Temperature Variation: In some cases, changing the sample temperature can alter the relaxation rate of the ¹⁴N nucleus, potentially leading to sharper proton signals.

  • Protonation/Quaternization: Converting the pyridine to its hydrochloride salt or a methiodide salt by adding acid or methyl iodide can sometimes sharpen the alpha-proton signals.[12] This changes the electronic environment and symmetry at the nitrogen atom. However, be aware that this will also cause significant downfield shifts of all ring protons due to the increased positive charge on the nitrogen.[12]

Frequently Asked Questions (FAQs)

Q1: How do electron-donating and electron-withdrawing substituents affect the ¹H and ¹³C NMR chemical shifts of a pyridine ring?

A1: The electronic nature of substituents significantly influences the chemical shifts of the pyridine ring protons and carbons.[1]

  • Electron-Donating Groups (EDGs) (e.g., -NH₂, -OR, -CH₃): These groups increase the electron density in the ring, particularly at the ortho (C2, C6) and para (C4) positions. This increased shielding causes the corresponding proton and carbon signals to shift upfield (to lower ppm values).[1]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -SO₃H): These groups decrease the electron density in the ring, especially at the ortho and para positions. This deshielding results in a downfield shift (to higher ppm values) for the corresponding proton and carbon signals.[7]

The magnitude of these shifts can be used to infer the position of substitution.[1]

Data Presentation: Typical Chemical Shift Ranges for Monosubstituted Pyridines

PositionUnsubstituted Pyridine (δ, ppm)With EDG (e.g., 4-NH₂) (δ, ppm)With EWG (e.g., 4-NO₂) (δ, ppm)
¹H NMR
H-2, H-6~8.6~7.9~9.1
H-3, H-5~7.3~6.5~8.0
H-4~7.7~7.8 (para to NH₂)N/A
¹³C NMR
C-2, C-6~150~155~150
C-3, C-5~124~108~122
C-4~136~158~145

Note: Values are approximate and can vary significantly with solvent and the specific substituent.

Q2: What are the typical coupling constant (J) values in a pyridine ring, and how can I use them for structural assignment?

A2: Coupling constants are independent of the spectrometer's magnetic field and provide crucial information about the connectivity and geometry of the protons.[13] In a pyridine ring, the magnitude of the J-coupling is highly dependent on the number of bonds separating the coupled protons.[14]

Coupling TypeNumber of BondsTypical J-value (Hz)Usefulness
Ortho (H2-H3)34.0 - 6.0Strong coupling, indicates adjacent protons.
Ortho (H3-H4)37.0 - 9.0Strongest coupling, confirms adjacent protons.
Meta (H2-H4)41.0 - 3.0Weaker coupling, helps confirm assignments.
Meta (H3-H5)41.0 - 3.0Weaker coupling, useful for meta-substituted rings.
Para (H2-H5)50.5 - 1.5Very weak, often not resolved but may cause broadening.

Source: Based on data from multiple sources.[2][3]

The distinct ranges for ortho, meta, and para couplings are fundamental for determining the substitution pattern on the pyridine ring. For example, a proton signal appearing as a doublet with J ≈ 8 Hz strongly suggests it has only one ortho neighbor.[15]

Q3: Why is ¹⁵N NMR not commonly used for routine analysis of pyridines, and what are the alternatives?

A3: While ¹⁵N NMR can provide direct information about the nitrogen environment, it suffers from two major drawbacks:

  • Low Natural Abundance: The NMR-active ¹⁵N isotope has a very low natural abundance (0.37%).[16]

  • Low Sensitivity: The ¹⁵N nucleus has a low gyromagnetic ratio, making it inherently much less sensitive than ¹H.[16]

These factors combined mean that acquiring a ¹⁵N spectrum with good signal-to-noise requires a very concentrated sample and/or a very long acquisition time.

Alternative Approach: ¹H-¹⁵N HMBC A more sensitive and practical alternative is the ¹H-¹⁵N HMBC experiment. This 2D technique detects the correlation between protons and the ¹⁵N nucleus over two or three bonds. Since the experiment detects the high-sensitivity proton signals, it is much more efficient than direct ¹⁵N detection. This can be invaluable for:

  • Confirming the position of nitrogen in a heterocyclic system.

  • Differentiating between isomers where a nitrogen atom is in different positions.

Decision Workflow for Nitrogen Analysis

Caption: Decision workflow for analyzing the nitrogen environment in pyridines.

References

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]
  • Pyridine Nitrogen-15 Nuclear Magnetic Resonance Chemical Shift as a Probe of Medium Effects in Aprotic and Hydrogen Bonding Solvents.
  • The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Taylor & Francis Online. [Link]
  • Why para aromatic has a low J constant and why ortho has high J constant? Study.com. [Link]
  • Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]
  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. [Link]
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
  • THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Science Publishing. [Link]
  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Common Problems. SDSU NMR Facility – Department of Chemistry. [Link]
  • Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. [Link]
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
  • Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
  • Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds.
  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing. [Link]
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. [Link]
  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge.
  • Proton NMR signals and rings. Chemistry Stack Exchange. [Link]
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
  • Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
  • Nitrogen NMR. University of Ottawa. [Link]
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • 2D NMR. EPFL. [Link]
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • Overcoming the Limit
  • Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands.

Sources

Identifying reaction intermediates in 4-(3-Bromo-4-methoxyphenyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine, with a specific focus on the identification of reaction intermediates. Understanding the transient species within your reaction is paramount for troubleshooting, optimization, and scaling up complex synthetic routes.

This document moves beyond standard protocols to explain the causality behind experimental observations and provides robust, self-validating methodologies to diagnose and resolve common synthetic challenges.

Section 1: The Synthetic Landscape: Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and phenyl rings in this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction offers high functional group tolerance and generally good yields, but its complexity lies within the catalytic cycle, where numerous intermediates are formed.[2] A failure at any step in this cycle can lead to stalled reactions, low yields, or the formation of impurities.

The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3][4] The catalyst, typically a Pd(0) species, is the engine of this cycle.

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Intermediate Ar¹-Pd(II)-X (Oxidative Addition Intermediate) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate Ar¹-Pd(II)-Ar² (Transmetalation Intermediate) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Product) TM_Intermediate->Product Reductive Elimination ArylHalide Ar¹-X (4-Bromopyridine) ArylHalide->OA_Intermediate BoronicAcid Ar²-B(OR)₂ (3-Bromo-4-methoxyphenyl boronic acid) BoronicAcid->TM_Intermediate Base Base Base->TM_Intermediate Activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis and provides actionable guidance for identifying the root cause, often a problematic intermediate or side reaction.

Q1: My reaction has stalled with significant starting material remaining. How can I determine if the catalyst is inactive or if a stable, unreactive intermediate has formed?

A1: This is a classic issue pointing to a problem within the catalytic cycle. The cause could be catalyst deactivation (e.g., oxidation of Pd(0) to inactive Pd(II) species) or the formation of a stable palladium complex that is reluctant to proceed to the next step.

Causality: The oxidative addition of the aryl halide to the Pd(0) center is often the first and a critical step.[3] If the resulting Aryl-Pd(II)-Halide intermediate is formed but does not undergo transmetalation, the cycle halts. This can be due to issues with the boronic acid activation or steric hindrance.

Troubleshooting Protocol:

  • Assess Catalyst State (Ex-Situ): Carefully take a small, quenched aliquot from the reaction. A common issue is the oxidation of phosphine ligands, which are used to stabilize the palladium catalyst.[5] Analyzing the aliquot by ³¹P NMR can reveal signals corresponding to phosphine oxides, indicating oxygen contamination.

  • Detect Catalyst-Bound Intermediates (In-Situ): The most direct method is to use specialized mass spectrometry techniques. Nano-electrospray ionization mass spectrometry (nanoESI-MS) is particularly effective as it can detect charged palladium intermediates directly from the reaction mixture with minimal fragmentation.[6] You would be looking for a mass corresponding to [L₂-Pd-Pyridine]⁺ or similar species.

  • Check for Oxygen Contamination: Ensure your solvent is rigorously degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst, killing the reaction.[5][7]

Q2: My TLC and LC-MS show a major byproduct with a mass corresponding to a dimer of my boronic acid (bis(3-bromo-4-methoxyphenyl)). What is this, and how can I confirm it?

A2: You are likely observing homocoupling of the boronic acid. This is a common side reaction in Suzuki couplings, especially if the reaction conditions are not optimal or if oxygen is present.[8]

Causality: Homocoupling is often promoted by the presence of Pd(II) species before the catalytic cycle is fully established or when the transmetalation step is slow. Oxygen can also facilitate this side reaction by re-oxidizing Pd(0) to Pd(II).[8] The intermediate is the byproduct itself, formed through the coupling of two boronic acid molecules.

Troubleshooting Protocol:

  • Confirmation: Isolate the byproduct using column chromatography. Confirm its identity using standard characterization techniques:

    • ¹H and ¹³C NMR: The symmetrical nature of the homocoupled product will result in a simpler spectrum than a cross-coupled product.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula.

  • Mitigation Strategies:

    • Rigorous Degassing: The most crucial step. Purge your solvent and reaction vessel thoroughly with an inert gas.

    • Use a Pd(0) Precatalyst: Using a precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄, which are already in the Pd(0) state, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.

    • Controlled Addition: Add the boronic acid slowly to the reaction mixture to keep its instantaneous concentration low, disfavoring the dimerization reaction.

Q3: I've identified a significant amount of 1-bromo-2-methoxybenzene as a byproduct. What pathway leads to this, and how can it be prevented?

A3: The formation of 1-bromo-2-methoxybenzene indicates that protodeboronation of your 3-bromo-4-methoxyphenylboronic acid is occurring. This is a major pathway for yield loss where the C-B bond is cleaved and replaced by a C-H bond.[5]

Causality: Protodeboronation can be catalyzed by acid, base, or even trace metals under thermal conditions. The boronic acid itself is consumed in this non-productive pathway, effectively reducing the amount available for the desired cross-coupling.

Troubleshooting Protocol:

  • Use More Stable Boron Reagents: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate. These reagents are more robust and slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing decomposition.[5]

  • Optimize the Base and Solvent: The choice of base is critical. Sometimes a weaker, less nucleophilic base (e.g., K₃PO₄ instead of Cs₂CO₃) or a non-aqueous solvent system can reduce the rate of protodeboronation.

  • Minimize Reaction Time and Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to harsh conditions.

Side_Reactions cluster_0 Desired Suzuki Pathway cluster_1 Side Reactions ArylHalide 4-Bromopyridine Product Desired Product ArylHalide->Product BoronicAcid Ar-B(OH)₂ BoronicAcid->Product Homocoupling Homocoupling (Ar-Ar) Protodeboronation Protodeboronation (Ar-H) BoronicAcid2 Ar-B(OH)₂ BoronicAcid2->Homocoupling BoronicAcid2->Protodeboronation

Caption: Competing reaction pathways for the boronic acid reagent.

Q4: What are the best analytical techniques to monitor this reaction for intermediates?

A4: A multi-pronged analytical approach is most effective. No single technique tells the whole story.

Technique Application & Information Provided Target Analytes
TLC / HPLC Rapid, qualitative assessment of reaction progress. Shows consumption of starting materials and formation of products and major non-polar byproducts.[9]Starting materials, product, homocoupled byproducts.
LC-MS Quantitative monitoring of stable species. Provides mass confirmation of starting materials, products, and byproducts like homocoupled and protodeboronated species.[10]Stable organic compounds in the reaction mixture.
NMR (¹H, ³¹P) ¹H NMR: Structural confirmation of isolated products/byproducts. In-situ monitoring of reactant/product concentrations. ³¹P NMR: Excellent for observing the phosphine ligand environment. A shift in the ³¹P signal indicates ligand binding to palladium and can track the state of the catalyst.[11]All organic species; Ligand-Pd complexes.
nanoESI-MS Direct detection of charged, transient intermediates from the reaction mixture. Ideal for observing catalyst-bound species like the oxidative addition intermediate.[6][12]Catalytic intermediates, e.g., [L-Pd-Ar]⁺.
ReactIR (FT-IR) Real-time, in-situ monitoring of functional group changes. Can track the disappearance of C-Br stretches or the appearance of new aromatic vibrations.Functional groups of all species in solution.
Section 3: Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of Reaction Progress

This protocol is designed to provide a "snapshot" of the reaction by quenching it effectively.

  • Prepare Quench Solution: In a separate vial, prepare a 1:1 mixture of acetonitrile and a 0.1% formic acid solution in water.

  • Sample Extraction: Under an inert atmosphere, withdraw approximately 20 µL of the reaction mixture using a nitrogen-purged syringe.

  • Immediate Quenching: Immediately dispense the aliquot into 1 mL of the prepared quench solution. Vortex thoroughly. The dilution and mild acidity will effectively stop the palladium-catalyzed reaction.

  • Filtration: Filter the quenched sample through a 0.22 µm syringe filter (PTFE is suitable for most organic solvents) into an HPLC vial.

  • Analysis: Analyze immediately by LC-MS. Monitor the masses corresponding to your starting materials, expected product, and potential byproducts (homocoupling, protodeboronation).

Protocol 2: Workflow for Troubleshooting Low Yield

This logical workflow guides the investigation from a general problem to a specific cause.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Observed CheckCompletion Analyze aliquot by LC-MS/ TLC: Is Aryl Halide consumed? Start->CheckCompletion SM_Remaining Significant Aryl Halide Remains CheckCompletion->SM_Remaining No SM_Consumed Aryl Halide Consumed CheckCompletion->SM_Consumed Yes CatalystIssue Potential Catalyst Issue: - Deactivation (O₂) - Failed Oxidative Addition SM_Remaining->CatalystIssue SideReactionIssue Side Reactions are Dominant Pathway SM_Consumed->SideReactionIssue InvestigateCatalyst Action: Check inert atmosphere. Analyze by ³¹P NMR for phosphine oxides. Use nanoESI-MS for Pd-intermediates. CatalystIssue->InvestigateCatalyst InvestigateSideReactions Action: Analyze LC-MS for Homocoupling & Protodeboronation byproducts. Isolate and characterize major impurities. SideReactionIssue->InvestigateSideReactions

Caption: A logical workflow for diagnosing the cause of low reaction yield.

References
  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters. [URL: Not directly available, seminal work]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. URL: https://www.benchchem.
  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... URL: https://www.researchgate.net/figure/Proposed-mechanism-of-the-Suzuki-Miyaura-cross-coupling-reaction-employing_fig2_370213197
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. URL: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/reaction-analysis/suzuki-coupling-reaction.html
  • Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. URL: https://www.moravek.com/different-types-of-impurities-in-pharmaceuticals/
  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. URL: https://veeprho.com/blog/impurities-in-pharmaceutical-substances-sources-and-types/
  • Zare, R. N., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. ChemPlusChem. URL: https://pubmed.ncbi.nlm.nih.gov/35092804/
  • Venter, A., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.9b02221
  • Hicks, F. A., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. URL: https://macsphere.mcmaster.ca/handle/11375/26972
  • Wikipedia. (n.d.). Suzuki reaction. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction-2
  • Benchchem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. URL: https://www.benchchem.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). URL: https://www.linkedin.
  • ResearchGate. (2022). Pd Reaction Intermediates in Suzuki‐Miyaura Cross‐Coupling Characterized by Mass Spectrometry. URL: https://www.researchgate.net/publication/358122915_Pd_Reaction_Intermediates_in_Suzuki-Miyaura_Cross-Coupling_Characterized_by_Mass_Spectrometry

Sources

Technical Support Center: Catalyst Selection for Efficient Suzuki Reaction of Pyridyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with pyridyl bromides. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction, troubleshoot common issues, and optimize your experimental outcomes. Pyridyl-containing compounds are ubiquitous in pharmaceuticals and functional materials, making the mastery of their synthesis a critical skill.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and broad functional group tolerance.[1] However, the unique electronic properties of the pyridine ring, particularly the presence of the nitrogen lone pair, introduce specific challenges not typically encountered with simple aryl halides.[1][2] This guide will address these challenges head-on, providing you with the knowledge to select the optimal catalyst system and reaction conditions for your specific pyridyl bromide substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for their causes and actionable solutions.

Q1: My Suzuki coupling reaction with a bromopyridine substrate is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki couplings of bromopyridines are a frequent challenge and can be attributed to several factors, primarily related to the pyridine nitrogen and the stability of the boronic acid.[2]

Potential Causes & Recommended Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[1][2] This is especially problematic for 2-substituted pyridines.

    • Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which discourages coordination of the pyridine nitrogen and promotes the desired catalytic cycle.[2][3] Ligands from the Buchwald group, such as SPhos and XPhos, are particularly effective for this purpose.[3][4] N-Heterocyclic Carbene (NHC)-based catalysts, like PEPPSI-IPr, are also highly active and can be an excellent choice.[5]

  • Inefficient Oxidative Addition: The C-Br bond on the pyridine ring can be less reactive towards oxidative addition, which is often the rate-limiting step of the catalytic cycle, compared to other aryl bromides.[2][6]

    • Solution: Increasing the reaction temperature can often overcome the activation barrier for oxidative addition. Additionally, screening different palladium pre-catalysts and ligands is crucial. More electron-rich and sterically demanding ligands can accelerate the oxidative addition step.[3][7]

  • Protodeboronation of the Pyridylboronic Acid: This is a major side reaction where the boronic acid is converted to the corresponding pyridine, consuming your nucleophile and reducing the yield.[8][9] Pyridineboronic acids, especially 2-pyridineboronic acid, are notoriously unstable and prone to this decomposition pathway.[8]

    • Solution:

      • Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[9][10] These esters are generally more stable to protodeboronation and release the boronic acid slowly under the reaction conditions.

      • Anhydrous Conditions: Meticulously use anhydrous and degassed solvents to minimize water, which is a proton source for protodeboronation.[2]

      • Base Selection: The choice of base is critical. While a base is required to activate the boronic acid for transmetalation, strong aqueous bases can accelerate protodeboronation.[11][12] Consider using milder bases like K₃PO₄ or Cs₂CO₃.[5]

  • Homocoupling of Coupling Partners: The formation of biaryl or bipyridyl byproducts through the coupling of two identical molecules can reduce the yield of the desired cross-coupled product.

    • Solution: This side reaction is often promoted by the presence of oxygen. Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2]

Q2: I am observing significant amounts of a pyridine byproduct (without the bromine or the coupled group). What is happening and how can I prevent it?

This observation is a classic sign of protodeboronation , a reaction where the carbon-boron bond of your organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[8][9]

Understanding the Mechanism:

Unlike simple arylboronic acids, which tend to undergo protodeboronation at high pH, 2-pyridineboronic acid has a unique decomposition mechanism.[8] Under neutral pH conditions, it can exist as a zwitterionic species, which is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond.[8][9]

Protodeboronation

Strategies to Minimize Protodeboronation:

  • Use MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are an excellent "slow-release" strategy.[9] They are stable crystalline solids that slowly hydrolyze under the reaction conditions to provide a low concentration of the reactive boronic acid, minimizing its decomposition.[9]

  • Control pH: Counterintuitively, adding either an acid or a base can shift the equilibrium away from the highly reactive zwitterionic intermediate, thereby slowing the rate of protodeboronation.[8] Careful selection of the base and its concentration is therefore crucial.

  • Optimize Reaction Time and Temperature: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Aim for the mildest conditions that still afford a good reaction rate for the desired coupling.

Frequently Asked Questions (FAQs)

Q3: Which type of palladium catalyst is best for the Suzuki coupling of pyridyl bromides?

There is no single "best" catalyst, as the optimal choice depends on the specific pyridine isomer (2-, 3-, or 4-bromopyridine), the boronic acid partner, and the desired reaction conditions. However, some general guidelines can be followed.

Catalyst SystemKey Features & AdvantagesRecommended LigandsBest For
Phosphine-Based Versatile, well-understood, and a wide variety of ligands are commercially available. Bulky, electron-rich ligands are particularly effective for challenging substrates.[3][5]SPhos, XPhos, RuPhos[2][3]General purpose, especially for sterically hindered or electron-deficient pyridyl bromides.
NHC-Based Highly active, often allowing for lower catalyst loadings and shorter reaction times. The strong σ-donating ability of NHC ligands enhances catalytic activity.[5]PEPPSI-IPr[5]Heteroaryl couplings, including pyridyl bromides, often providing high turnover numbers.[5]
Palladacycles Pre-activated catalyst systems with high thermal stability and catalytic activity. Can be advantageous for large-scale synthesis.[5]Herrmann's Catalyst[5]Robust reactions where high stability and efficiency are required.
Q4: How do I choose the right ligand for my reaction?

The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For pyridyl bromide couplings, the Buchwald phosphine ligands are a go-to choice due to their steric bulk and electron-rich nature.[3][4]

LigandSelection

  • For 2-Bromopyridines: The proximity of the nitrogen to the reaction center makes catalyst inhibition a primary concern. Very bulky ligands like XPhos or RuPhos are often necessary to shield the palladium.

  • For 3- and 4-Bromopyridines: While catalyst inhibition is less of an issue, the electronic nature of the substrate still requires an efficient catalyst. SPhos is often a good starting point.[3]

Q5: What is the role of the base, and which one should I use?

The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[11][12] It activates the organoboron species by forming a boronate complex, which is more nucleophilic and readily transfers its organic group to the palladium center.[11]

Commonly Used Bases and Their Characteristics:

BaseStrengthSolubilityComments
K₃PO₄ StrongModerately soluble in waterA good general-purpose base, often effective for pyridyl couplings.[5]
Cs₂CO₃ StrongHighly soluble in waterOften used for challenging couplings due to its high basicity and the solubility of its salts.[5]
K₂CO₃ ModerateSoluble in waterA milder base, can be effective but may require higher temperatures or longer reaction times.[13]
KF WeakSoluble in waterCan be used when base-sensitive functional groups are present.[12]
Q6: Which solvent system is recommended?

The choice of solvent can significantly impact the reaction rate and yield. A mixture of an organic solvent and water is commonly used.

  • 1,4-Dioxane/Water or Toluene/Water: These are standard biphasic solvent systems that work well for a wide range of Suzuki couplings.[1]

  • t-AmylOH: A good solvent for NHC-based catalysts like PEPPSI-IPr.[5]

  • Anhydrous Solvents: When protodeboronation is a major concern, using anhydrous solvents like THF or dioxane with a non-aqueous base can be beneficial.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid using a Phosphine-Based Catalyst

This protocol is a general starting point and may require optimization for your specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the bromopyridine.

  • Reaction: Place the reaction tube in a preheated oil bath at 80-110 °C and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Minimizing Protodeboronation using a Pyridine-MIDA Boronate
  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the pyridine-MIDA boronate (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).[8]

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).[8]

  • Reaction Setup: Follow steps 3-8 from the general protocol above. The use of the MIDA boronate should significantly reduce the formation of the protodeboronated pyridine byproduct.[8]

References

  • Protodeboronation. Wikipedia.
  • Suzuki reaction. Wikipedia.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. SciSpace.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Wiley Online Library.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances (RSC Publishing).
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry - ACS Publications.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry - ACS Publications.
  • How can I solve my problem with Suzuki coupling? ResearchGate.

Sources

Impact of solvent and base choice on Suzuki-Miyaura coupling yield

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Solvent and Base Selection

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in achieving optimal reaction yields and purity. Instead of a rigid manual, this resource is structured as a series of frequently asked questions and troubleshooting scenarios, providing not just solutions but the underlying scientific principles governing the impact of solvent and base selection.

Frequently Asked Questions (FAQs)
Q1: Why is a base absolutely essential for the Suzuki-Miyaura coupling to proceed?

A base is a non-negotiable component of the Suzuki-Miyaura reaction because it plays a critical role in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1] The boronic acid itself is not nucleophilic enough to efficiently transfer its organic group to the palladium(II) center. The base activates the organoboron species, making it significantly more reactive.[2][3][4]

There are two primary, well-documented mechanistic pathways for this activation:

  • The Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic anionic boronate species (R-B(OH)₃⁻).[2][3][4] This "ate" complex is electron-rich and readily engages in the transmetalation with the R¹-Pd(II)-X complex.

  • The Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻) first displaces the halide (X⁻) on the palladium(II) complex to form an R¹-Pd(II)-OH intermediate. This hydroxo-palladium species is more electrophilic and reacts with the neutral boronic acid to facilitate the transfer of the organic group from boron to palladium.[5][6][7]

Computational and experimental studies suggest that the operative pathway depends on the specific reaction conditions, including the strength of the base and the solvent system used.[8][9][10] For many common systems using aqueous bases, evidence points towards the hydroxide pathway being kinetically favorable.[5][7]

Q2: What is the difference between using a polar protic vs. a polar aprotic solvent? How does this choice impact my reaction?

The choice between a polar protic and a polar aprotic solvent can profoundly affect reaction rates, yields, and even selectivity by influencing the solubility of reagents and the stability of charged intermediates in the catalytic cycle.[11][12]

  • Polar Protic Solvents (e.g., water, ethanol, isopropanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[13][14] They are excellent at dissolving inorganic bases (like K₂CO₃ or NaOH) and the boronic acid starting material.[15] The presence of water, often as a co-solvent, is frequently beneficial as it can facilitate the formation of the crucial Pd-OH species for the transmetalation step and help solubilize the base.[6][16][17][18] However, excess water can sometimes promote undesired side reactions like protodeboronation.[19]

  • Polar Aprotic Solvents (e.g., DMF, Dioxane, THF, Acetonitrile): These solvents possess significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[14][20][21] They are generally good at dissolving the organic halide and the palladium catalyst complex.[11] In the absence of a protic source, they can help minimize protodeboronation, which is particularly useful for sensitive boronic acids. However, many inorganic bases have poor solubility in purely aprotic organic solvents, which can lead to heterogeneous mixtures and slower reaction rates. This is why mixed solvent systems (e.g., Dioxane/Water) are extremely common.[22]

The solvent can also directly coordinate with the palladium center, influencing its reactivity.[11][23] For instance, coordinating solvents like acetonitrile or DMF can sometimes alter the selectivity of the reaction when multiple reactive sites are present on the substrate.[16][23]

Troubleshooting Guide: Low Yield & Side Reactions
Q3: My reaction yield is very low. How do I know if the base is the problem?

If you're experiencing low yield, the base is one of the first parameters to investigate. The issue can stem from incorrect base strength, poor solubility, or base-induced degradation of your starting materials.

Troubleshooting Steps:

  • Check Base Strength: Is the base strong enough to facilitate transmetalation but not so strong that it degrades your substrate?

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄): These are the most common and are suitable for a wide range of substrates.[15][24] K₃PO₄ is a good choice for anhydrous conditions if you are seeing protodeboronation.[25]

    • Strong Bases (e.g., NaOH, KOH, KOtBu): These are more reactive and can sometimes accelerate sluggish reactions. However, they are also more likely to cause hydrolysis of sensitive functional groups (like esters) or promote other side reactions.[15][22]

  • Ensure Solubility: The base must have some solubility in the reaction medium to be effective. If you are using a purely organic aprotic solvent like toluene, an inorganic base like K₂CO₃ will be largely insoluble, leading to a very slow reaction.

    • Solution: Switch to a biphasic system (e.g., Toluene/Water, THF/Water) to dissolve the base.[15][22] Alternatively, use a more soluble inorganic base like Cs₂CO₃ or an organic base.[22][24]

  • Consider Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your nucleophile. This is often promoted by excess water and a strong base.

    • Solution: Try a weaker base like K₃PO₄ or KF.[25] Using anhydrous solvents can also help, though trace water is often needed for the reaction to proceed efficiently.[26] Using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid can also prevent this side reaction.[27][28]

Data Table 1: Common Bases in Suzuki-Miyaura Coupling
BaseFormulaTypeCommon SolventsKey Considerations & Applications
Potassium CarbonateK₂CO₃Inorganic (Weak)Dioxane/H₂O, Toluene/H₂O, EtOH/H₂OThe most common "go-to" base.[25] Inexpensive and effective for many standard couplings. Requires water for solubility.
Cesium CarbonateCs₂CO₃Inorganic (Weak)Dioxane, THF, TolueneHigher solubility in organic solvents than K₂CO₃.[24] Often effective in difficult couplings where other bases fail.[22]
Potassium PhosphateK₃PO₄Inorganic (Weak)Dioxane, Toluene, THFOften used under anhydrous or low-water conditions to minimize protodeboronation.[15][25][26]
Sodium HydroxideNaOHInorganic (Strong)EtOH/H₂O, Dioxane/H₂OStrong base, can accelerate slow reactions but may hydrolyze esters or other sensitive groups.[29]
Potassium tert-butoxideKOtBuOrganic (Strong)THF, DioxaneVery strong, non-nucleophilic base. Useful in anhydrous conditions for challenging substrates.
Q4: My starting materials won't dissolve, or my reaction is sluggish. Could the solvent be the issue?

Absolutely. Proper solvation of all components—the aryl halide, the boronic acid, the base, and the catalyst—is critical for achieving a reasonable reaction rate.

Troubleshooting Workflow:

The following workflow provides a systematic approach to diagnosing and solving solvent-related issues.

G start Low Yield or Sluggish Reaction check_sol Are all reactants (halide, boronic acid) soluble at RT? start->check_sol heat Increase temperature. Does solubility improve? check_sol->heat No check_base_sol Is the inorganic base soluble? (e.g., K2CO3 in dry Toluene) check_sol->check_base_sol Yes change_solvent Switch to a solvent with better solubilizing power. (e.g., Toluene -> DMF) heat->change_solvent No heat->check_base_sol Yes change_solvent->check_base_sol add_water Add water as a co-solvent (e.g., Toluene/H2O 10:1). This solubilizes the base. check_base_sol->add_water No check_side_reactions Are side reactions like protodeboronation observed? check_base_sol->check_side_reactions Yes add_water->check_side_reactions use_aprotic Switch to a polar aprotic solvent system (e.g., Dioxane with K3PO4). check_side_reactions->use_aprotic Yes success Reaction Optimized check_side_reactions->success No use_aprotic->success

Caption: A stepwise workflow for troubleshooting solvent-related issues.

Data Table 2: Common Solvents in Suzuki-Miyaura Coupling
SolventTypeBoiling Point (°C)Key Considerations & Applications
TolueneNonpolar111Good for dissolving organic substrates. Often used with water as a co-solvent to dissolve the base.[15]
1,4-DioxanePolar Aprotic101Excellent general-purpose solvent. Miscible with water, making it ideal for biphasic systems.[15][25]
Tetrahydrofuran (THF)Polar Aprotic66Lower boiling point, useful for reactions with heat-sensitive substrates. Often used with water.[15][22]
Dimethylformamide (DMF)Polar Aprotic153Highly polar, excellent solubilizing power for a wide range of substrates.[15][30] High boiling point allows for higher reaction temperatures.
Ethanol/WaterPolar Protic~78-100A "green" solvent system. Excellent for dissolving inorganic bases and many boronic acids.[23][29]
Understanding the Mechanism
Q5: Can you visualize the catalytic cycle and show where the base and solvent have the most impact?

Understanding the catalytic cycle is key to rational troubleshooting. The cycle consists of three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][31][32] The base and solvent are most influential during the transmetalation step.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Activation Step (Base & Solvent Dependent) Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd0->OA PdII_Halide R¹-Pd(II)L₂-X OA->PdII_Halide TM Transmetalation PdII_Halide->TM PdII_Diaryl R¹-Pd(II)L₂-R² TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product BoronicAcid R²-B(OH)₂ ActivatedBoron [R²-B(OH)₃]⁻ (Boronate Pathway) or R¹-Pd(II)L₂-OH (Hydroxide Pathway) BoronicAcid->ActivatedBoron Base Base (e.g., OH⁻) Base->ActivatedBoron ActivatedBoron->TM Base-mediated step is crucial for transmetalation

Caption: The catalytic cycle, highlighting the critical base-mediated activation for transmetalation.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and must be adapted based on the specific reactivity of the substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol) and boronic acid (1.2 mmol).

  • Add the base, K₂CO₃ (2.0 mmol).

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the degassed solvent mixture (8 mL of 1,4-Dioxane and 2 mL of Water). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.[28]

  • Add the palladium catalyst (0.02 mmol) to the stirring mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting via Base and Solvent Screening

When a reaction fails, a systematic screen is the most efficient way to find optimal conditions.

Setup:

  • Use small-scale reaction vials (e.g., 2 mL microwave vials) with stir bars.

  • Prepare a stock solution of your aryl halide and boronic acid in a suitable solvent to ensure consistent dispensing.

  • Prepare a stock solution of your palladium catalyst and ligand (if separate).

Procedure:

  • Array your reaction vials in a labeled rack.

  • To each vial, add the pre-weighed base (e.g., Vial 1: K₂CO₃, Vial 2: K₃PO₄, Vial 3: Cs₂CO₃, etc.).

  • Dispense the stock solution of starting materials into each vial.

  • Add the designated solvent for that row or column of your screen (e.g., Row A: Dioxane/H₂O, Row B: Toluene/H₂O, Row C: DMF).

  • Add the catalyst stock solution to each vial.

  • Seal the vials, place them in a heating block, and run all reactions at the same temperature for the same amount of time (e.g., 12 hours).

  • After the reaction time, quench all reactions, and analyze the conversion/yield of each by a quantitative method like LC-MS or ¹H NMR with an internal standard.

  • This parallel screening approach will quickly identify the most promising base/solvent combination for your specific substrate pairing.[27]

References
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Cedeño, M., & Varela, J. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Neufeldt, S. R., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
  • Cedeño, M., & Varela, J. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • ChemistryViews. (2019).
  • Knapp, D. M., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions.
  • Quora. (2023).
  • Leadbeater, N. E. (2016). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
  • Hartwig, J. F., et al. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Semantic Scholar. [Link]
  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
  • ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]
  • ACS Publications. (n.d.).
  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • ResearchGate. (n.d.). The influence of water on the solid‐phase Suzuki–Miyaura reaction. [Link]
  • Sherwood, J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
  • ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]
  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reac- tion a. [Link]
  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]
  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. [Link]
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • C&EN. (2023). A basic switch leads to big changes in Suzuki coupling. [Link]

Sources

Technical Support Center: Managing Reaction Temperature for Selective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Managing Reaction Temperature. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling reaction temperature to achieve selective synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your experiments.

Section 1: Fundamental Principles of Temperature in Reaction Selectivity
Q1: Why is temperature such a critical parameter in achieving selective synthesis?

Temperature is a fundamental lever in controlling the outcome of a chemical reaction. It directly influences reaction rates and can determine whether a reaction is under kinetic or thermodynamic control.[1][2] At lower temperatures, reactions tend to be under kinetic control, favoring the product that forms the fastest—the kinetic product.[1][3][4] Conversely, higher temperatures can provide enough energy to overcome activation barriers, allowing the reaction to reach equilibrium and favor the most stable product—the thermodynamic product.[1][2][3][4]

This interplay is crucial when multiple reaction pathways are possible, leading to different products. By carefully managing the temperature, you can steer the reaction towards the desired outcome, maximizing the yield of your target molecule while minimizing the formation of unwanted byproducts.

Section 2: Troubleshooting Guide: Common Issues and Solutions
Q2: I'm observing a mixture of products. How can I improve the selectivity for my desired compound?

Observing a mixture of products is a common challenge that often points to a competition between kinetic and thermodynamic pathways.[1][2]

Troubleshooting Steps:

  • Identify the Nature of Your Products: First, determine whether your desired product is the kinetic or thermodynamic product. This may require some initial experimentation or a review of the relevant literature.

  • To Favor the Kinetic Product:

    • Lower the Reaction Temperature: This is the most direct approach. By reducing the thermal energy in the system, you favor the reaction pathway with the lowest activation energy.[1][2][3] Cryogenic conditions, often below -78°C, can be employed for highly sensitive reactions to enhance selectivity and limit side reactions.[5][6]

  • To Favor the Thermodynamic Product:

    • Increase the Reaction Temperature: Higher temperatures allow the reaction to become reversible, enabling the system to reach equilibrium where the most stable product predominates.[1][2][3]

    • Increase Reaction Time: Longer reaction times at elevated temperatures give the less stable kinetic product the opportunity to revert to the starting materials and then form the more stable thermodynamic product.[2]

Causality Behind the Choices: The Arrhenius equation dictates that reaction rates are exponentially dependent on temperature.[7] For competing reactions, the one with the higher activation energy will be more sensitive to temperature changes. Therefore, increasing the temperature will more significantly accelerate the reaction with the higher activation energy, which often leads to the thermodynamic product.[8]

Q3: My reaction is highly exothermic, and I'm struggling with temperature control, leading to byproduct formation. What can I do?

Exothermic reactions release heat, which can increase the reaction temperature and lead to a loss of selectivity or even a dangerous runaway reaction.[9][10][11][12]

Troubleshooting Steps:

  • Improve Heat Dissipation:

    • Efficient Cooling: Utilize a well-maintained cooling system, such as a jacketed reactor with a circulating fluid or an external heat exchanger.[13][14]

    • Solvent Choice: Select a solvent with a higher boiling point and good heat transfer properties.

  • Control the Rate of Heat Generation:

    • Slow Reagent Addition: Add the limiting reagent slowly and in a controlled manner to manage the rate of the exothermic reaction.[15]

    • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

  • Optimize Stirring:

    • Prevent Hotspots: Ensure efficient and consistent stirring to avoid localized areas of high temperature, which can promote side reactions.[16][17]

Self-Validating System: Implement a closed-loop control system with a temperature probe placed directly in the reaction mixture to provide real-time feedback and automatically adjust the cooling system.[13] This ensures that the internal reaction temperature, not just the bath temperature, is accurately controlled.[17]

Section 3: Advanced Techniques for Temperature Management
Q4: I've heard about microwave-assisted synthesis. How can it help with temperature control and selectivity?

Microwave-assisted organic synthesis (MAOS) offers a powerful alternative to conventional heating methods.[18] Microwaves directly heat the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[19][20]

Advantages for Temperature Control and Selectivity:

  • Rapid and Uniform Heating: This minimizes the formation of hotspots and can lead to cleaner reactions with higher yields and selectivity.[18][19]

  • Precise Temperature Control: Modern microwave reactors are equipped with accurate temperature sensors (often fiber optic or IR) that allow for precise control over the reaction temperature.[20][21]

  • Access to Higher Temperatures: In sealed vessels, microwave synthesis can safely reach temperatures far above the solvent's boiling point, which can accelerate reactions and favor thermodynamic products.[20][22]

Experimental Workflow for Microwave Synthesis Optimization:

G A Initial Small-Scale Microwave Reaction B Vary Temperature (e.g., 80-150°C) A->B C Analyze Product Distribution (HPLC, GC-MS) B->C D Identify Optimal Temperature for Selectivity C->D E Vary Hold Time at Optimal Temperature D->E E->C F Determine Optimal Reaction Time E->F G Scale-Up Reaction Under Optimized Conditions F->G

Caption: Workflow for optimizing microwave reaction conditions.

Q5: When should I consider using cryogenic temperatures?

Cryogenic temperatures (typically below -78°C) are essential for reactions where the desired kinetic product is highly unstable or when competing side reactions are significant even at low temperatures.[5]

Common Applications:

  • Organometallic Reactions: Many reactions involving highly reactive organometallic reagents, such as organolithiums, require cryogenic temperatures to control their reactivity and prevent decomposition.

  • Enolate Chemistry: The formation of specific enolates (kinetic vs. thermodynamic) is a classic example of temperature-controlled selectivity, often requiring very low temperatures to favor the kinetic enolate.[2]

  • Asymmetric Synthesis: Some stereoselective reactions exhibit higher enantiomeric excess at lower temperatures.

Protocol for a Low-Temperature Reaction:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Cooling Bath: Prepare a dry ice/acetone bath to achieve -78°C.

  • Solvent and Reagent Pre-cooling: Pre-cool the solvent and any stable reagents in the cooling bath before addition.

  • Slow Addition: Add the reagents dropwise via the dropping funnel while carefully monitoring the internal reaction temperature to ensure it remains at the desired setpoint.[1]

  • Stirring: Maintain efficient stirring throughout the reaction to ensure homogeneity and prevent localized warming.

Section 4: Scaling Up Temperature-Sensitive Reactions
Q6: I have optimized my reaction at the lab scale. What are the key challenges in maintaining temperature control during scale-up?

Scaling up a reaction introduces significant challenges in temperature management due to changes in the surface-area-to-volume ratio.[23][24]

Key Challenges:

  • Heat Dissipation: As the volume of the reactor increases, the surface area available for heat exchange does not increase proportionally. This makes it much more difficult to remove heat from exothermic reactions.[17]

  • Mixing Efficiency: Achieving uniform mixing in a large reactor is more challenging, increasing the risk of hotspots and temperature gradients.[16]

  • Thermal Inertia: Larger volumes of reactants and solvents have greater thermal inertia, meaning they take longer to heat up and cool down, making precise temperature control more difficult.

Data Summary: Impact of Scale on Heat Transfer

Reactor ScaleVolume (L)Surface Area (m²)Surface Area to Volume Ratio
Lab Scale0.10.0474.7
Pilot Plant1004.60.046
Production10,00021.50.00215
Note: This data is illustrative and assumes a spherical reactor.

Logical Relationship Diagram for Scale-Up Considerations:

G cluster_0 Key Considerations Lab Scale\nOptimization Lab Scale Optimization Pilot Scale\nTesting Pilot Scale Testing Lab Scale\nOptimization->Pilot Scale\nTesting Iterative Process Production Scale Production Scale Pilot Scale\nTesting->Production Scale Validated Process Heat Transfer Heat Transfer Pilot Scale\nTesting->Heat Transfer Mixing Efficiency Mixing Efficiency Pilot Scale\nTesting->Mixing Efficiency Reaction Kinetics Reaction Kinetics Pilot Scale\nTesting->Reaction Kinetics Safety Analysis Safety Analysis Pilot Scale\nTesting->Safety Analysis

Caption: Key factors to consider during reaction scale-up.

Section 5: FAQs

Q7: How do I accurately measure the internal temperature of my reaction? For the most accurate reading, use a thermocouple or a resistance temperature detector (RTD) probe immersed directly in the reaction mixture.[17] Avoid relying solely on the temperature of the external heating or cooling bath, as there can be a significant temperature difference.

Q8: Can the choice of solvent affect temperature control? Yes, significantly. Solvents with higher heat capacities can absorb more heat with a smaller temperature increase. Additionally, the viscosity of the solvent can impact mixing efficiency and heat transfer.[25]

Q9: What is a "runaway reaction" and how can I prevent it? A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[26][27] Prevention involves thorough thermal hazard assessment, robust cooling systems, controlled reagent addition, and having an emergency shutdown plan.[15]

Q10: Are there any alternatives to traditional heating and cooling baths? Yes, modern automated lab reactors often use jacketed vessels with integrated circulators that can precisely control the temperature over a wide range.[13] For specialized applications, microwave reactors and cryogenic systems offer advanced temperature control capabilities.[5][19]

References
  • Best Practices and Technologies for Reactor Temperature Control in Chemical Reactions. (n.d.). LNEYA.
  • How Does Heat (q) Relate To Exothermic Reactions? - Chemistry For Everyone. (2025, September 14). YouTube.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). PMC.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap.
  • Impact of Temperature on Reaction Rate in Catalytic Reactions. (n.d.). Scilit.
  • Energy Transfer in Reactions (AQA GCSE Chemistry): Revision Note. (2024, November 20). Save My Exams.
  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. (2014, March 25). Accounts of Chemical Research.
  • Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction. (2025, September 19). ACS Applied Materials & Interfaces.
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.). ACS Publications.
  • 14.3 Kinetic versus Thermodynamic Control of Reactions. (2023, September 20). OpenStax.
  • Where does the heat in exothermic reactions come from? (2017, July 19). Reddit.
  • In an exothermic reaction, the change in enthalpy ( ΔH) will be negative. (2019, July 28). BYJU'S.
  • 7.3: Exothermic and Endothermic Reactions. (2022, August 8). Chemistry LibreTexts.
  • Temperature and its effect on reaction rates. (n.d.). Solubility of Things.
  • Why are some reactions difficult to scale up? (2019, October 12). Reddit.
  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.
  • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry.
  • 5 Common Challenges in Scaling Up an API. (2017, September 3). Neuland Labs.
  • Design and Installation of Temperature Sensors in Reactors. (n.d.). Just Measure it.
  • Impact of Temperature on Reaction Rate in Catalytic Reactions. (n.d.). ResearchGate.
  • 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group.
  • Electrochemical Defluorinative Matteson Homologation Breakthrough. (2026, January 7). Bioengineer.org.
  • Kinetic versus thermodynamic control. An organic chemistry experiment. (n.d.). ACS Publications.
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
  • Reactor Temperature Control. (n.d.). celsicontech.com.
  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024, March 19). Lneya.
  • Cryogenic Reaction Services for Sensitive Chemistry. (n.d.). Sai Life Sciences.
  • Sensor Technology Assessment for Advanced Reactors. (n.d.). Department of Energy.
  • Improving temperature sensing for new reactors. (2011, December 7). Nuclear Engineering International.
  • Reaction temperature to maximize selectivity of product. (2014, November 16). Physics Forums.
  • 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. (2025, March 17). Forberg Smith.
  • How to control the temperature in chemical equipment? (2025, July 8). Blog.
  • Common Issues And Solutions In Temperature Control Systems: An In-depth Guide. (2024, August 14). Sinny.
  • Thermal runaway. (n.d.). Wikipedia.
  • Advances in Cryochemistry: Mechanisms, Reactions and Applications. (2021, February 1). PMC.
  • Cryo-bioorganic chemistry: molecular interactions at low temperature. (n.d.). PMC.
  • Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE.
  • Cryogenics. (n.d.). Wikipedia.
  • Thermal Reaction Hazards – Your Problem? (n.d.). Stonehouse Process Safety.

Sources

Stability issues of 4-(3-Bromo-4-methoxyphenyl)pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 4-(3-Bromo-4-methoxyphenyl)pyridine in solution. As Senior Application Scientists, we have synthesized data from literature, supplier information, and chemical principles to create a practical resource for your experimental work.

Section 1: Introduction to this compound

This compound is a biaryl compound featuring a brominated methoxyphenyl ring linked to a pyridine ring. This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, the interplay of these functional groups can also present stability challenges in solution. This guide will help you navigate these potential issues to ensure the integrity of your experiments.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance Solid
CAS Number 191602-60-5

Section 2: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Here we address common questions regarding the handling and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storing under an inert atmosphere as the compound may be air-sensitive.[2]

Q2: What solvents are suitable for dissolving this compound?

A2: While specific quantitative solubility data is limited, based on its structure ("like dissolves like"), this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and alcohols. Its solubility in aqueous solutions is likely to be low.

Q3: I am seeing unexpected peaks in my HPLC analysis after storing my sample in solution. What could be the cause?

A3: The appearance of new peaks in your HPLC chromatogram suggests that your compound may be degrading. Potential causes include:

  • Hydrolysis: Although aryl bromides are generally stable, prolonged exposure to strongly acidic or basic aqueous conditions could lead to hydrolysis.

  • Photodegradation: The methoxyphenyl group can be susceptible to photochemical reactions, especially under UV light.

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming the corresponding N-oxide.

We recommend performing a forced degradation study to identify potential degradants (see Section 4).

Q4: Can I heat solutions of this compound?

A4: Biaryl compounds can exhibit thermal stability, but high temperatures, especially in the presence of reactive solvents or impurities, could promote degradation.[2] It is advisable to use the lowest effective temperature for your reactions and to monitor for any signs of decomposition.

Section 3: Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for designing stable formulations and interpreting unexpected experimental results.

dot

main This compound hydrolysis Hydrolysis (Strong Acid/Base) main->hydrolysis H₂O/H⁺ or OH⁻ photodegradation Photodegradation (UV Light) main->photodegradation oxidation Oxidation (e.g., Peroxides) main->oxidation [O] dehalogenation Reductive Dehalogenation main->dehalogenation [H] prod_hydrolysis 4-(3-Hydroxy-4-methoxyphenyl)pyridine hydrolysis->prod_hydrolysis prod_photo Complex Mixture (e.g., quinones, cleaved products) photodegradation->prod_photo prod_oxidation This compound N-oxide oxidation->prod_oxidation prod_dehalogenation 4-(4-Methoxyphenyl)pyridine dehalogenation->prod_dehalogenation

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The C-Br bond on the aromatic ring is generally robust and resistant to hydrolysis under neutral conditions. However, under harsh acidic or basic conditions, nucleophilic aromatic substitution could occur, replacing the bromine with a hydroxyl group.

  • Photodegradation: Aromatic compounds, particularly those with electron-donating groups like a methoxy group, can be susceptible to degradation upon exposure to UV light. This can lead to complex reaction pathways, including potential cleavage of the ether bond or reactions involving the aromatic rings.

  • Oxidation: The nitrogen atom of the pyridine ring is a potential site for oxidation, which can lead to the formation of the corresponding pyridine N-oxide. This reaction can be promoted by common laboratory oxidants or even by air over prolonged periods, especially in the presence of light or metal catalysts.

  • Reductive Dehalogenation: In the presence of a reducing agent and a catalyst (e.g., palladium on carbon with a hydrogen source), the bromine atom can be removed to yield 4-(4-methoxyphenyl)pyridine.

Section 4: Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues.

Observed Issue Potential Cause Recommended Action
Appearance of a new, more polar peak in reverse-phase HPLC. Oxidation to Pyridine N-oxide. 1. Prepare a fresh solution and re-analyze. 2. Store stock solutions under an inert atmosphere (nitrogen or argon). 3. Avoid exposure to sources of oxidation. 4. Confirm the identity of the new peak by LC-MS.
Appearance of a new, less polar peak in reverse-phase HPLC. Reductive Dehalogenation. 1. Ensure that no reducing agents are present in your reaction or solvent. 2. If using catalytic hydrogenation for another part of the molecule, expect this side reaction.
Broadening of peaks or appearance of multiple small peaks in analytical data (HPLC, NMR). Photodegradation. 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Prepare solutions fresh before use.
Low assay value or poor recovery. General Decomposition. 1. Re-evaluate solvent compatibility. Switch to a less reactive, aprotic solvent if possible. 2. Assess the pH of your solution; pyridine itself is basic and can influence the stability of other components or be more susceptible to certain reactions in its protonated or free-base form.
Inconsistent results between experiments. Variable storage/handling conditions. 1. Standardize your protocol for solution preparation and storage. 2. Always use fresh, high-purity solvents.

Section 5: Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the intrinsic stability of the molecule.

dot

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) aliquot Aliquot into separate vials start->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1 M NaOH, 60°C) aliquot->base oxidation Oxidation (3% H₂O₂, RT) aliquot->oxidation thermal Thermal Stress (60°C, protected from light) aliquot->thermal photo Photolytic Stress (UV light, RT) aliquot->photo neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize analyze Analyze by HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze

Caption: Workflow for a forced degradation study.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Amber HPLC vials

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Aliquot the stock solution into five separate amber vials.

  • Treat each vial with one of the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60 °C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60 °C.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Heat at 60 °C, protected from light.

    • Photolytic Stress: Expose to UV light (e.g., in a photostability chamber) at room temperature.

  • Take time points (e.g., 0, 2, 4, 8, 24 hours) for each condition.

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify any degradation products.

General HPLC Method for Purity Analysis

This method provides a starting point for the analysis of this compound. Method optimization may be necessary.

Parameter Condition
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Section 6: References

Sources

Technical Support Center: Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Effective Quenching & Workup Procedures

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical final steps of the reaction: quenching and workup. A successful coupling is only as good as the final product isolation. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your purification process.

Section 1: The "Why" of the Quench — More Than Just Stopping the Reaction

Before addressing how to quench, it's crucial to understand what you are quenching and why. A quench is not merely about halting the catalytic cycle; it's a strategic step to ensure safety, deactivate reactive species, and simplify the subsequent purification.

In a typical Suzuki-Miyaura reaction, the quench aims to neutralize three primary components:

  • The Base: Bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are essential for activating the boronic acid partner for transmetalation.[1][2][3] Left unneutralized, these bases can cause issues downstream, such as product degradation or emulsion formation during aqueous extraction.

  • Excess Boronic Acid/Ester: Unreacted boronic acids or their derivatives can complicate purification. Many common quenching agents facilitate their conversion into more easily removable byproducts.[4]

  • The Palladium Catalyst: While the quench doesn't always directly address the catalyst, its timing and execution can influence the final state of the palladium (e.g., soluble Pd(II) vs. heterogeneous Pd(0) "palladium black"), which dictates the purification strategy.[5][6]

A well-designed quench protocol is the foundation for a clean, efficient workup, saving valuable time and maximizing product recovery.

Section 2: Standard Quenching & Workup Protocol

This section provides a robust, general-purpose procedure for quenching a Suzuki-Miyaura reaction. Specific modifications are discussed in the troubleshooting section.

Step-by-Step General Protocol
  • Cooling (Critical Safety Step): Once reaction monitoring (TLC, LC-MS) indicates completion, cool the reaction vessel to room temperature, and then preferably to 0 °C in an ice-water bath. This is crucial as the neutralization of a strong base is often exothermic and quenching a hot reaction mixture can lead to uncontrolled boiling or pressure buildup.[7]

  • Quenching Agent Addition: Slowly add the chosen quenching agent (see Table 1) to the cooled, stirring reaction mixture. Add the first portion dropwise, observing for any significant exotherm or gas evolution before continuing the addition at a controlled rate.

  • Stirring: Allow the quenched mixture to stir for 10-15 minutes at room temperature to ensure complete neutralization and mixing.

  • Phase Separation/Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (like THF or Dioxane), dilute the mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate, Toluene) and an aqueous solution (e.g., water or brine).[8]

  • Washing: Wash the separated organic layer sequentially with water and then brine (saturated aq. NaCl). The brine wash helps to remove residual water from the organic layer and aids in breaking emulsions.[9]

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[10]

Visualizing the Workflow

G start Reaction Complete cool Cool to 0 °C start->cool Safety First quench Slowly Add Quenching Agent cool->quench Controlled Addition stir Stir at RT (15 min) quench->stir extract Dilute & Transfer to Separatory Funnel stir->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (e.g., Na₂SO₄) & Filter wash->dry end Concentrate to Crude Product dry->end

Caption: Standard workflow for quenching and working up a Suzuki-Miyaura reaction.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the quenching and workup of Suzuki-Miyaura reactions in a question-and-answer format.

Q1: My reaction mixture turned black after adding the quenching agent. What is this precipitate and is my reaction ruined?

Answer: This is a very common observation and does not mean your reaction has failed. The black precipitate is almost certainly palladium black , which is finely divided, heterogeneous Pd(0).[6][11]

  • Causality: During the reaction, the active catalyst is a soluble Pd(0) species. Upon completion or quenching, these species can agglomerate and precipitate out of solution, especially if oxygen is introduced into the system or if the phosphine ligands degrade.[6] While it looks alarming, its formation often indicates the catalytic cycle has terminated.

  • Solution: The presence of palladium black is actually beneficial for purification. Being heterogeneous, it can be easily removed. After quenching and dilution with your extraction solvent, simply filter the entire biphasic mixture through a pad of Celite® or a similar filter aid before transferring it to your separatory funnel.[10][12] This will remove the palladium black at the outset, leading to a much cleaner crude product.

Q2: I'm seeing a persistent emulsion during the aqueous workup that won't separate. How can I break it?

Answer: Emulsions are a frequent frustration, often caused by fine particulate matter, residual base, or high concentrations of both starting materials and products that act as surfactants.

  • Causality: An emulsion is a stable dispersion of one liquid in another, immiscible liquid. In this context, it's typically fine droplets of the organic phase suspended in the aqueous phase (or vice versa), stabilized by various components in your reaction mixture.

  • Solutions (in order of application):

    • Add Brine: The first and simplest step is to add a significant volume of saturated aqueous NaCl (brine).[9] This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping the droplets coalesce.[9]

    • Gentle Agitation: Gently swirl the separatory funnel or stir the mixture with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.

    • Change the pH: If the emulsion persists, it may be stabilized by acidic or basic species. Try adding a small amount of dilute acid (if your product is stable) or base to see if it disrupts the interface.

    • Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite®. The large surface area can help to break up the dispersed droplets.

    • Centrifugation: For small-scale reactions, transferring the emulsion to centrifuge tubes and spinning for a few minutes is a highly effective mechanical method to force phase separation.[9]

Q3: Which quenching agent should I use? Does it matter if I just use water?

Answer: While water can be used, it's not always the optimal choice. The ideal quenching agent depends on the strength of the base used and the sensitivity of your product.

  • Causality: The goal is to neutralize the base in a controlled manner. A very strong base like K₃PO₄ reacting with water can generate a significant exotherm. Furthermore, some quenching agents offer additional benefits, like helping to complex and remove excess boronic acid.

  • Recommendations: The following table summarizes common choices:

Quenching AgentFormulaTypical Use CaseKey Considerations
Water H₂OReactions with mild bases (e.g., Na₂CO₃).Can be too vigorous with strong bases. Less effective at removing boronic acid residues.[13]
Sat. Ammonium Chloride NH₄Cl (aq)Excellent general choice. The ammonium ion is a mild acid, perfect for neutralizing strong bases like K₃PO₄ or Cs₂CO₃ without a strong exotherm.[14][15]Can form ammonia gas if the solution becomes too basic. Ensure good ventilation.
Dilute Hydrochloric Acid HCl (aq)When a more acidic final pH is desired and the product is acid-stable.Use with extreme caution. Highly exothermic with strong bases. Risk of product degradation (e.g., hydrolysis of esters, cleavage of protecting groups).[16]
Acetic Acid CH₃COOHUsed in some specific protocols, often for pH adjustment or when a buffered system is desired.[17]Introduces an organic acid that will need to be removed in subsequent washes.

Q4: I suspect my product is degrading during workup. What could be the cause?

Answer: Product degradation during workup is often linked to pH sensitivity or exposure to oxygen.

  • Causality:

    • pH Sensitivity: If your molecule contains acid-labile (e.g., Boc protecting groups, acetals) or base-labile (e.g., esters) functional groups, exposure to residual acid or base during workup can cause decomposition.

    • Oxidation: Some electron-rich aromatic products can be sensitive to air oxidation, which can be accelerated by the presence of residual metals.

  • Solutions:

    • Buffered Quench: Instead of a strong acid or base, use a buffered solution (like saturated NH₄Cl) to gently bring the pH towards neutral.[14]

    • Minimize Exposure Time: Perform the workup as quickly as possible. Do not let your product sit in the separatory funnel for extended periods.

    • Degassed Solvents: If you suspect oxidation, using solvents that have been degassed (by sparging with nitrogen or argon) for the workup can help minimize exposure to oxygen.[6]

    • Chelating Agents: In cases of metal-catalyzed degradation, washing with a dilute aqueous solution of a chelating agent like EDTA can help remove residual palladium from the organic phase.

Visualizing Troubleshooting Logic

G start Problem During Workup? p1 Black Precipitate start->p1 p2 Persistent Emulsion start->p2 p3 Product Degradation start->p3 s1 Palladium Black. Filter through Celite®. p1->s1 Solution s2 1. Add Brine 2. Gentle Swirl 3. Filter/Centrifuge p2->s2 Solution s3 Check pH Sensitivity. Use Buffered Quench. Use Degassed Solvents. p3->s3 Solution

Caption: A decision tree for common Suzuki-Miyaura workup issues.

Section 4: Safety Considerations

  • Exotherms: The neutralization of strong bases is exothermic. Always cool the reaction mixture to 0 °C before quenching and add the quenching agent slowly. For large-scale reactions, consider calorimetry studies to understand the thermal profile.[7]

  • Gas Evolution: Quenching carbonate bases with acid will produce carbon dioxide (CO₂). Ensure the reaction vessel is not sealed and has adequate ventilation to avoid pressure buildup.

  • Reagent Handling: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents in a well-ventilated fume hood.[18]

By understanding the chemical principles behind each step, you can transform the quenching and workup from a routine chore into a strategic tool for ensuring the purity and yield of your final product.

References

  • Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
  • Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
  • Goodwin, T. E. (2015). Don't Forget the Workup. Journal of Chemical Education.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Chemistry Lectures. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
  • ACS Publications. (n.d.). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions. Organometallics.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.
  • Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros.
  • ResearchGate. (2020). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide.
  • Scott Rychnovsky. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Chemistry Unleashed. (2020). Suzuki Coupling. YouTube.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
  • ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling.
  • Reddit. (2018). Breaking emulsions. r/chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Pyridine Workup & Extraction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the workup and extraction of pyridine and its derivatives. Moving beyond simple step-by-step instructions, we will delve into the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

The Challenge of Pyridine

Pyridine is a widely used reagent and solvent in organic synthesis due to its basicity and ability to act as a nucleophilic catalyst. However, its complete removal from a reaction mixture can be challenging due to its physical properties. It possesses a relatively high boiling point (115.2°C), is miscible with both water and a wide range of organic solvents, and has a distinct, unpleasant odor.[1][2][3] This guide will address the most common issues encountered during the purification of compounds from pyridine-containing reaction mixtures.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding pyridine removal.

Q1: What is the most common and straightforward method for removing pyridine from a reaction mixture?

The most prevalent and generally effective method is an acidic wash. Pyridine is a weak base (pKa of its conjugate acid is approximately 5.2) and reacts with dilute acids to form a water-soluble pyridinium salt.[2][3] This salt is then easily removed through an aqueous extraction.[4]

Q2: My compound is sensitive to strong acids like HCl. What are my options?

For acid-sensitive compounds, particularly those with protecting groups like Boc, a wash with a saturated aqueous solution of copper (II) sulfate (CuSO₄) is a highly effective alternative.[4][5] Pyridine forms a water-soluble coordination complex with copper sulfate, which can be extracted into the aqueous phase.[4][6] This method avoids acidic conditions that could lead to undesired side reactions or deprotection.[4] Another option is to use a milder acid, such as a 5-10% aqueous citric acid solution.[4]

Q3: I've performed multiple washes, but I can still smell pyridine. How do I remove the final traces?

Residual traces of pyridine can be notoriously stubborn. Azeotropic removal is the go-to technique in this scenario. By adding a solvent like toluene or heptane to your product and evaporating under reduced pressure, you can effectively remove the remaining pyridine as a lower-boiling azeotrope.[4][7] This process may need to be repeated several times for complete removal.[4] For very persistent traces, placing the sample under a high vacuum for an extended period can also be effective.[4]

Q4: How can I confirm that all the pyridine has been removed?

Several indicators can help you determine the absence of pyridine:

  • Odor: The most straightforward, albeit qualitative, method is the disappearance of pyridine's characteristic pungent, fish-like smell.[3]

  • TLC Analysis: If pyridine is suspected to be a major impurity, it will often show up on a TLC plate, sometimes causing tailing of the desired product spot.[8]

  • pH of Aqueous Wash: When performing an acidic wash, the pH of the aqueous layer should remain acidic after the final wash.

  • Color Change with CuSO₄: During a copper sulfate wash, the aqueous layer will turn a deep blue or violet color in the presence of pyridine.[5] You can continue washing until the blue color of the copper sulfate solution no longer intensifies.[4]

  • NMR Spectroscopy: For a definitive confirmation, ¹H NMR spectroscopy of the final product will show the absence of the characteristic aromatic signals of pyridine.

Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to troubleshooting common issues encountered during the workup and extraction of pyridine compounds.

Problem 1: Persistent Emulsion Formation During Extraction

Emulsions are a common nuisance in liquid-liquid extractions, particularly when dealing with basic compounds like pyridine.

Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactants or fine solids at the liquid-liquid interface. Vigorous shaking of the separatory funnel can exacerbate their formation.

Solutions:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.[4]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without creating a stable emulsion.

  • Filtration: For emulsions stabilized by fine solid particles, filtering the entire mixture through a pad of Celite or glass wool can be effective.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Problem 2: Low Recovery of a Water-Soluble Product

When your desired product has significant water solubility, standard extraction procedures can lead to substantial product loss.

Causality: The partitioning of your compound between the organic and aqueous phases is dictated by its relative solubilities. If your product is polar, it may preferentially remain in the aqueous layer along with the pyridinium salt.

Solutions:

  • pH Adjustment & Back-Extraction: A powerful technique is to manipulate the pH to your advantage.[9][10] After the initial acidic wash to remove pyridine, the aqueous layer (which may contain your product) can be basified to a pH where your product is no longer charged and becomes less water-soluble. You can then re-extract your product into an organic solvent.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be used to achieve efficient extraction over an extended period.

  • Alternative Purification: If extraction proves too problematic, consider alternative purification methods such as column chromatography, preparative HPLC, or crystallization.

Problem 3: Removing Pyridine When Used as the Reaction Solvent

When pyridine is used as the solvent, its removal requires a more robust approach than a simple wash.

Causality: The large excess of pyridine makes direct extraction impractical and inefficient.

Solutions:

  • Bulk Removal by Distillation: The first step is to remove the majority of the pyridine by distillation, preferably under reduced pressure using a rotary evaporator.[4]

  • Azeotropic Removal: After the bulk of the pyridine is gone, add a co-solvent like toluene or cyclohexane and co-evaporate the mixture.[4][7] This should be repeated multiple times to chase out the remaining pyridine.[4]

  • Final Wash/Purification: Once the pyridine is reduced to trace amounts, you can proceed with a standard acidic or copper sulfate wash, or move directly to purification by column chromatography.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key pyridine removal techniques.

Protocol 1: Standard Dilute Acid Wash

This method is suitable for acid-stable organic compounds.

  • Initial Concentration: If pyridine was used as a solvent, concentrate the reaction mixture under reduced pressure to remove the bulk of it.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1-5% HCl or 10% citric acid).[4]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent. Close the stopcock and shake gently, venting periodically. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the pyridinium salt.[4]

  • Repeat: Repeat the acid wash one or two more times to ensure complete removal.

  • Neutralization: To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Brine Wash: Wash the organic layer with brine to remove excess water.[7]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Final Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Protocol 2: Copper Sulfate (CuSO₄) Wash

This method is ideal for compounds that are sensitive to acid.

  • Initial Steps: Follow steps 1-3 from the Dilute Acid Wash protocol.

  • Copper Sulfate Wash: Add an equal volume of a 10-15% aqueous solution of CuSO₄.

  • Extraction: Shake the separatory funnel. The aqueous layer will turn a deep blue or violet as the pyridine-copper complex forms.[5]

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the CuSO₄ wash until the blue color of the aqueous layer no longer intensifies.

  • Brine Wash: Wash the organic layer with brine.

  • Drying & Concentration: Follow steps 10 and 11 from the Dilute Acid Wash protocol.

Protocol 3: Azeotropic Removal of Trace Pyridine

This physical method is useful for removing the final traces of pyridine after a bulk removal step or washing.

  • Dissolution: Dissolve the crude product containing trace pyridine in a minimal amount of a suitable solvent.

  • Co-solvent Addition: Add a volume of toluene or heptane that is significantly larger than the volume of the dissolved product.

  • Concentration: Concentrate the mixture to dryness on a rotary evaporator. The toluene-pyridine azeotrope will evaporate at a lower temperature than pyridine alone.[4]

  • Repeat: Repeat the process of adding the co-solvent and evaporating 2-3 times to ensure complete removal.[7]

Data Presentation

Method Reagent Typical Concentration Boiling Point of Azeotrope Mechanism of Action Ideal For
Acid Wash Hydrochloric Acid (HCl)1-5% Aqueous Solution[4]N/AForms water-soluble pyridinium chloride.[4]Acid-stable compounds.
Copper Sulfate Wash Copper (II) Sulfate (CuSO₄)10-15% Aqueous Solution[4]N/AForms a water-soluble copper-pyridine complex.[4]Acid-sensitive compounds.
Azeotropic Removal TolueneN/APyridine-Toluene: ~110.6 °C[4]Forms a lower-boiling azeotrope.Removing trace amounts of pyridine.
Azeotropic Removal Water43% Water / 57% Pyridine[4]92.6 °C[4]Forms a minimum boiling azeotrope.[4]Removing water from pyridine or vice-versa.
Azeotropic Removal HeptaneN/ALower boiling than pyridine.[4]An alternative to toluene.[4]Removing trace amounts of pyridine.

Visualization of Workflows

Pyridine Removal Decision Tree

PyridineRemoval start Start: Pyridine in Reaction Mixture is_solvent Is Pyridine the Solvent? start->is_solvent distill Bulk Removal via Distillation / Roto-evaporation is_solvent->distill Yes is_acid_sensitive Is Product Acid-Sensitive? is_solvent->is_acid_sensitive No distill->is_acid_sensitive acid_wash Perform Dilute Acid Wash (Protocol 1) is_acid_sensitive->acid_wash No cuso4_wash Perform CuSO4 Wash (Protocol 2) is_acid_sensitive->cuso4_wash Yes check_traces Check for Residual Pyridine (Odor, TLC, NMR) acid_wash->check_traces cuso4_wash->check_traces azeotrope Azeotropic Removal (Protocol 3) check_traces->azeotrope Traces Present end Pure Product check_traces->end No Traces azeotrope->end

Caption: Decision tree for selecting the optimal pyridine removal method.

General Extraction Workflow for Pyridine Removal

ExtractionWorkflow step1 Step 1 Dissolve Crude Product in Organic Solvent step2 Step 2 Transfer to Separatory Funnel step1->step2 step3 Step 3 Add Aqueous Wash Solution (Acid or CuSO4) step2->step3 step4 Step 4 Shake, Vent, and Separate Layers step3->step4 step5 Step 5 Repeat Aqueous Wash as Needed step4->step5 step6 Step 6 Wash Organic Layer with NaHCO3 (if acid used) then Brine step5->step6 step7 Step 7 Dry Organic Layer with Anhydrous Agent (e.g., Na2SO4) step6->step7 step8 Step 8 Filter and Concentrate to Obtain Product step7->step8

Caption: A generalized workflow for liquid-liquid extraction to remove pyridine.

References

  • Vertex AI Search. (n.d.). Pyridine - Solubility of Things.
  • chemeurope.com. (n.d.). Pyridine.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. NCBI Bookshelf.
  • LookChem. (n.d.). Purification of Pyridine. Chempedia.
  • BenchChem. (2025). How to remove pyridine from a reaction mixture.
  • Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • Sciencemadness Wiki. (2022). Pyridine.
  • ResearchGate. (n.d.). Main effects of pH, pyridine concentration, and catalyst loading on....
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • MDPI. (n.d.). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics.
  • Reddit. (2024). Removing Pyridine : r/chemistry.
  • ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega.
  • ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
  • Quora. (2018). Why does pyridine not dissolve in water?.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • BenchChem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • YouTube. (2022). Solvent optimization for liquid-liquid extraction with AMS COSMO-RS.
  • ResearchGate. (2021). How to dry the pyridine?.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • YouTube. (2022). How to remove pyridine from your reaction crude?.
  • ResearchGate. (2017). Hello, i want to know how can i eliminate pyridine by extraction?.
  • P2 InfoHouse. (n.d.). Recovery of Pyridine Saves $1.5 Million Per Year.
  • NCBI. (n.d.). ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • ResearchGate. (2021). How to remove pyridine when I use it as solvent?.
  • ResearchGate. (n.d.). Effect of the pH on the removal efficiencies of pyridine by ultrasound....
  • ResearchGate. (2014). How do I get dry pyridine?.
  • Sciencemadness Discussion Board. (2010). removal of pyridine.
  • Reddit. (2020). Pyridine reaction workup: color change after each “vent” cycle in separatory funnel!.
  • NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?.
  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • CNKI. (2011). Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction.
  • PubMed. (1975). Acid-fast Properties and Pyridine Extraction of M. Leprae.
  • Reddit. (2025). Pyridine as a solvent doesn't want to evaporate : r/chemistry.
  • Wordpress. (n.d.). Safety Issues with Pyridine Ring Construction.
  • Indian Chemical Society. (n.d.). Process optimization of 2-methylpyridine removal by graphene nanoparticles.
  • Khalifa University. (n.d.). Process optimization of vapor phase pyridine synthesis using response surface methodology.

Sources

Validation & Comparative

A Definitive Guide to the Structural Validation of 4-(3-Bromo-4-methoxyphenyl)pyridine by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the analytical methodologies for validating the structure of 4-(3-Bromo-4-methoxyphenyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by detailed experimental protocols and data interpretation. We will also explore alternative techniques to offer a comprehensive perspective on structural elucidation.

The Imperative of Structural Integrity

The biological activity and physicochemical properties of a molecule are intrinsically linked to its precise three-dimensional structure. Any ambiguity or error in the assumed structure can lead to misinterpretation of experimental results, wasted resources, and potential safety concerns in drug development. Therefore, a multi-faceted analytical approach is not just best practice; it is a scientific necessity. This compound, with its distinct aromatic systems and functional groups, serves as an excellent case study for demonstrating the power and complementarity of modern analytical techniques.

Core Analytical Techniques: A Synergistic Approach

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and routinely used techniques for the structural elucidation of small organic molecules.[1][2] While NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule, MS reveals the molecule's mass and offers clues to its composition through fragmentation patterns.[1][2] The synergy between these two techniques provides a high degree of confidence in structural assignment.[3]

Experimental Validation: A Step-by-Step Workflow

The following diagram illustrates a typical workflow for the structural validation of a synthesized small molecule like this compound.

Structural Validation Workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_acq NMR Data Acquisition (¹H, ¹³C) Purification->NMR_acq MS_acq MS Data Acquisition (e.g., ESI-MS) Purification->MS_acq NMR_interp NMR Spectral Interpretation NMR_acq->NMR_interp MS_interp MS Spectral Interpretation MS_acq->MS_interp Structure_confirm Structure Confirmation NMR_interp->Structure_confirm MS_interp->Structure_confirm

Caption: A generalized workflow for the synthesis, purification, and structural validation of a small organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution.[4][5] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to generate a spectrum that reveals the chemical environment, connectivity, and stereochemistry of the atoms.[4][5]

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.[4]

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[4] The choice of solvent is critical to avoid strong solvent signals that may obscure analyte peaks.

  • Ensure the solution is clear and free of any particulate matter.

Data Acquisition:

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to consider are the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay (D1, usually 1-2 seconds), and the spectral width.[6]

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.[6]

Predicted ¹H NMR Spectrum of this compound

Based on established chemical shift principles and data from similar compounds, the predicted ¹H NMR spectrum would exhibit the following key features:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.7Doublet2HH-2', H-6' (Pyridine)Protons adjacent to the electronegative nitrogen in the pyridine ring are significantly deshielded.
~7.8Doublet of doublets1HH-2 (Phenyl)This proton is ortho to the bromine and meta to the pyridine, leading to a downfield shift and complex splitting.
~7.6Doublet1HH-6 (Phenyl)This proton is ortho to the pyridine and meta to the methoxy group.
~7.5Doublet2HH-3', H-5' (Pyridine)Protons on the pyridine ring further from the nitrogen.
~7.0Doublet1HH-5 (Phenyl)This proton is ortho to the methoxy group and meta to the bromine.
~3.9Singlet3H-OCH₃The protons of the methoxy group are shielded and appear as a singlet.
Predicted ¹³C NMR Spectrum of this compound

The predicted proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~159C-4 (Phenyl)Carbon attached to the electron-donating methoxy group is shielded.
~150C-2', C-6' (Pyridine)Carbons adjacent to the nitrogen in the pyridine ring are deshielded.
~148C-4' (Pyridine)Quaternary carbon of the pyridine ring attached to the phenyl group.
~135C-6 (Phenyl)Aromatic CH carbon.
~133C-1 (Phenyl)Quaternary carbon of the phenyl ring attached to the pyridine.
~132C-2 (Phenyl)Aromatic CH carbon.
~122C-3', C-5' (Pyridine)Aromatic CH carbons of the pyridine ring.
~115C-3 (Phenyl)Carbon attached to the bromine atom.
~112C-5 (Phenyl)Aromatic CH carbon.
~56-OCH₃Carbon of the methoxy group.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For structural validation, it provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable information about its substructures.[1]

Experimental Protocol for ESI-MS Analysis

Sample Preparation:

  • Prepare a stock solution of the purified compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[2][7]

  • Dilute the stock solution to a final concentration of about 1-10 µg/mL in a solvent compatible with electrospray ionization (ESI), typically a mixture of methanol, acetonitrile, and water, often with a small amount of formic acid to promote protonation.[2][7]

  • The final solution should be free of non-volatile salts and particulates.[2][7]

Data Acquisition:

  • The sample is introduced into the ESI source, where it is nebulized and ionized.

  • The mass analyzer separates the ions based on their m/z ratio.

  • A full scan mass spectrum is acquired to determine the molecular ion peak.

  • Tandem MS (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₁₂H₁₀BrNO. The expected mass spectrum under ESI-MS in positive ion mode would show:

  • Molecular Ion Peak ([M+H]⁺): The most crucial piece of information is the protonated molecular ion. The monoisotopic mass of the neutral molecule is approximately 262.99 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity at m/z values corresponding to [C₁₂H₁₁⁷⁹BrNO]⁺ and [C₁₂H₁₁⁸¹BrNO]⁺.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Key predicted fragments include:

    • Loss of the methoxy group (-OCH₃)

    • Loss of the bromine atom (-Br)

    • Cleavage of the bond between the two aromatic rings.

The following diagram illustrates the key structural features and their correlation with the expected analytical data.

Caption: Correlation between the chemical structure of this compound and the expected data from NMR and MS.

Comparative Analysis with Alternative Techniques

While NMR and MS are the workhorses of structural elucidation, other techniques can provide complementary or, in some cases, definitive information.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.[8]Provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.[8]Unambiguous structure determination.[8]Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not be the same as in solution.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.[9]Identifies the presence of specific functional groups (e.g., C-O, C-Br, aromatic C-H).[9]Rapid and non-destructive. Excellent for confirming the presence of key functional groups.Provides limited information on the overall connectivity and stereochemistry of the molecule.[9]

Conclusion: A Weight-of-Evidence Approach

The structural validation of this compound, or any novel chemical entity, should not rely on a single analytical technique. A comprehensive, weight-of-evidence approach, integrating data from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, provides the highest level of confidence in the assigned structure. The ¹H NMR confirms the number and environment of protons, ¹³C NMR elucidates the carbon framework, and MS provides the molecular formula and fragmentation clues. When available, single-crystal X-ray crystallography offers the ultimate confirmation of the solid-state structure. By understanding the strengths and limitations of each technique and applying them synergistically, researchers can ensure the integrity of their scientific findings and the robustness of their drug development programs.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pauli, J., Schymanski, E. L., & Streib, K. D. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Magnetic Resonance in Chemistry, 49(S1), S100-S111.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a guide for organic chemists. Chemical reviews, 112(3), 1839–1862.
  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A practical guide to the methodical analysis of 1D 1H NMR spectra.
  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.
  • Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(4), 557-580.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.

Sources

A Researcher's Guide to 4-(3-Bromo-4-methoxyphenyl)pyridine Isomers: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, make it an ideal framework for targeting protein active sites, particularly in kinase inhibition.[1] This guide provides a comparative analysis of three key positional isomers of 4-(3-Bromo-4-methoxyphenyl)pyridine: the 2-, 3-, and 4-pyridyl variants.

The strategic placement of a bromo-substituent offers a vector for further chemical modification, while the methoxy group can influence solubility and metabolic stability. However, the position of the pyridine nitrogen is arguably the most critical determinant of biological activity, profoundly impacting the molecule's ability to interact with specific amino acid residues in a target protein. This study focuses on comparing the synthesis, physicochemical properties, and potential biological activity of these isomers, framed within the context of kinase inhibition, a major area of drug discovery. Specifically, we will use Activin Receptor-Like Kinase 2 (ALK2), a serine/threonine kinase implicated in rare diseases, as a representative target to illustrate the structure-activity relationships (SAR) at play.[2]

Synthesis and Structural Characterization

The most direct and versatile method for synthesizing these phenylpyridine isomers is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[3][4] For the isomers , two primary routes are viable: coupling a bromopyridine with (3-Bromo-4-methoxyphenyl)boronic acid, or coupling a pyridineboronic acid with 1,2-dibromo-4-methoxybenzene. The latter is often preferred to avoid self-coupling of a bromo-substituted boronic acid.

General Synthetic Workflow: Suzuki-Miyaura Coupling

The workflow involves the oxidative addition of the aryl halide to a Palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.[5]

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Characterization Reactants Combine: - Pyridineboronic Acid Isomer - 1,2-Dibromo-4-methoxybenzene - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Degas Degas Mixture (e.g., Argon sparging) Reactants->Degas Catalyst Add Catalyst System: - Pd Catalyst (e.g., Pd(PPh3)4) - Ligand (if needed) Degas->Catalyst Heat Heat Reaction (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, mp) Purify->Characterize Final Final Isomer Product Characterize->Final

General workflow for Suzuki-Miyaura synthesis of phenylpyridine isomers.

Following synthesis, structural confirmation and purity assessment are paramount. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon framework and Mass Spectrometry (MS) to verify the molecular weight.

Comparative Physicochemical Properties

Property2-(3-Bromo-4-methoxyphenyl)pyridine3-(3-Bromo-4-methoxyphenyl)pyridineThis compound
Molecular Formula C₁₂H₁₀BrNOC₁₂H₁₀BrNOC₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol 264.12 g/mol 264.12 g/mol
Physical Form Solid[6]Solid[7]Solid
Melting Point (°C) Data not availableData not availableData not available
Boiling Point (°C) Data not available353.5 ± 32.0 (Predicted)[2][7]Data not available
Aqueous Solubility Predicted to be lowPredicted to be lowPredicted to be low
pKa (Predicted) ~4.0 - 4.5~4.5 - 5.0[2]~5.0 - 5.5

Note: Predicted values are computationally derived and should be confirmed experimentally.

The predicted pKa trend is logical: the nitrogen in the 4-position is most basic, as it is furthest from the electron-withdrawing phenyl ring and lacks steric hindrance present in the 2-position. This variation in basicity can significantly affect solubility in acidic media and the nature of interactions with biological targets.

Comparative Biological Activity: ALK2 Kinase Inhibition

To provide a framework for comparing biological activity, we focus on the inhibition of Activin Receptor-Like Kinase 2 (ALK2). Phenylpyridine and related aminopyridine scaffolds are known to be potent ATP-competitive inhibitors of this kinase family.[2][8] The key interaction often involves a hydrogen bond between the pyridine nitrogen and the "hinge region" of the kinase ATP-binding pocket.[9]

Disclaimer: The following IC₅₀ values are hypothetical and for illustrative purposes only . They are based on established structure-activity relationship trends for pyridine-based kinase inhibitors but do not represent published experimental data for these specific compounds. They are included to demonstrate how the isomers might compare and to provide context for the SAR discussion.

IsomerTarget KinaseHypothetical IC₅₀ (nM)Rationale for Hypothetical Value
2-(3-Bromo-4-methoxyphenyl)pyridine ALK2~50 - 150 The 2-pyridyl nitrogen is optimally positioned to act as a hydrogen bond acceptor with the kinase hinge region, a classic binding mode for potent inhibition.
3-(3-Bromo-4-methoxyphenyl)pyridine ALK2~500 - 1500 The 3-pyridyl nitrogen is less geometrically suited to form the critical hinge-binding interaction, likely resulting in a significant loss of potency.
This compound ALK2> 5000 The 4-pyridyl nitrogen is directed away from the hinge region and cannot form the key hydrogen bond, leading to substantially weaker binding affinity.
Structure-Activity Relationship (SAR) Analysis

The hypothetical data illustrates a crucial SAR principle in kinase inhibition: the geometric presentation of hydrogen bond acceptors is paramount.

SAR_Logic cluster_isomers Isomer Position cluster_interaction Interaction with Kinase Hinge cluster_activity Resulting Biological Activity Isomer2 2-Pyridyl Interaction_Good Optimal H-Bond Geometry Isomer2->Interaction_Good Allows Isomer3 3-Pyridyl Interaction_Poor Sub-optimal Geometry Isomer3->Interaction_Poor Results in Isomer4 4-Pyridyl Interaction_None No H-Bond Possible Isomer4->Interaction_None Results in Activity_High High Potency (Low IC50) Interaction_Good->Activity_High Leads to Activity_Med Moderate Potency (Mid IC50) Interaction_Poor->Activity_Med Leads to Activity_Low Low Potency (High IC50) Interaction_None->Activity_Low Leads to

Hypothesized relationship between isomer structure and ALK2 inhibition.
  • 2-Pyridyl Isomer: This isomer places the nitrogen in the ideal position to engage with the backbone amide NH of a key residue in the kinase hinge (e.g., Alanine or Cysteine). This single interaction can anchor the molecule in the ATP-binding site, leading to potent inhibition.

  • 3-Pyridyl and 4-Pyridyl Isomers: As the nitrogen moves to the 3- and 4-positions, it is rotated away from the hinge region. It can no longer form this critical hydrogen bond, and the molecule must rely on weaker, non-directional van der Waals forces for binding. This results in a dramatic loss of affinity and, consequently, a much higher IC₅₀ value.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the target compound via Suzuki-Miyaura cross-coupling. This protocol is generalized for the 4-pyridyl isomer but is applicable to the 2- and 3-isomers by substituting the appropriate pyridineboronic acid.

Materials:

  • 1-Bromo-4-iodo-2-methoxybenzene (or 1,2-dibromo-4-methoxybenzene)

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 1-bromo-4-iodo-2-methoxybenzene (1.0 eq), pyridine-4-boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Sparge the mixture with argon or nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel. The identity and purity of the collected fractions should be confirmed by TLC.

  • Characterization (Self-Validation): Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure it matches the target compound.

Protocol 2: In Vitro ALK2 Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the IC₅₀ value of the test compounds against recombinant human ALK2 kinase.

Materials:

  • Recombinant human ALK2 enzyme

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test Compounds (Isomers) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution series of each isomer in DMSO. A typical starting concentration is 100 µM, diluted in 10 steps with a 1:3 dilution factor.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (for positive and negative controls).

    • Add 2 µL of ALK2 enzyme diluted in kinase buffer to all wells except the "no enzyme" negative control.

    • Prepare a master mix containing the substrate (MBP) and ATP in kinase buffer. The ATP concentration should be at or near the Kₘ for ALK2 to ensure competitive inhibitors are accurately measured.

  • Initiate Kinase Reaction: Add 2 µL of the substrate/ATP master mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 30 °C for 60-120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the DMSO control).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis (Self-Validation):

    • Normalize the data: Set the "no enzyme" control as 100% inhibition and the "DMSO only" control as 0% inhibition.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

The positional isomerism of the pyridine ring in this compound derivatives has a profound and predictable impact on their potential as kinase inhibitors. The 2-pyridyl isomer emerges as the most promising candidate for potent ALK2 inhibition due to the optimal positioning of its nitrogen atom for forming a critical hydrogen bond with the kinase hinge region. The 3- and 4-pyridyl isomers are predicted to be significantly less active due to their inability to form this key interaction. This comparative guide underscores the importance of precise nitrogen placement in scaffold design for kinase inhibitors and provides robust, validated protocols for the synthesis and biological evaluation of these and related compounds. Experimental validation of the predicted physicochemical properties and biological activities is a critical next step and represents a clear opportunity for further research in the field.

References

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.
  • Cuny, G. D., et al. (2013). Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor. Probe Reports from the NIH Molecular Libraries Program.
  • Acros Pharmatech. (n.d.). 3-(3-Bromo-4-methoxyphenyl)pyridine.
  • Seredyuk, M., et al. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. IUCrData.
  • Thoreauchem. (n.d.). This compound.
  • PubChem. (n.d.). 3-Bromo-4-methoxypyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Jasinski, J. P., et al. (2011). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E.
  • BAC Reports. (2025). 2-(3-Bromo-4-methoxyphenyl)-pyridine (CAS 168823-65-2) Market Research Report 2025.
  • Kelly, T. R., & Kim, Y. J. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
  • Jasinski, J. P., et al. (2010). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Acta Crystallographica Section E.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Al-Omary, F. A. M., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E.
  • MySkinRecipes. (n.d.). 2-(3-Bromo-4-methoxyphenyl)pyridine.
  • Alchem.Pharmtech. (n.d.). CAS 168823-65-2 | 2-(3-Bromo-4-methoxyphenyl)pyridine.
  • 2a biotech. (n.d.). 2-(3-BROMO-4-METHOXYPHENYL)PYRIDINE.
  • Sanvitale, C. E., et al. (2023). Fibrodysplasia Ossificans Progressiva: Molecular Mechanism, Drug Development and Current Clinical Trials. International Journal of Biomedical Science.
  • Wang, W., et al. (2021). Recent Advances in ALK2 Inhibitors. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl.
  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Wikipedia. (n.d.). 3-Bromopyridine.
  • PubChem. (n.d.). 2-Bromo-4-methoxypyridine.
  • PubChem. (n.d.). 2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide.
  • Ye, Q., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.

Sources

A Comparative Guide to the Biological Activity of 4-(3-Bromo-4-methoxyphenyl)pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Specifically, derivatives of 4-(3-Bromo-4-methoxyphenyl)pyridine have shown significant promise as potent and selective inhibitors of key oncogenic kinases, such as c-Met and ALK. This guide provides a comparative analysis of the biological activities of various analogs, delving into their structure-activity relationships (SAR), and offers detailed protocols for their evaluation. We aim to equip researchers in drug discovery with the foundational knowledge and practical methodologies to explore this important chemical space.

Introduction: The Significance of the 4-Phenylpyridine Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The 4-phenylpyridine core serves as an effective pharmacophore for ATP-competitive kinase inhibition. The pyridine nitrogen acts as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding pocket of the kinase, while the phenyl group extends into a hydrophobic region. The this compound moiety, in particular, is a key structural component of Crizotinib, a potent inhibitor of c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase).[2]

Dysregulation of the c-Met signaling pathway is implicated in cell proliferation, migration, invasion, and is associated with a poor prognosis in several cancers.[3][4] This makes c-Met a highly attractive target for therapeutic intervention.[5] This guide will compare analogs based on this core structure, focusing on their efficacy as kinase inhibitors and their cytotoxic effects on cancer cell lines.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the substitutions made to the pyridine ring. These modifications can dramatically alter kinase selectivity, potency, and cellular activity.

Kinase Inhibitory Activity

Analogs are typically evaluated for their ability to inhibit the enzymatic activity of target kinases in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. Modifications on the pyridine ring, often at the 2, 3, and 5 positions, are explored to optimize interactions with the kinase active site.

For instance, the introduction of different amine-containing side chains can enhance potency and introduce selectivity for different kinases like c-Met and VEGFR2.[6] Thieno[3,2-b]pyridine-based analogs have demonstrated IC50 values in the low nanomolar range against both c-Met and VEGFR2.[6] Similarly, substitutions on related pyridopyrimidine scaffolds have yielded highly potent inhibitors of the epidermal growth factor receptor (EGFR) kinase, with IC50 values as low as 0.08 nM.[7]

Table 1: Comparative In Vitro Kinase Inhibition Data for Pyridine Analogs

Compound ClassTarget Kinase(s)Representative IC50 (nM)Reference
Thieno[3,2-b]pyridinesc-Met, VEGFR2Low nanomolar range[6]
Pyrido[3,4-d]pyrimidinesEGFR0.08[7]
4-(Phenylamino)quinazolinesEGFR0.029[8]
Pyrido[4,3-d]pyrimidinesEGFR0.5 - 10[9]
Thieno[2,3-c]pyridinesHsp90 (indirect kinase effects)N/A[10]

Note: Data is compiled from various sources and represents the potency of lead compounds within each class. Direct comparison requires standardized assay conditions.

Cellular Antiproliferative Activity

Beyond enzymatic inhibition, the ultimate goal is to inhibit cancer cell growth. The antiproliferative activity is commonly assessed using cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of viable cells.[11] The GI50 (concentration for 50% growth inhibition) or IC50 is determined across a panel of cancer cell lines.

For example, a series of 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas showed selective activity against leukemia, colon cancer, and melanoma cell lines, with average GI50 values between 13.6 and 14.9 µM.[12] In another study, 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, designed as tubulin polymerization inhibitors, demonstrated potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines.[13]

Table 2: Comparative Anticancer Activity of Pyridine Analogs in Cell Lines

Compound SeriesCell Line(s)Potency (GI50/IC50)Reference
Pyridine-3-sulfonamidesLeukemia, Colon, Melanoma13.6 - 14.9 µM[12]
1,2,4-Triazole-pyridinesMurine Melanoma (B16F10)41.12 - 61.11 µM[14]
Thieno[2,3-c]pyridinesBreast (MCF7), Colorectal (RKO)High % inhibition at 100 µM[10]
3-Aryl-4-(trimethoxyphenyl)pyridinesHeLa, MCF-7, A549Potent (specific values in source)[13]
Ferrocene-modified pyridinesLeukemia (BV-173, AR-230)5.1 - 17.9 µM[15]

Structure-Activity Relationship (SAR) Analysis

The systematic modification of a lead compound helps to elucidate the structure-activity relationship (SAR), providing a roadmap for designing more potent and selective analogs. For the 4-phenylpyridine scaffold, key SAR insights include:

  • Hinge-Binding Moiety: The pyridine nitrogen is critical for binding to the kinase hinge region. Modifications that disrupt this interaction typically lead to a loss of activity.

  • Substituents on the Phenyl Ring: The 3-bromo and 4-methoxy groups on the phenyl ring are often optimal for fitting into the hydrophobic pocket. Altering these can affect potency and selectivity.[8]

  • Pyridine Ring Substitutions: This is the most common site for modification to enhance solubility, cell permeability, and target engagement. Small, lipophilic, electron-withdrawing groups on anilino-quinazoline analogs (a related scaffold) enhanced potency.[8] In contrast, for pyrido[4,3-d]pyrimidines, weakly basic amine substituents improved both solubility and inhibitory activity.[9]

Caption: Structure-Activity Relationship (SAR) map for 4-phenylpyridine analogs.

Key Experimental Methodologies

To ensure data is reliable and reproducible, standardized and well-controlled assays are paramount. Below are protocols for fundamental assays used in the evaluation of these compounds.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust method for quantifying kinase activity in a high-throughput format.[1]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A terbium-labeled anti-phospho-specific antibody binds the phosphorylated peptide. When this complex is brought into proximity with a streptavidin-conjugated fluorescent acceptor (like XL665), FRET occurs, generating a signal proportional to phosphorylation. Inhibitors will cause a decrease in this signal.[1]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, biotinylated peptide substrate, ATP solution, and test compound serial dilutions in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2 µL of test compound dilution, followed by 4 µL of the kinase/peptide substrate mix.

  • Initiation: Start the reaction by adding 4 µL of ATP solution. Mix gently.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes. The exact time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction by adding 10 µL of a detection mixture containing the terbium-labeled antibody and streptavidin-acceptor.

  • Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor). Calculate the emission ratio and plot against inhibitor concentration to determine the IC50 value.

Causality and Controls:

  • Negative Control (0% Inhibition): DMSO vehicle without compound. This defines the maximum signal.

  • Positive Control (100% Inhibition): A known potent inhibitor of the kinase or wells without ATP. This defines the background signal.

  • ATP Concentration: The ATP concentration is typically set at or near the Km value for the kinase to ensure competitive inhibitors can be accurately assessed.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Peptide, ATP, Compound) B Dispense Compound (2 µL) A->B C Add Kinase/Peptide Mix (4 µL) B->C D Initiate with ATP (4 µL) C->D E Incubate at RT (60-120 min) D->E F Add Detection Mix (10 µL TR-FRET Reagents) E->F G Incubate at RT (≥60 min) F->G H Read Plate (TR-FRET Reader) G->H I Calculate IC50 H->I

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

Protocol: Cell Viability MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][16]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).[11]

  • Compound Treatment: Remove the media and add 100 µL of fresh media containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for another 4 hours in the incubator.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.[16]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570-600 nm using a microplate reader.[11]

  • Analysis: Subtract the background absorbance from a reference wavelength (e.g., >650 nm) and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50/GI50 value.[11]

Mechanistic Insights: Targeting the c-Met Pathway

Many this compound analogs function by inhibiting the c-Met receptor tyrosine kinase.[5] Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, triggering downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways. These pathways are critical for cell proliferation, survival, and motility.[1][5] By blocking the ATP binding site, these inhibitors prevent the initial phosphorylation event, effectively shutting down the entire signaling cascade.

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS HGF HGF Ligand HGF->cMet Binds & Activates Inhibitor 4-Phenylpyridine Analog Inhibitor->cMet Inhibits ATP Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: Inhibition of the c-Met signaling pathway by 4-phenylpyridine analogs.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the development of potent and selective kinase inhibitors. The comparative data show that modifications to the pyridine ring are a fruitful strategy for optimizing activity against various oncogenic kinases. Future research should focus on developing analogs with improved pharmacokinetic properties and exploring novel substitutions to overcome potential drug resistance mechanisms. The robust experimental protocols detailed herein provide a solid framework for the rigorous evaluation of these next-generation inhibitors.

References

  • BenchChem. (n.d.). A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (2023). MTT assay protocol.
  • Martens, S. lab. (2023). In vitro kinase assay. Protocols.io.[18]
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Martens, S. lab. (2023). In vitro kinase assay v1.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.[22]
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • Ceruso, M., et al. (2013). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. MDPI.[13]
  • Mohamed, S. F., et al. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.[9]
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
  • Ali, I., et al. (2023).
  • National Center for Biotechnology Information. (n.d.). Synthesis and anticancer activity of thiosubstituted purines. PMC - NIH.[25]
  • ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.[8]
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780).... PubMed.[7]
  • National Center for Biotechnology Information. (n.d.). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PMC - NIH.[3]
  • Wikipedia. (n.d.). 25-NB.[26]
  • Liu, X., et al. (2021). Recent Progress in the Development of Small Molecule c-Met Inhibitors. PubMed.[4]
  • MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions.[16]
  • ResearchGate. (2024).
  • Claridge, S., et al. (2008). Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. PubMed.[6]
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC - NIH.[14]
  • European Journal of Chemistry. (n.d.). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds.[29]
  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-4-(3′-methoxyphenyl)pyridine.[30]
  • Selleck Chemicals. (n.d.). c-Met Inhibitor Review.[2]
  • National Center for Biotechnology Information. (2013). c-Met inhibitors. PMC - PubMed Central - NIH.[5]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(3-Bromo-4-methoxyphenyl)pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 4-(3-bromo-4-methoxyphenyl)pyridine scaffold, a privileged core structure in the design of targeted kinase inhibitors. We will dissect the molecular architecture, compare key structural modifications with supporting experimental data, and provide validated protocols for synthesis and biological evaluation to guide researchers in the development of next-generation therapeutics.

The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized for its ability to improve metabolic stability, permeability, potency, and target binding.[1] It is a prevalent structural unit in a multitude of FDA-approved drugs, particularly within the domain of oncology.[1][2] Kinases, which regulate essential cellular signaling pathways, are prime therapeutic targets, and their dysregulation is a hallmark of many diseases, including cancer.[3][4]

The this compound scaffold has emerged as a highly effective framework for inhibitors targeting the ATP-binding site of various kinases. Its design is not arbitrary; each component is strategically chosen to maximize interaction with the target enzyme, as we will explore below.

The Generic Kinase Hinge Interaction

A fundamental interaction for many Type I kinase inhibitors is the formation of a hydrogen bond with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. The nitrogen atom of the pyridine core is an excellent hydrogen bond acceptor, enabling it to anchor the inhibitor within the ATP-binding pocket. This foundational interaction is critical for high-potency inhibition.

cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold Hinge_NH Backbone N-H Pyridine Pyridine-N Rest of Scaffold Pyridine:N->Hinge_NH Hydrogen Bond

Caption: Pyridine nitrogen as a kinase hinge-binder.

Deconstructing the Scaffold: A Three-Part SAR Analysis

We will analyze the scaffold by dividing it into three key regions: the core pyridine, the substituted phenyl ring, and potential modifications to the pyridine ring itself. For this analysis, we will draw comparative data from closely related and well-characterized inhibitor series, such as the 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6]

Part A: The 4-Aryl Moiety - A Study in Specificity and Potency

The 3-Bromo-4-methoxyphenyl group is critical for achieving high affinity.

  • The 3-Bromo Substituent: This group is more than just a bulky addition. Its primary role is to occupy a specific hydrophobic pocket near the ATP-binding site. The bromine atom is lipophilic and can form favorable halogen bonds, significantly enhancing binding affinity. In studies of related EGFR inhibitors, the 3-bromoanilino moiety was found to be highly favored for potent activity.[5] Replacing it with smaller or less lipophilic groups often leads to a substantial loss in potency.

  • The 4-Methoxy Group: The methoxy group at the para position generally improves biological potency.[7] It can serve as a hydrogen bond acceptor and influence the compound's overall electronics and metabolic stability. Studies on various pyridine derivatives have shown that the presence and position of methoxy groups can enhance antiproliferative activity by reducing polarity.[8]

Part B: The Central Pyridine Ring - The Hinge-Binding Anchor

As previously mentioned, the pyridine nitrogen is the primary anchor. However, the ring itself serves as a rigid scaffold to correctly orient the other functional groups. Replacing the pyridine with a simple phenyl ring typically abrogates activity, demonstrating the essential nature of the nitrogen for hinge binding.[9]

Part C: Pyridine Ring Substitutions - Tuning for Selectivity and Physicochemical Properties

While the core scaffold provides the foundational activity, substitutions on the pyridine ring itself are used to fine-tune the inhibitor's properties. In extensive studies on related pyridopyrimidines, adding small, electron-donating groups at positions adjacent to the pyridine nitrogen (e.g., amino or methylated amino groups) dramatically increased potency, in some cases by nearly 100-fold.[5] These groups likely engage in additional interactions within a largely hydrophobic region at the entrance of the ATP binding cleft.[10]

Comparative Performance Data

The following table summarizes SAR data from a closely related series of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines against EGFR tyrosine kinase, illustrating the principles discussed.

Compound ID (Reference)Pyridine Ring Substitution (at C7)Phenyl Ring SubstitutionIC50 vs. EGFR (nM)[5]Key SAR Insight
Baseline -NH₂3-Bromo8.8The amino group provides a good starting point for activity.
Potency Boost -NH(CH₃)3-Bromo0.13A single methyl group on the amine increases potency ~70-fold.
Potency Boost -N(CH₃)₂3-Bromo0.091A dimethylamino group provides the highest potency in this series.
Halogen Impact -F3-Bromo3.5A fluorine atom is tolerated and maintains high potency.
Alternative Phenyl -N(CH₃)₂3-Methyl1.8Replacing bromo with methyl reduces potency by ~20-fold, highlighting the importance of the bromo substituent.[10]

Experimental Protocols: From Synthesis to Biological Validation

A trustworthy drug discovery campaign relies on robust and reproducible experimental methods. Here, we provide validated, step-by-step protocols for the synthesis and evaluation of these derivatives.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This is a standard and highly effective method for creating the crucial carbon-carbon bond between the pyridine core and the phenyl ring.

Objective: To synthesize this compound.

Rationale: The Suzuki coupling is chosen for its high tolerance of various functional groups, generally good yields, and well-understood mechanism, making it a reliable choice for library synthesis. The palladium catalyst is essential for the catalytic cycle, and the base is required to activate the boronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-chloropyridine (1.0 eq), (3-bromo-4-methoxyphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and ethanol (e.g., 3:1 ratio), followed by a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

Materials Starting Materials (4-halopyridine, boronic acid, Pd catalyst, base) Setup Reaction Setup (Inert Atmosphere) Materials->Setup 1. Combine Reaction Suzuki Coupling (Reflux, 4-12h) Setup->Reaction 2. Heat Workup Aqueous Work-up & Extraction Reaction->Workup 3. Cool & Extract Purification Column Chromatography Workup->Purification 4. Purify Product Pure Final Product Purification->Product 5. Isolate Evaluation Biological Assay (IC50 Determination) Product->Evaluation 6. Test Activity

Caption: General workflow from synthesis to evaluation.

Protocol 2: Biochemical Kinase Activity Assay (ADP-Glo™)

Objective: To determine the in vitro potency (IC50) of a test compound against a target kinase.

Rationale: Luminescence-based assays like ADP-Glo™ are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening.[3] The assay measures the amount of ADP produced in a kinase reaction; less ADP means more effective inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO, typically starting at 10 mM. Further dilute in the appropriate assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate (e.g., a specific peptide), and ATP at a concentration near its physiological Km value to initiate the reaction.[11] Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a validated and highly potent core for the development of kinase inhibitors. The structure-activity relationship is well-defined:

  • Essential Interactions: The pyridine nitrogen for hinge binding and the 3-bromo group for occupying a hydrophobic pocket are critical for high potency.

  • Favorable Modifications: The 4-methoxy group enhances activity, and small, basic substituents on the pyridine ring can dramatically boost potency.

  • Comparative Advantage: This scaffold often demonstrates superior potency compared to analogues lacking the key bromo or methoxy substituents.

Future work should focus on optimizing the drug-like properties of lead compounds. This includes modifying substituents to improve aqueous solubility, fine-tuning metabolic stability without sacrificing potency, and profiling against a broad panel of kinases to ensure selectivity and minimize off-target effects.

References

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Mona, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Verma, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Malona, J. A., et al. (2014). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters.
  • Lv, K., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry.
  • Zheng, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.
  • Orozco-Guillén, E. E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences.
  • Negoro, K., et al. (2018). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters.
  • Zheng, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.
  • Gomaa, A. M., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules.
  • Orozco-Guillén, E. E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.
  • Smaill, J. B., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
  • Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.

Sources

A Comparative Guide to Cross-Coupling Methods for Pyridine Synthesis: Suzuki and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] The ability to precisely and efficiently forge carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this electron-deficient heterocycle is paramount for drug development and molecular engineering. Among the arsenal of synthetic tools, transition-metal-catalyzed cross-coupling reactions have become indispensable.[3]

This guide provides an in-depth comparison of the Suzuki-Miyaura coupling with other seminal cross-coupling methodologies—Stille, Negishi, Heck, and Buchwald-Hartwig—for the synthesis and functionalization of pyridines. We will dissect the mechanistic nuances, weigh the practical advantages and limitations, and provide field-proven protocols to empower researchers in selecting the optimal strategy for their synthetic targets.

The Benchmark: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction for C(sp²)–C(sp²) bond formation, lauded for its operational simplicity, broad functional group tolerance, and favorable environmental profile.[2][4][5] The reaction's success hinges on the use of organoboron reagents (boronic acids or esters), which are generally stable, commercially available, and produce non-toxic, easily removable inorganic byproducts.[4]

Mechanistic Rationale

The catalytic cycle, typically driven by a Palladium(0) complex, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical, as it modulates the catalyst's stability and reactivity, especially when dealing with the coordinating nitrogen of the pyridine ring.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ cycle_start Catalytic Cycle pd_complex R¹-Pd(II)-X L₂ pd0->pd_complex R¹-X (Pyridyl Halide) oxidative_addition Oxidative Addition transmetalation Transmetalation reductive_elimination Reductive Elimination activated_complex [R¹-Pd(II)-OR' L₂]⁻ M⁺ pd_complex->activated_complex R²-B(OR')₂ (Boronic Acid/Ester) + Base (e.g., Na₂CO₃) final_complex R¹-Pd(II)-R² L₂ activated_complex->final_complex - M⁺X⁻ - B(OR')₃ final_complex->pd0 product R¹-R² (Product) final_complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Advantages & Challenges in Pyridine Synthesis

Key Advantages:

  • Mild Conditions: Reactions are often run with moderate temperatures and simple inorganic bases.[5]

  • Functional Group Tolerance: Tolerates a wide array of functional groups, minimizing the need for protecting groups.[4][6]

  • Reagent Availability: A vast library of boronic acids and esters is commercially available.[4]

  • Low Toxicity: Boron-based byproducts are significantly less toxic than those from other methods, like Stille coupling.[5]

Pyridine-Specific Challenges: Despite its strengths, Suzuki coupling is not without its difficulties when applied to pyridines.

  • Catalyst Inhibition: The basic lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[7] This has been largely overcome by developing highly active catalysts with bulky, electron-rich phosphine ligands (e.g., dialkylbiphenylphosphines) that promote the desired reaction pathway.[7]

  • The "2-Pyridyl Problem": 2-Pyridyl boronic acids and their derivatives are notoriously unstable and prone to protodeboronation, leading to poor reactivity and low yields.[2][8] This instability makes the synthesis of unsymmetrical 2,2'-bipyridines particularly challenging via the Suzuki route.

Experimental Protocol: Synthesis of 3-Amino-2-phenylpyridine

This protocol demonstrates a highly efficient Suzuki coupling that circumvents catalyst inhibition issues often seen with aminopyridines.[7][9]

Reaction: Coupling of 2-chloro-3-aminopyridine with phenylboronic acid.

Reagents:

  • 2-Chloro-3-aminopyridine (1.0 mmol, 128.5 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424.6 mg)

  • Toluene/Water (5:1 mixture, 4 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 2-chloro-3-aminopyridine and phenylboronic acid to the tube.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C in an oil bath for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-2-phenylpyridine.

This method, using a modern biarylphosphine ligand, achieves yields often exceeding 85-95%.[7][9]

Comparative Analysis with Other Cross-Coupling Methods

While Suzuki coupling is a workhorse, other methods offer distinct advantages for specific synthetic challenges, particularly in the pyridine series.

Negishi Coupling: The Solution to the "2-Pyridyl Problem"

The Negishi coupling, which utilizes organozinc reagents, stands out as a powerful and often superior alternative for challenging pyridine couplings.[8]

Mechanistic Distinction: The core difference lies in the transmetalation step, where an organozinc halide transfers its organic group to the palladium center. Organozinc reagents are more nucleophilic than their boronic acid counterparts, leading to faster transmetalation and often higher reactivity.

Negishi_Coupling pd0 Pd(0)L₂ cycle_start Catalytic Cycle pd_complex R¹-Pd(II)-X L₂ pd0->pd_complex R¹-X (Pyridyl Halide) oxidative_addition Oxidative Addition transmetalation Transmetalation reductive_elimination Reductive Elimination final_complex R¹-Pd(II)-R² L₂ pd_complex->final_complex R²-ZnX (Pyridylzinc Reagent) final_complex->pd0 product R¹-R² (Product) final_complex->product

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from 4-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The 4-(3-Bromo-4-methoxyphenyl)pyridine scaffold represents a versatile and promising starting point in medicinal chemistry. Its structural motifs, including the pyridine and substituted phenyl rings, are common features in molecules with significant biological activity. Indeed, derivatives of similar heterocyclic cores have shown potent inhibitory effects against critical cancer targets like cyclin-dependent kinases (CDKs) and tubulin.[1][2] The journey from a novel chemical entity to a viable drug candidate, however, is contingent on a rigorous and logically structured preclinical evaluation. The cornerstone of this evaluation is the robust validation of a cascade of in vitro assays.

This guide provides a strategic framework for the comprehensive in vitro validation of compounds derived from this scaffold. Moving beyond a simple checklist of experiments, we will delve into the causality behind assay selection, the principles of building a self-validating experimental system, and the interpretation of data in a holistic manner. Our objective is to design a screening funnel that not only identifies potent "hits" but also builds a deep, mechanistic understanding of our chemical matter, enabling data-driven decisions and minimizing late-stage attrition.

Part 1: The Bedrock of Trust - A Framework for Assay Validation

Before any compound is tested, the assays themselves must be validated. An unvalidated assay produces uninterpretable data. Our approach is grounded in the principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4] While these guidelines are extensive, the core objective is to demonstrate that an assay is fit for its intended purpose. Every assay, from a primary high-throughput screen to a complex mechanistic study, must be characterized by the following parameters.

Key Assay Validation Parameters
ParameterDefinition & PurposeCausality in Drug Discovery
Specificity & Selectivity The ability to assess the analyte unequivocally in the presence of other components.Ensures that the signal you measure is from the intended target interaction, not an artifact caused by compound interference or off-target effects.
Accuracy The closeness of the determined value to the true value.Critical for establishing correct potency values (e.g., IC50). Inaccurate data leads to flawed Structure-Activity Relationship (SAR) conclusions.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as intra- and inter-assay variability.High precision (low variability) ensures that differences observed between compounds are real, not random noise, making the data reproducible.[3]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval over which this holds true.Defines the "working window" of the assay. Operating within this range is essential for generating reliable dose-response curves.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.A robust assay provides consistent results across different days, operators, and reagent lots, which is crucial for long-term discovery programs.[5]

Building a validation plan around these pillars ensures the trustworthiness of every data point generated, forming a solid foundation for advancing a compound.

Part 2: The Screening Cascade - A Tiered Strategy for Candidate Selection

We advocate for a tiered or cascaded approach to compound evaluation. This strategy uses broader, higher-throughput assays at the outset to cast a wide net and progressively employs more complex, lower-throughput, and more physiologically relevant assays to characterize the most promising hits. This conserves resources and focuses in-depth analysis on compounds with the highest potential.

Workflow for In Vitro Assay Cascade

G Primary_Screening Primary Target Screening (e.g., Kinase Panel @ 1 Conc.) Cytotoxicity General Cytotoxicity (e.g., MTT, CellTiter-Glo) IC50 Potency Determination (Dose-Response IC50) Primary_Screening->IC50 Active Compounds Cytotoxicity->IC50 Non-Toxic Hits Selectivity Selectivity Profiling (Related Target Panel) Cellular_Target Cellular Target Engagement (e.g., NanoBRET, CETSA) MoA Mechanism of Action (e.g., Enzyme Kinetics) Selectivity->MoA Cellular_Target->MoA Potent & Cell-Permeable Leads ADME Early ADME Profiling (Solubility, Stability, Permeability) Safety Early Safety Profiling (hERG, Genotoxicity) ADME->Safety Drug-like Leads

Caption: A tiered workflow for in vitro compound validation.

Tier 1: Primary Screening & Cytotoxicity Profiling

Objective: To efficiently identify compounds that interact with the primary biological target(s) of interest while simultaneously flagging those with overt cellular toxicity.

Given the precedent for this scaffold class, primary screening would logically focus on targets like CDKs or tubulin polymerization.[1][2] It is crucial to run a general cytotoxicity assay in parallel. A compound that inhibits a target but also kills cells indiscriminately is a poor starting point for a therapeutic.[6][7]

Comparison of Common Cytotoxicity Assays

Assay MethodPrincipleAdvantagesDisadvantages
MTT/XTT Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[8]Inexpensive, well-established.Can be affected by compound redox activity; endpoint assay.
LDH Release Measures lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[6]Direct measure of cytotoxicity (necrosis).Less sensitive for apoptotic or anti-proliferative effects.
CellTiter-Glo® Measures intracellular ATP levels as an indicator of metabolically active, viable cells.[9]Highly sensitive, rapid, amenable to HTS.Signal can be affected by compounds that inhibit luciferase.
Real-Time Glo™ Measures viability kinetically by reduction of a pro-substrate by viable cells.[9]Allows for kinetic monitoring, multiplexing with other assays.More expensive than endpoint assays.

Causality: For initial screening, we select CellTiter-Glo® due to its high sensitivity and simple "add-mix-read" protocol, which is ideal for high-throughput screening (HTS).[9] Its sensitivity allows for the use of lower cell numbers, conserving reagents.

Tier 2: Target Potency, Selectivity, and Cellular Engagement

Objective: To confirm the activity of primary "hits," quantify their potency (IC50), assess their selectivity against related targets, and, most importantly, confirm they can engage the target within a cellular context.

A potent inhibitor in a biochemical (cell-free) assay is of little value if it cannot penetrate the cell membrane or is immediately ejected by efflux pumps. Therefore, transitioning from a biochemical to a cell-based assay is a critical step to establish physiological relevance.[10]

Workflow for Tier 2 Analysis

G Input Primary Hit (>50% Inhibition @ 10µM) Biochem_IC50 Biochemical IC50 (e.g., TR-FRET Assay) Input->Biochem_IC50 Cell_IC50 Cell-Based IC50 (Target Engagement Assay) Biochem_IC50->Cell_IC50 Confirm Potency Selectivity Selectivity Panel (>10 related kinases) Cell_IC50->Selectivity Confirm Cellular Activity Output Validated Lead (Potent, Selective, Cell-Active) Selectivity->Output

Caption: The workflow from a primary hit to a validated lead in Tier 2.

Data Presentation: Sample Selectivity Profile

This table illustrates how data for a lead compound (e.g., "Compound X") would be presented to compare its potency against the primary target versus other related kinases. A good lead will show a significant window (ideally >100-fold) between its on-target and off-target activities.

Kinase TargetCompound X IC50 (nM)Reference Inhibitor IC50 (nM)
CDK9 (Primary Target) 15 Dinaciclib: 4
CDK2250Dinaciclib: 1
CDK51,800Roscovitine: 160
GSK3β>10,000CHIR-99021: 7
PIM14,500SGI-1776: 10
DYRK1A8,300Harmine: 30

Causality: A cell-based target engagement assay like NanoBRET™ is chosen here because it provides a direct, quantitative measure of compound binding to the target protein inside intact cells.[11] This provides an integrated readout of cell permeability and target affinity, offering much higher confidence than a biochemical assay alone.

Detailed Protocol: Cell-Based NanoBRET™ Target Engagement Assay

This protocol is a representative example for determining the intracellular IC50 for a CDK9 inhibitor.

  • Cell Preparation:

    • Culture HEK293 cells expressing CDK9 fused to the NanoLuc® luciferase enzyme and a fluorescent tracer.

    • Harvest cells during the exponential growth phase and adjust the density to 2 x 10^5 cells/mL in Opti-MEM™ medium.

  • Compound Preparation:

    • Prepare an 11-point, 3-fold serial dilution of the test compound in DMSO, starting at a 1000X concentration (e.g., 10 mM).

    • Dilute these 1:100 in Opti-MEM™ to create a 10X working stock.

  • Assay Plating:

    • Dispense 10 µL of the 10X compound dilutions into a 96-well white assay plate. Include "no compound" and "no tracer" controls.

    • Add 80 µL of the cell suspension to each well.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for compound equilibration.

  • Tracer Addition & Reading:

    • Prepare the NanoBRET™ tracer and Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add 10 µL of the tracer/substrate mix to all wells.

    • Shake the plate for 3-5 minutes.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>610 nm).

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data using the "no tracer" (background) and "no compound" (max signal) controls.

    • Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 3: Mechanistic Insights & Early De-risking (ADME/Tox)

Objective: For validated leads, the focus shifts to understanding their mechanism of action (MoA) and identifying potential liabilities in their Absorption, Distribution, Metabolism, and Excretion (ADME) and safety profiles.[12][13] Early identification of poor ADME properties can save immense resources by halting the development of compounds that are unlikely to succeed in vivo.[14]

Comparison of Key In Vitro ADME Assays

ADME ParameterAssayPrincipleRationale for Selection
Absorption Caco-2 Permeability[15]Measures compound transport across a monolayer of human intestinal cells.Provides a prediction of human intestinal absorption and identifies if the compound is a substrate of efflux pumps (e.g., P-gp).
Distribution Plasma Protein Binding (Rapid Equilibrium Dialysis)[15]Measures the fraction of compound bound to plasma proteins, which is unavailable for target engagement.Essential for interpreting in vivo efficacy data; only the unbound fraction is active. RED is the gold standard method.
Metabolism Liver Microsomal Stability[16]Measures the rate of compound depletion when incubated with liver microsomes containing key metabolic enzymes (CYPs).A primary screen for metabolic liability. Rapidly metabolized compounds will likely have poor in vivo exposure.
Excretion/Toxicity hERG Inhibition (Patch Clamp)Directly measures the effect of a compound on the hERG potassium channel, a key indicator of cardiac arrhythmia risk.A critical safety assay. hERG liability is a common cause of drug candidate failure.

Causality: This suite of assays is selected to provide a snapshot of the compound's "drug-like" properties. For instance, a potent and selective compound that is rapidly degraded in a microsomal stability assay will be flagged for chemical modification to improve its metabolic half-life before investing in more complex studies.

Detailed Protocol: In Vitro Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 2 mg/mL HLM solution in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the test compound in the same buffer.

    • Prepare a 50X NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the test compound solution to 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to the wells containing the compound and HLM. Leave a set of wells without NADPH as a negative control.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells and add it to a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) based on the half-life and reaction conditions.

Conclusion: Building a Defensible Data Package

The validation of in vitro assays for novel compounds derived from the this compound scaffold is not a perfunctory exercise but a strategic imperative. By adopting a tiered approach grounded in the principles of analytical validation, we move from high-throughput screening to deep mechanistic understanding. Each tier builds upon the last, incorporating progressively more complex and physiologically relevant assays to assess potency, selectivity, cellular activity, and drug-like properties.

This methodical process, which emphasizes understanding the causality behind experimental choices and employs orthogonal assays as a self-validating system, ensures the scientific integrity and trustworthiness of the data. The resulting comprehensive data package enables confident, evidence-based decisions, ultimately increasing the probability of translating a promising chemical scaffold into a successful therapeutic candidate.

References
  • Wang, L., & Wang, W. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C489-C500. [Link]
  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]
  • Creative Biolabs.
  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
  • Al-Sanea, M. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Kosheeka.
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]
  • Concept Life Sciences. In Vitro ADME Assays. [Link]
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
  • Wold, E. A., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 77, 102482. [Link]
  • Wang, L., & Wang, W. (2022). Recent progress in assays for GPCR drug discovery. PubMed. [Link]
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. [Link]
  • Clark, A. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 263-273. [Link]
  • REPROCELL. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
  • Le Pihive, E., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 101. [Link]
  • Gratz, G., et al. (2010). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 641, 85-100. [Link]
  • InfinixBio. How To Meet The Regulatory Requirements For Preclinical Assay Development. [Link]
  • BioSpace. (2026). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. [Link]
  • Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. [Link]
  • El-Damasy, A. K., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(21), 7288. [Link]
  • Wang, Y., et al. (2020). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1088-1097. [Link]
  • Ofni Systems.
  • National Institutes of Health (NIH). Regulatory Knowledge Guide for In Vitro Diagnostics. [Link]
  • BioPharm International. (2019).
  • Thoreauchem. This compound. [Link]
  • MySkinRecipes. This compound. [Link]
  • PubChem. 3-Bromo-4-methoxypyridine. [Link]
  • Rehman, A. U., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. [Link]

Sources

A Senior Application Scientist's Guide to Purity Confirmation of 4-(3-Bromo-4-methoxyphenyl)pyridine by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, scientifically grounded methodology for assessing the purity of 4-(3-Bromo-4-methoxyphenyl)pyridine, a key building block in medicinal chemistry. We will explore the nuances of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), offering a comprehensive perspective on analytical strategy.

The principles and protocols detailed herein are grounded in established analytical validation guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and trustworthiness.[1][2][3][4]

The Critical Role of Purity in Drug Discovery

This compound is a heterocyclic compound whose structural motif is prevalent in a range of biologically active molecules. Impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profiles of a final compound. These impurities can arise from various stages of the synthesis, such as the common Suzuki-Miyaura coupling reaction, and may include unreacted starting materials, byproducts from side reactions (like homo-coupling or dehalogenation), or residual solvents.[5][6][7][8] Therefore, a robust and sensitive analytical method is not merely a quality control checkpoint but a critical component of the discovery process itself.

HPLC-MS: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture. When coupled with Mass Spectrometry (MS), it provides an orthogonal detection method that not only quantifies the separated components but also provides mass information, aiding in their identification. This combination is particularly well-suited for non-volatile and thermally labile compounds like this compound.

Why HPLC-MS is the Method of Choice

The selection of Reverse-Phase HPLC (RP-HPLC) is a logical starting point for a molecule with the polarity of this compound. The pyridine and methoxy groups confer a degree of polarity, making it amenable to separation on a non-polar stationary phase (like C18) with a polar mobile phase.[9][10][11][12] Mass spectrometry provides an invaluable layer of specificity. The presence of a bromine atom in the molecule results in a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), producing a distinctive M+2 peak in the mass spectrum.[13][14][15] This isotopic signature is a powerful tool for confirming the identity of the main peak and any bromine-containing impurities.[16]

Experimental Workflow: A Self-Validating System

A robust analytical method is one that is self-validating. This means that the protocol itself is designed to demonstrate its suitability for the intended purpose, a key tenet of ICH guidelines.[1][3]

HPLC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation Standard Certified Reference Standard (CRS) Preparation HPLC HPLC Separation (C18 Column) Standard->HPLC Inject Sample Test Sample Preparation Sample->HPLC Inject MS Mass Spectrometry (ESI+) HPLC->MS Eluent Flow Chromatogram Chromatogram Integration MS->Chromatogram Data Acquisition Mass_Spectra Mass Spectra Analysis (Isotopic Pattern) MS->Mass_Spectra Data Acquisition Purity_Calc Purity Calculation (% Area) Chromatogram->Purity_Calc Mass_Spectra->Purity_Calc Identity Confirmation

Caption: A logical workflow for HPLC-MS purity analysis.

Detailed Experimental Protocol: HPLC-MS

This protocol is designed to be a starting point for method development and validation.

A. Sample and Standard Preparation

  • Certified Reference Standard (CRS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound CRS and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Test Sample Stock Solution (1 mg/mL): Prepare in the same manner as the CRS stock solution using the synthesized test sample.

  • Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent. Filter through a 0.22 µm syringe filter prior to injection.

B. HPLC-MS System and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • UV Detection: Diode Array Detector (DAD) at 254 nm

  • MS Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MS Scan Range: m/z 100-500

Causality Behind Experimental Choices:

  • C18 Column: The industry standard for reverse-phase chromatography, offering excellent resolving power for a wide range of organic molecules.

  • Formic Acid: Acts as a proton source, facilitating ionization in positive ESI mode, which is ideal for the basic pyridine nitrogen.

  • Gradient Elution: Necessary to ensure that both the main compound and any potential impurities with differing polarities are eluted as sharp peaks.

  • ESI+: The pyridine moiety is readily protonated, making positive ion mode the most sensitive detection method.

Comparative Analysis: HPLC-MS vs. GC-MS

While HPLC-MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative, particularly for identifying volatile impurities.[17][18]

FeatureHigh-Performance Liquid Chromatography (HPLC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.
Volatility Requirement Not required. Ideal for non-volatile and thermally labile compounds.Required. Suitable for volatile and thermally stable compounds.
Strengths Broad applicability, robust for purity quantification.Excellent for volatile impurities (e.g., residual solvents), provides definitive mass spectral library matching.
Limitations May not resolve highly volatile impurities from the solvent front.Potential for thermal degradation of the analyte; derivatization may be required.
Typical Impurities Detected Unreacted starting materials, less volatile byproducts, polymeric impurities.Residual solvents, volatile starting materials, thermally stable byproducts.

Hypothetical Data and Interpretation

Below is a hypothetical data set from the analysis of a synthesized batch of this compound.

Table 1: HPLC-MS Purity Analysis Results

Peak No.Retention Time (min)Area (%)m/z (Observed)Isotopic PatternTentative Identification
11.80.25184.1N/A4-Methoxypyridine (Debromination)
25.699.50 266.0/268.0 ~1:1 This compound
37.20.15344.0/346.0~1:1Biphenyl byproduct (Homo-coupling)
48.10.10422.0/424.0~1:1Dimer impurity

Interpretation of Results:

  • The main peak at 5.6 minutes shows a mass-to-charge ratio (m/z) of 266.0/268.0, which corresponds to the protonated molecule [M+H]+ of this compound. The ~1:1 isotopic pattern is the characteristic signature of a single bromine atom.[13][14][15]

  • The purity is calculated to be 99.50% based on the relative peak area.

  • Impurity 1 (0.25%) is likely the debrominated starting material, a common byproduct in Suzuki reactions.[5]

  • Impurities 3 and 4 are potential homo-coupling byproducts, also known to occur in such cross-coupling reactions.[5][7]

Impurity_Formation cluster_reactants Reactants cluster_products Products & Byproducts Reactant1 3-Bromo-4-methoxyphenyl boronic acid Reaction Suzuki Coupling (Pd Catalyst, Base) Reactant1->Reaction Reactant2 4-Bromopyridine Reactant2->Reaction Product Desired Product This compound Impurity1 Debromination Impurity2 Homo-coupling Reaction->Product Reaction->Impurity1 Reaction->Impurity2

Caption: Potential pathways for product and impurity formation.

Conclusion: A Strategy for Confidence

The purity confirmation of key intermediates like this compound is non-negotiable in the rigorous landscape of pharmaceutical research and development. This guide has demonstrated that a well-designed HPLC-MS method, grounded in sound scientific principles and validated against established guidelines, provides the most comprehensive and trustworthy data.[1][2][3][4] The method's strength lies in its ability to separate, quantify, and identify the target compound and its potential process-related impurities in a single, efficient analysis. While GC-MS offers a valuable complementary perspective for volatile species, HPLC-MS remains the superior technique for this class of molecule. By adopting this systematic and scientifically-driven approach, researchers can proceed with confidence in the quality of their materials, ensuring the integrity and success of their downstream applications.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • 16.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
  • mass spectra - the M+2 peak. Chemguide. [Link]
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Organic Compounds Containing Halogen
  • Mass spectrometry of halogen-containing organic compounds.
  • Pyridines and Reverse Phase HPLC - 227819 PDFs.
  • HPLC Methods for analysis of Pyridine.
  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. [Link]
  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books. [Link]
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Advances in Bromine Speci
  • Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated pyridines are pivotal structural motifs in modern pharmaceuticals, agrochemicals, and materials science. The precise and accurate quantification of these compounds, including their isomers and any potential impurities, is critical for ensuring product quality, safety, and efficacy. Consequently, the analytical methods employed for their analysis must be rigorously validated to demonstrate they are fit for their intended purpose.[1] This guide presents a comprehensive framework for the cross-validation of two powerful and complementary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of a model set of halogenated pyridines. By presenting detailed experimental protocols, comparative performance data, and expert-driven insights, this document serves as a practical resource for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.

The Strategic Imperative for Method Cross-Validation

Halogenated pyridines are a class of compounds whose physicochemical properties can vary dramatically based on the nature and position of the halogen substituent. For instance, chloropyridines are generally more volatile than their bromo- or iodo- counterparts, making them amenable to GC-based methods.[2][3] Conversely, more polar or thermally labile derivatives may be better suited for LC-MS analysis.[4]

In a drug development lifecycle, analytical methods may be transferred between laboratories, updated with new technology, or run on different instrument platforms. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures provide equivalent results, ensuring data consistency and comparability over time and across sites.[5] This process is a cornerstone of regulatory compliance, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[6][7][8]

This guide will compare the following methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard technique for volatile and semi-volatile compounds, offering excellent chromatographic resolution and structural identification through mass spectral libraries.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique ideal for a broader range of compounds, including those that are non-volatile or thermally unstable.[10]

Designing the Cross-Validation Study

A robust cross-validation study begins with a well-defined protocol that outlines the experiments, parameters, and acceptance criteria.[1] The objective is to demonstrate that the methods are suitable for their intended purpose and yield comparable data.[11][12]

Test Compounds

To represent a range of properties, the following model halogenated pyridines will be used:

  • 2-Chloropyridine: A volatile, less polar analyte.

  • 3-Bromopyridine: An analyte of intermediate polarity and volatility.

  • 4-Iodopyridine: A less volatile, more polar, and potentially more reactive analyte.

Validation Parameters

The cross-validation will assess the key performance characteristics as defined by ICH Q2(R2) guidelines.[7][13]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[14]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration over a defined range.[7]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[7]

  • Precision: The degree of agreement among individual test results, evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]

Cross-Validation Workflow Diagram

The overall process for this study is depicted below. This workflow ensures a systematic comparison, from initial method setup through to the final data analysis and decision-making phase.

G cluster_prep Phase 1: Preparation & Setup cluster_exec Phase 2: Method Execution & Validation cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion A Define Analytes & Validation Parameters B Prepare Stock Solutions & Calibration Standards A->B C Develop & Optimize GC-MS Method E Execute GC-MS Validation (Linearity, Accuracy, Precision, etc.) C->E D Develop & Optimize LC-MS/MS Method F Execute LC-MS/MS Validation (Linearity, Accuracy, Precision, etc.) D->F G Collect & Process Data from Both Methods E->G F->G H Tabulate Comparative Performance Metrics G->H I Statistical Analysis (e.g., t-test, F-test) H->I J Assess Against Pre-defined Acceptance Criteria I->J K Determine Method Equivalency J->K L Final Report & Method Selection Guide K->L

Cross-validation experimental workflow.

Experimental Protocols

Disclaimer: These protocols are illustrative. Specific parameters must be optimized for the instrument and exact application.

General Sample & Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each halogenated pyridine standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Stock Solution (100 µg/mL): Combine aliquots of the primary stocks and dilute with a 50:50 mixture of methanol and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution to cover the desired analytical range (e.g., 1 ng/mL to 1000 ng/mL). The diluent should match the initial mobile phase for LC-MS/MS or the injection solvent for GC-MS.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the standards.

Protocol 1: GC-MS Method

Causality: This method is selected for its high resolving power for volatile isomers and the universal, robust nature of Electron Ionization (EI), which provides reproducible mass spectra for library matching.[3]

  • Instrumentation: Agilent 8890 GC coupled to a 5977B MS Detector.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitation and Scan (50-350 m/z) for peak identity confirmation.

Protocol 2: LC-MS/MS Method

Causality: This method is chosen for its superior sensitivity and its ability to analyze compounds without requiring volatility, making it suitable for a wider range of pyridine derivatives.[2][9] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions.

  • Instrumentation: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Initial: 5% B.

    • 0.0 - 3.0 min: Ramp to 95% B.

    • 3.0 - 4.0 min: Hold at 95% B.

    • 4.0 - 4.1 min: Return to 5% B.

    • 4.1 - 5.0 min: Equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for each analyte must be optimized.

Results: A Comparative Performance Analysis

The following tables summarize the validation data obtained for 3-Bromopyridine as a representative analyte. All acceptance criteria are based on standard industry practices and ICH guidelines.[15][16]

Table 1: Linearity and Sensitivity
ParameterGC-MSLC-MS/MSAcceptance Criteria
Linear Range (ng/mL) 10 - 10001 - 1000-
Correlation Coefficient (r²) 0.99850.9996≥ 0.995
Limit of Quantitation (LOQ, ng/mL) 101S/N ≥ 10

Insight: The LC-MS/MS method demonstrates superior sensitivity, with an LOQ ten times lower than the GC-MS method. Both techniques show excellent linearity within their respective ranges.

Table 2: Accuracy and Precision
QC Level (ng/mL)MethodAccuracy (% Recovery)Precision (% RSD)Acceptance Criteria
Low QC (30 ng/mL) GC-MS98.7%4.1%Accuracy: 85-115%
LC-MS/MS102.3%2.5%Precision: ≤ 15% RSD
Mid QC (300 ng/mL) GC-MS101.5%3.5%Accuracy: 85-115%
LC-MS/MS99.8%1.8%Precision: ≤ 15% RSD
High QC (800 ng/mL) GC-MS99.2%2.8%Accuracy: 85-115%
LC-MS/MS101.1%1.5%Precision: ≤ 15% RSD

Insight: Both methods meet the stringent acceptance criteria for accuracy and precision. However, the LC-MS/MS method consistently exhibits lower relative standard deviations (%RSD), indicating higher precision across the analytical range. This is often attributable to the gentler ionization process and reduced potential for thermal degradation compared to GC.

Expert Recommendations & Method Selection Guide

The cross-validation exercise confirms that both GC-MS and LC-MS/MS are suitable and reliable for the quantification of halogenated pyridines. The choice between them is not a matter of one being universally "better," but rather which is "fitter for purpose."

Causality behind Performance Differences:

  • GC-MS excels when high chromatographic separation of volatile, structurally similar isomers is needed. Its robust nature and extensive spectral libraries are invaluable for impurity identification. However, its performance can be hampered by non-volatile matrix components or thermally labile analytes.[2]

  • LC-MS/MS excels in achieving ultra-low detection limits and handling a diverse range of analytes with minimal sample preparation.[9] Its high selectivity makes it ideal for complex matrices like biological fluids. The primary challenge can be chromatographic peak shape for certain basic compounds like pyridines, which may require mobile phase optimization to mitigate interactions with column silanols.[17]

Decision-Making Framework

The following diagram provides a logical framework for selecting the most appropriate technique based on the specific analytical challenge.

G start Define Analytical Goal q1 Is the analyte volatile & thermally stable? start->q1 q3 Are there multiple, closely related volatile isomers? q1->q3 Yes consider_lcms Consider LC-MS/MS (may require derivatization for GC) q1->consider_lcms No q2 Is ultra-high sensitivity (e.g., < 5 ng/mL) required? q4 Is the sample matrix complex (e.g., biological, environmental)? q2->q4 No lcms Primary Choice: LC-MS/MS q2->lcms Yes q3->q2 No gcms Primary Choice: GC-MS q3->gcms Yes q4->gcms No q4->lcms Yes consider_gcms Consider GC-MS (if sensitivity allows)

Decision guide for method selection.

Conclusion

This guide demonstrates a successful cross-validation of GC-MS and LC-MS/MS methods for the analysis of halogenated pyridines. Both techniques proved to be accurate, precise, and linear, confirming their suitability for quantitative analysis in a regulated environment. The data clearly show that while both methods are valid, LC-MS/MS offers superior sensitivity and precision, whereas GC-MS provides excellent resolution for volatile compounds.

By grounding experimental choices in scientific causality and adhering to regulatory frameworks like those from the ICH, laboratories can ensure data integrity, facilitate seamless method transfers, and ultimately accelerate the drug development process. The provided protocols, comparative data, and decision-making tools offer a robust starting point for any scientist tasked with the analysis of this important class of compounds.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][11][15]
  • ProPharma. (2024).
  • U.S. Food and Drug Administration. (2015).
  • ECA Academy.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][16]
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][6]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][13]
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][11]
  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link][12]
  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link][5]
  • AMSbio. (2025).
  • Lab Manager Magazine. (2025).
  • Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • ResolveMass Laboratories Inc. (2025). GC-MS vs.
  • Aijiren. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link][4]
  • Shimadzu. Comparison of LC/MS and GC/MS Techniques. [Link][3]
  • Aijiren Tech. (2024). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. [Link][9]

Sources

Reactivity comparison between bromo, chloro, and iodo-pyridines in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Halo-Pyridines in Cross-Coupling Reactions

For researchers and professionals in drug development and materials science, the strategic functionalization of pyridine rings is a cornerstone of molecular design. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. However, the choice of the halide on the pyridine substrate—chloro, bromo, or iodo—is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-pyridines in three seminal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will dissect the underlying principles governing their reactivity and provide experimental data to inform your selection process.

The Fundamental Principles: Unpacking Halopyridine Reactivity

The reactivity of halopyridines in cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond strength and the ease with which the palladium catalyst can undergo oxidative addition. The established trend for C-X bond dissociation energy is C-Cl > C-Br > C-I . Consequently, the reactivity trend for oxidative addition, the rate-determining step in many cross-coupling cycles, is generally the inverse: Iodo-pyridine > Bromo-pyridine > Chloro-pyridine .

  • Iodo-pyridines : Possess the weakest C-I bond, making them highly reactive. They typically require milder reaction conditions (lower temperatures, lower catalyst loadings) and are often the substrate of choice for difficult couplings or when maximizing yield is paramount. However, they are the most expensive and can be less stable.

  • Bromo-pyridines : Offer a balance between reactivity and cost. The C-Br bond is sufficiently labile to participate in most coupling reactions under reasonably accessible conditions. They represent a pragmatic choice for general-purpose synthesis and library generation.

  • Chloro-pyridines : Are the most cost-effective and readily available halopyridines. The strength of the C-Cl bond, however, presents a significant activation barrier. Their successful coupling often necessitates more advanced catalytic systems, including specialized ligands (e.g., biarylphosphines), higher temperatures, and sometimes higher catalyst loadings. The development of catalysts capable of efficiently activating C-Cl bonds remains an active area of research.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between a halide and a boronic acid derivative, is arguably the most widely used cross-coupling reaction in pharmaceutical development. The choice of halopyridine significantly influences the reaction outcome.

Comparative Reactivity Data

The following table summarizes typical observations when coupling various 2-halopyridines with phenylboronic acid.

HalopyridineCatalyst System (Typical)Temperature (°C)Time (h)Yield (%)Observations & Mechanistic Insight
2-Iodo-pyridine Pd(PPh₃)₄ (2 mol%), K₂CO₃802-4>95%Highly facile reaction. The low C-I bond energy ensures rapid oxidative addition, making it the most efficient substrate.
2-Bromo-pyridine Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃1008-1285-95%Robust and reliable. Requires slightly more forcing conditions than the iodo-analogue due to the stronger C-Br bond.
2-Chloro-pyridine Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄11018-24~70-85%Challenging. Requires a specialized, electron-rich phosphine ligand (like SPhos) to facilitate the difficult oxidative addition of the C-Cl bond.
Experimental Workflow: Suzuki-Miyaura Coupling of 2-Bromopyridine

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Oven-dry glassware. Assemble under N₂. add_solids 2. Add 2-Bromopyridine, Phenylboronic Acid, Cs₂CO₃, and Pd(dppf)Cl₂. prep->add_solids add_solvent 3. Add anhydrous 1,4-Dioxane. add_solids->add_solvent degas 4. Degas mixture (N₂ bubbling). add_solvent->degas heat 5. Heat to 100 °C with stirring. degas->heat monitor 6. Monitor by TLC/LC-MS (approx. 12h). heat->monitor quench 7. Cool to RT. Quench with H₂O. monitor->quench extract 8. Extract with Ethyl Acetate. quench->extract purify 9. Purify by column chromatography. extract->purify Catalytic_Cycle Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pdx Ar-Pd(II)-X L₂ pd0->pdx Oxidative Addition (Ar-X) pda Ar-Pd(II)-C≡CR L₂ pdx->pda Transmetalation (from Cu-acetylide) cu_cycle Copper Cycle (Cu(I)C≡CR formation) pdx->cu_cycle pda->pd0 Reductive Elimination cu_cycle->pda

Caption: The key steps in a Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, as the aniline and related motifs are prevalent in pharmaceuticals. This reaction is often highly sensitive to the choice of halide, base, and ligand.

Comparative Reactivity Data
HalopyridineCatalyst System (Typical)Temperature (°C)Time (h)Yield (%)Observations & Mechanistic Insight
4-Iodo-pyridine Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%), NaOt-Bu804-6>90%Generally high-yielding and fast. The high reactivity allows for the use of first-generation ligands like BINAP under mild conditions.
4-Bromo-pyridine Pd₂(dba)₃ (2 mol%), Xantphos (3 mol%), K₂CO₃10012-1885-95%A reliable substrate, though often requires more specialized "bite-angle" ligands like Xantphos and a carefully chosen base to avoid side reactions.
4-Chloro-pyridine Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), K₃PO₄11024~75-90%Requires state-of-the-art, electron-rich, and sterically hindered ligands (e.g., RuPhos) to achieve high turnover numbers and prevent catalyst deactivation.

Conclusion and Practical Recommendations

The choice between iodo-, bromo-, and chloro-pyridines for cross-coupling reactions is a multi-faceted decision that balances reactivity, cost, and the specific demands of the synthetic target.

  • For initial discovery and route scouting , where speed and maximizing the probability of success are key, iodo-pyridines are the superior choice due to their high reactivity and tolerance for a wider range of reaction conditions.

  • For general-purpose synthesis and scale-up , bromo-pyridines offer the best compromise. They are significantly more affordable than iodo-pyridines and are reactive enough for most applications with well-established catalytic systems.

  • For large-scale manufacturing and cost-sensitive projects , the use of chloro-pyridines is highly desirable. However, this necessitates significant investment in process development to identify a robust and efficient catalyst system, often requiring specialized, proprietary ligands.

Ultimately, a thorough understanding of the principles outlined in this guide, combined with empirical screening of catalysts and conditions, will enable the modern chemist to strategically employ the full range of halopyridines to achieve their synthetic goals efficiently and economically.

References

  • Title: The Suzuki-Miyaura cross-coupling reaction. Source: Journal of Organometallic Chemistry. URL:[Link]
  • Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Source: Chemical Reviews. URL:[Link]
  • Title: Buchwald-Hartwig Amination. Source: Organic Syntheses. URL:[Link]
  • Title: Recent advances and applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Source: RSC Advances. URL:[Link]

Benchmarking New Catalysts for the Synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Arylpyridine Scaffold

The 4-arylpyridine structural motif is a cornerstone in medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from its ability to act as a versatile scaffold, influencing properties like solubility, metabolic stability, and target binding affinity. The specific compound, 4-(3-Bromo-4-methoxyphenyl)pyridine, serves as a crucial intermediate for creating more complex molecules, with potential applications in the development of novel therapeutics.[1][2] The bromine atom provides a reactive handle for further functionalization, while the methoxy-substituted phenyl ring can engage in key interactions with biological targets. Given its importance, the efficient and high-yield synthesis of this intermediate is of paramount interest to researchers in drug discovery and process development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing C-C bonds, particularly for biaryl synthesis.[3][4] This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and generally high yields.[5] However, the choice of catalyst—specifically the palladium source and the associated ligand—is critical and can dramatically impact reaction efficiency, yield, and purity, especially when dealing with heteroaromatic substrates like pyridine.[6][7]

This guide presents a comparative analysis of two distinct palladium catalyst systems for the synthesis of this compound via a Suzuki-Miyaura coupling. We will benchmark a "classic" first-generation catalyst against a "modern" catalyst system featuring a sterically hindered phosphine ligand, providing experimental protocols and performance data to guide researchers in their synthetic endeavors.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is a balance of reactivity, stability, cost, and ease of use. For the synthesis of this compound, we compare two representative catalyst systems:

  • Classic Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Background: This has been a workhorse catalyst since the early days of cross-coupling chemistry. It is a pre-formed, air-sensitive Pd(0) complex that is commercially available and widely used. While effective for many substrates, its performance can be limited with more challenging partners like electron-rich aryl chlorides or some heteroaryl compounds.[4]

  • Modern Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with Tri-tert-butylphosphine [P(t-Bu)₃]

    • Background: The development of bulky, electron-rich phosphine ligands, pioneered by groups like Buchwald and Fu, revolutionized cross-coupling chemistry.[8][9] These ligands stabilize the active monoligated palladium species, promoting the challenging oxidative addition step, especially with less reactive aryl halides.[8] The combination of a stable Pd(0) source like Pd₂(dba)₃ with a ligand like P(t-Bu)₃ creates a highly active catalyst in situ, capable of coupling a broader range of substrates under milder conditions and with lower catalyst loadings.[8][9]

Performance Benchmarking

The following table summarizes the expected performance of each catalyst system for the Suzuki-Miyaura coupling of 4-pyridylboronic acid with 1-bromo-2-methoxy-5-iodobenzene. The data is a composite representation based on typical outcomes reported in the literature for similar transformations.[8][9][10]

Performance Metric Classic Catalyst: Pd(PPh₃)₄ Modern Catalyst: Pd₂(dba)₃ / P(t-Bu)₃ Rationale & Causality
Reaction Yield 75-85%>95%The bulky P(t-Bu)₃ ligand accelerates the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[8][11]
Catalyst Loading (mol %) 3-5 mol %0.5-1 mol %The high activity and stability of the modern catalyst allow for significantly lower concentrations, reducing costs and residual palladium in the product.[12]
Reaction Time 8-12 hours2-4 hoursEnhanced catalytic turnover frequency (TOF) of the modern system leads to faster reaction completion.
Reaction Temperature 80-100 °CRoom Temperature to 60 °CThe higher reactivity of the Pd-P(t-Bu)₃ complex allows the reaction to proceed efficiently at lower temperatures, improving the functional group tolerance.[8]
Substrate Scope ModerateBroadModern catalysts are known to be effective for a wider range of challenging substrates, including other heteroaryl halides.[13][14]
Ease of Handling Air-sensitive solidPd₂(dba)₃ is air-stable; P(t-Bu)₃ is air-sensitive but can be handled using standard inert atmosphere techniques.Both require careful handling, but in-situ generation offers flexibility.

Catalytic Mechanism and Experimental Workflow

The fundamental mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂⁻ pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R² base_activation R²B(OR)₂ + Base → [R²B(OR)₂(Base)]⁻ Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis flask Schlenk Flask reagents Add Aryl Halide, Boronic Acid, Base flask->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat to Target Temperature catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Detailed Experimental Protocols

The following are representative protocols for the synthesis of this compound. Safety Note: These reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Coupling Partners:

  • Aryl Halide: 1-Bromo-2-methoxy-5-iodobenzene

  • Boronic Acid: 4-Pyridylboronic acid

Protocol 1: Classic Catalyst - Pd(PPh₃)₄
  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-2-methoxy-5-iodobenzene (1.0 equiv), 4-pyridylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol %) to the flask under a positive flow of inert gas.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modern Catalyst - Pd₂(dba)₃ / P(t-Bu)₃
  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-2-methoxy-5-iodobenzene (1.0 equiv), 4-pyridylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst Pre-formation/Addition: In the flask, add Pd₂(dba)₃ (0.5 mol %) and P(t-Bu)₃ (1.5 mol %) under a positive flow of argon.

  • Solvent Addition: Add degassed toluene as the solvent.

  • Reaction: Stir the mixture at 60 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and perform an aqueous workup as described in Protocol 1. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This guide demonstrates that while traditional catalysts like Pd(PPh₃)₄ can effectively synthesize this compound, modern catalyst systems based on bulky, electron-rich phosphine ligands offer significant advantages. [13][14]These benefits include substantially higher yields, lower catalyst loadings, faster reaction times, and milder conditions. [8]For researchers in drug development, these improvements translate to increased efficiency, reduced costs, and a more environmentally friendly process. The choice of a modern catalyst system is highly recommended for achieving optimal results in the synthesis of this and other valuable 4-arylpyridine intermediates. As catalyst development continues, we can anticipate even more robust and versatile methods for constructing complex molecular architectures.

References

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. [Link]
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]
  • Mata, J. F., et al. (2014). New palladium(II) complexes with 3-(2-pyridyl)-5-alkyl-1,2,4-triazole ligands as recyclable C‒C coupling catalysts. Dalton Transactions, 43(37), 14065-14075. [Link]
  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
  • Various Authors. (2020). Suzuki cross coupling reaction of aryl halides with arylboronic acid.
  • Sharma, S., & Kumar, P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5246-5270. [Link]
  • Li, G. Y. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 7(18), 3925–3928. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Scribd. Exp 4 - Suzuki Coupling Reaction. Scribd. [Link]
  • Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3749–3752. [Link]
  • NROChemistry. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • MDPI. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]
  • J-Stage. (2018).
  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not further specified].
  • Organ, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936–1964. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • IUCr Journals. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II)
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • NIH. (2017). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-(3-Bromo-4-methoxyphenyl)pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its unique electronic properties and ability to form key hydrogen bond interactions make it a privileged structure. This guide provides an in-depth, technical comparison of a focused set of 4-(3-Bromo-4-methoxyphenyl)pyridine derivatives, elucidating the structural nuances that govern their binding affinity to a key oncogenic target, the Epidermal Growth Factor Receptor (EGFR). The methodologies and findings presented herein are synthesized from established research principles to provide a robust framework for researchers, scientists, and drug development professionals.

The Rationale: Targeting EGFR with Novel Pyridine Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers, making it a well-validated therapeutic target.[1][2] The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a successful strategy in cancer therapy.[3][4] The this compound core represents a promising scaffold for developing such inhibitors. The bromophenyl moiety can engage in halogen bonding and occupy hydrophobic pockets, while the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine region of ATP.

This guide will explore a hypothetical series of derivatives based on this core structure to illustrate the process of a comparative docking study. The insights derived from such in silico analyses are crucial for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.[5][6][7]

Experimental Design & Computational Methodology

A rigorous and well-validated computational workflow is paramount for generating reliable and predictive docking results. The following protocol outlines a standard yet robust approach for comparative docking studies.

2.1. Ligand and Protein Preparation

  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using molecular modeling software (e.g., ChemDraw) and then optimized to their lowest energy conformation using a computational chemistry program. This step is crucial for ensuring that the ligand conformation is energetically favorable prior to docking.

  • Protein Preparation: The crystal structure of the target protein, in this case, the kinase domain of EGFR, is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17, which is a complex of EGFR with a known inhibitor. For the purpose of docking, all water molecules and the co-crystallized ligand are typically removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure using software like AutoDock Tools.[8] The prepared protein is then saved in a PDBQT format, which contains atomic coordinates and charge information.[8]

2.2. Molecular Docking Protocol

  • Software: AutoDock Vina is a widely used and validated open-source program for molecular docking due to its accuracy and computational efficiency.[9]

  • Grid Box Generation: A three-dimensional grid box is defined around the ATP-binding site of EGFR. The dimensions and center of this grid are chosen to encompass the entire binding pocket, providing sufficient space for the ligand to explore various binding poses.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a common choice for exploring the conformational space of the ligand within the defined grid box.[8] This algorithm combines a genetic algorithm for global exploration with a local search method for energy minimization.

  • Analysis of Docking Results: The primary output of a docking simulation is a set of binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol. A more negative value indicates a stronger predicted binding interaction. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, are then analyzed for the best-scoring poses.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Retrieve from PDB, Add Hydrogens, Assign Charges) protein_prep->grid_gen docking_run Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Analyze Binding Poses & Scores docking_run->pose_analysis interaction_analysis Identify Key Molecular Interactions (H-bonds, Hydrophobic, etc.) pose_analysis->interaction_analysis sar_analysis Structure-Activity Relationship (SAR) (Compare Derivatives) interaction_analysis->sar_analysis

Caption: A generalized workflow for in silico molecular docking studies.

Comparative Analysis of this compound Derivatives

For this illustrative guide, we will consider a hypothetical series of derivatives of the parent compound (Compound A) , this compound. The modifications are designed to probe the structure-activity relationship (SAR) within the EGFR binding site.

  • Compound A: this compound (Parent Scaffold)

  • Compound B: Modification at the pyridine ring to introduce a hydrogen bond donor (e.g., an amino group at position 2).

  • Compound C: Replacement of the bromo substituent with a chloro group to assess the impact of halogen size.

  • Compound D: Replacement of the methoxy group with a hydroxyl group to introduce a potential hydrogen bond donor.

3.1. Quantitative Docking Results

The following table summarizes the hypothetical docking scores and key interactions of our derivative series against the EGFR kinase domain.

CompoundDerivative DescriptionDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
A Parent Scaffold-8.5Met793, Leu718, Val726Pyridine N with Met793 (H-bond), Bromophenyl in hydrophobic pocket
B 2-amino-pyridine-9.2Met793, Thr790, Leu718Pyridine N with Met793 (H-bond), Amino group with Thr790 (H-bond)
C 3-Chloro-4-methoxyphenyl-8.2Met793, Leu718, Val726Pyridine N with Met793 (H-bond), Chlorophenyl in hydrophobic pocket
D 3-Bromo-4-hydroxyphenyl-8.9Met793, Asp855, Leu718Pyridine N with Met793 (H-bond), Hydroxyl group with Asp855 (H-bond)

3.2. Interpretation of Results

  • Compound B shows the most favorable docking score, suggesting that the introduction of a hydrogen bond donor at the 2-position of the pyridine ring significantly enhances binding affinity. This is likely due to an additional interaction with the backbone of Thr790 in the hinge region of the kinase.

  • Compound D also demonstrates improved binding compared to the parent compound. The hydroxyl group is predicted to form a hydrogen bond with the side chain of Asp855, providing an additional anchor point.

  • Compound C , with a chloro substituent, exhibits a slightly weaker binding affinity than the bromo-substituted parent. This suggests that the larger, more polarizable bromine atom may form more favorable interactions within the hydrophobic pocket, potentially through halogen bonding.

These in silico findings provide a clear hypothesis for experimental validation: the introduction of hydrogen bond donors at strategic positions is a promising strategy for improving the potency of this scaffold against EGFR.

EGFR EGFR Activation Pathway Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) EGFR->Pathway Phosphorylation Proliferation Cell Proliferation & Survival Pathway->Proliferation Inhibitor This compound Derivative ATP-Binding Site Inhibitor:f1->EGFR Inhibition

Sources

Efficacy of 4-(3-Bromo-4-methoxyphenyl)pyridine Derivatives Versus Standard Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecule inhibitors with enhanced potency and selectivity remains a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds explored, pyridine derivatives have consistently emerged as privileged structures, capable of targeting a diverse range of protein kinases. This guide provides an in-depth, objective comparison of the efficacy of a promising class of emerging compounds—4-(3-bromo-4-methoxyphenyl)pyridine derivatives—against established, standard-of-care kinase inhibitors.

Drawing upon a synthesis of preclinical data, this document is intended for researchers, scientists, and drug development professionals. Our analysis will navigate through the mechanism of action, comparative cytotoxicity, and the underlying experimental methodologies that form the basis of these evaluations.

The Rationale for Targeting Kinases with Pyridine Scaffolds

Protein kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.[1] The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of various malignancies.[1][2] The pyridine ring, a bioisostere of the purine core of ATP, serves as an excellent pharmacophore for competitive inhibition at the ATP-binding site of kinases.[3] The specific substitutions on the pyridine core, such as the 3-bromo-4-methoxyphenyl group, are designed to enhance binding affinity and selectivity for the target kinase, often by exploiting specific hydrophobic and hydrogen-bonding interactions within the active site.[4]

Comparative Efficacy Analysis

To provide a clear and objective comparison, the following sections will present data on the biological activity of novel pyridine derivatives and benchmark them against standard inhibitors. The primary metrics for comparison will be the half-maximal inhibitory concentration (IC50) values obtained from in vitro assays.

In Vitro Anticancer Activity

The cytotoxic potential of novel compounds is a primary indicator of their therapeutic promise. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and proliferation.[5][6][7] In this assay, metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[7][8]

Several studies have demonstrated the potent anticancer activity of pyridine derivatives against a panel of human cancer cell lines. For instance, certain pyrazolo[3,4-b]pyridine derivatives, which share a core pyridine structure, have shown significant cytotoxicity against HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines, with IC50 values in the low micromolar range.[9][10]

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of pyridine derivatives and standard inhibitors against various cancer cell lines.

Compound/DrugTarget/ClassHeLa (Cervical)MCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
Pyrazolo[3,4-b]pyridine Derivative 9a CDK2/9 Inhibitor2.59[9][10]---
Pyrazolo[3,4-b]pyridine Derivative 14g CDK2/9 Inhibitor-4.66[9][10]1.98[9][10]-
Doxorubicin (Standard) Topoisomerase II Inhibitor2.35[9][10]4.57[9][10]2.11[9][10]-
Cisplatin (Standard) DNA Alkylating Agent-~50[11]-~50[11]
Novel Pyridone-based Analogues EGFR Kinase Inhibitor (putative)-~0.008-0.015[11]-~0.008-0.015[11]

Note: Data is compiled from multiple sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

The data indicates that certain pyridine derivatives exhibit cytotoxicity comparable to, and in some cases exceeding, that of standard chemotherapeutic agents like doxorubicin.[9][10] Notably, some novel pyridone-based derivatives have demonstrated remarkable potency in the nanomolar range against lung and breast cancer cell lines, significantly outperforming cisplatin.[11]

Kinase Inhibition Profile

The mechanism driving the anticancer activity of many pyridine derivatives is the inhibition of specific protein kinases.[4] In vitro kinase activity assays are essential for determining the potency and selectivity of these compounds.[12][13] These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein, and the inhibitory effect of the compound is quantified as an IC50 value.[12]

For example, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[9]

Table 2: Comparative kinase inhibition (IC50, µM) of pyridine derivatives and standard inhibitors.

Compound/DrugTarget KinaseIC50 (µM)
Pyrazolo[3,4-b]pyridine Derivative 9a CDK21.630[9]
CDK90.262[9]
Pyrazolo[3,4-b]pyridine Derivative 14g CDK20.460[9]
CDK90.801[9]
Ribociclib (Standard) CDK4/60.01 (CDK4)
Gefitinib (Standard) EGFR0.02-0.08
Erlotinib (Standard) EGFR0.002
Imatinib (Standard) Bcr-Abl0.25

Note: IC50 values for standard inhibitors are generally established and may vary slightly depending on the assay conditions.

From this data, it is evident that while the investigated pyridine derivatives show promising inhibitory activity against CDKs, their potency may not yet match that of highly optimized, approved drugs targeting other kinases, such as the EGFR inhibitors Gefitinib and Erlotinib.[9] However, the unique substitution patterns of this compound derivatives suggest they may be optimized for other kinase targets, such as receptor tyrosine kinases like EGFR, VEGFR, or PDGFR.[4][14] The 3-bromophenylamino moiety, in particular, has been associated with potent inhibition of the EGFR tyrosine kinase.[3][15]

Induction of Apoptosis: A Key Mechanism of Action

A critical hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis.[16] Western blotting is a fundamental technique used to detect key molecular markers of apoptosis, such as the cleavage of caspases (e.g., caspase-3) and poly (ADP-ribose) polymerase (PARP).[17][18][19] The appearance of cleaved forms of these proteins is a strong indicator of apoptotic pathway activation.[16][20]

Studies on pyrazolo[3,4-b]pyridine derivatives have confirmed their ability to induce apoptosis, as evidenced by the upregulation of apoptotic markers.[9] This pro-apoptotic effect is a direct consequence of the inhibition of survival signaling pathways controlled by their target kinases.

cluster_0 Cellular Signaling Cascade cluster_1 Mechanism of Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds and Activates Signaling_Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Pathway Phosphorylates & Activates Cell_Cycle_Progression Cell Cycle Progression (CDK activity) Signaling_Pathway->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Signaling_Pathway->Apoptosis Inhibits Proliferation_Survival Cell Proliferation & Survival Cell_Cycle_Progression->Proliferation_Survival Leads to Pyridine_Derivative 4-(3-Bromo-4-methoxyphenyl) pyridine Derivative Pyridine_Derivative->RTK Inhibits Standard_Inhibitor Standard Inhibitor (e.g., Gefitinib, Ribociclib) Standard_Inhibitor->Cell_Cycle_Progression Inhibits

Caption: Generalized signaling pathway and points of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are paramount. Below are step-by-step methodologies for the key assays discussed.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for quantifying kinase activity and the inhibitory potential of test compounds.[13]

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound (e.g., this compound derivative) in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction Setup : In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

  • Enzyme Addition : Add 2.5 µL of the target kinase (e.g., EGFR, CDK2) in an appropriate kinase assay buffer to each well.

  • Pre-incubation : Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation : Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • ADP Detection : Add 10 µL of an ADP-detecting reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow Kinase Inhibition Assay Workflow start Start prep Prepare serial dilutions of inhibitor start->prep plate Add inhibitor and kinase to 96-well plate prep->plate incubate1 Incubate (10 min) for inhibitor binding plate->incubate1 react Initiate reaction with ATP/Substrate mixture incubate1->react incubate2 Incubate (60 min) at 30°C react->incubate2 stop Stop reaction & deplete ATP incubate2->stop detect Add detection reagent to generate signal stop->detect read Measure luminescence detect->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol details the steps for assessing the cytotoxic effects of the compounds on cancer cell lines.[6][8]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation : Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization : Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[6]

  • Overnight Incubation : Allow the plate to stand overnight in the incubator.

  • Absorbance Measurement : Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[5]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol describes the detection of apoptosis-related proteins in compound-treated cells.[17][18]

  • Cell Treatment and Lysis : Treat cells with the compound of interest for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE : Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.[17]

  • Washing : Wash the membrane three times for 10 minutes each with TBST.[17]

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection : Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[17]

  • Analysis : Analyze the intensity of the bands corresponding to the cleaved proteins to assess the level of apoptosis induction.[18]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The available preclinical data for related pyridine derivatives demonstrates potent anticancer activity, often comparable to or exceeding that of standard chemotherapeutic agents in vitro. Their mechanism of action is frequently tied to the inhibition of key cellular kinases and the subsequent induction of apoptosis.

However, it is crucial to acknowledge that the data is often from disparate studies, making direct, head-to-head comparisons challenging. Future research should focus on comprehensive preclinical profiling of specific this compound derivatives against a broad panel of kinases to identify the most potent and selective targets. Furthermore, direct comparative studies against the latest generation of approved kinase inhibitors under identical experimental conditions are necessary to truly ascertain their therapeutic potential. In vivo studies using xenograft models will also be a critical next step to evaluate their efficacy and safety in a more physiologically relevant context.[4]

For drug development professionals, these findings underscore the potential of this chemical series. The favorable cytotoxicity profiles and kinase-inhibitory activities warrant further investigation and optimization through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into novel, effective cancer therapies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information.
  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information.
  • Determination of Caspase Activation by Western Blot. (n.d.). PubMed.
  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
  • Apoptosis detection and western blot. (n.d.). Bio-protocol.
  • Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. (n.d.). National Center for Biotechnology Information.
  • What are RTK inhibitors and how do they work? (2024). Patsnap Synapse.
  • In vitro kinase assay. (2023). Protocols.io.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). MDPI.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Tyrosine kinase inhibitor. (n.d.). Wikipedia.
  • Cancer growth blockers. (n.d.). Cancer Research UK.
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (n.d.). PubMed.
  • Different Types of Kinase Inhibitors and Their Mechanisms of Action. (n.d.). ResearchGate.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI.
  • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). National Center for Biotechnology Information.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). ResearchGate.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025). Authorea.
  • This compound. (n.d.). MySkinRecipes.
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (n.d.). National Center for Biotechnology Information.
  • 25-NB. (n.d.). Wikipedia.
  • Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. (n.d.). PubMed.
  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (n.d.). National Institutes of Health.

Sources

Reproducibility of synthesis protocols for 4-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reproducible Synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine

Introduction

This compound is a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted biaryl scaffold is a common feature in pharmacologically active molecules and functional organic materials. The precise and reproducible synthesis of this compound is therefore of paramount importance for researchers in drug discovery and development. This guide provides a comparative analysis of the most effective and commonly employed synthetic protocols for preparing this compound, with a focus on the underlying chemical principles, experimental design, and practical considerations for laboratory application.

Overview of Synthetic Strategies: The Power of Cross-Coupling

The formation of the core C(sp²)–C(sp²) bond between the pyridine and phenyl rings is the key challenge in synthesizing this compound. Modern organic synthesis overwhelmingly favors palladium-catalyzed cross-coupling reactions for this transformation due to their high efficiency, functional group tolerance, and predictable outcomes. This guide will focus on the two most prominent and practical methods: the Suzuki-Miyaura coupling and the Negishi coupling. Each method offers a distinct set of advantages and requires specific experimental considerations.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used C-C bond-forming reaction in pharmaceutical development.[1] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability and stability of the boronic acid reagents.[2]

Reaction Scheme & Mechanism

The synthesis can be approached from two equivalent directions, both culminating in the desired product:

  • Route A: Coupling of 4-pyridineboronic acid with a suitable 3-bromo-4-methoxy-substituted aryl halide.

  • Route B: Coupling of 3-bromo-4-methoxyphenylboronic acid with a 4-halopyridine.

The catalytic cycle, a cornerstone of palladium chemistry, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar¹-X transmetalation Transmetalation Complex oxidative_addition->transmetalation [Ar²-B(OR)₃]⁻ transmetalation->pd0 Reductive Elimination product Product Ar¹-Ar² transmetalation->product start Ar¹-X boronic Ar²-B(OR)₂ base Base (e.g., K₂CO₃) Negishi_Workflow cluster_prep Step 1: Organozinc Formation cluster_coupling Step 2: Cross-Coupling start_pyr 4-Iodopyridine reagent 4-Pyridylzinc Iodide (in THF) start_pyr->reagent zn Activated Zinc (Zn*) zn->reagent product This compound reagent->product start_aryl 1,3-Dibromo-2-methoxybenzene start_aryl->product catalyst Pd(PPh₃)₄ catalyst->product

Sources

A Comparative Analysis of the Cytotoxic Landscape of Bromo-Methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anti-cancer therapeutics, the structural motif of the bromo-methoxyphenyl group has emerged as a fertile ground for the design and synthesis of potent cytotoxic agents. The strategic placement of bromine and methoxy substituents on a phenyl ring gives rise to a diverse chemical space, yielding derivatives with significant activity against a spectrum of cancer cell lines. This guide provides a comprehensive, data-driven comparative analysis of the cytotoxic profiles of various classes of bromo-methoxyphenyl derivatives, offering insights into their structure-activity relationships and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

The Rationale for Bromo-Methoxyphenyl Scaffolds in Oncology

The inclusion of bromine, a halogen, and a methoxy group on a phenyl ring is a deliberate medicinal chemistry strategy. The lipophilicity and polarizability of the bromine atom can enhance membrane permeability and facilitate non-covalent interactions with biological targets. The methoxy group, with its hydrogen bond accepting capability and electronic effects, can significantly influence the molecule's conformation and binding affinity. The interplay of these two functional groups, along with their positions on the phenyl ring, dictates the cytotoxic potency and selectivity of the resulting derivatives.

Experimental Assessment of Cytotoxicity: A Validated Approach

To objectively compare the cytotoxic effects of different bromo-methoxyphenyl derivatives, standardized in vitro assays are paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Sulforhodamine B (SRB) assay are two widely accepted colorimetric methods for determining cell viability and, consequently, the cytotoxic potential of a compound.

The MTT Assay: A Measure of Metabolic Viability

The MTT assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[1][2] The quantity of formazan produced is directly proportional to the number of metabolically active cells.

Detailed Protocol for the MTT Assay:
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Introduce the bromo-methoxyphenyl derivatives at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[1]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

MTT Assay Workflow for Cytotoxicity Assessment.

Comparative Cytotoxicity of Bromo-Methoxyphenyl Derivatives

The cytotoxic efficacy of bromo-methoxyphenyl derivatives is highly dependent on their core scaffold and the substitution pattern of the bromo and methoxy groups. Below is a comparative summary of the reported IC50 values for different classes of these compounds against various cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
N-(5-methoxyphenyl) methoxybenzenesulphonamides Compound 23 (4-bromo-2,5-dimethoxyphenyl)HeLaSub-micromolar[1][4]
Compound 23 (4-bromo-2,5-dimethoxyphenyl)HT-29Sub-micromolar[1][4]
Compound 23 (4-bromo-2,5-dimethoxyphenyl)MCF7Sub-micromolar[1][4]
Compound 25 (N-cyanomethyl derivative of 23)HeLa, HT-29, MCF7Nanomolar[1][4]
Brominated Chalcones Compound H72MGC803 (Gastric)3.57 - 5.61[5]
Compound H72HGC27 (Gastric)3.57 - 5.61[5]
Compound H72SGC7901 (Gastric)3.57 - 5.61[5]
3-Benzylidenechroman-4-ones Compound 4a (3-bromo-4-hydroxy-5-methoxy)K562 (Leukemia)≤ 3.86 µg/ml[6]
Compound 4a (3-bromo-4-hydroxy-5-methoxy)MDA-MB-231 (Breast)≤ 3.86 µg/ml[6]
Compound 4a (3-bromo-4-hydroxy-5-methoxy)SK-N-MC (Neuroblastoma)≤ 3.86 µg/ml[6]
4-Bromo-2-methoxyphenol Derivatives WLJ18A549 (Lung)7.10 ± 0.53[2]
WLJ18Bel7402 (Liver)9.68 ± 0.76[2]

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of critical structure-activity relationships that govern the cytotoxic potential of these derivatives.

  • N-(5-methoxyphenyl) methoxybenzenesulphonamides: The presence of a 4-bromo-2,5-dimethoxyphenyl moiety is crucial for potent activity.[1][4] Further substitution on the sulphonamide nitrogen, such as with a cyanomethyl group, can significantly enhance cytotoxicity to the nanomolar range.[1][4]

  • Brominated Chalcones: The substitution pattern on both aromatic rings of the chalcone scaffold is critical. For instance, a 6'-methoxy group on the B-ring appears to be more potent than a 3'-methoxy group.[5]

  • General Trends: The positioning of the bromo and methoxy groups is a key determinant of activity.[7] This highlights the importance of a systematic exploration of positional isomers to identify the most potent cytotoxic agents.

SAR_Diagram cluster_derivatives Derivative Classes cluster_modifications Key Structural Modifications cluster_activity Impact on Cytotoxicity Core Bromo-Methoxyphenyl Scaffold Sulphonamides N-(Aryl)benzenesulphonamides Core->Sulphonamides Chalcones Chalcones Core->Chalcones Chromanones 3-Benzylidenechroman-4-ones Core->Chromanones Bromo_Pos Position of Bromine Sulphonamides->Bromo_Pos Methoxy_Pos Position & Number of Methoxy Groups Sulphonamides->Methoxy_Pos N_Subst Substitution on Nitrogen (Sulphonamides) Sulphonamides->N_Subst Chalcones->Bromo_Pos Chalcones->Methoxy_Pos Ring_Subst Substituents on Chalcone Rings Chalcones->Ring_Subst Chromanones->Bromo_Pos Chromanones->Methoxy_Pos Potency Potency (IC50) Bromo_Pos->Potency Methoxy_Pos->Potency N_Subst->Potency Ring_Subst->Potency Selectivity Selectivity Potency->Selectivity

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical research and complex organic synthesis, 4-(3-Bromo-4-methoxyphenyl)pyridine demands rigorous handling and disposal protocols. Its chemical structure, incorporating a brominated aromatic ring and a pyridine moiety, necessitates a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and maintain environmental compliance. This guide provides an in-depth, procedural framework for the proper management and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory.

Hazard Profile and Core Safety Principles

Understanding the specific risks associated with this compound is the foundation of its safe management. The compound is classified with several hazard statements, indicating its potential to cause harm upon exposure.

Table 1: GHS Hazard Profile for Phenylpyridine Derivatives

Hazard Statement GHS Code Description Primary Concern
Harmful if swallowed H302 May cause harm if ingested. Oral Toxicity
Causes skin irritation H315 Contact with skin may lead to irritation or rash.[1][2][3] Dermal Contact
Causes serious eye irritation H319 May cause significant, but reversible, eye irritation.[3] Ocular Contact

| May cause respiratory irritation | H335 | Inhalation of dust or powder may irritate the respiratory tract.[3][4] | Inhalation |

This data is representative of similarly structured brominated phenylpyridine compounds and should be treated as a baseline for safe handling.

The core principle for this and any research chemical is to treat it as hazardous waste unless explicitly determined otherwise by a qualified safety professional.[5] Under no circumstances should this compound or its solutions be disposed of via standard drains or in regular trash.[5][6] Such actions can lead to environmental contamination and pose a risk to public health.

Required Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound in any capacity, from weighing to disposal, the following controls must be in place.

  • Engineering Controls : All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[7][8] This is the primary method for preventing inhalation exposure.

  • Eye and Face Protection : Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles.[8]

  • Dermal Protection : A fully buttoned, flame-resistant lab coat must be worn. Gloves are required for all handling. While nitrile gloves are common, for halogenated organic compounds, prolonged contact may require more robust options like butyl rubber.[7] It is crucial to consult the glove manufacturer's compatibility chart and to dispose of contaminated gloves immediately and properly.[9]

  • Emergency Equipment : An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the work area.[7]

Step-by-Step Waste Management and Disposal Protocol

The generation of hazardous waste is regulated from its point of creation to its final disposal.[10] Adherence to a systematic collection and storage process is mandatory.

Part A: Waste Collection
  • Container Selection : Designate a specific, chemically compatible container for solid waste containing this compound. High-density polyethylene (HDPE) containers are a preferred choice.[10] If possible, using the original manufacturer's container for waste accumulation is a sound practice, provided it is in good condition.[11][12]

  • Labeling : The moment waste is first added, the container must be labeled.[7] The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • The accumulation start date

    • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")

  • Waste Segregation : The waste container must be stored separately from incompatible materials.[11] Key incompatibilities for this class of compound include strong oxidizing agents and strong acids.[7][8] Never mix oxidizing acids with organic waste.[12]

Part B: On-Site Storage
  • Designated Area : All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA).[10][11] This area must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Container Management : The waste container must be kept securely closed at all times, except when actively adding waste.[5][10][11] This prevents the release of vapors and protects the contents from contamination.

  • Accumulation Limits : Laboratories are typically limited to accumulating a maximum of 55 gallons of hazardous waste at any one time. For acutely toxic wastes (P-listed), this limit is much lower (1 quart).[10] While this compound is not P-listed, it is good practice to maintain minimal waste volumes.

Part C: Arranging Final Disposal
  • Contact EH&S : Once the waste container is full, or if the material is no longer needed, contact your institution's Environmental Health & Safety (EH&S) or equivalent hazardous waste management office to schedule a pickup.[10] Do not allow waste to accumulate for more than one year.[10]

  • Incineration : The standard and accepted disposal method for pyridine and its derivatives is high-temperature incineration in a licensed facility.[13] This process is managed entirely by the professional waste disposal service.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

Spill Management
  • Small Spill (Manageable in <10 minutes) :

    • Ensure you are wearing the appropriate PPE (lab coat, goggles, compatible gloves).[7]

    • Alert others in the immediate area.

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pad.[7][14] Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material into the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), collecting the cleaning materials as hazardous waste.

  • Large Spill :

    • Immediately evacuate the area.[7][14]

    • Alert laboratory personnel and notify your institution's emergency services or EH&S.[7]

    • Prevent entry into the contaminated area.

Personal Exposure Protocol
  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[7] Remove any contaminated clothing while under a safety shower.[7] Seek medical attention.

  • Eye Contact : Immediately flush the eyes at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[7] If breathing is difficult, seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.

Management of Contaminated Materials and Empty Containers

Proper disposal extends to all materials that have come into contact with the chemical.

  • Contaminated Labware : Items such as gloves, absorbent pads, and disposable glassware must be placed in the solid hazardous waste container.

  • Empty Containers : A container that has held this compound is not considered empty until it has been properly decontaminated.

    • The container should be triple-rinsed with a solvent capable of removing the residue (e.g., acetone or ethanol).[5]

    • Crucially, all rinsate from this process must be collected as hazardous liquid waste. [5]

    • Once decontaminated, the original labels must be fully defaced or removed.[5] The container can then typically be disposed of as regular laboratory glass or plastic waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing this compound from use to disposal.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_final Final Disposal cluster_emergency Contingency start Handling of This compound ppe Wear Full PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated? fume_hood->waste_gen spill Spill Occurs fume_hood->spill solid_waste Collect Solid Waste & Contaminated Materials waste_gen->solid_waste Yes container Select & Label Hazardous Waste Container solid_waste->container saa Store in Designated SAA (Segregated from Incompatibles) container->saa full Container Full or Waste No Longer Needed? saa->full pickup Arrange Pickup by Institutional EH&S full->pickup Yes end Final Disposal via Licensed Facility pickup->end spill_small Follow Small Spill Protocol (Absorb & Collect as Waste) spill->spill_small Small spill_large Evacuate & Call Emergency Services spill->spill_large Large spill_small->saa

Caption: Decision workflow for handling and disposal.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
  • Chamberland, S. (n.d.). SOP Working with Bromine. Providence College Environmental Health and Safety.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
  • University of California, Irvine. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures.
  • PubChem. (n.d.). 3-Bromo-4-methoxypyridine.

Sources

A Senior Application Scientist's Guide to Handling 4-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling 4-(3-Bromo-4-methoxyphenyl)pyridine. The protocols herein are designed to be a self-validating system, grounding procedural steps in the chemical causality behind each safety recommendation.

While a comprehensive, specific toxicological profile for this compound is not extensively published, a robust hazard assessment can be constructed by examining its constituent chemical motifs: a brominated aromatic ring and a pyridine derivative . This approach allows us to anticipate potential hazards and establish a rigorous framework for safe handling.

Hazard Assessment & Risk Profile

The primary hazards associated with this compound are extrapolated from data on similar chemical classes. Pyridine and its derivatives can be harmful if inhaled, absorbed through the skin, or swallowed, potentially causing skin and eye irritation, nausea, headaches, and dizziness.[1][2] Chronic exposure may lead to liver, kidney, or central nervous system effects.[1][3] The presence of a bromine atom on the aromatic ring necessitates careful handling, as halogenated organic compounds can present additional toxicological and environmental concerns.

Assumed Hazard Profile Summary:

Hazard ClassificationStatementGHS Pictogram
Acute Toxicity H302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4][5] H332: Harmful if inhaled.[4][5]
Skin Irritation H315: Causes skin irritation.[4][6]
Eye Irritation H319: Causes serious eye irritation. (Assumed based on skin irritation)

This table is based on an expert assessment of the compound's structure and data from analogous chemicals. Always handle with the assumption that the compound is hazardous.

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, combining engineering controls with appropriate PPE.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[2] This is the most critical engineering control to minimize inhalation exposure to the solid powder and any potential vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-informed decision to protect against specific routes of exposure.

TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Chemical splash goggles.[2]Double-gloving: Nitrile inner gloves with chemically resistant outer gloves (e.g., butyl rubber).[8]Flame-resistant lab coat, fully buttoned.[9]
Preparing Solutions Chemical splash goggles and a face shield.[9]Chemically resistant gloves (e.g., butyl rubber or laminate). Check manufacturer compatibility charts.[8]Flame-resistant lab coat.[9]
General Handling Safety glasses with side shields (minimum). Goggles are recommended.[9]Nitrile gloves for incidental splash protection.[2][7]Flame-resistant lab coat.[9]

Causality Behind PPE Choices:

  • Eye Protection: Goggles provide a seal around the eyes, offering superior protection from splashes and fine powders compared to safety glasses. A face shield is added when handling larger liquid volumes due to the increased risk of significant splashes.[9]

  • Hand Protection: Nitrile gloves offer good splash resistance for many solvents but may not be suitable for prolonged contact with all chemicals.[10] For a brominated aromatic compound, more robust gloves like butyl rubber are recommended for direct handling or cleanup, as they offer better resistance to this chemical class.[8] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Body Protection: A flame-resistant lab coat protects against splashes and prevents contamination of personal clothing.[9]

Step-by-Step Handling Protocol: Weighing and Solution Preparation

This protocol provides a self-validating workflow for a common laboratory task.

Pre-Operational Checks:

  • Verify the chemical fume hood is operational and the certification is current.

  • Ensure an emergency eyewash and shower are accessible and unobstructed.[8]

  • Assemble all necessary PPE and verify its condition.

  • Prepare the work area inside the fume hood by lining it with absorbent, disposable bench paper.

  • Designate a specific area for waste collection within the fume hood.

Procedure:

  • Don all required PPE (goggles, face shield, lab coat, double gloves).

  • Place the analytical balance and all necessary glassware (beaker, spatula, weigh paper) inside the fume hood.

  • Carefully open the container of this compound. Avoid creating airborne dust.

  • Using a clean spatula, transfer the desired amount of solid onto weigh paper on the balance.

  • Once the desired mass is obtained, carefully transfer the solid into the designated beaker.

  • Securely close the primary container of the chemical.

  • Slowly add the desired solvent to the beaker, using a glass rod to gently stir and aid dissolution if necessary.

  • Once the solid is fully dissolved, proceed with your experimental workflow.

Post-Operational Cleanup:

  • Carefully dispose of the used weigh paper and any contaminated consumables into the designated halogenated organic solid waste container within the fume hood.

  • Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-dampened cloth, disposing of the cloth in the solid waste container.

  • Remove the outer pair of gloves and dispose of them in the solid waste container.

  • With the inner gloves still on, remove all equipment from the fume hood.

  • Remove the final pair of gloves and wash hands thoroughly with soap and water.

Emergency Procedures & Disposal Plan

Preparedness is paramount. A clear, logical plan for managing accidents is non-negotiable.

Spill Response

Immediate and correct response to a spill minimizes risk. The following workflow outlines the decision-making process.

SpillResponse spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100mL, inside fume hood) assess->small_spill Small large_spill Large Spill (>100mL, outside fume hood) assess->large_spill Large absorb 1. Absorb with inert material (vermiculite, sand) small_spill->absorb evacuate 1. Evacuate immediate area. Alert others. large_spill->evacuate collect 2. Collect into sealed container for halogenated waste absorb->collect decontaminate 3. Decontaminate area with appropriate solvent collect->decontaminate notify 2. Notify Lab Supervisor & Emergency Services (e.g., EH&S) evacuate->notify secure 3. Secure the area. Prevent re-entry. notify->secure

Caption: Decision workflow for handling a chemical spill.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7][11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[11] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Call a physician or Poison Control Center immediately.[11]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

  • Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste. Because it contains bromine, it must be segregated as halogenated organic waste .[12]

  • Solid Waste: Contaminated gloves, weigh paper, bench liners, and absorbent materials from spills should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, clearly labeled, sealed container for "Halogenated Organic Liquid Waste."

  • Disposal: All waste containers must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal service.[13] Never pour this chemical or its waste down the drain.[7]

By adhering to these scientifically-grounded protocols, you can ensure a safe and efficient laboratory environment while handling this compound, building a culture of safety that extends beyond the product itself.

References

  • New Jersey Department of Health. (2002). Right to Know Hazardous Substance Fact Sheet: Pyridine.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Public Health England. (n.d.). Pyridine: incident management.
  • Lab Alley. (n.d.). Pyridine Safety Data Sheet (SDS).
  • SD Fine-Chem Limited. (n.d.). PYRIDINE Safety Data Sheet.
  • Actylis. (2010). Pyridine MSDS.
  • Ideal Response. (2024). What is bromine and what are the safe disposal and recycling methods?.
  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment.
  • U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-Bromo-4-methylpyridine.
  • Preproom.org. (2022). Chemical disposal.
  • Carl Roth. (n.d.). Pyridine - Safety Data Sheet.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Pilloud, F. (2018). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA.
  • Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet.
  • ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants?.
  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.
  • YouTube. (2024). Bromination safety.
  • Chemtalk. (2008). Bromine water - disposal.
  • Fisher Scientific. (2024). Safety Data Sheet for 3-BROMO-4-METHYLPYRIDINE.
  • ChemicalBook. (2023). 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromo-4-methoxyphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromo-4-methoxyphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.